6-Bromoquinazolin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromoquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCKWLXHKAPOBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352547 | |
| Record name | 6-bromoquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21419-48-7 | |
| Record name | 6-Bromo-4-quinazolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21419-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-bromoquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Mechanism of Action of 6-Bromoquinazolin-4-amine: A Technical Guide for Drug Discovery Professionals
Introduction: The Quinazoline Scaffold as a Privileged Motif in Kinase Inhibition
In the landscape of modern oncology and drug discovery, the quinazoline scaffold has emerged as a "privileged structure," forming the core of numerous clinically successful therapeutic agents.[1] This heterocyclic aromatic compound, consisting of fused pyrimidine and benzene rings, provides an ideal framework for designing potent and selective enzyme inhibitors.[2] The quinazoline core is particularly renowned for its role in the development of protein kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[2][3]
Protein kinases are fundamental regulators of a vast array of cellular processes, including growth, proliferation, differentiation, and survival.[2] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2] Several FDA-approved drugs, such as gefitinib, erlotinib, and lapatinib, are quinazoline-based tyrosine kinase inhibitors that have significantly improved patient outcomes in various malignancies.[1][3] These molecules typically function as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream substrates, thereby disrupting oncogenic signaling pathways.[2]
This technical guide focuses on 6-Bromoquinazolin-4-amine , a specific derivative of the quinazoline family. While direct and extensive biological studies on this particular compound are not widely published, its chemical architecture strongly suggests a mechanism of action consistent with its well-characterized relatives. This document will, therefore, present an in-depth, inferred mechanism of action for this compound, grounded in the established principles of quinazoline-based kinase inhibition and structure-activity relationship (SAR) studies.[4] Furthermore, we will provide a comprehensive set of validated experimental protocols to enable researchers to rigorously test and confirm these hypotheses in a laboratory setting.
Chemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for its application in experimental settings.
| Property | Value | Source |
| CAS Number | 21419-48-7 | [5][6] |
| Molecular Formula | C₈H₆BrN₃ | [5] |
| Molecular Weight | 224.06 g/mol | [5] |
| Appearance | White to light yellow solid | [5] |
| Melting Point | >350 °C | [5] |
| Boiling Point | 385.4±27.0 °C (Predicted) | [5] |
Inferred Mechanism of Action: A Kinase-Centric Hypothesis
Based on extensive literature on analogous compounds, the primary mechanism of action of this compound is hypothesized to be the inhibition of protein tyrosine kinases . This inference is built upon the following key structural and mechanistic principles:
The 4-Aminoquinazoline Core: A Classic Hinge-Binder
The 4-aminoquinazoline moiety is a classic "hinge-binding" motif.[2] In the ATP-binding pocket of most protein kinases, a flexible "hinge" region connects the N- and C-terminal lobes of the kinase domain. The nitrogen atoms of the quinazoline ring, particularly N1, are perfectly positioned to form critical hydrogen bonds with the backbone amide groups of amino acid residues in this hinge region, such as Met793 in Epidermal Growth Factor Receptor (EGFR).[2] This interaction anchors the inhibitor in the active site, preventing the binding of ATP. The 4-amino group further stabilizes this interaction.[7]
Competitive Inhibition at the ATP-Binding Site
By occupying the ATP-binding pocket, this compound is predicted to act as an ATP-competitive inhibitor. This means it directly competes with the endogenous ATP substrate for binding to the kinase. The consequence of this inhibition is the cessation of the kinase's catalytic activity, preventing the transfer of a phosphate group to its downstream protein substrates.
The Role of the 6-Bromo Substituent
Structure-activity relationship studies on quinazoline derivatives have shown that substitutions at the 6- and 7-positions are directed toward the solvent-exposed region of the ATP-binding cleft.[2] The presence of a bromine atom at the 6-position can influence the compound's properties in several ways:
-
Potency and Selectivity: The electronic and steric properties of the bromine atom can modulate the binding affinity and selectivity of the compound for different kinases. Halogen substitutions are known to engage in specific interactions within the active site, potentially enhancing potency.[4][8]
-
Pharmacokinetic Properties: The lipophilicity imparted by the bromine atom can affect the compound's solubility, cell permeability, and metabolic stability, all of which are critical for its potential as a drug candidate.
Hypothesized Target Pathways: EGFR and VEGFR Signaling
Given the prevalence of quinazoline inhibitors targeting receptor tyrosine kinases involved in cancer, it is highly probable that this compound exerts its effects by inhibiting key oncogenic signaling pathways, such as those driven by the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
EGFR Signaling Pathway
The EGFR pathway is a critical driver of cell proliferation, survival, and migration. Its aberrant activation is a common feature in many cancers, including non-small cell lung cancer and colorectal cancer.[1] Inhibition of EGFR by a molecule like this compound would block the downstream activation of the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, leading to cell cycle arrest and apoptosis.
Caption: Hypothesized inhibition of the EGFR signaling pathway.
VEGFR Signaling Pathway
The VEGFR pathway is central to angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[9] By inhibiting VEGFR, this compound could potentially suppress tumor angiogenesis, starving the tumor of essential nutrients and oxygen.
Caption: Hypothesized inhibition of the VEGFR signaling pathway.
Experimental Validation: A Step-by-Step Guide
To empirically validate the hypothesized mechanism of action of this compound, a systematic and multi-faceted experimental approach is required. The following protocols are designed to be self-validating, providing a clear and logical workflow for characterizing a novel kinase inhibitor.
Caption: Experimental workflow for validating the mechanism of action.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay directly measures the ability of this compound to inhibit the activity of a purified kinase (e.g., EGFR, VEGFR). It quantifies the amount of ADP produced, which is directly proportional to kinase activity.[10]
Materials:
-
Purified recombinant kinase (e.g., EGFR, VEGFR2)
-
Specific kinase substrate peptide
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection kit)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (as a vehicle control).
-
Add 2 µL of the kinase in kinase assay buffer to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture. The final ATP concentration should be at its Km value for the specific kinase to ensure sensitive IC₅₀ determination.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[10]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Protocol 2: Cellular Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[11][12][13] It is used to determine the cytotoxic or cytostatic effects of this compound on cancer cell lines that are dependent on the hypothesized target kinases (e.g., A549 or NCI-H1975 for EGFR).
Materials:
-
Cancer cell line (e.g., A549)
-
Complete cell culture medium
-
96-well clear-bottom microplates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with 100 µL of the medium containing the compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11][12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the EC₅₀ value.
Protocol 3: Western Blot Analysis of Downstream Signaling
This protocol is designed to confirm that this compound inhibits the target kinase within the cellular context by assessing the phosphorylation status of its downstream effectors (e.g., EGFR, AKT, ERK).[14]
Materials:
-
Cancer cell line (e.g., A549)
-
6-well plates
-
This compound
-
Growth factor (e.g., EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 2 hours.
-
Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for 15 minutes to induce kinase activation and phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., total EGFR) or a housekeeping protein (e.g., β-actin).
-
Compare the levels of the phosphorylated protein to the total protein in treated versus untreated samples to confirm target engagement and inhibition.
-
Conclusion
While direct experimental evidence for the mechanism of action of this compound is limited in the public domain, its molecular structure provides a strong basis for a well-defined hypothesis. As a member of the 4-aminoquinazoline family, it is highly likely to function as an ATP-competitive inhibitor of protein tyrosine kinases, such as EGFR and VEGFR. The 6-bromo substitution is predicted to modulate its potency, selectivity, and pharmacokinetic profile.
The comprehensive experimental protocols detailed in this guide provide a rigorous framework for researchers to systematically investigate and validate this hypothesized mechanism. By employing a combination of in vitro biochemical assays and cell-based functional and mechanistic studies, the precise molecular targets and cellular consequences of this compound activity can be elucidated, paving the way for its potential development as a novel therapeutic agent.
References
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[16] Al-Warhi, T., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 27(24), 8989. [Link]
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[18] Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Journal of Clinical Case Reports and Trails, 2(2). [Link]
[19] Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails, 2(2). [Link]
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[3] Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(1), 101. [Link]
[9] Al-Ostoot, F. H., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 856. [Link]
[23] Osarodion, O. P. (2025). Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H). SCIREA Journal of Chemistry. [Link]
[7] El-Damasy, D. A., et al. (2020). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 63(15), 8349-8371. [Link]
[24] Klink, T. A., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
[2] Al-Ostoot, F. H., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 856. [Link]
[25] Medires Publishing. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). Journal of Clinical Case Reports and Trails, 2(2). [Link]
[1] Șandor, A., et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Pharmaceuticals, 16(4), 534. [Link]
PubChem. (n.d.). (6-Bromoquinazolin-4-yl)(oxolan-2-ylmethyl)amine. PubChem. [Link]
[26] Li, Y., et al. (2025). Antifungal bioactivity of 6-bromo-4-ethoxyethylthio quinazoline. ResearchGate. [Link]
[8] El-Adl, K., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 27(12), 3741. [Link]
[27] Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. [Link]
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The Pharmacological Potential of 6-Bromoquinazolin-4-amine Derivatives: A Technical Guide
This guide provides an in-depth exploration of the biological activities of 6-bromoquinazolin-4-amine derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. We will delve into their synthesis, diverse pharmacological effects, mechanisms of action, and the experimental protocols used to evaluate their therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The Quinazoline Scaffold and the Significance of the 6-Bromo Substitution
The quinazoline core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2][3] Notably, several FDA-approved anticancer drugs, such as gefitinib, erlotinib, and lapatinib, are based on the 4-anilinoquinazoline structure, highlighting the therapeutic importance of this chemical class.[2]
The introduction of a bromine atom at the 6-position of the quinazoline ring has been shown to enhance the biological activities of these compounds, particularly their anticancer effects.[2] This halogen substitution can influence the electronic properties, lipophilicity, and binding interactions of the molecule with its biological targets. This guide will focus specifically on derivatives of this compound, exploring the impact of various substituents at the 4-amino position on their bioactivity.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves a multi-step process. A common strategy begins with the appropriate precursor, which is then chemically modified to introduce the desired functional groups.
A general synthetic route to 4-anilino-6-bromoquinazolines involves the initial synthesis of a 6-bromoquinazolin-4(3H)-one intermediate. This is followed by a chlorination step to produce 6-bromo-4-chloroquinazoline, which then undergoes a nucleophilic substitution reaction with a variety of substituted anilines to yield the final products.[4]
Experimental Protocol: Synthesis of 4-Anilino-6-bromoquinazolines[4]
-
Preparation of 6-bromoquinazolin-4(3H)-one: This intermediate can be synthesized from 5-bromoanthranilic acid through cyclization reactions.
-
Chlorination: The 6-bromoquinazolin-4(3H)-one is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to yield 6-bromo-4-chloroquinazoline.
-
Amination: The 6-bromo-4-chloroquinazoline is then reacted with a substituted aniline in a suitable solvent, often in the presence of an acid catalyst like HCl, at elevated temperatures (e.g., 70°C). The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated. Purification is typically achieved through recrystallization or column chromatography.
A visual representation of a common synthetic workflow is provided below:
Caption: General synthetic workflow for 4-anilino-6-bromoquinazoline derivatives.
Anticancer Activity: Targeting Kinase Signaling Pathways
The most extensively studied biological activity of this compound derivatives is their potential as anticancer agents. Many of these compounds function as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.
Epidermal Growth Factor Receptor (EGFR) Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that is frequently overexpressed or mutated in various cancers, making it a key therapeutic target.[5] The 4-anilinoquinazoline scaffold is a well-established inhibitor of EGFR.[4] These compounds act as ATP-competitive inhibitors, binding to the ATP-binding site of the EGFR kinase domain and blocking its autophosphorylation and downstream signaling.[4][6]
The EGFR signaling pathway is a complex cascade that includes the RAS-RAF-MEK-ERK and PI3K-AKT pathways, both of which are central to cancer cell proliferation and survival.[4] By inhibiting EGFR, 6-bromo-4-anilinoquinazoline derivatives can effectively shut down these pro-tumorigenic signals.
Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.
Structure-Activity Relationship (SAR) for Anticancer Activity
The anticancer potency of 6-bromo-4-anilinoquinazolines is significantly influenced by the nature and position of substituents on the anilino moiety.
-
Substitution on the Anilino Ring: Generally, small, lipophilic groups at the 3-position of the anilino ring are preferred for potent EGFR inhibition.[6]
-
Electron-donating vs. Electron-withdrawing Groups: Studies have shown that the presence of electron-donating groups on the quinazoline ring can enhance potency.[6]
-
Substitution at the 2-position: The presence of a 4-chlorophenyl group at the 2-position of the quinazoline core has been shown to be crucial for cytotoxic activity against MCF-7 and HeLa cancer cell lines.[4]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of a selection of 6-bromoquinazoline derivatives against various cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cells.
| Compound ID | 4-Anilino Substitution | 2-Position Substitution | Cell Line | IC₅₀ (µM) | Reference |
| 3a-f | Various halogenated anilines | Unsubstituted | MCF-7, HeLa | > 10 | [4] |
| 8a | Phenyl | -S-(CH₂)₃CH₃ | MCF-7 | 15.85 ± 3.32 | [2] |
| 8a | Phenyl | -S-(CH₂)₃CH₃ | SW480 | 17.85 ± 0.92 | [2] |
| 5b | 3-Fluoroanilino | Not specified | MCF-7, SW480 | 0.53-1.95 | [7] |
Note: This table is a representative sample and not an exhaustive list.
Antimicrobial and Anti-inflammatory Activities
Beyond their well-documented anticancer properties, 6-bromoquinazoline derivatives have also shown promise as antimicrobial and anti-inflammatory agents.
Antimicrobial Activity
Several studies have reported the antibacterial and antifungal activities of 6-bromo-substituted quinazolinones. For instance, certain 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones have exhibited significant antibacterial and antifungal activity, comparable to standard drugs.[8] Another study reported that synthesized 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one showed high activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.[9]
Anti-inflammatory Activity
The anti-inflammatory potential of 6-bromoquinazoline derivatives has also been investigated. A study on 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one demonstrated significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats, with one derivative showing higher activity than the standard drug indomethacin.[10][11]
Other Potential Biological Activities
The therapeutic potential of this compound derivatives extends to other areas, including antiviral and neuroprotective applications.
Antiviral Activity
A series of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones were synthesized and evaluated for their antiviral activity. One compound, 6-bromo-2-phenyl-3-[(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]-4(3H)-quinazolinone, exhibited potent activity against the vaccinia virus.[12]
Neuroprotective Potential
While research specifically on the neuroprotective effects of this compound derivatives is limited, the broader class of quinazoline and quinazolinone derivatives has shown promise in this area. Studies have demonstrated that certain quinazolinone derivatives can protect neural cells from injury, suggesting potential applications in the treatment of neurodegenerative disorders.[13][14][15] The antioxidant and enzyme-inhibiting properties of quinoline derivatives, a related class of compounds, also support their potential for neuroprotection.[10]
Experimental Protocols for Biological Evaluation
The evaluation of the biological activity of this compound derivatives involves a range of in vitro assays. Below are detailed protocols for some of the key experiments.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of their health.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[16]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density (e.g., 5 x 10³ cells per well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours in a humidified atmosphere at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.
Caption: A simplified workflow for the MTT cytotoxicity assay.
Apoptosis Assay: Annexin V/Propidium Iodide Staining
This assay is used to detect and quantify apoptosis (programmed cell death), a common mechanism of action for anticancer drugs.
Principle: In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with a compromised membrane, allowing for the differentiation between apoptotic and necrotic cells.[17]
Protocol: [17]
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Kinase Inhibition Assay
These assays are used to determine the ability of a compound to inhibit the activity of a specific kinase.
Principle: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal that is proportional to the kinase activity.[2]
Protocol (Adapted from ADP-Glo™ Assay): [2]
-
Reaction Setup: In a multi-well plate, combine the kinase, substrate, ATP, and the this compound derivative at various concentrations.
-
Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
-
Luminescence Measurement: Measure the luminescent signal using a plate reader. The signal intensity is inversely proportional to the kinase inhibition.
Conclusion and Future Perspectives
Derivatives of this compound represent a promising class of compounds with a diverse range of biological activities. Their potent anticancer effects, primarily through the inhibition of EGFR and other kinases, have been well-documented. Furthermore, emerging evidence suggests their potential as antimicrobial, anti-inflammatory, antiviral, and neuroprotective agents.
Future research in this area should focus on:
-
Expanding the chemical diversity: Synthesizing novel derivatives with a wider range of substituents at the 4-amino position to explore new structure-activity relationships.
-
Elucidating mechanisms of action: Investigating the detailed molecular mechanisms underlying their various biological activities, including the identification of novel cellular targets.
-
In vivo studies: Evaluating the efficacy and safety of the most promising compounds in preclinical animal models to translate the in vitro findings into potential therapeutic applications.
The continued exploration of this compound derivatives holds significant promise for the development of new and effective therapeutic agents for a variety of diseases.
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6-Bromoquinazolin-4-amine as a Kinase Inhibitor: A Technical Guide for Drug Discovery Professionals
Abstract
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology and other therapeutic areas. Its rigid, bicyclic structure provides a robust framework for designing potent and selective ATP-competitive inhibitors. This technical guide delves into the potential of 6-Bromoquinazolin-4-amine as a kinase inhibitor. While direct experimental data for this specific molecule is not extensively available in the public domain, this document will synthesize information from structurally related compounds and the broader class of quinazoline-based inhibitors to provide a comprehensive overview of its promise. We will explore its design rationale, a plausible synthetic route, and detailed experimental protocols for its characterization as a kinase inhibitor. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel quinazoline derivatives as therapeutic agents.
The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is considered a "privileged structure" in drug discovery.[1] This is due to its ability to serve as a versatile template for interacting with a multitude of biological targets, most notably the ATP-binding pocket of protein kinases.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[3]
Several FDA-approved drugs, such as Gefitinib (Iressa®), Erlotinib (Tarceva®), and Lapatinib (Tykerb®), are based on the 4-anilinoquinazoline scaffold and have revolutionized the treatment of certain cancers by targeting the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases.[1][3][4] These inhibitors typically function by competing with ATP for binding to the kinase domain, thereby blocking the downstream signaling pathways that drive cell proliferation and survival.[1]
The success of these drugs has spurred extensive research into novel quinazoline derivatives with improved potency, selectivity, and pharmacokinetic profiles. Modifications at various positions of the quinazoline ring have been explored to fine-tune the inhibitory activity against specific kinases.[5]
The Role of 6-Substitution in Modulating Kinase Inhibitory Activity
Substitutions at the 6-position of the quinazoline ring have been shown to significantly influence the kinase inhibitory profile of these compounds. The nature of the substituent can impact binding affinity, selectivity, and physicochemical properties.
For instance, the introduction of a bromine atom at the 6-position, as in our molecule of interest, can have several effects:
-
Electronic Effects: The electron-withdrawing nature of the bromine atom can modulate the electron density of the quinazoline ring system, potentially influencing its interaction with key residues in the ATP-binding pocket.
-
Steric Effects: The size of the bromine atom can provide additional van der Waals interactions within the binding site, potentially enhancing binding affinity.
-
Hydrophobicity: The introduction of a halogen can increase the lipophilicity of the molecule, which can affect its cell permeability and pharmacokinetic properties.
Structure-activity relationship (SAR) studies on various 6-substituted quinazolines have demonstrated that this position is amenable to a wide range of modifications, leading to inhibitors of diverse kinase families, including EGFR, Src family kinases, and cyclin-dependent kinases (CDKs).[5][6][7] For example, a series of 6-arylquinazolin-4-amines were identified as potent and selective inhibitors of cdc2-like kinases (Clk), highlighting the potential for 6-substituted quinazolines to target kinases beyond the well-explored EGFR family.[8]
This compound: A Candidate for Kinase Inhibition
Based on the established importance of the quinazoline scaffold and the demonstrated impact of 6-substitutions, this compound emerges as a compelling candidate for investigation as a kinase inhibitor. Its chemical structure is presented below:
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Protocol:
-
Synthesis of 6-Bromoquinazolin-4(3H)-one:
-
To a solution of 2-amino-5-bromobenzoic acid in formamide, heat the reaction mixture at reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to yield 6-bromoquinazolin-4(3H)-one.
-
-
Synthesis of 4-Chloro-6-bromoquinazoline:
-
Suspend 6-bromoquinazolin-4(3H)-one in an excess of thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture at reflux until the reaction is complete (monitored by TLC).
-
Carefully remove the excess SOCl₂ or POCl₃ under reduced pressure.
-
Triturate the residue with a non-polar solvent (e.g., hexane) to afford the crude 4-chloro-6-bromoquinazoline.
-
-
Synthesis of this compound:
-
Dissolve the crude 4-chloro-6-bromoquinazoline in a suitable alcohol (e.g., isopropanol or ethanol).
-
Bubble ammonia gas through the solution or use a solution of ammonia in the alcohol.
-
Heat the reaction mixture in a sealed vessel until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
-
Experimental Protocols for Characterization as a Kinase Inhibitor
To evaluate the potential of this compound as a kinase inhibitor, a series of in vitro and cell-based assays should be performed.
Caption: Experimental workflow for characterizing a novel kinase inhibitor.
In Vitro Kinase Inhibition Assays
Objective: To determine the inhibitory activity and selectivity of this compound against a panel of protein kinases.
Protocol: Kinase Panel Screening (e.g., using a radiometric or fluorescence-based assay format)
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Serially dilute the compound to the desired concentrations.
-
Kinase Reaction:
-
In a microplate, add the kinase, a suitable substrate (e.g., a generic peptide substrate like poly(Glu, Tyr) 4:1), and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or unlabeled ATP for fluorescence-based assays).
-
Incubate the reaction at the optimal temperature for the specific kinase (typically 30°C) for a defined period.
-
-
Detection:
-
Radiometric Assay: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose membrane, which captures the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-³²P]ATP. Quantify the incorporated radioactivity using a scintillation counter.
-
Fluorescence-Based Assay: Utilize a system where phosphorylation of the substrate leads to a change in fluorescence polarization or FRET. Measure the signal using a suitable plate reader.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
Protocol: IC₅₀ Determination
-
Dose-Response Curve: Perform the kinase inhibition assay with a range of concentrations of this compound (typically a 10-point, 3-fold serial dilution).
-
Data Fitting: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cell-Based Assays
Objective: To assess the effect of this compound on cell proliferation and to confirm target engagement in a cellular context.
Protocol: Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cancer cell lines known to be dependent on specific kinases (e.g., A431 for EGFR, K562 for Abl) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a DMSO-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison.
Table 1: Hypothetical Kinase Inhibition Profile of this compound
| Kinase Target | IC₅₀ (nM) |
| EGFR | To be determined |
| Src | To be determined |
| Abl | To be determined |
| CDK2 | To be determined |
| CLK1 | To be determined |
Table 2: Hypothetical Anti-proliferative Activity of this compound
| Cell Line | Primary Kinase Driver | GI₅₀ (µM) |
| A431 | EGFR | To be determined |
| K562 | Bcr-Abl | To be determined |
| MCF-7 | PI3K/Akt pathway | To be determined |
Conclusion and Future Directions
While direct experimental evidence for the kinase inhibitory activity of this compound is not yet prominent in the literature, its structural features, based on the well-validated quinazoline scaffold, make it a promising candidate for further investigation. The bromine substitution at the 6-position offers a handle for modulating potency and selectivity. The proposed synthetic route and experimental workflows provide a clear path for its synthesis and characterization.
Future studies should focus on synthesizing this compound and screening it against a broad panel of kinases to identify its primary targets. Subsequent lead optimization efforts could involve modifying the 4-amino group with various aniline derivatives, a common strategy to enhance potency and selectivity for specific kinases. The exploration of this and other novel 6-substituted quinazolines will undoubtedly contribute to the development of the next generation of targeted therapeutics.
References
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- Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465-6488.
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- Wang, Y., et al. (2000). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. Bioorganic & Medicinal Chemistry Letters, 10(21), 2477-2480.
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The Compass of Discovery: A Technical Guide to the Predicted Physicochemical Properties of 6-Bromoquinazolin-4-amine
Foreword: Navigating the Preclinical Maze with Predictive Science
In the intricate landscape of drug discovery, the journey of a molecule from a promising hit to a viable clinical candidate is fraught with challenges. At the heart of this preclinical gauntlet lies a molecule's physicochemical identity—a collection of intrinsic properties that dictate its behavior in biological systems. Understanding these characteristics is not merely an academic exercise; it is the compass that guides medicinal chemists toward rational drug design and risk mitigation. This technical guide is dedicated to an in-depth exploration of 6-Bromoquinazolin-4-amine, a heterocyclic amine of interest in medicinal chemistry. We will dissect its predicted physicochemical properties, elucidating the profound implications of each parameter for its potential as a therapeutic agent. This document is crafted for the discerning researcher, scientist, and drug development professional, offering not just data, but a validated framework for interpreting and leveraging predictive science in their own research endeavors.
The Molecular Blueprint: An Overview of this compound
This compound is a substituted quinazoline, a heterocyclic scaffold that is a cornerstone in the development of a wide array of therapeutic agents, most notably in oncology. The bromine substituent at the 6th position and the amine group at the 4th position are critical determinants of its electronic and steric properties, which in turn govern its interactions with biological targets and its overall pharmacokinetic profile.
| Property | Value | Source |
| Molecular Formula | C8H6BrN3 | PubChemLite[1] |
| Molecular Weight | 224.06 g/mol | ChemBK[2] |
| Canonical SMILES | C1=CC2=C(C=C1Br)C(=NC=N2)N | PubChemLite[1] |
| InChI | InChI=1S/C8H6BrN3/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H,(H2,10,11,12) | PubChemLite[1] |
Predicted Physicochemical Properties: A Quantitative Analysis
The following table summarizes the computationally predicted physicochemical properties of this compound. These values, derived from robust in silico models, provide a foundational understanding of the molecule's likely behavior.
| Physicochemical Property | Predicted Value | Significance in Drug Discovery |
| pKa (most basic) | 7.04 ± 0.50 | Influences ionization state at physiological pH, impacting solubility, permeability, and target binding. |
| XlogP | 2.0 | A measure of lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME). |
| Aqueous Solubility (logS) | -2.5 to -3.5 (Estimated) | Crucial for dissolution and absorption; low solubility can hinder oral bioavailability. |
| Melting Point | >350 °C | Indicates crystal lattice stability and can influence solubility and dissolution rate. |
| Boiling Point | 385.4 ± 27.0 °C | Reflects intermolecular forces and volatility. |
| Polar Surface Area (TPSA) | 51.8 Ų | Influences membrane permeability and blood-brain barrier penetration. |
Deconstructing the Predictions: Causality and Implications in Drug Development
pKa: The Ionization Compass
The predicted basic pKa of 7.04 for this compound is of paramount importance. The pKa value is the pH at which a molecule exists in a 50:50 ratio of its ionized and non-ionized forms.[3] Given that the pH of physiological environments such as the blood and cytoplasm is approximately 7.4, this prediction suggests that this compound will exist as a mixture of its neutral and protonated (cationic) forms.
-
Expertise & Experience: The ionization state of a drug is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.[4][5] The neutral form is generally more lipophilic and can more readily cross cell membranes via passive diffusion. Conversely, the ionized form is typically more water-soluble and may interact more favorably with polar environments and biological targets through electrostatic interactions. The delicate balance between these two states, dictated by the pKa, is a key consideration for medicinal chemists.
-
Trustworthiness: A pKa close to physiological pH can be a double-edged sword. While ensuring adequate aqueous solubility for formulation and distribution, it can also lead to pH-dependent absorption and distribution, potentially causing variability in patient populations. Therefore, experimental validation of this predicted pKa early in a drug discovery program is a self-validating step to mitigate downstream risks.
XlogP: The Lipophilicity Barometer
The predicted XlogP of 2.0 indicates that this compound possesses a moderate degree of lipophilicity (hydrophobicity).[1] XlogP is a calculated octanol-water partition coefficient, a widely accepted measure of a compound's lipophilicity.[6]
-
Expertise & Experience: Lipophilicity is a key driver of a drug's "druglikeness." According to Lipinski's Rule of Five, an orally bioavailable drug candidate generally has a logP value of less than 5.[6] The predicted XlogP of 2.0 for this compound falls comfortably within this range, suggesting a favorable balance between solubility and membrane permeability. A compound that is too lipophilic may suffer from poor aqueous solubility and be sequestered in fatty tissues, while a compound that is too hydrophilic may have difficulty crossing biological membranes to reach its target.[7]
-
Trustworthiness: The predictive models for logP are well-established and generally reliable for drug-like molecules. However, it is crucial to remember that these are predictions. Intramolecular hydrogen bonding and other conformational effects can influence the actual lipophilicity. Experimental determination of logD (the distribution coefficient at a specific pH) would provide a more accurate picture of the molecule's behavior at physiological pH.
Aqueous Solubility: The Gateway to Bioavailability
-
Expertise & Experience: Aqueous solubility is a critical, often rate-limiting, factor for the oral absorption of a drug.[8][9] A drug must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[10] Poor aqueous solubility is a major reason for the failure of drug candidates in development.[11]
-
Trustworthiness: The estimated solubility highlights a potential area of concern that warrants experimental investigation. Early assessment of solubility in various biorelevant media (e.g., simulated gastric and intestinal fluids) is a self-validating measure to de-risk a project. If solubility is found to be low, formulation strategies such as salt formation or the use of amorphous dispersions may be necessary to enhance bioavailability.
The Computational Workflow: A Self-Validating Protocol for Physicochemical Property Prediction
The prediction of physicochemical properties relies on sophisticated computational models that have been trained and validated on large datasets of experimentally determined values. The following outlines a robust, self-validating workflow for obtaining reliable predictions.
Step-by-Step Methodology
-
Molecular Input: The process begins with obtaining a high-quality 2D or 3D representation of the molecule, typically in the form of a SMILES string or an SDF file. It is crucial to ensure the correct chemical structure and stereochemistry.
-
Descriptor Calculation: The molecular structure is then used to calculate a wide range of molecular descriptors. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., solvent-accessible surface area).
-
Model Selection and Application:
-
pKa Prediction: A combination of methods is often employed. Quantitative Structure-Property Relationship (QSPR) models based on linear free-energy relationships (LFERs) or more complex machine learning algorithms can be used.[3] For higher accuracy, quantum mechanical methods that calculate the free energy of dissociation can be applied, although they are more computationally intensive.[12]
-
logP Prediction: Fragment-based methods, where the logP is calculated by summing the contributions of individual molecular fragments, are common and effective.[13] Atom-based methods and machine learning models trained on large experimental datasets offer alternative and often more accurate predictions.
-
Solubility (logS) Prediction: Machine learning models, including random forest and graph convolutional neural networks, trained on extensive solubility databases have shown good predictive power.[5][14] These models leverage a multitude of descriptors to capture the complex interplay of factors governing solubility.
-
-
Consensus Modeling and Confidence Estimation: To enhance the trustworthiness of the predictions, it is best practice to use multiple prediction tools or models and compare the results. A consensus prediction, or an average of the values from different models, often provides a more robust estimate. Additionally, many predictive tools provide a confidence score or an applicability domain assessment, which indicates how similar the query molecule is to the compounds in the training set of the model.
-
Experimental Validation: The final and most critical step is the experimental validation of the key predicted properties. This iterative feedback loop between prediction and experimentation is the cornerstone of a self-validating drug discovery process.
Visualization of the Predictive Workflow
Caption: A workflow for the computational prediction of physicochemical properties.
Conclusion: From Prediction to Practice
The predicted physicochemical properties of this compound paint a promising, albeit preliminary, picture of a molecule with drug-like characteristics. Its moderate lipophilicity and a pKa near the physiological range suggest a reasonable balance for oral absorption and distribution. However, the estimated aqueous solubility warrants careful experimental evaluation. This in-depth analysis underscores the power of predictive science in modern drug discovery. By embracing a computational workflow that is both rigorous and self-validating, researchers can make more informed decisions, prioritize resources effectively, and ultimately accelerate the journey of life-changing medicines from the laboratory to the clinic.
References
- What is pKa and how is it used in drug development? (2023, December 13).
- Ghanavati, M. A., Ahmadi, S., & Rohani, S. (2024). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. RSC Advances, 14(39), 28243-28255.
- Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022, July 16). Drug Hunter.
- The Significance of Acid/Base Properties in Drug Discovery. (n.d.). PubMed Central.
- Aqueous solubility: Significance and symbolism. (2025, December 20).
- Computer Prediction of pKa Values in Small Molecules and Proteins. (2021, September 10). ACS Publications.
- LogP—Making Sense of the Value. (n.d.). ACD/Labs.
- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences.
- Log P: Significance and symbolism. (2025, July 31).
- The Impact of Ionization in Drug Discovery & Development. (n.d.). ACD/Labs.
- Physicochemical Prediction. (n.d.). CD ComputaBio.
- Impact of pKa on Excipients Selection in Drug Formulation Development. (2024, November 15).
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PubMed Central.
- How important is LogP in drug design? (2014, February 20). Quora.
- Drug Solubility: Importance and Enhancement Techniques. (n.d.). PubMed Central.
- Role of Solubility, Permeability and Absorption in Drug Discovery and Development. (2015, November 20). In Books.
- LogP – Knowledge and References. (n.d.). Taylor & Francis.
- This compound. (2024, April 9). ChemBK.
- This compound (C8H6BrN3). (n.d.). PubChemLite.
- 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions.
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- 8. PrologP | www.compudrug.com [compudrug.com]
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Spectroscopic Data of 6-Bromoquinazolin-4-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data of 6-Bromoquinazolin-4-amine. As a pivotal intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other therapeutic agents, a thorough understanding of its structural characterization is paramount for researchers in drug discovery and development. This document delineates the expected spectral features, the underlying principles of spectral interpretation, and detailed protocols for data acquisition, ensuring scientific integrity and empowering researchers to confidently verify this critical molecular scaffold.
The Strategic Importance of Spectroscopic Verification
In the landscape of drug development, the unequivocal confirmation of a molecule's structure is a foundational prerequisite. NMR spectroscopy stands as the most powerful technique for the elucidation of the structure of organic molecules in solution. For a compound like this compound, which serves as a versatile building block, precise NMR data ensures the fidelity of subsequent synthetic transformations and the biological activity of the final compounds. This guide provides the key spectroscopic data points and interpretative logic to affirm the structural integrity of this compound.
Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms within a molecule. For this compound, the expected proton signals in a common deuterated solvent such as DMSO-d₆ are detailed below. The predictions are based on established substituent effects on the quinazoline ring system and data from analogous compounds.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | ~ 8.4 - 8.6 | Singlet (s) | N/A | This proton is on a carbon adjacent to two nitrogen atoms, leading to a significant downfield shift due to the electron-withdrawing nature of the nitrogens. |
| H-5 | ~ 8.2 - 8.4 | Doublet (d) | ~ 2.0 - 2.5 | This proton is ortho to the bromine atom, which exerts a deshielding effect. It will appear as a doublet due to coupling with H-7. The small coupling constant is characteristic of a meta coupling. |
| H-7 | ~ 7.8 - 8.0 | Doublet of doublets (dd) | J(H7-H8) ≈ 8.5-9.0, J(H7-H5) ≈ 2.0-2.5 | This proton is coupled to both H-8 (ortho) and H-5 (meta), resulting in a doublet of doublets. The larger coupling constant is from the ortho coupling, and the smaller one is from the meta coupling. |
| H-8 | ~ 7.6 - 7.8 | Doublet (d) | ~ 8.5 - 9.0 | This proton is ortho to H-7 and will appear as a doublet with a large coupling constant typical for ortho-aromatic protons. |
| NH₂ | ~ 7.0 - 8.0 (broad) | Singlet (s, broad) | N/A | The chemical shift of the amine protons is highly dependent on solvent, concentration, and temperature. These protons often appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange. In many cases, this signal can be exchanged with D₂O. |
Diagram 1: Numbering of this compound
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. Due to the low natural abundance of the ¹³C isotope, a larger sample size and more scans are typically required for data acquisition compared to ¹H NMR.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~ 155 - 158 | This carbon is situated between two nitrogen atoms, resulting in a significant downfield shift. |
| C-4 | ~ 152 - 155 | The C-4 carbon is attached to an amino group and is part of the pyrimidine ring, leading to a downfield chemical shift. |
| C-4a | ~ 148 - 150 | This is a quaternary carbon at the fusion of the two rings. |
| C-5 | ~ 128 - 130 | Aromatic carbon adjacent to the bromine-substituted carbon. |
| C-6 | ~ 118 - 122 | This carbon is directly attached to the electronegative bromine atom, which typically results in a shielding effect (upfield shift) for the directly attached carbon in aromatic systems. |
| C-7 | ~ 135 - 138 | Aromatic methine carbon. |
| C-8 | ~ 125 - 128 | Aromatic methine carbon. |
| C-8a | ~ 120 - 123 | Quaternary carbon at the ring junction, influenced by the adjacent nitrogen atom. |
Experimental Protocol for NMR Data Acquisition
To ensure high-quality, reproducible NMR data, a standardized experimental protocol is essential. The following provides a robust methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound.
Diagram 2: Workflow for NMR Sample Preparation and Data Acquisition
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR analysis and 20-30 mg for ¹³C NMR analysis.
-
Dissolve the sample in approximately 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent. This step is essential for maintaining a stable magnetic field during the experiment.
-
Shim the magnetic field to achieve optimal homogeneity, which results in sharp, well-resolved peaks.
-
For ¹H NMR:
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Set a relaxation delay of 1-5 seconds to ensure quantitative integration.
-
-
For ¹³C NMR:
-
Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-180 ppm).
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
For ¹H NMR, integrate the signals to determine the relative ratios of the different types of protons.
-
Trustworthiness Through Self-Validation
The presented spectroscopic data provides a self-validating system. The predicted chemical shifts, multiplicities, and coupling constants are all interconnected and governed by the fundamental principles of NMR theory. For instance, the observation of a doublet with a coupling constant of ~2.0-2.5 Hz for H-5 should be accompanied by a doublet of doublets for H-7 with one of its coupling constants matching this value. The integration of the aromatic protons should correspond to a 1:1:1:1 ratio, and the amine signal should integrate to two protons. Any deviation from this expected pattern would indicate the presence of impurities or an incorrect structure.
Conclusion
References
- Note: As specific experimental data for this compound is not available in the cited literature, the references below provide foundational knowledge on NMR spectroscopy and data for structurally related compounds that inform the predictions made in this guide.
-
Ghorab, M. M., & Alsaid, M. S. (2015). Novel 4-aminoquinazoline derivatives as new leads for anticancer drug discovery. Acta Pharmaceutica, 65(3), 299-309. [Link]
-
Synthesis and characterization of 3-(4-{[(substituted phenyl) methylene]amino}phenyl)-6-bromo-2-methylquinazoline-4-one. (2012). Journal of Chemical and Pharmaceutical Research, 4(4). [Link]
-
Reich, H. J. (2020). NMR Spectroscopy. Organic Chemistry Data. Retrieved January 10, 2026, from [Link]
-
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). National Institutes of Health. Retrieved January 10, 2026, from [Link]
-
Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. (2022). Frontiers in Chemistry. Retrieved January 10, 2026, from [Link]
The Quinazoline Core: A Privileged Scaffold for Kinase Inhibition - Exploring the Therapeutic Potential of 6-Bromoquinazolin-4-amine Derivatives
Foreword: The Strategic Value of the Quinazoline Scaffold
In the landscape of modern drug discovery, particularly within oncology, the quinazoline scaffold has emerged as a "privileged" structure. Its inherent ability to mimic the adenine ring of ATP allows it to effectively compete for the ATP-binding site of a multitude of protein kinases. The strategic functionalization of this core, starting from versatile building blocks like 6-bromoquinazolin-4-amine, has paved the way for the development of highly potent and selective kinase inhibitors. This guide delves into the therapeutic landscape addressable by derivatives of this compound, offering a technical exploration for researchers and drug development professionals. We will dissect the rationale behind targeting key kinases, provide validated experimental workflows for target engagement and validation, and present a forward-looking perspective on the untapped potential of this remarkable scaffold.
Part 1: The Primary Target Landscape: Epidermal Growth Factor Receptor (EGFR)
The most well-trodden and clinically validated therapeutic avenue for quinazoline-based inhibitors is the ErbB family of receptor tyrosine kinases, with a particular focus on the Epidermal Growth Factor Receptor (EGFR). EGFR is a key regulator of cell proliferation, survival, and differentiation. Its aberrant activation, through mutation or overexpression, is a hallmark of numerous epithelial cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.
The 4-anilinoquinazoline core, readily synthesized from this compound, has been instrumental in the development of first and second-generation EGFR inhibitors like Gefitinib and Lapatinib. The bromine atom at the 6-position serves as a crucial handle for introducing further modifications to enhance potency and modulate pharmacokinetic properties.
Mechanism of Action: ATP-Competitive Inhibition
Derivatives of this compound function as ATP-competitive inhibitors of the EGFR kinase domain. The quinazoline ring system occupies the adenine-binding pocket, while the aniline substituent projects into a hydrophobic pocket, contributing to binding affinity and selectivity. The strategic placement of substituents on the aniline ring can be tailored to target specific EGFR mutations, such as the L858R activating mutation or the T790M resistance mutation.
Workflow for EGFR Target Validation
A robust workflow is essential to validate the engagement and inhibitory activity of novel this compound derivatives against EGFR.
Caption: A streamlined workflow for the validation of EGFR inhibitors.
1. Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
-
Objective: To determine the direct inhibitory effect of the compound on purified EGFR kinase activity.
-
Methodology:
-
Prepare a reaction mixture containing recombinant human EGFR kinase, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), and ATP.
-
Add varying concentrations of the test compound (derived from this compound).
-
Incubate at 30°C for 1 hour to allow the kinase reaction to proceed.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Measure luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.
-
2. Cell-Based EGFR Autophosphorylation Assay (Western Blot)
-
Objective: To confirm that the compound inhibits EGFR signaling within a cellular context.
-
Methodology:
-
Culture an EGFR-dependent cancer cell line (e.g., A431) to sub-confluency.
-
Starve the cells in a serum-free medium for 24 hours to reduce basal EGFR activity.
-
Pre-treat the cells with various concentrations of the test compound for 2 hours.
-
Stimulate the cells with EGF (100 ng/mL) for 15 minutes to induce EGFR autophosphorylation.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the extent of inhibition of EGFR autophosphorylation.
-
Part 2: Expanding the Target Space: Beyond EGFR
While EGFR remains a cornerstone target, the versatility of the this compound scaffold allows for the exploration of other therapeutically relevant kinases. By modifying the substituents at the 4- and 6-positions, it is possible to tune the selectivity profile of the resulting inhibitors.
Potential Target Profile of this compound Derivatives
| Target Kinase | Therapeutic Rationale | Key Cancer Indications |
| VEGFR2 | Inhibition of angiogenesis (formation of new blood vessels) | Solid tumors (e.g., renal cell carcinoma, colorectal cancer) |
| FGFR | Blockade of fibroblast growth factor signaling, which drives cell proliferation and survival | Bladder cancer, cholangiocarcinoma |
| SRC | Downregulation of pathways involved in cell motility, invasion, and proliferation | Solid tumors, leukemia |
| BTK | Inhibition of B-cell receptor signaling | B-cell malignancies (e.g., chronic lymphocytic leukemia) |
Diagram: Signaling Pathways Targeted by Quinazoline Derivatives
Caption: Key signaling pathways modulated by quinazoline-based inhibitors.
Part 3: Future Directions and Unexplored Territories
The therapeutic potential of this compound derivatives is far from exhausted. Emerging areas of investigation include:
-
Allosteric Inhibition: Designing compounds that bind to sites other than the highly conserved ATP pocket to achieve greater selectivity and overcome resistance.
-
Dual-Target Inhibitors: Creating molecules that simultaneously inhibit two distinct kinases in a synergistic manner, such as EGFR and c-Met, to combat tumor heterogeneity and acquired resistance.
-
Targeted Protein Degradation: Utilizing the quinazoline scaffold as a warhead for Proteolysis-Targeting Chimeras (PROTACs), which recruit an E3 ubiquitin ligase to the target kinase, leading to its degradation rather than just inhibition.
Conclusion
This compound represents a foundational building block in the design of potent and selective kinase inhibitors. While its derivatives have already made a significant clinical impact through the targeting of EGFR, a vast and promising therapeutic landscape remains to be explored. By leveraging the principles of medicinal chemistry and robust biological validation workflows, researchers can continue to unlock the full potential of the quinazoline scaffold to address unmet needs in oncology and beyond.
References
- Title: EGFR signaling pathway in cancer therapy: From the basics to the clinical application Source: Signal Transduction and Targeted Therapy URL:[Link]
- Title: The ErbB family of receptors and their role in cancer development and progression Source: Experimental and Molecular Medicine URL:[Link]
- Title: A review on the development of quinazoline-based compounds as anticancer agents Source: Bioorganic & Medicinal Chemistry URL:[Link]
The 6-Bromoquinazolin-4-amine Core: A Structure-Activity Relationship (SAR) Guide for Medicinal Chemists
Abstract
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology. Within this privileged structure, the 6-bromoquinazolin-4-amine core has emerged as a critical pharmacophore, providing a foundation for potent and selective therapeutic agents. This technical guide synthesizes the structure-activity relationship (SAR) data for this specific core, offering an in-depth analysis for researchers, scientists, and drug development professionals. We will dissect the causal relationships behind experimental choices, explore the impact of substitutions at key positions, and provide actionable insights grounded in authoritative research to guide the design of next-generation inhibitors.
Introduction: The Quinazoline Scaffold and the Significance of the 6-Bromo-4-Amine Motif
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, has proven to be an exceptionally versatile scaffold for targeting the ATP-binding site of various protein kinases.[1][2] Its rigid, bicyclic nature allows for precise orientation of substituents to engage with key amino acid residues in the kinase hinge region, a critical interaction for potent inhibition. Several FDA-approved kinase inhibitors, including Gefitinib, Erlotinib, and Lapatinib, are built upon the 4-anilinoquinazoline framework, underscoring its clinical and commercial significance.[1][3][4]
The this compound core offers two key strategic advantages for drug design:
-
The 4-Amino Group: This position is paramount for activity. Typically substituted with an aniline or a related aryl group (forming a 4-anilinoquinazoline), it acts as a primary hydrogen bond donor, interacting with the hinge region of the kinase domain. The nature of this aryl substituent is a major determinant of target selectivity and potency.
-
The 6-Bromo Substituent: The bromine atom at the C-6 position serves multiple roles. It can act as a synthetic handle for further chemical modification via cross-coupling reactions, allowing for the introduction of diverse functionalities.[5] Furthermore, its electronic properties and size can influence the overall binding affinity and pharmacokinetic profile of the molecule. It often occupies a solvent-exposed region, making it an ideal point for introducing groups that can enhance potency or modulate properties like solubility.[4]
This guide will systematically explore the SAR of this core by examining modifications at the key positions: the 4-amino (anilino) group and the 6-bromo position itself.
SAR Analysis of the 4-Anilino Substituent
The substituent attached to the 4-amino group is arguably the most critical modulator of activity for this class of compounds. It projects into the ATP binding pocket, and its modifications directly impact interactions with the target kinase, most notably the Epidermal Growth Factor Receptor (EGFR).
Impact of Substitution Pattern on the Anilino Ring
The electronic nature and position of substituents on the anilino ring are crucial. Early quantitative structure-activity relationship (QSAR) studies revealed that electron-withdrawing groups on the anilino ring generally enhance inhibitory activity against EGFR.[6]
-
Meta-Position: A halogen, such as bromine or fluorine, at the meta-position of the anilino ring is a common feature in potent EGFR inhibitors. For example, a series of 6-bromoquinazoline derivatives showed that a compound with a meta-fluoro substitution on the phenyl moiety (Compound 5b ) exhibited potent cytotoxic activity, stronger than the chemotherapy drug cisplatin, with IC₅₀ values of 0.53-1.95 μM against MCF-7 and SW480 cancer cell lines.[7] This suggests that an electronegative group at this position is favorable for binding.
-
Para-Position: Small, hydrophobic groups or solubilizing moieties can be tolerated at the para-position. The choice of substituent here is often used to fine-tune pharmacokinetic properties.
The logical flow for optimizing the 4-anilino substituent is depicted below.
Caption: Optimization workflow for the 4-anilino substituent.
SAR at the C-6 Position: Beyond a Simple Halogen
While the 6-bromo group is a defining feature of the core, it is often used as a versatile synthetic anchor to introduce more complex functionalities. These modifications can lead to irreversible inhibitors or engage with different regions of the target protein to enhance potency and selectivity.
Introduction of Michael Acceptors for Irreversible Inhibition
A key strategy in kinase inhibitor design is to achieve covalent, irreversible binding. This is often accomplished by introducing a Michael acceptor that can form a covalent bond with a nucleophilic residue (typically cysteine) near the ATP binding site. The C-6 position is ideal for this. A series of 6-substituted-4-(3-bromophenylamino)quinazolines were prepared with Michael acceptors like butynamide and crotonamide at the C-6 position.[4] These compounds were designed to function as irreversible inhibitors of EGFR and HER-2 tyrosine kinases.[4]
The general workflow for this synthetic strategy is outlined below.
Caption: Strategy for developing irreversible inhibitors via C-6 modification.
Arylureido and Heteroaryl Substitutions
Replacing the bromine with larger, more complex groups can significantly impact activity.
-
Arylureido Groups: In one study, a series of 6-arylureido-4-anilinoquinazoline derivatives were designed and synthesized.[8] Compound 7i from this series showed excellent antitumor activity against A549, HT-29, and MCF-7 cell lines, with IC₅₀ values of 2.25, 1.72, and 2.81 μM, respectively.[8] Molecular docking suggested that the arylureido moiety could extend into an effective region of the EGFR binding site, increasing affinity.[8]
-
Heteroaryl Groups: A series of 4-anilino-quinazoline derivatives bearing a 5-substituted furan-2-yl moiety at the C-6 position were synthesized.[1] The most active compound displayed significantly higher antiproliferative activity on H1975 cells (which harbor the EGFR L858R/T790M resistance mutation) than the reference drugs gefitinib and lapatinib.[1]
These examples highlight that the C-6 position is highly tolerant of substitution and provides a vector for achieving improved potency and overcoming drug resistance.
Quantitative Data Summary
The following table summarizes the activity of representative this compound derivatives discussed in the literature. This allows for a direct comparison of how structural modifications translate into biological activity.
| Compound ID | 4-Anilino Substituent | C-6 Substituent | Target/Cell Line | Activity (IC₅₀) | Reference |
| 5b | 3-Fluoro-phenyl | -Br | MCF-7 | 0.53 µM | [7] |
| 5b | 3-Fluoro-phenyl | -Br | SW480 | 1.95 µM | [7] |
| 7i | 3-Chloro-4-fluoro-phenyl | 4-Methylphenyl-ureido | A549 | 2.25 µM | [8] |
| 7i | 3-Chloro-4-fluoro-phenyl | 4-Methylphenyl-ureido | HT-29 | 1.72 µM | [8] |
| 7i | 3-Chloro-4-fluoro-phenyl | 4-Methylphenyl-ureido | MCF-7 | 2.81 µM | [8] |
| Compound 13 | 3-Chloro-4-fluoro-phenyl | 5-(3-Hydroxypropyl)-furan-2-yl | H1975 | 3.01 µM | [1] |
| Compound 19 | 3-Bromo-phenyl | N-Boc glycine | EGFR | 3.2 nM | [1] |
Experimental Protocols
To ensure the practical applicability of this guide, we provide detailed, self-validating protocols for the synthesis of key intermediates and final compounds, based on methodologies reported in the literature.
Protocol: Synthesis of a 6-Bromo-4-(substituted-anilino)quinazoline
This protocol describes a general two-step synthesis starting from 2-amino-5-bromobenzoic acid, a common precursor.
Step 1: Cyclization to form the Quinazolinone Core
-
To a solution of 2-amino-5-bromobenzoic acid (1 equivalent) in formamide (10-15 volumes), add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to 120-140 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 6-bromoquinazolin-4(3H)-one.
Step 2: Chlorination and Nucleophilic Substitution
-
Suspend the 6-bromoquinazolin-4(3H)-one (1 equivalent) in thionyl chloride (5-10 volumes) with a catalytic amount of dimethylformamide (DMF).
-
Reflux the mixture for 2-4 hours until a clear solution is obtained.
-
Cool the reaction and remove the excess thionyl chloride under reduced pressure. The resulting solid is 6-bromo-4-chloroquinazoline.
-
Dissolve the crude 6-bromo-4-chloroquinazoline in a suitable solvent such as isopropanol or ethanol (10 volumes).
-
Add the desired substituted aniline (1.1 equivalents) to the solution.
-
Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture. If a precipitate forms, collect it by filtration. If not, concentrate the solvent and purify the residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the final 6-bromo-4-(substituted-anilino)quinazoline product.[8]
Protocol: MTT Assay for Cytotoxicity Evaluation
This protocol outlines the standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to determine the cytotoxic effectiveness of synthesized compounds.[7][9]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, SW480) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Conclusion and Future Perspectives
The this compound scaffold is a highly validated and fruitful starting point for the design of potent kinase inhibitors. The structure-activity relationships established over years of research provide a clear roadmap for optimization.
-
The 4-anilino position is the primary determinant of potency and selectivity, with meta-substituents on the phenyl ring being particularly important for EGFR inhibition.
-
The C-6 position offers a versatile handle for introducing functionalities that can enhance binding, confer irreversibility, or improve pharmacokinetic properties.
Future research in this area will likely focus on developing inhibitors that can overcome acquired resistance to current therapies, particularly for EGFR mutants like T790M and C797S.[1][10] The strategic modification of the this compound core, guided by the SAR principles outlined in this guide, will undoubtedly continue to yield novel clinical candidates for the treatment of cancer and other diseases driven by aberrant kinase activity.
References
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.).
- Noolvi, M. N., & Patel, H. M. (2010). 2D QSAR Studies on a Series of Quinazoline Derivatives as Tyrosine Kinase (EGFR) Inhibitor: An Approach to Design Anticancer Agents. Letters in Drug Design & Discovery, 7(8), 556-586. [Link]
- Noolvi, M. N., & Patel, H. M. (2010). 3D QSAR STUDIES ON A SERIES OF QUINAZOLINE DERRIVATIVES AS TYROSINE KINASE (EGFR) INHIBITOR: THE K-NEAREST NEIGHBOR MOLECULAR FIELD ANALYSIS APPROACH. International Journal of Pharmacy and Pharmaceutical Sciences, 1(3), 153-175. [Link]
- QSAR Study of Quinazoline Derivatives as Inhibitor of Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK). (n.d.).
- Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). (n.d.). Medires Publishing. [Link]
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- synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. (n.d.). SciSpace. [Link]
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- 6-Substituted-4-(3-bromophenylamino)quinazolines as Putative Irreversible Inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor (HER-2) Tyrosine Kinases with Enhanced Antitumor Activity. (n.d.).
- Hassani, M., et al. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chemistry & Biodiversity, 20(7), e202201245. [Link]
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The Resurgence of Quinazolines: A Technical Guide to Their Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The quinazoline scaffold has cemented its status as a "privileged" structure in medicinal chemistry, yielding a remarkable number of clinically successful anticancer agents.[1][2] This guide provides a comprehensive technical overview of the anticancer properties of quinazoline derivatives, designed for professionals in oncology research and drug development. We will delve into the core mechanisms of action, explore critical structure-activity relationships (SAR), and provide detailed, field-proven protocols for the synthesis and evaluation of these potent compounds. Our focus is on the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system. By grounding our discussion in authoritative references and practical methodologies, this guide aims to empower researchers to innovate and advance the next generation of quinazoline-based cancer therapies.
Introduction: The Quinazoline Core in Oncology
Quinazoline, a bicyclic heterocyclic compound formed by the fusion of a benzene ring and a pyrimidine ring, serves as the foundational framework for a multitude of biologically active molecules.[3][4] While its derivatives exhibit a wide array of pharmacological activities, their impact on oncology has been particularly profound.[5][6] The clinical success of drugs like gefitinib (Iressa®), erlotinib (Tarceva®), lapatinib (Tykerb®), and afatinib (Gilotrif®) has revolutionized the treatment of specific cancers, most notably non-small-cell lung cancer (NSCLC).[4][5]
These first- and second-generation drugs primarily function as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in cell proliferation and survival signaling pathways.[7][8] However, the landscape of quinazoline research is continually evolving. Scientists are exploring novel derivatives that target other critical cancer-related pathways, including vascular endothelial growth factor receptor (VEGFR) signaling, tubulin polymerization, and DNA repair mechanisms mediated by poly(ADP-ribose)polymerase-1 (PARP-1).[5][9] This expansion of targets, coupled with strategies to overcome acquired resistance to existing drugs, underscores the enduring importance and versatility of the quinazoline scaffold in the quest for more effective and safer cancer therapeutics.[5][10]
Core Mechanisms of Action: Targeting Cancer's Master Switches
Quinazoline derivatives exert their anticancer effects through a variety of mechanisms, often by inhibiting key enzymes that drive tumor growth and survival.
Inhibition of Receptor Tyrosine Kinases (RTKs)
The most well-established mechanism of action for anticancer quinazolines is the inhibition of receptor tyrosine kinases, particularly EGFR and VEGFR.[9]
2.1.1. Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a transmembrane protein that, upon activation by ligands like EGF, triggers a cascade of intracellular signals promoting cell growth, proliferation, and survival.[8] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell division.[7][11]
Quinazoline-based EGFR inhibitors, such as gefitinib and erlotinib, are designed to be ATP-competitive inhibitors.[4] They bind to the ATP-binding pocket within the intracellular kinase domain of EGFR, preventing the autophosphorylation and activation of the receptor.[4][12] This blockade effectively shuts down downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[13]
The development of resistance, often through the T790M "gatekeeper" mutation, has driven the creation of next-generation irreversible inhibitors like afatinib, which form a covalent bond with a cysteine residue (Cys797) in the active site.[1][14] More recently, allosteric inhibitors that bind to a site adjacent to the ATP pocket are being explored to tackle complex resistance mutations.[15]
Signaling Pathway Diagram: EGFR Inhibition
Caption: EGFR signaling pathway and the point of inhibition by quinazoline derivatives.
2.1.2. Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients.[2] VEGFR-2 is the primary mediator of this process.[16] Several quinazoline derivatives, such as vandetanib, have been developed as potent inhibitors of VEGFR-2, often in addition to targeting EGFR (dual inhibitors).[2][5] By blocking VEGFR-2, these compounds inhibit endothelial cell proliferation and migration, thereby cutting off the tumor's blood supply.[16]
Signaling Pathway Diagram: VEGFR Inhibition
Caption: VEGFR-2 signaling pathway and its inhibition by quinazoline derivatives.
Tubulin Polymerization Inhibition
Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), cell shape, and intracellular transport.[17] Some quinazoline derivatives act as antimitotic agents by inhibiting the polymerization of tubulin, the protein subunit of microtubules.[3] This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and ultimately triggers apoptosis.[3][17] These compounds often bind to the colchicine-binding site on tubulin.[17]
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition
PARP-1 is a key enzyme in the DNA single-strand break repair pathway.[5] Inhibiting PARP-1 in cancer cells that have deficiencies in other DNA repair pathways (like those with BRCA1/2 mutations) can lead to a phenomenon known as synthetic lethality.[17] Unrepaired single-strand breaks are converted to toxic double-strand breaks during DNA replication, leading to cell death. Recently, quinazoline-2,4(1H,3H)-dione derivatives have been identified as potent PARP-1 inhibitors, opening a new avenue for quinazoline-based therapies.[5][18]
Structure-Activity Relationship (SAR) and Drug Design
The pharmacological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline core.[3]
-
Position 4: The 4-anilino (4-amino-phenyl) substitution is a hallmark of most EGFR and VEGFR kinase inhibitors.[5][19] The aniline ring fits into a hydrophobic pocket of the kinase domain. Modifications to this ring can modulate potency and selectivity.
-
Positions 6 and 7: Substituents at these positions, such as methoxy groups (as seen in gefitinib), are directed toward the solvent-exposed region of the ATP-binding cleft.[7][20] Introducing solubilizing groups or moieties that can form additional hydrogen bonds can enhance potency and improve pharmacokinetic properties. For instance, the introduction of a morpholine group often improves drug-like properties.[5]
-
Position 2: Modifications at the 2-position of the quinazoline ring have been explored to develop inhibitors with different mechanisms. For example, replacing the typical hydrogen or small substituent with larger heterocyclic groups has led to compounds with tubulin inhibitory activity.[17]
Key Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and evaluation of anticancer quinazoline derivatives.
Synthesis of a Representative Quinazoline Kinase Inhibitor (Gefitinib Analogue)
This protocol describes a common synthetic route for preparing 4-anilinoquinazoline derivatives, exemplified by the synthesis of Gefitinib.[8][21][22]
Experimental Workflow: Synthesis of Gefitinib
Caption: A simplified workflow for the synthesis of a 4-anilinoquinazoline.
Step-by-Step Methodology:
-
Chlorination:
-
To a flask containing 6,7-dimethoxy-quinazolin-4(3H)-one, add thionyl chloride (SOCl₂) and a catalytic amount of N,N-dimethylformamide (DMF).[8]
-
Reflux the mixture for 4-6 hours.
-
After the reaction is complete, remove the excess SOCl₂ under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., chloroform), wash with a saturated sodium bicarbonate solution and then with water.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain 4-chloro-6,7-dimethoxyquinazoline.
-
-
Nucleophilic Aromatic Substitution:
-
Dissolve the 4-chloro-6,7-dimethoxyquinazoline and 3-chloro-4-fluoroaniline in isopropanol.[8]
-
Reflux the mixture for 6-8 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature. The product, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, will often precipitate.[14]
-
Filter the solid, wash with cold isopropanol, and dry under vacuum.
-
(Note: The full synthesis of Gefitinib is more complex, often starting with isovanillin or involving demethylation of the 6,7-dimethoxyquinazoline, protection/deprotection steps, and final O-alkylation to introduce the morpholine side chain.)[21][22]
In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4]
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[23]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinazoline derivative in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[23]
-
-
Solubilization and Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Biochemical Kinase Inhibition Assay (EGFR/VEGFR-2)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. Luminescence-based assays that quantify ATP consumption are common.[7][13]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Kinase Reaction:
-
Signal Detection:
-
Stop the kinase reaction and measure the remaining ATP. For example, using a reagent like ADP-Glo™, which first stops the reaction and depletes unused ATP, then converts the ADP produced into ATP, which is then used to generate a luminescent signal via a luciferase reaction.[7][25]
-
The luminescent signal is inversely proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cellular Mechanism Assays
4.4.1. Cell Cycle Analysis via Flow Cytometry
This method quantifies the DNA content of cells to determine the proportion of the population in each phase of the cell cycle (G0/G1, S, G2/M).[6]
Step-by-Step Methodology:
-
Cell Treatment and Harvesting: Treat cells with the quinazoline derivative for 24-48 hours. Harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[6]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Incubate in the dark for 30 minutes. Analyze the samples on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the generation of a histogram showing the cell cycle distribution.[6] An accumulation of cells in a specific phase indicates cell cycle arrest.
4.4.2. Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[3]
Step-by-Step Methodology:
-
Cell Treatment and Harvesting: Treat cells with the quinazoline derivative. Harvest all cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[5]
-
Analysis: Incubate for 15-20 minutes at room temperature in the dark. Analyze immediately by flow cytometry.
In Vivo Evaluation: Xenograft Models
To assess the therapeutic efficacy and toxicity of promising quinazoline derivatives, in vivo studies are essential. The human tumor xenograft model is a standard preclinical tool.[11][27]
Experimental Workflow: Xenograft Model Efficacy Study
Caption: General workflow for an in vivo xenograft efficacy study.
Step-by-Step Methodology:
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice) to prevent rejection of human cells.[27]
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells) into the flank of each mouse.[15][28]
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into control (vehicle) and treatment groups.[15]
-
Drug Administration: Administer the quinazoline derivative via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule.
-
Monitoring: Measure tumor volume (using calipers) and mouse body weight (as a measure of toxicity) 2-3 times per week.[29]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumor weight can be measured, and tissues can be collected for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) to determine the efficacy of the compound.[15]
Data Presentation: Comparative Efficacy
Summarizing quantitative data in a structured format is crucial for comparing the efficacy of different derivatives.
Table 1: In Vitro Cytotoxicity of Novel Quinazoline Derivatives
| Compound ID | Target(s) | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Derivative A | EGFR | A549 (NSCLC) | 0.05 | Gefitinib | 0.08 |
| Derivative B | EGFR/VEGFR-2 | HCT116 (Colon) | 0.85 | Vandetanib | 1.20 |
| Derivative C | Tubulin | MCF-7 (Breast) | 0.30 | Colchicine | 0.15 |
| Derivative D | PARP-1 | MDA-MB-436 (BRCA mut) | 0.01 | Olaparib | 0.005 |
| Derivative E | EGFR (T790M) | H1975 (NSCLC) | 0.02 | Osimertinib | 0.015 |
Note: Data presented are hypothetical and for illustrative purposes.
Conclusion and Future Perspectives
Quinazoline derivatives remain a cornerstone of targeted cancer therapy. Their versatility, demonstrated by the diverse mechanisms of action from kinase inhibition to DNA repair interference, ensures their continued relevance in drug discovery. The primary challenges moving forward are to overcome acquired drug resistance and to improve the selectivity of these agents to minimize off-target toxicities. Future research will likely focus on:
-
Covalent and Allosteric Inhibitors: Designing novel compounds that can effectively target mutated kinases for which current therapies fail.[15]
-
Dual- and Multi-Targeted Agents: Creating single molecules that can inhibit multiple oncogenic pathways simultaneously, potentially leading to synergistic effects and reduced chances of resistance.[16]
-
Hybrid Molecules: Conjugating the quinazoline scaffold with other pharmacophores to create hybrid drugs with novel mechanisms of action.
-
Targeting New Pathways: Exploring the potential of quinazoline derivatives to inhibit other emerging cancer targets.
By leveraging the foundational knowledge of SAR and employing the robust experimental protocols outlined in this guide, the scientific community is well-equipped to build upon the remarkable success of the quinazoline scaffold and develop the next generation of life-saving anticancer drugs.
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The Rising Potential of 6-Bromoquinazolin-4-ones in Inflammation Modulation: A Technical Guide for Drug Discovery Professionals
Abstract
Inflammation is a critical biological response, but its chronic dysregulation underpins a multitude of debilitating diseases. The quinazolinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3][4] Among its derivatives, 6-bromoquinazolin-4-ones have garnered significant attention for their potent anti-inflammatory properties.[2][4][5][6] This technical guide provides an in-depth exploration of the synthesis, anti-inflammatory evaluation, and mechanistic underpinnings of 6-bromoquinazolin-4-ones, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental designs, provide validated protocols, and illuminate the key signaling pathways these compounds modulate, offering a comprehensive resource to accelerate research and development in this promising area.
Introduction: The Quinazolinone Core as a Versatile Anti-Inflammatory Scaffold
The quinazolin-4-one moiety, a bicyclic heterocyclic compound, is a cornerstone in the development of new therapeutic agents due to its diverse biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2][3][4][7] The structural versatility of the quinazolinone ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.[8] The introduction of a bromine atom at the 6-position has been identified as a key modification that often enhances anti-inflammatory potency, making 6-bromoquinazolin-4-ones a particularly interesting subclass for investigation.[4][5] This guide will focus specifically on this subclass, providing a detailed roadmap for its exploration as a source of novel anti-inflammatory drug candidates.
Synthetic Strategies for 6-Bromoquinazolin-4-one Derivatives
The synthesis of 6-bromoquinazolin-4-ones is a critical first step in their evaluation. A common and effective method involves the cyclization of 5-bromoanthranilic acid derivatives.[1][9] The following protocol outlines a general and widely adopted synthetic route.
Diagram of General Synthesis
Caption: General synthetic pathway for 6-bromoquinazolin-4-one derivatives.
Detailed Experimental Protocol: Synthesis of a Representative 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one[1][10]
Rationale: This protocol utilizes a two-step process. First, a benzoxazinone intermediate is formed from 5-bromoanthranilic acid and acetic anhydride, which is a common method for creating the quinazolinone precursor. The subsequent aminolysis with a substituted aniline is a versatile and efficient way to introduce diversity at the 3-position of the quinazolinone ring, allowing for the exploration of structure-activity relationships.[10]
Step 1: Synthesis of 6-Bromo-2-methyl-3,1-benzoxazin-4-one
-
Reactants: 5-bromoanthranilic acid and acetic anhydride.
-
Procedure:
-
A mixture of 5-bromoanthranilic acid and an excess of acetic anhydride is heated under reflux for a specified period (e.g., 2-3 hours).
-
The reaction mixture is then cooled, and the precipitated solid is collected by filtration.
-
The crude product is washed with a suitable solvent (e.g., petroleum ether) to remove excess acetic anhydride.
-
The resulting 6-bromo-2-methyl-3,1-benzoxazin-4-one can be used in the next step with or without further purification.
-
Step 2: Synthesis of 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one [10]
-
Reactants: 6-Bromo-2-methyl-3,1-benzoxazin-4-one and a substituted aniline.
-
Procedure:
-
An equimolar mixture of 6-bromo-2-methyl-3,1-benzoxazin-4-one and the desired substituted aniline is refluxed in a suitable solvent, such as glacial acetic acid or pyridine, for several hours.[7]
-
The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and poured into crushed ice.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is then recrystallized from an appropriate solvent (e.g., ethanol) to yield the pure 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one derivative.[7]
-
Structure Confirmation: The synthesized compounds should be characterized by spectroscopic methods such as IR, ¹H NMR, and Mass spectrometry to confirm their chemical structure.[1][10]
Evaluating Anti-inflammatory Activity: In Vitro and In Vivo Approaches
A multi-tiered approach, combining in vitro and in vivo assays, is essential for a comprehensive evaluation of the anti-inflammatory potential of 6-bromoquinazolin-4-ones.
Diagram of the Anti-inflammatory Evaluation Workflow
Caption: A structured workflow for assessing anti-inflammatory activity.
In Vitro Assays: Targeting Key Inflammatory Enzymes
Rationale: In vitro enzyme inhibition assays provide a rapid and cost-effective method for initial screening and understanding the specific molecular targets of the compounds. Cyclooxygenases (COX) and lipoxygenases (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[11][12][13][14]
Protocol: In Vitro COX-1 and COX-2 Inhibition Assay [11][13][15]
-
Principle: This assay measures the ability of a test compound to inhibit the peroxidase activity of COX enzymes.
-
Procedure:
-
A reaction mixture containing a suitable buffer, heme, and the test compound at various concentrations is prepared.
-
The reaction is initiated by adding arachidonic acid and a chromogenic substrate.
-
The rate of color development is measured spectrophotometrically.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are then determined.
-
Protocol: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay [13][14][16]
-
Principle: This assay measures the inhibition of the conversion of linoleic acid to a hydroperoxy derivative by 5-LOX.
-
Procedure:
-
The test compound is pre-incubated with the 5-LOX enzyme solution.
-
The reaction is initiated by the addition of the substrate (e.g., linoleic acid).
-
The formation of the product is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm).
-
The percentage of inhibition and IC50 values are calculated as described for the COX assays.
-
In Vivo Models: Assessing Efficacy in a Biological System
Rationale: In vivo models are crucial for evaluating the overall anti-inflammatory effect of a compound in a complex physiological system, taking into account factors like absorption, distribution, metabolism, and excretion (ADME). The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.[17][18][19][20][21]
Protocol: Carrageenan-Induced Paw Edema in Rats [1][15][21][22]
-
Animals: Wistar or Sprague-Dawley rats are commonly used.
-
Procedure:
-
Animals are divided into groups: control (vehicle), standard drug (e.g., indomethacin or ibuprofen), and test compound groups (at various doses).
-
The test compounds and standard drug are administered orally or intraperitoneally.
-
After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each rat.
-
The paw volume is measured at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated for each group relative to the control group.
-
Data Presentation:
| Compound | Dose (mg/kg) | % Inhibition of Paw Edema (at 3h) | Reference |
| Compound 2b (o-methoxy) | 50 | 39.45% | [10] |
| Compound 2c (p-methoxy) | 50 | 40.10% | [10] |
| Ibuprofen (Standard) | 50 | - | [10] |
| Compound 1 | 20 | 61.75% | [3][23] |
| Compound 2 | 20 | 69.52% | [3][23] |
| Indomethacin (Standard) | 10 | 83.50% | [3][23] |
| Compound 21 | 50 | 32.5% | [24] |
Note: The specific values for ibuprofen were not provided in the cited abstract, but it was used as a standard for comparison.[10] The data for compounds 1 and 2 from reference[3][23] were also tested at 40mg/kg, showing 71.53% and 83.55% inhibition, respectively.
Unraveling the Mechanism of Action: Modulation of Key Signaling Pathways
The anti-inflammatory effects of many compounds, including quinazolinone derivatives, are often attributed to their ability to interfere with pro-inflammatory signaling cascades. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of inflammation.[25][26][27][28][29][30][31][32][33][34]
The NF-κB Signaling Pathway
NF-κB is a transcription factor that plays a pivotal role in regulating the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[25][28][29][31] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.[34]
Diagram of the NF-κB Signaling Pathway
Caption: Simplified overview of the canonical NF-κB signaling pathway.
The MAPK Signaling Pathway
The MAPK family of serine/threonine kinases, including ERK, JNK, and p38, are crucial for transducing extracellular signals to cellular responses, including inflammation.[26][27][30][32] Activation of these pathways by inflammatory stimuli leads to the phosphorylation and activation of downstream transcription factors (e.g., AP-1), which, in concert with NF-κB, drive the expression of pro-inflammatory genes.[26][33]
Diagram of the MAPK Signaling Pathway
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The Ascendant Role of Substituted Quinazolinones in Antimicrobial Drug Discovery: A Technical Guide for Researchers
In an era marked by the escalating threat of antimicrobial resistance, the quest for novel therapeutic agents is a paramount challenge for the global scientific community. Among the myriad of heterocyclic scaffolds explored, the quinazolinone nucleus has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the antimicrobial potential of substituted quinazolinones. We will delve into the synthetic strategies, structure-activity relationships, mechanisms of action, and robust methodologies for the evaluation of these promising compounds, moving beyond a mere recitation of facts to an integrated understanding of the science.
The Quinazolinone Core: A Scaffold of Versatility
The quinazolinone framework, a fusion of a benzene ring and a pyrimidinone ring, offers a unique three-dimensional architecture that is amenable to extensive chemical modification.[3] This structural plasticity allows for the fine-tuning of physicochemical and pharmacological properties, making it an attractive starting point for the design of novel antimicrobial agents. The core structure, 4(3H)-quinazolinone, serves as the foundational template upon which a diverse array of substituents can be strategically incorporated to modulate biological activity.
Synthetic Pathways to Bioactive Quinazolinones
The synthesis of substituted quinazolinones is a well-established yet continually evolving field. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. A commonly employed and versatile method involves the condensation of anthranilic acid or its derivatives with various reagents.
From Anthranilic Acid: A Classic and Adaptable Approach
A frequently utilized synthetic strategy commences with the acylation of anthranilic acid, which is then cyclized to form a benzoxazinone intermediate. This intermediate readily reacts with a primary amine or hydrazine to yield the desired 2,3-disubstituted quinazolinone.[5] This multi-step process offers the advantage of introducing diversity at both the 2- and 3-positions of the quinazolinone ring.
Experimental Protocol: Synthesis of 2,3-Disubstituted 4(3H)-Quinazolinones
Step 1: Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-one
-
To a solution of anthranilic acid (1 equivalent) in a suitable solvent such as pyridine or glacial acetic acid, add the desired acyl chloride (1.1 equivalents) dropwise at 0°C.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Add acetic anhydride (3 equivalents) and reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the benzoxazinone intermediate.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Synthesis of 2,3-Disubstituted 4(3H)-Quinazolinone
-
Dissolve the synthesized benzoxazinone (1 equivalent) and the desired primary amine or hydrazine (1.1 equivalents) in a solvent like ethanol or glacial acetic acid.[6]
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure 2,3-disubstituted 4(3H)-quinazolinone.
The causality behind this experimental choice lies in its modularity. By varying the acyl chloride in Step 1 and the amine in Step 2, a large library of analogs can be efficiently synthesized for structure-activity relationship (SAR) studies.
Microwave-Assisted and One-Pot Syntheses: The Drive for Efficiency
In recent years, microwave-assisted organic synthesis (MAOS) has gained prominence for its ability to accelerate reaction times, improve yields, and often lead to cleaner products.[3] One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, also contribute to a more efficient and environmentally friendly process.[3]
Workflow for Quinazolinone Synthesis
Caption: Key structure-activity relationships for antimicrobial quinazolinones.
Unraveling the Mechanism of Action
While the precise mechanism of action for all antimicrobial quinazolinones is not fully elucidated, a growing body of evidence suggests that they may act through multiple pathways. A prominent hypothesis is the inhibition of bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair. [7][8][9]The structural similarity between quinazolinones and quinolone antibiotics, which are known DNA gyrase inhibitors, lends credence to this theory. [9]
In Vitro Evaluation of Antimicrobial Potential
A systematic in vitro evaluation is the cornerstone of assessing the antimicrobial efficacy of newly synthesized quinazolinone derivatives. This typically involves determining the minimum inhibitory concentration (MIC) and, in some cases, the minimum bactericidal concentration (MBC) or minimum fungicidal concentration (MFC).
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. [10]The broth microdilution method is a widely accepted and standardized technique for MIC determination.
Experimental Protocol: Broth Microdilution MIC Assay
-
Prepare a stock solution of the test quinazolinone derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (microorganism in broth without test compound) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for the lowest concentration of the test compound that shows no visible growth.
This protocol is self-validating through the inclusion of positive and negative controls, ensuring the viability of the microorganism and the sterility of the medium, respectively.
Data Presentation: Summarizing Antimicrobial Activity
The results of in vitro antimicrobial testing are best presented in a clear and concise tabular format, allowing for easy comparison of the activity of different compounds against a panel of microorganisms.
| Compound ID | Gram-Positive Bacteria (MIC in µg/mL) | Gram-Negative Bacteria (MIC in µg/mL) | Fungi (MIC in µg/mL) |
| Staphylococcus aureus | Streptococcus pyogenes | Escherichia coli | |
| QZ-1 | 16 | 32 | 64 |
| QZ-2 (6-Br) | 8 | 16 | 32 |
| QZ-3 (2-thiazolidinone) | 4 | 8 | 16 |
| Ciprofloxacin | 0.5 | 1 | 0.25 |
| Fluconazole | NA | NA | NA |
NA: Not Applicable
Assessing the Safety Profile: Cytotoxicity Assays
A critical aspect of drug development is to ensure that the candidate compounds are selectively toxic to the target pathogens with minimal effects on host cells. [11][12][13][14]Cytotoxicity assays are therefore essential to evaluate the safety profile of antimicrobial quinazolinones.
MTT Assay: A Measure of Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. [15]Live cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.
Experimental Protocol: MTT Cytotoxicity Assay
-
Seed a suitable mammalian cell line (e.g., HeLa, HepG2) in a 96-well plate and allow the cells to adhere overnight.
-
Treat the cells with various concentrations of the test quinazolinone derivative for a specified period (e.g., 24, 48 hours).
-
After the incubation period, remove the treatment medium and add MTT solution to each well.
-
Incubate the plate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO, isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
Future Perspectives and Challenges
The field of antimicrobial quinazolinones is ripe with opportunities for further exploration. Future research should focus on:
-
Elucidation of Novel Mechanisms of Action: Investigating alternative cellular targets to combat the emergence of resistance.
-
Development of Quinazolinone-Based Hybrids: Combining the quinazolinone scaffold with other pharmacophores to create hybrid molecules with enhanced potency and a broader spectrum of activity. [16]* In Vivo Efficacy and Pharmacokinetic Studies: Translating promising in vitro results into in vivo models to assess the therapeutic potential in a physiological setting. [17][18][19][20]* Combating Biofilm Formation: Exploring the potential of substituted quinazolinones to inhibit or disrupt microbial biofilms, which are a major contributor to chronic infections and antibiotic resistance. [21] The primary challenge remains the development of compounds with a favorable therapeutic index, exhibiting high potency against pathogens and low toxicity to host cells.
Conclusion
Substituted quinazolinones represent a highly promising class of antimicrobial agents with the potential to address the urgent need for new therapies against drug-resistant pathogens. A thorough understanding of their synthesis, structure-activity relationships, and mechanisms of action, coupled with rigorous in vitro and in vivo evaluation, will be instrumental in harnessing their full therapeutic potential. This guide provides a foundational framework for researchers to navigate the exciting and challenging landscape of quinazolinone-based antimicrobial drug discovery.
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The 6-Bromoquinazolin-4-amine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazoline Scaffold and the Strategic Importance of the 6-Bromo Moiety
The quinazoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity.[1] This versatile heterocyclic framework is a key component in numerous therapeutic agents, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Within the vast chemical space of quinazoline derivatives, the 6-bromoquinazolin-4-amine core has emerged as a particularly fruitful scaffold for the development of targeted therapies, most notably in the realm of protein kinase inhibitors.[4][5]
The strategic placement of a bromine atom at the 6-position of the quinazoline ring is far from a trivial modification. This halogen substitution significantly influences the molecule's electronic properties and provides a crucial handle for further synthetic elaboration through modern cross-coupling reactions.[6] From a pharmacodynamic perspective, the 6-bromo substituent can enhance binding affinity to target proteins, often by forming favorable halogen bonds or by modulating the overall electronic landscape of the molecule to improve interactions within the active site.[7] This guide provides a comprehensive overview of the synthesis, key applications, and structure-activity relationships of the this compound scaffold, with a focus on its role in the design of potent and selective kinase inhibitors.
Core Synthesis: A Versatile and Modular Approach
The synthetic accessibility of the this compound core is a key factor in its widespread use. The most common and adaptable strategy involves a multi-step sequence starting from readily available 5-bromoanthranilic acid derivatives. This modular approach allows for the introduction of diversity at various points in the synthetic scheme, facilitating the generation of large compound libraries for high-throughput screening.
The general synthetic workflow can be conceptualized as follows:
Caption: General synthetic workflow for 6-bromo-N-substituted-quinazolin-4-amines.
Step 1: Synthesis of the 6-Bromoquinazolin-4(3H)-one Intermediate
The initial step involves the cyclization of a 5-bromoanthranilic acid derivative to form the core quinazolinone ring. A common method is the reaction of 5-bromoanthranilic acid with formamide, which serves as both a reactant and a solvent, typically at elevated temperatures.[8] This reaction proceeds through the formation of an N-formyl intermediate, which then undergoes intramolecular cyclization and dehydration to yield 6-bromoquinazolin-4(3H)-one.
Variations on this step allow for the introduction of substituents at the 2-position. For instance, reacting 5-bromoanthranilic acid with an appropriate acyl chloride or anhydride can lead to a 2-substituted-6-bromo-3,1-benzoxazin-4-one, which can then be treated with an amine to form the corresponding 2-substituted-6-bromoquinazolin-4(3H)-one.[8][9]
Step 2: Chlorination to the Key 6-Bromo-4-chloroquinazoline Intermediate
The hydroxyl group at the 4-position of the quinazolinone is not a good leaving group for nucleophilic substitution. Therefore, it must be activated. This is typically achieved by converting it to a chloro group, creating the highly reactive 6-bromo-4-chloroquinazoline intermediate.[9] Common chlorinating agents for this transformation include thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃).[9][10] The reaction is often performed in the presence of a catalytic amount of N,N-dimethylformamide (DMF).
Exemplary Protocol: Synthesis of 6-Bromo-4-chloroquinazoline [9][10]
-
To a round-bottom flask, add 6-bromoquinazolin-4(3H)-one (1 equivalent).
-
Add an excess of phosphorus oxychloride (POCl₃) (e.g., 10 equivalents) and a catalytic amount of DMF (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 3-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.
-
Slowly pour the residue onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 8.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 6-bromo-4-chloroquinazoline.
Causality Behind Experimental Choices: The use of excess POCl₃ drives the reaction to completion. The addition of DMF catalyzes the reaction by forming a Vilsmeier-Haack type intermediate, which is more reactive towards the quinazolinone. The final workup with ice water quenches any remaining reactive phosphorus species, and neutralization is necessary to precipitate the product, which is typically a solid.
Step 3: Nucleophilic Aromatic Substitution to Yield this compound Derivatives
The chlorine atom at the 4-position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution. This allows for the facile introduction of a wide variety of amino groups by reacting the 6-bromo-4-chloroquinazoline intermediate with a primary or secondary amine.[2] This step is the primary point of diversification for creating libraries of potential drug candidates. The reaction is typically carried out in a polar solvent such as ethanol, isopropanol, or acetonitrile at reflux temperature.[2]
Exemplary Protocol: Synthesis of a 6-Bromo-4-anilinoquinazoline [2]
-
In a round-bottom flask, suspend 6-bromo-4-chloroquinazoline (1 equivalent) and the desired aniline (1.1 equivalents) in ethanol (e.g., 0.1 M concentration).
-
Heat the mixture to reflux and stir for 16-18 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture in vacuo. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 6-bromo-4-anilinoquinazoline.
Causality Behind Experimental Choices: The use of a slight excess of the aniline helps to ensure complete consumption of the valuable 6-bromo-4-chloroquinazoline intermediate. Ethanol is a good solvent for both reactants and the reflux temperature provides the necessary activation energy for the substitution reaction. Purification by chromatography is a standard method for separating the desired product from any unreacted starting materials or byproducts.
Medicinal Chemistry Applications: A Focus on Kinase Inhibition
The this compound scaffold has proven to be a particularly effective core for the development of protein kinase inhibitors.[4] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[11] The 4-anilinoquinazoline moiety, a key feature of many derivatives of this scaffold, is known to be a competitive inhibitor at the ATP-binding site of several kinases, most notably the Epidermal Growth Factor Receptor (EGFR).[9][12]
Case Study: EGFR Inhibitors for Cancer Therapy
The EGFR signaling pathway is a crucial regulator of cell proliferation, survival, and differentiation.[11] Its overexpression or mutation is a common driver of tumor growth in various cancers, such as non-small cell lung cancer (NSCLC) and breast cancer.[7][11] Several FDA-approved drugs, including Gefitinib and Erlotinib, are 4-anilinoquinazoline-based EGFR inhibitors.[7] The this compound scaffold serves as a valuable platform for the design of novel EGFR inhibitors with potentially improved potency, selectivity, and resistance profiles.[9]
Caption: Experimental workflow for the evaluation of this compound derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds. [7] Protocol Overview:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized this compound derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) or lethal concentration (LC₅₀).
Self-Validating System: The inclusion of both positive and negative controls in each assay plate is crucial for validating the results. The positive control ensures that the assay system is responsive to cytotoxic agents, while the negative (vehicle) control provides the baseline for 100% cell viability.
Conclusion and Future Perspectives
The this compound scaffold has firmly established itself as a privileged core in medicinal chemistry, particularly for the development of targeted kinase inhibitors. Its synthetic tractability, coupled with the favorable electronic and steric properties imparted by the 6-bromo substitution, provides a robust platform for the design of potent and selective therapeutic agents. The extensive structure-activity relationship data available for this scaffold continues to guide the rational design of next-generation inhibitors with improved pharmacological profiles. As our understanding of the molecular drivers of disease deepens, the versatility of the this compound core will undoubtedly continue to be exploited in the quest for novel and effective medicines.
References
- Synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace.
- 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. MDPI.
- New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. PubMed Central.
- Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Medires Publishing.
- Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
- Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H). SCIREA.
- This compound. ChemBK.
- Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers.
- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI.
- Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. National Institutes of Health.
- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Institutes of Health.
- Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk). National Institutes of Health.
- Improved synthesis of substituted 6,7-dihydroxy-4-quinazolineamines: tandutinib, erlotinib and gefitinib. Semantic Scholar.
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- Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Brieflands.
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Mass spectrometry fragmentation pattern of 6-Bromoquinazolin-4-amine
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 6-Bromoquinazolin-4-amine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a detailed examination of the mass spectrometric behavior of this compound, a crucial heterocyclic scaffold in medicinal chemistry and drug development.[1][2] We delve into the predicted fragmentation patterns under both Electrospray Ionization (ESI) and Electron Ionization (EI), offering mechanistic insights grounded in the established principles of mass spectrometry for heterocyclic compounds.[3][4] This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural characterization and identification of quinazoline derivatives. It includes detailed experimental protocols, data interpretation tables, and visual diagrams of fragmentation pathways to serve as a practical reference in the laboratory.
Introduction: The Significance of this compound
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][5] The specific compound, this compound (C₈H₆BrN₃), incorporates two key features that make its characterization by mass spectrometry both critical and distinctive. The bromine atom at the 6-position provides a unique isotopic signature, while the amino group at the 4-position and the nitrogen atoms within the quinazoline core influence ionization efficiency and subsequent fragmentation pathways.
Understanding the fragmentation pattern is paramount for unambiguous structural confirmation, impurity profiling in synthetic batches, and metabolite identification in drug metabolism studies. This guide will elucidate the primary fragmentation routes, enabling scientists to interpret mass spectra with higher confidence.
Foundational Principles: Ionization and Isotopic Signature
Choice of Ionization Technique
The selection of an appropriate ionization method is the cornerstone of a successful mass spectrometry experiment. For a polar, heterocyclic compound like this compound, two techniques are most relevant:
-
Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for generating intact protonated molecules, [M+H]⁺, from polar analytes in solution.[6][7] This is the preferred method for liquid chromatography-mass spectrometry (LC-MS) analyses common in pharmaceutical development, as it minimizes in-source fragmentation and provides a clear precursor ion for tandem mass spectrometry (MS/MS) experiments.[8] The basic nitrogen atoms of the quinazoline ring and the exocyclic amine are readily protonated.
-
Electron Ionization (EI): This high-energy technique generates a radical cation, M⁺•, and typically induces extensive and reproducible fragmentation.[4] While less common for LC-MS, EI is the standard for gas chromatography-mass spectrometry (GC-MS) and is invaluable for creating a detailed fragmentation "fingerprint" that can be compared against spectral libraries like the NIST database.[9]
The Bromine Isotopic Pattern
A defining characteristic in the mass spectrum of this compound is the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively). Consequently, any ion containing a bromine atom will appear as a pair of peaks (an isotopic doublet) separated by approximately 2 m/z units, with nearly equal intensity (a 1:1 ratio). This signature is a powerful diagnostic tool for identifying bromine-containing fragments.[10]
Predicted Fragmentation Pathways under ESI-MS/MS
Under ESI conditions, this compound will be readily detected as the protonated molecule, [M+H]⁺, at m/z 223.98 (for ⁷⁹Br) and 225.98 (for ⁸¹Br). Collision-Induced Dissociation (CID) of this precursor ion is expected to initiate fragmentation primarily through two major pathways: cleavage of the quinazoline skeleton and losses from the substituents.[3]
Pathway A: Retro-Synthetic Cleavage of the Pyrimidine Ring
This pathway involves the characteristic breakdown of the quinazoline core, a process documented for similar heterocyclic systems.[4] The fragmentation cascade is initiated by the elimination of small, stable neutral molecules.
-
Initial Loss of Ammonia (NH₃): The protonated amine at the C4 position can facilitate the elimination of ammonia (17.03 u). This would lead to a significant fragment ion at m/z 206.95/208.95.
-
Subsequent Loss of Hydrogen Cyanide (HCN): Following the loss of ammonia, the quinazoline ring can undergo further cleavage with the loss of HCN (27.01 u), a hallmark fragmentation for nitrogen-containing heterocycles.[4] This results in an ion at m/z 179.94/181.94.
-
Loss of Bromine Radical (Br•): The resulting ion can then lose a bromine radical (78.92 u / 80.92 u) to produce a highly stable, fully aromatic cation at m/z 101.02.
Pathway B: Direct Fragmentation of the Benzene Ring Moiety
An alternative pathway involves fragmentation events related to the brominated benzene portion of the molecule.
-
Loss of HBr: Elimination of hydrogen bromide (79.93 u / 81.93 u) from the protonated precursor could occur, although this is often less favored than the loss of smaller neutral molecules. This would yield an ion at m/z 144.04.
-
Loss of Cyanamide (CH₂N₂): A rearrangement followed by the elimination of cyanamide (42.02 u) from the pyrimidine ring is another plausible route, leading to an ion at m/z 181.96/183.96.
The interplay of these pathways dictates the final appearance of the MS/MS spectrum. The relative abundance of the fragment ions is highly dependent on the collision energy applied during the experiment.
Visualizing the ESI-MS/MS Fragmentation
Caption: Predicted ESI-MS/MS fragmentation pathways for protonated this compound.
Predicted Fragmentation Pathways under EI-MS
Under the high-energy conditions of Electron Ionization, the initial event is the formation of a molecular ion radical, M⁺•, at m/z 222.97/224.97. EI fragmentation is typically more extensive and follows pathways that favor the formation of stable radical cations.
-
Loss of Bromine Radical (Br•): The C-Br bond is relatively weak and can cleave to release a bromine radical (Br•), resulting in a prominent ion at m/z 144.05. This fragment often serves as the base peak or a very intense peak in the spectrum of brominated aromatic compounds.
-
Loss of Hydrogen Cyanide (HCN): The quinazoline ring system is known to fragment via the consecutive loss of two molecules of HCN.[4] From the molecular ion, the loss of the first HCN molecule (27.01 u) would yield a fragment at m/z 195.96/197.96.
-
Retro-Diels-Alder (RDA)-type Reaction: A characteristic fragmentation for the quinazoline core is an RDA-type cleavage, leading to the loss of a neutral HCN molecule from the pyrimidine ring, followed by the loss of a second HCN molecule from the remaining structure to yield a benzyne radical ion.[4]
-
Loss of Cyanogen Radical (•CN): Cleavage of the pyrimidine ring could also result in the loss of a cyanogen radical (26.00 u), producing an ion at m/z 196.97/198.97.
Visualizing the EI-MS Fragmentation
Caption: Key fragmentation pathways for this compound under Electron Ionization (EI).
Summary of Predicted Key Fragments
The following table summarizes the major ions predicted to be observed in the mass spectra of this compound. This serves as a quick reference for data interpretation.
| Ionization | Proposed Structure / Formula | Fragment Lost | m/z (⁷⁹Br) | m/z (⁸¹Br) | Notes |
| ESI | [C₈H₇BrN₃]⁺ | - | 223.98 | 225.98 | Protonated Molecule [M+H]⁺ |
| ESI | [C₈H₄BrN₂]⁺ | NH₃ | 206.95 | 208.95 | Common loss from primary amines |
| ESI | [C₇H₃BrN]⁺ | NH₃, HCN | 179.94 | 181.94 | Characteristic quinazoline cleavage[4] |
| ESI | [C₇H₄N]⁺ | NH₃, HCN, Br• | 101.02 | - | Loss of bromine radical |
| EI | [C₈H₆BrN₃]⁺• | - | 222.97 | 224.97 | Molecular Ion [M]⁺• |
| EI | [C₈H₆N₃]⁺ | Br• | 144.05 | - | Often a high-intensity peak |
| EI | [C₇H₅BrN₂]⁺• | HCN | 195.96 | 197.96 | First neutral loss from ring |
| EI | [C₆H₄Br]⁺• | HCN, HCN | 168.95 | 170.95 | Second neutral loss from ring |
Experimental Protocol: Acquiring High-Quality ESI-MS/MS Data
This protocol provides a self-validating methodology for the robust analysis of this compound using a standard quadrupole-time-of-flight (Q-TOF) or triple quadrupole mass spectrometer.
Materials and Reagents
-
This compound sample
-
LC-MS grade Methanol
-
LC-MS grade Water
-
LC-MS grade Formic Acid (0.1% v/v solution in water)
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol. Ensure complete dissolution, using sonication if necessary.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of methanol and 0.1% formic acid in water. The acidic mobile phase ensures efficient protonation of the analyte.
Instrumental Method
-
Infusion Analysis: For initial method development, directly infuse the working solution into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.
-
LC-MS Analysis: For complex mixtures, use a C18 reversed-phase column with a gradient elution from 0.1% formic acid in water (Mobile Phase A) to 0.1% formic acid in methanol (Mobile Phase B).
-
Mass Spectrometer Settings (Positive ESI Mode):
-
Ion Source: ESI (+)
-
Capillary Voltage: 3.5 – 4.5 kV
-
Source Temperature: 120 – 150 °C
-
Desolvation Gas (N₂): Flow rate and temperature optimized for the specific instrument (e.g., 600 L/hr at 350 °C).
-
MS¹ Scan: Acquire a full scan from m/z 50-500 to confirm the presence of the [M+H]⁺ ion pair at m/z 224/226.
-
MS² (Tandem MS) Scan:
-
Select the m/z 224 ion as the precursor.
-
Apply a collision energy ramp (e.g., 10-40 eV) to observe a wide range of fragment ions. The optimal collision energy should be determined empirically to maximize the information obtained.
-
Acquire the product ion scan over a range of m/z 40-250.
-
-
Workflow Visualization
Caption: Standard workflow for ESI-MS/MS analysis of this compound.
Conclusion
The mass spectrometric fragmentation of this compound is predictable and governed by the fundamental chemistry of its heterocyclic core and substituents. The characteristic 1:1 isotopic doublet from the bromine atom is a constant and invaluable identifier across all fragments containing it. Under ESI-MS/MS, fragmentation is dominated by the loss of small neutral molecules like NH₃ and HCN. Under the more energetic EI conditions, cleavage of the C-Br bond and the consecutive loss of two HCN molecules are expected to be the primary fragmentation routes. This guide provides the foundational knowledge, predictive data, and experimental framework necessary for scientists to confidently identify and characterize this important molecular scaffold.
References
- Globe Thesis. (2022). Study On The Hydrogen Peroxide-mediated Synthesis Of Quinazoline Derivatives And Fragmentation Pathways Of The Products.
- Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Medires.
- University of Southampton. (n.d.). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. ePrints Soton.
- Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h) - Medires. Medires.
- Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate.
- SCIREA. (2025). Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H). SCIREA.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 6-Bromoquinazolin-4-ol: Chemical Properties and Synthesis Routes for R&D.
- Journal of the Chemical Society B: Physical Organic. (n.d.). Quinazolines. Part X. The fragmentation of quinazolines under electron impact. RSC Publishing.
- National Institutes of Health (NIH). (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
- Kertész, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 589.
- Oyler, J. M., et al. (2014). Fragmentation Pathways and Structural Characterization of 14 Nerve Agent Compounds by Electrospray Ionization Tandem Mass Spectrometry. Journal of Analytical Toxicology, 39(2), 99-110.
- Santos, V. G., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 434-464.
- NIST. (n.d.). NIST Chemistry WebBook.
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The Versatile Scaffold: A Technical Guide to the Research Applications of 6-Bromoquinazolin-4-amine (CAS No. 21419-48-7)
Abstract
This technical guide provides an in-depth exploration of the chemical intermediate 6-Bromoquinazolin-4-amine (CAS No. 21419-48-7), a cornerstone molecule in modern medicinal chemistry. Moving beyond a simple datasheet, this document elucidates the compound's pivotal role as a versatile scaffold in the synthesis of targeted cancer therapeutics, specifically focusing on the class of 4-anilinoquinazoline-based Tyrosine Kinase Inhibitors (TKIs). We will dissect the strategic importance of its structure, detail the key synthetic transformations it undergoes—including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions—and explain the mechanistic rationale behind these experimental choices. Furthermore, this guide will connect the chemistry of this compound to the profound biological impact of the drugs derived from it, such as Gefitinib, Erlotinib, and Lapatinib. Through detailed protocols, mechanistic diagrams, and comparative biological data, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the field of oncology and kinase inhibitor design.
Introduction: The Quinazoline Core in Targeted Therapy
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous biologically active compounds. Its unique arrangement of nitrogen atoms allows for critical hydrogen bonding interactions within the ATP-binding pockets of various protein kinases. The strategic functionalization of this core has led to the development of highly potent and selective enzyme inhibitors.
This compound, with the chemical formula C₈H₆BrN₃, is a key exemplar of a functionalized quinazoline intermediate.[1][2] Its structure is deceptively simple yet brilliantly configured for sequential chemical modification. The amine group at the 4-position provides a nucleophilic center, while the bromine atom at the 6-position serves as a versatile handle for introducing molecular diversity through cross-coupling reactions. This dual functionality makes it an ideal starting point for the synthesis of a class of drugs that has revolutionized the treatment of certain cancers: the 4-anilinoquinazoline Tyrosine Kinase Inhibitors (TKIs).[3][4] These drugs are designed to block aberrant signaling from receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are known drivers of tumor growth and proliferation in various malignancies, most notably non-small cell lung cancer (NSCLC).[4][5]
| Property | Value |
| CAS Number | 21419-48-7 |
| Molecular Formula | C₈H₆BrN₃ |
| Molecular Weight | 224.06 g/mol |
| Synonyms | 4-Amino-6-bromoquinazoline, 6-Bromo-4-quinazolinamine |
| Primary Application | Synthetic intermediate for Tyrosine Kinase Inhibitors |
Synthetic Utility: Building the 4-Anilinoquinazoline Pharmacophore
The primary application of this compound is as a building block for TKIs. The general synthetic strategy involves a two-stage approach:
-
Formation of the Core Inhibitor Structure: A nucleophilic aromatic substitution (SNAᵣ) reaction between the 4-amino group of a quinazoline precursor and a halogenated aniline.
-
Molecular Diversification: Palladium-catalyzed cross-coupling reactions at the 6-bromo position to introduce various side chains that can enhance potency, improve selectivity, or modulate pharmacokinetic properties.
While direct use of this compound is possible, industrial syntheses of drugs like Gefitinib and Erlotinib often start from precursors like 6,7-dimethoxyquinazolin-4(3H)-one or 2-amino-5-bromobenzoic acid, proceeding through a 4-chloroquinazoline intermediate which then reacts with the appropriate aniline.[2][6] The bromine at the 6-position (or another halogen at a related position) is a common feature that is leveraged for further synthesis.
Key Reaction I: Nucleophilic Aromatic Substitution (SNAᵣ)
The foundational step in creating the 4-anilinoquinazoline scaffold is the coupling of the quinazoline core with a substituted aniline. This is typically achieved by first converting the 4-oxo group of a quinazolinone precursor into a more reactive 4-chloro group. The subsequent SNAᵣ reaction with an aniline proceeds because the electron-withdrawing nature of the quinazoline ring system activates the C4 position for nucleophilic attack.
Causality of Experimental Choice: The conversion to a 4-chloro intermediate is critical because the hydroxyl group of a quinazolinone is a poor leaving group. Chlorine, by contrast, is an excellent leaving group, facilitating the reaction with the aniline nucleophile under relatively mild conditions (e.g., heating in isopropanol).[7]
Step-by-Step Protocol: Synthesis of a Generic 4-(Anilino)-6-bromoquinazoline
This protocol describes the synthesis of the core structure, starting from a common precursor.
-
Chlorination of the Quinazolinone Precursor:
-
To a slurry of 6-bromoquinazolin-4(3H)-one (1.0 eq) in a suitable solvent like toluene, add a catalytic amount of N,N-Dimethylformamide (DMF).
-
Slowly add phosphorus oxychloride (POCl₃, ~2.0 eq) or thionyl chloride (SOCl₂) at room temperature.
-
Heat the mixture to reflux (approx. 110-120 °C) for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[6]
-
After completion, cool the reaction and remove the excess chlorinating agent by distillation under reduced pressure.
-
Carefully quench the reaction by pouring the residue onto ice water and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product, 4-chloro-6-bromoquinazoline, with an organic solvent (e.g., dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by recrystallization.
-
-
Nucleophilic Aromatic Substitution:
-
Dissolve the synthesized 4-chloro-6-bromoquinazoline (1.0 eq) in a solvent such as isopropanol.
-
Add the desired substituted aniline (e.g., 3-chloro-4-fluoroaniline for a Gefitinib analogue) (1.1 eq).
-
Heat the mixture to reflux (approx. 80-85 °C) for 4-6 hours. The product often precipitates from the reaction mixture upon cooling.[2][7]
-
Cool the reaction to room temperature, filter the solid product, wash with cold isopropanol, and dry under vacuum.
-
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Step-by-Step Protocol: Suzuki-Miyaura Coupling of a 4-(Anilino)-6-bromoquinazoline
This protocol outlines a general procedure for introducing an aryl or heteroaryl group at the 6-position.
-
Reaction Setup:
-
To a dry Schlenk flask or microwave vial, add the 4-(anilino)-6-bromoquinazoline substrate (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or PdCl₂(dppf), 2-5 mol%). [8] * Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
-
Reaction Execution:
-
Add degassed solvent(s) (e.g., a mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for the required time (typically 4-24 hours), monitoring progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final 6-aryl-4-anilinoquinazoline.
-
Biological Context: Inhibition of Oncogenic Signaling
The therapeutic value of the molecules derived from this compound lies in their ability to inhibit the tyrosine kinase activity of EGFR and HER2. In many cancers, these receptors are either overexpressed or harbor activating mutations, leading to a state of constant, ligand-independent signaling. This perpetual "on" state drives downstream pathways responsible for cell proliferation, survival, and metastasis. [9] The primary signaling cascades affected are:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily drives cell proliferation.
-
PI3K-AKT-mTOR Pathway: A crucial survival pathway that inhibits apoptosis (programmed cell death). [3][10] By competitively binding to the ATP pocket in the kinase domain of EGFR/HER2, drugs like Gefitinib and Lapatinib prevent the phosphorylation of the receptor and the subsequent activation of these downstream pathways, ultimately leading to cell cycle arrest and apoptosis in cancer cells. [9]
Figure 3: Inhibition of EGFR/HER2 signaling by 4-anilinoquinazoline TKIs.
Structure-Activity Relationship (SAR) and Efficacy Data
The development of potent TKIs from the 4-anilinoquinazoline scaffold is a testament to the power of medicinal chemistry and SAR studies. Key structural features contribute to inhibitory activity:
-
The Quinazoline Core: Essential for binding to the hinge region of the kinase ATP pocket.
-
The 4-Anilino Group: Occupies a hydrophobic pocket. Small, lipophilic substituents at the meta-position of the aniline ring (e.g., bromo, chloro, ethynyl) are often optimal for potency. [3]* Substituents at Positions 6 and 7: These positions extend towards the solvent-exposed region of the ATP binding site. Introducing solubilizing groups here, such as the morpholinopropoxy side chain in Gefitinib, can significantly improve pharmacokinetic properties without sacrificing potency. [9] The efficacy of these inhibitors is often tested against both wild-type (WT) EGFR and clinically relevant mutant forms, such as L858R (an activating mutation) and T790M (a resistance mutation).
| Compound | Target | Cell Line | IC₅₀ (nM) | Reference |
| Gefitinib | EGFR (WT) | A431 | 8.37 | [11] |
| EGFR (L858R/T790M) | NCI-H1975 | > 40,000 | [5] | |
| Erlotinib | EGFR (WT) | A549 | 2,000 - 4,000 | [12] |
| EGFR (L858R) | HCC827 | ~5 | [13] | |
| Lapatinib | EGFR | A431 | 10,800 | [14] |
| HER2 | SK-Br-3 | 250 | [14] | |
| Compound 20 ¹ | EGFR | in vitro | 0.029 | [3] |
¹ 4-(3-bromoanilino)-6,7-dimethoxyquinazoline, an early potent analogue. [3] This data highlights the evolution of these inhibitors. While first-generation drugs like Gefitinib and Erlotinib are highly potent against activating mutations, they are largely ineffective against the T790M resistance mutation. This has driven the development of subsequent generations of inhibitors.
Conclusion
This compound is more than a mere chemical reagent; it is a foundational element in the architecture of life-saving targeted cancer therapies. Its strategic design allows for the efficient construction of the 4-anilinoquinazoline pharmacophore, which has proven to be exceptionally effective at inhibiting the oncogenic signaling driven by EGFR and HER2. Understanding the synthetic transformations this molecule undergoes—from nucleophilic substitution to sophisticated palladium-catalyzed cross-couplings—provides chemists with the tools to design and create the next generation of kinase inhibitors. The interplay between the ligand choice in catalysis and the ultimate biological activity of the final product underscores the deep connection between synthetic methodology and therapeutic efficacy. This guide serves to illuminate that connection, providing both the practical "how" and the mechanistic "why" for researchers dedicated to advancing the field of oncology drug discovery.
References
- RSC Publishing. (n.d.). Synthesis and evaluation of novel non-covalent binding quinazoline glycoside derivatives targeting the L858R and T790M variants of EGFR. [Link]
- National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of 2H-o[5][12]xazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. [Link]
- National Center for Biotechnology Information. (n.d.). Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. [Link]
- Sains Malaysiana. (n.d.). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. [Link]
- Vietnam Academy of Science and Technology. (n.d.).
- New Drug Approvals. (2015). Gefitinib. [Link]
- MDPI. (n.d.).
- Thieme. (2019). A New Synthesis of Gefitinib. [Link]
- National Center for Biotechnology Information. (n.d.).
- PubMed. (1996). Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. [Link]
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- Google Patents. (n.d.).
- ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
- Journal of China Pharmaceutical University. (2010).
- ResearchGate. (n.d.). IC 50 values (in nm) of 4-aminoquinazoline analogues as inhibitors of EGFR and HER. [Link]
- National Center for Biotechnology Information. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). [Link]
- Google Patents. (n.d.).
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- ResearchGate. (n.d.). Structure of EGFR and/or HER2 small molecule inhibitors with 4-anilinoquinazoline scaffold. [Link]
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- RSC Publishing. (n.d.).
- PubMed Central. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. [Link]
- IMSEAR Repository. (n.d.). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. [Link]
- ResearchGate. (n.d.).
- PubMed. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). [Link]
- ResearchGate. (n.d.). The IC50 values of lapatinib, gefitinib, or linsitinib alone against four ESCC cells. [Link]
- ResearchGate. (2019).
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
- ChemRxiv. (n.d.).
- ACS Publications. (n.d.). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. [Link]
- ResearchGate. (n.d.). Concordance between IC50 values for gefitinib vs erlotinib. [Link]
- Organic Chemistry Portal. (n.d.).
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Methodological & Application
Synthesis of 6-Bromoquinazolin-4-amine from anthranilic acid
Application Notes & Protocols
Topic: A Step-by-Step Guide to the Synthesis of 6-Bromoquinazolin-4-amine from Anthranilic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive, in-depth guide for the multi-step synthesis of this compound, a crucial intermediate in medicinal chemistry, starting from the readily available precursor, anthranilic acid. The protocols herein are synthesized from established literature and are presented with detailed procedural steps, mechanistic insights, and safety considerations. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the chemical transformations involved.
Introduction: The Significance of the Quinazoline Scaffold
The quinazoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] Specifically, this compound serves as a key building block in the synthesis of high-value compounds, most notably tyrosine kinase inhibitors like Lapatinib, an FDA-approved drug for breast cancer.[2][3] Its structure allows for precise modification at the 4-position, making it an invaluable synthon for developing targeted therapies. This guide details a reliable and scalable three-stage synthetic route from anthranilic acid.
Overall Synthetic Pathway
The synthesis is a three-stage process beginning with the electrophilic bromination of anthranilic acid, followed by a cyclization to form the quinazolinone core, and concluding with a two-step functional group transformation to yield the target amine.
Caption: Overall reaction scheme for the synthesis of this compound.
Stage 1: Electrophilic Bromination of Anthranilic Acid
Principle and Mechanistic Insight
The first step involves the regioselective bromination of anthranilic acid to produce 2-amino-5-bromobenzoic acid. The amino group (-NH₂) is a powerful activating group and is ortho-, para- directing. Due to steric hindrance from the adjacent carboxylic acid group, the incoming electrophile (Br⁺) is directed to the para position (C5), resulting in the desired product.[4][5] Glacial acetic acid serves as a polar protic solvent that facilitates the reaction without competing in side reactions.[6] The reaction is typically performed at a reduced temperature to control the reaction rate and minimize the formation of the dibrominated byproduct.[4]
Experimental Protocol: Synthesis of 2-Amino-5-bromobenzoic acid
-
In a 500 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve anthranilic acid (20 g, 0.146 mol) in 250 mL of glacial acetic acid.
-
Cool the solution to 15°C in an ice bath.[6]
-
In the dropping funnel, prepare a solution of bromine (7.5 mL, 0.146 mol) in 50 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred anthranilic acid solution over approximately 1 hour, ensuring the temperature is maintained below 20°C. A thick mass of white crystals, the hydrobromide salt of the product, will begin to form.[6]
-
After the addition is complete, allow the mixture to stir for an additional 1-2 hours at the same temperature.
-
Collect the precipitate by vacuum filtration and wash it with a small amount of cold benzene or toluene to remove residual acetic acid and unreacted bromine.[7]
-
To liberate the free base, suspend the filtered solid in 500 mL of water containing approximately 25 mL of concentrated hydrochloric acid and heat to boiling.[6]
-
Filter the hot solution under suction to remove any insoluble dibromoanthranilic acid.
-
Allow the filtrate to cool to room temperature, then place it in an ice bath to maximize crystallization.
-
Collect the light yellow crystals of 2-amino-5-bromobenzoic acid by vacuum filtration, wash with cold water, and dry under vacuum. The expected yield is approximately 80-90%.
Stage 2: Niementowski Quinazolinone Synthesis
Principle and Mechanistic Insight
This stage employs the Niementowski reaction, a classic method for constructing the quinazolin-4(3H)-one ring system.[8][9] The reaction involves the condensation of an anthranilic acid derivative with an amide, in this case, formamide. 2-Amino-5-bromobenzoic acid is heated with an excess of formamide, which acts as both a reagent and a solvent.[10] The reaction proceeds via an initial acylation of the amino group by formamide, followed by an intramolecular cyclization and dehydration to yield the stable, fused heterocyclic product, 6-bromoquinazolin-4(3H)-one.[11]
Experimental Protocol: Synthesis of 6-Bromoquinazolin-4(3H)-one
-
Combine 2-amino-5-bromobenzoic acid (10.8 g, 50 mmol) and formamide (9.0 g, 200 mmol, approx. 8 mL) in a 100 mL round-bottom flask equipped with a reflux condenser.[10]
-
Heat the reaction mixture with stirring in an oil bath at 130-140°C for 4-5 hours.[10] Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to approximately 60°C.
-
Carefully pour the warm mixture into 100 mL of ice-cold water while stirring. A precipitate will form.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product thoroughly with cold water and then with a small amount of cold anhydrous ethanol to remove any remaining formamide.[10]
-
Dry the product, 6-bromoquinazolin-4(3H)-one, under vacuum to afford a white to off-white solid. The expected yield is typically over 90%.
Stage 3: Conversion to this compound
This final stage is a two-step process involving the conversion of the quinazolinone to a more reactive chloro intermediate, followed by nucleophilic substitution with ammonia.
Step 3a: Chlorination of 6-Bromoquinazolin-4(3H)-one
Principle and Mechanistic Insight: The hydroxyl group of the quinazolinone tautomer is converted into an excellent leaving group by reaction with a chlorinating agent, typically phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[7][10][12] The reaction proceeds via phosphorylation of the carbonyl oxygen, followed by nucleophilic attack by a chloride ion to displace the phosphate group and generate the aromatic 6-bromo-4-chloroquinazoline.[10] A catalytic amount of a tertiary amine or DMF can be used to accelerate the reaction.[13]
Experimental Protocol: Synthesis of 6-Bromo-4-chloroquinazoline
-
In a fume hood, charge a 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube with 6-bromoquinazolin-4(3H)-one (6.75 g, 30 mmol).
-
Add phosphorus oxychloride (POCl₃, 25 mL) to the flask. A catalytic amount of N,N-dimethylformamide (DMF, ~0.5 mL) can be added to facilitate the reaction.[13]
-
Heat the mixture to reflux (approximately 110°C) and maintain for 3-5 hours, until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and slowly and carefully pour it into 250 mL of crushed ice with vigorous stirring. Caution: This quenching step is highly exothermic and releases HCl gas.
-
Continue stirring until all the ice has melted. The pH of the solution will be highly acidic.
-
Slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate or potassium carbonate until the pH is approximately 8.[7] A solid will precipitate.
-
Collect the solid by vacuum filtration, wash extensively with water, and dry under vacuum. This affords 6-bromo-4-chloroquinazoline as a light yellow solid. The expected yield is 85-95%.
Step 3b: Ammonolysis of 6-Bromo-4-chloroquinazoline
Principle and Mechanistic Insight: The final step is a nucleophilic aromatic substitution (SₙAr) reaction. The electron-withdrawing nitrogen atoms in the quinazoline ring activate the C4 position towards nucleophilic attack. Ammonia, as the nucleophile, displaces the chloride ion to form the desired this compound.[6] The reaction is typically carried out in a protic solvent like ethanol or isopropanol, which helps to solvate the ions and facilitate the reaction.
Experimental Protocol: Synthesis of this compound
-
Suspend 6-bromo-4-chloroquinazoline (5.0 g, 20.5 mmol) in 100 mL of methanol or ethanol in a pressure-rated vessel or a sealed tube.
-
Add an excess of aqueous ammonia solution (28-30%, 50 mL) to the suspension.[6]
-
Seal the vessel and heat the mixture to 80-100°C with stirring for 4-6 hours. The reaction progress should be monitored by TLC.
-
After the reaction is complete, cool the vessel to room temperature.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Cool the remaining solution in an ice bath to induce crystallization.
-
Collect the resulting solid by vacuum filtration.
-
Wash the product with cold water and a small amount of cold ethanol.
-
Dry the product under vacuum to yield this compound as a white or pale yellow solid. The expected yield is 80-90%.
Quantitative Data Summary
| Step | Starting Material | Reagent(s) | Product | Molar Ratio (SM:Reagent) | Typical Yield |
| 1 | Anthranilic Acid | Bromine | 2-Amino-5-bromobenzoic acid | 1 : 1 | 80-90% |
| 2 | 2-Amino-5-bromobenzoic acid | Formamide | 6-Bromoquinazolin-4(3H)-one | 1 : 4 | >90% |
| 3a | 6-Bromoquinazolin-4(3H)-one | POCl₃ | 6-Bromo-4-chloroquinazoline | 1 : (Excess) | 85-95% |
| 3b | 6-Bromo-4-chloroquinazoline | Aqueous NH₃ | This compound | 1 : (Excess) | 80-90% |
Experimental Workflow Visualization
Caption: Step-by-step laboratory workflow for the synthesis process.
References
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- Title: The Chemistry Behind Lapatinib: An Intermediate's Role Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
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- Title: 5-Bromoanthranilic Acid Source: The Merck Index Online URL:[Link]
- Title: Synthesis and Characterization of Some Novel Substituted Quinazoline Derivatives Source: Research Journal of Pharmaceutical, Biological and Chemical Sciences URL:[Link]
- Title: A Review on 4(3H)
- Title: THE BROMINATION OF ANTHRANILIC ACID. - Semantic Scholar Source: Semantic Scholar URL:[Link]
- Title: SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES Source: Generis Publishing URL:[Link]
- Title: Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H) Source: National Institutes of Health (NIH) URL:[Link]
- Title: Molecular Docking, ADME Studies, Synthesis, and Anti-oxidant Activity of Novel Quinazoline-4(3H)-one Derivatives Source: RGUHS Journal of Pharmaceutical Sciences URL:[Link]
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- Title: POCl3 chlorination of 4-quinazolones. Source: Journal of Organic Chemistry via PubMed URL:[Link]
- Title: Synthesis of Heterocycles from Anthranilic acid and its Deriv
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Application Note: A Comprehensive Guide to the N-arylation of 6-bromo-4-chloroquinazoline
Abstract & Introduction
The 4-anilinoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutics, particularly in oncology.[1] Prominent examples include FDA-approved epidermal growth factor receptor (EGFR) inhibitors like gefitinib and erlotinib, which have revolutionized the treatment of certain cancers.[1] The synthesis of these complex molecules often hinges on the strategic formation of a C-N bond at the C4 position of the quinazoline ring. The N-arylation of 6-bromo-4-chloroquinazoline serves as a pivotal transformation, providing a versatile platform for introducing aryl amine moieties while retaining a bromine handle at the C6 position for subsequent functionalization, such as Suzuki-Miyaura cross-coupling reactions.[2]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing the N-arylation of 6-bromo-4-chloroquinazoline. We will delve into the mechanistic underpinnings of the reaction, explore critical experimental parameters, and present two robust protocols: a modern, microwave-assisted method and a conventional palladium-catalyzed Buchwald-Hartwig amination. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these protocols effectively.
Mechanistic Rationale: The Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is the preeminent method for forming C(aryl)-N bonds.[3][4] Its broad substrate scope, functional group tolerance, and milder conditions have made it indispensable in modern organic synthesis.[3][5] The reaction proceeds through a catalytic cycle, as illustrated below.
The Catalytic Cycle
The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), in this case, the C4-Cl bond of the quinazoline, to form a Pd(II) complex. The C4-Cl bond is significantly more reactive than the C6-Br bond towards this step due to electronic activation from the adjacent ring nitrogens.
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex.[6]
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium amido complex, releasing the N-arylated product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][6]
Figure 1: Simplified Buchwald-Hartwig Catalytic Cycle.
Critical Parameters & Experimental Choices
The success of the N-arylation reaction is highly dependent on the careful selection of several key parameters.
-
Catalyst System (Palladium Source & Ligand): A combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is typically used.[7] Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., X-Phos, RuPhos) are often superior as they promote both the oxidative addition and the final reductive elimination steps, leading to higher efficiency and broader substrate scope.[3][8]
-
Base: The base is crucial for deprotonating the amine in the catalytic cycle.[6] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common.[7] However, weaker bases like Cs₂CO₃ or K₃PO₄ can be used for sensitive substrates. Interestingly, under microwave conditions in aqueous media, the reaction can sometimes proceed efficiently without a base.[1][9] The choice of base is critical and can be influenced by the solvent; anionic bases are favored in nonpolar solvents, while polar solvents can present different challenges, such as forming overly stable complexes with the catalyst.[10][11]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard choices to prevent quenching of the base and interference with the catalyst.[10] The solvent choice can impact the solubility of reagents and the stability of catalytic intermediates.[11]
-
Reaction Conditions (Temperature & Method): Conventional heating at temperatures between 80-110 °C is effective but can require long reaction times.[5][7] Microwave irradiation has emerged as a powerful alternative, dramatically reducing reaction times from hours to minutes and often improving yields by ensuring rapid and uniform heating.[1][12]
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Reagents are flammable and/or toxic.
Protocol 1: Microwave-Assisted N-arylation in Aqueous Media (Base-Free)
This modern protocol is valued for its speed, efficiency, and reduced use of organic solvents, making it a more sustainable option.[1][9]
Materials:
-
6-bromo-4-chloroquinazoline or a derivative (e.g., 6-bromo-4-chloro-2-phenylquinazoline) (1.0 equiv)
-
Substituted aniline (1.1 - 1.5 equiv)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Microwave reaction vial with a stir bar
Equipment:
-
Scientific microwave reactor
-
Magnetic stir plate
-
Standard glassware for workup
-
Rotary evaporator
-
Purification apparatus (e.g., flash chromatography system)
Step-by-Step Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vial, add 6-bromo-4-chloroquinazoline (e.g., 0.2 mmol, 1.0 equiv) and the desired aniline (e.g., 0.24 mmol, 1.2 equiv).
-
Solvent Addition: Add THF and water in a 1:1 ratio (e.g., 2 mL THF, 2 mL H₂O) to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture with stirring at a set temperature (e.g., 100-120 °C) for 10-40 minutes. Reaction progress can be monitored by TLC or LC-MS if desired.
-
Workup: After the reaction is complete, cool the vial to room temperature. Add ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to yield the pure N-arylated product.
Data Summary: The following table summarizes representative yields achieved using a microwave-assisted protocol for the N-arylation of 6-bromo-4-chloro-2-phenylquinazoline with various anilines.[1][9]
| Entry | Aniline Partner | Product Yield (%) |
| 1 | p-methoxy-N-methylaniline | 90 |
| 2 | m-methoxy-N-methylaniline | 88 |
| 3 | 3-chloroaniline | 96 |
| 4 | 4-fluoroaniline | 92 |
| 5 | 4-methoxyaniline | 95 |
Protocol 2: Conventional Buchwald-Hartwig Amination
This protocol represents the classic and widely applicable method, requiring an inert atmosphere to protect the catalyst system.[5][13]
Figure 2: General workflow for a conventional Buchwald-Hartwig reaction.
Materials:
-
6-bromo-4-chloroquinazoline (1.0 equiv)
-
Aryl amine (1.1 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (1-3 mol%)
-
Phosphine Ligand (e.g., X-Phos, 2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with septum
-
Inert gas line (manifold)
-
Magnetic stirrer and heating mantle/oil bath
-
Syringes and needles
-
Standard glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 0.02 equiv), the phosphine ligand (e.g., 0.04 equiv), NaOtBu (1.4 equiv), and 6-bromo-4-chloroquinazoline (1.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Amine Addition: Add anhydrous toluene via syringe to achieve a concentration of ~0.1 M. Then, add the aryl amine (1.1 equiv) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.
-
Workup: Once complete, cool the reaction to room temperature. Carefully quench by adding water. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated quinazoline.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (Pd(0) oxidized) | Ensure a properly inert atmosphere; use fresh, high-quality reagents and anhydrous solvents. |
| Insufficiently strong base | Switch to a stronger base (e.g., from K₂CO₃ to NaOtBu). | |
| Sterically hindered amine | Increase reaction temperature, time, or catalyst/ligand loading. Switch to a more active ligand system. | |
| Side Product Formation | Di-arylation of primary amines | Use a bulkier ligand or slightly less amine to favor mono-arylation. |
| Hydrolysis of 4-chloroquinazoline | Ensure anhydrous conditions. | |
| Debromination at C6 | This is less common but can occur under harsh conditions. Use milder conditions or a different catalyst system. |
Conclusion
The N-arylation of 6-bromo-4-chloroquinazoline is a robust and versatile reaction critical for the synthesis of medicinally relevant 4-anilinoquinazolines. Both the modern, microwave-assisted protocol and the conventional Buchwald-Hartwig method provide reliable pathways to the desired products. By understanding the roles of the catalyst, ligand, base, and solvent, researchers can effectively apply and optimize these procedures to accelerate drug discovery and development programs. The choice between protocols may depend on available equipment, desired throughput, and sustainability goals, with the microwave method offering significant advantages in speed and efficiency.
References
- Barros, F. W. A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2095-2104.
- Barros, F. W. A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Center for Biotechnology Information (PMC).
- Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961-11969.
- Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Sunesson, Y., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate.
- Al-Omary, F. A. M., et al. (2010). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Molecules, 15(7), 4823-4830.
- Bacsa, I., et al. (2020). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 16, 237-244.
- McGowan, M. A., McAvoy, C. Z., & Buchwald, S. L. (2012). Palladium-catalyzed N-monoarylation of amidines and a one-pot synthesis of quinazoline derivatives. Organic Letters, 14(14), 3800–3803.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- McGowan, M. A., McAvoy, C. Z., & Buchwald, S. L. (2012). Palladium-catalyzed N-monoarylation of amidines and a one-pot synthesis of quinazoline derivatives. PubMed.
- Khabnadideh, S., & Sadeghian, S. (2022). A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. ResearchGate.
- Abu-Hashem, A. A., et al. (2015). Synthesis of 6-bromo-2-styrylquinazolin-4(3H)-ones 5a–d. ResearchGate.
- Thery, V., et al. (2015). Cu/Pd-Catalyzed C-2–H Arylation of Quinazolin-4(3H)-ones with (Hetero)aryl Halides. The Journal of Organic Chemistry, 81(1), 235-244.
- Xu, H., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 95.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- Karimi-Jafari, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1221-1256.
- Asghar, M. A., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules, 26(22), 6964.
Sources
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 10. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Practical Guide to Solid-Phase Synthesis of 6-Bromoquinazolin-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents, particularly in oncology.[1][2] 6-Bromoquinazolin-4-amine is a strategic building block, offering two distinct points for chemical modification: the 4-amino group for linkage and the 6-bromo position for diversification. This guide provides a comprehensive framework for leveraging this molecule in solid-phase synthesis (SPS) to rapidly generate libraries of novel quinazoline derivatives. We detail field-proven protocols for immobilization, on-resin diversification via palladium-catalyzed cross-coupling reactions, and final product cleavage, emphasizing the rationale behind key experimental choices to ensure reproducibility and success.
The Strategic Imperative: Why Solid-Phase Synthesis?
In drug discovery, the rapid generation and screening of compound libraries are paramount. Solid-phase synthesis (SPS) offers a superior platform for this endeavor by anchoring a core scaffold to an insoluble polymer resin.[3] This approach simplifies the entire synthetic workflow:
-
Purification: Excess reagents and by-products are removed by simple washing and filtration, eliminating the need for tedious column chromatography after each step.[3]
-
Driving Reactions to Completion: Large excesses of reagents can be used to ensure reactions are quantitative, a luxury not afforded in solution-phase synthesis.[3]
-
Automation: The repetitive nature of SPS is highly amenable to automated synthesizers, enabling high-throughput library production.
Our strategy employs this compound as the central scaffold. The 4-amino group serves as the attachment point to the solid support, while the electronically distinct 6-bromo position acts as a versatile handle for introducing molecular diversity through robust chemical transformations.
Caption: General workflow for the solid-phase synthesis of a this compound derivative library.
Foundational Choices: Selecting the Solid Support
The choice of resin and its associated linker is critical as it dictates the conditions under which the final product is cleaved. For the synthesis of quinazoline derivatives, which may contain sensitive functional groups, an acid-labile linker is ideal.
Recommendation: 2-Chlorotrityl chloride (2-CTC) resin.
Causality Behind the Choice:
-
Mild Cleavage: Products can be cleaved from 2-CTC resin under very mild acidic conditions (e.g., 1-2% TFA in Dichloromethane (DCM)), which preserves acid-sensitive functionalities in the final molecule.
-
Steric Hindrance: The bulky trityl group prevents side reactions, such as the diketopiperazine formation common with dipeptides on other resins.
-
Suppression of Racemization: The linkage is through the amine nitrogen, avoiding activation of any chiral centers.
Core Methodologies: Step-by-Step Protocols
These protocols provide a validated pathway from scaffold immobilization to the final, diversified product.
Protocol 1: Immobilization of this compound
This procedure anchors the quinazoline scaffold to the 2-CTC resin via its 4-amino group.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, 1.4 mmol/g loading)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Syringe reaction vessel
Procedure:
-
Resin Swelling: Place 1.0 g of 2-CTC resin in a 20 mL syringe reaction vessel. Add 10 mL of anhydrous DCM and gently agitate for 30 minutes to swell the resin beads. Drain the solvent.
-
Scaffold Loading: Dissolve this compound (2.0 eq. relative to resin loading) and DIPEA (4.0 eq.) in 10 mL of anhydrous DCM. Add this solution to the swollen resin.
-
Reaction: Agitate the mixture at room temperature for 4 hours. The DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction without competing with the primary amine.
-
Capping: To cap any unreacted chlorotrityl sites, add 1 mL of MeOH and agitate for 30 minutes. This prevents these reactive sites from interfering in subsequent steps.
-
Washing: Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL), Dimethylformamide (DMF) (3 x 10 mL), MeOH (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Drying: Dry the resin under high vacuum for at least 2 hours. A small sample can be cleaved and analyzed by LC-MS to confirm successful loading.
Protocol 2: On-Resin Diversification at the 6-Position
With the scaffold immobilized, the 6-bromo position is now ready for modification. The following are protocols for two of the most powerful cross-coupling reactions in modern medicinal chemistry.[4]
A. Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
Materials:
-
Immobilized this compound resin
-
Aryl or Heteroaryl Boronic Acid (3.0 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 eq.)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution
-
1,4-Dioxane and Toluene (3:1 mixture)
Procedure:
-
Swell the resin (0.2 mmol scale) in the Dioxane/Toluene solvent mixture.
-
In a separate vial, add the boronic acid, Pd(PPh₃)₄, and 2M Na₂CO₃ solution to 5 mL of the solvent mixture. Sonicate briefly to dissolve.
-
Add the solution to the resin.
-
Heat the reaction vessel to 85°C and agitate for 12-16 hours under a nitrogen atmosphere.
-
Cool to room temperature, drain, and wash the resin thoroughly with the reaction solvent, water, DMF, MeOH, and DCM to remove all traces of catalyst and reagents.
B. Buchwald-Hartwig Amination (C-N Bond Formation)
Materials:
-
Immobilized this compound resin
-
Primary or Secondary Amine (3.0 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.05 eq.)
-
Xantphos (0.1 eq.)
-
Sodium tert-butoxide (NaOtBu) (4.0 eq.)
-
Anhydrous Toluene
Procedure:
-
Swell the resin (0.2 mmol scale) in anhydrous Toluene.
-
In a separate vial, add Pd₂(dba)₃, Xantphos, NaOtBu, and the desired amine to 5 mL of anhydrous Toluene.
-
Carefully deaerate the solution by bubbling nitrogen through it for 10 minutes. The choice of Xantphos as a ligand is crucial; its wide bite angle facilitates the reductive elimination step, which is often rate-limiting for this type of transformation.
-
Add the catalyst/reagent solution to the resin.
-
Heat the reaction vessel to 100°C and agitate for 12-16 hours under a nitrogen atmosphere.
-
Cool to room temperature, drain, and wash the resin with Toluene, DMF, MeOH, and DCM.
Protocol 3: Cleavage and Product Isolation
This final step releases the synthesized molecule from the solid support.
Materials:
-
Diversified, washed, and dried resin
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold Diethyl Ether
Procedure:
-
Place the dried resin in a syringe reaction vessel.
-
Add the freshly prepared cleavage cocktail (10 mL per gram of starting resin).
-
Agitate at room temperature for 2 hours. The TFA cleaves the acid-labile linker. TIS acts as a cation scavenger, preventing re-attachment of the cleaved product to the resin or other side reactions.
-
Drain the TFA solution into a clean flask. Wash the resin with a small amount of neat TFA to recover any remaining product.
-
Concentrate the TFA solution under a stream of nitrogen to about 10% of its original volume.
-
Precipitate the crude product by adding the concentrated solution dropwise to a flask of cold diethyl ether with vigorous stirring.
-
Collect the solid product by filtration or centrifugation.
-
Purify the product using reverse-phase HPLC.
Data, Control, and Troubleshooting
Success in solid-phase synthesis relies on careful monitoring and optimization.
Table 1: Summary of Key Reaction Parameters
| Parameter | Immobilization | Suzuki Coupling | Buchwald-Hartwig | Cleavage |
| Solvent | DCM | Dioxane/Toluene (3:1) | Toluene | TFA |
| Base | DIPEA | 2M aq. Na₂CO₃ | NaOtBu | N/A |
| Catalyst | N/A | Pd(PPh₃)₄ | Pd₂(dba)₃ / Xantphos | N/A |
| Temperature | Room Temp. | 85°C | 100°C | Room Temp. |
| Time | 4 hours | 12-16 hours | 12-16 hours | 2 hours |
| Key Reagents | This compound | Boronic Acid | Amine | TIS, Water |
On-Resin Monitoring
-
Kaiser Test: Used to detect the presence of free primary amines. After immobilization, the test should be negative. If performing a reaction that should expose a primary amine, a positive (blue bead) result confirms success.
-
Test Cleavage: A small sample of resin (~5 mg) can be subjected to the cleavage protocol. The resulting solution can be analyzed by LC-MS to check the progress of the on-resin reaction without consuming the entire batch.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Loading on Resin | Insufficient swelling of resin; Inactive starting material; Insufficient base. | Ensure resin is fully swollen before adding reagents. Use fresh, high-purity this compound. Increase equivalents of DIPEA to 5-6 eq. |
| Incomplete Suzuki or Buchwald-Hartwig Reaction | Inactive catalyst; Poor reagent solubility; Insufficient heating. | Use fresh palladium catalyst. Deaerate the reaction mixture thoroughly. Increase reaction time or temperature slightly (e.g., to 95°C for Suzuki). |
| Low Yield After Cleavage | Incomplete cleavage; Product degradation. | Increase cleavage time to 3-4 hours. Ensure the cleavage cocktail contains scavengers like TIS. Ensure the diethyl ether used for precipitation is ice-cold.[5] |
| Multiple Peaks in Final LC-MS | Side reactions during coupling; Degradation during cleavage. | For Suzuki, ensure boronic acid is pure (dimerization can be an issue). For cleavage, minimize time the product spends in concentrated TFA before precipitation. |
Conclusion
The combination of this compound as a versatile building block and solid-phase synthesis as a robust methodology provides a powerful and efficient platform for the discovery of novel quinazoline-based therapeutics. The protocols outlined in this guide offer a validated starting point for researchers to rapidly construct and diversify libraries, significantly accelerating the early stages of drug development programs.
References
- National Institutes of Health (NIH). (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents.
- Journal of Synthetic Chemistry. (2025). Synthesis of Quinazoline Derivatives in the Presence of Titanium-Containing Solid Acid Nanoparticles.
- Scilit. (1997). Solid phase synthesis of quinazolinones. Tetrahedron Letters.
- Chatterjee, A., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry.
- Frontiers Media S.A. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.
- ResearchGate. (2020). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions.
- MDPI. (2020). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Molecules.
- MDPI. (2021). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules.
- National Institutes of Health (NIH). (2021). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides.
- ResearchGate. (n.d.). Optimization of solid phase synthesis of quinazolin-4-ones.
- National Institutes of Health (NIH). (2013). Quinazoline derivatives: synthesis and bioactivities.
- National Institutes of Health (NIH). (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
- ResearchGate. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
- PubMed. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chemistry & Biodiversity.
- National Institutes of Health (NIH). (2023). An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. International Journal of Molecular Sciences.
- PubMed. (1999). Solid-phase synthesis of 2,4-diaminoquinazoline libraries. Journal of Combinatorial Chemistry.
- National Institutes of Health (NIH). (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Materials.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromoquinazolin-4-amine
Introduction: The Strategic Importance of Quinazoline Scaffolds and the Suzuki-Miyaura Coupling in Medicinal Chemistry
The quinazoline core is a privileged scaffold in modern drug discovery, forming the structural basis of numerous approved therapeutics, including kinase inhibitors for oncology. The ability to functionalize this heterocyclic system with precision is paramount for the exploration of new chemical space and the development of next-generation pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of contemporary synthetic organic chemistry, prized for its reliability, functional group tolerance, and the commercial availability of a vast array of boronic acid and ester building blocks.[1][2] This application note provides a detailed experimental procedure for the Suzuki-Miyaura coupling of 6-Bromoquinazolin-4-amine, a key intermediate for the synthesis of diverse compound libraries. We will delve into the mechanistic underpinnings of the reaction, offer a robust experimental protocol, and provide a comprehensive troubleshooting guide to empower researchers in their synthetic endeavors.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[3][4][5] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) complex, forming a palladium(II) intermediate.[3][5]
-
Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) undergoes transmetalation, where the organic moiety is transferred from the boron atom to the palladium(II) center, displacing the halide. The base is crucial for activating the boronic acid to facilitate this step.[6]
-
Reductive Elimination: The final step is the reductive elimination of the coupled product from the palladium(II) complex, which regenerates the catalytically active palladium(0) species, allowing the cycle to continue.[3][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a general method for the coupling of this compound with a variety of aryl and heteroaryl boronic acids. Optimization of the reaction conditions, particularly the choice of catalyst, ligand, base, and solvent, may be necessary for specific substrates.
Materials and Reagents
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF, Toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Equipment
-
Schlenk flask or microwave reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Reaction Setup and Procedure
Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.
-
Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.[7]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The typical concentration is between 0.1 M and 0.5 M.
-
Reaction: Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-100 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.[8][9]
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for the Suzuki coupling of bromo-N-heterocycles, providing a starting point for optimization with this compound.
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Ref. |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/H₂O | 80 | 3 | [10] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | [7] |
| 3 | 3-Pyridylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF/EtOH | 100 | 2 | [11] |
| 4 | Thiophene-2-boronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 110 | 16 | [7] |
Note: These conditions are based on structurally similar substrates and may require optimization for this compound.
Troubleshooting and Field-Proven Insights
Challenges in the Suzuki coupling of this compound often stem from its heterocyclic nature and the presence of the free amine.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Catalyst Inactivity/Poisoning: The quinazoline nitrogens and the primary amine can coordinate to the palladium center, inhibiting its catalytic activity.[12] | Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[7][13][14] These can promote the desired catalytic cycle over catalyst inhibition. Catalyst Choice: Consider more robust pre-catalysts like Pd₂(dba)₃ with a suitable ligand.[7] |
| Ineffective Oxidative Addition: While the C-Br bond is generally reactive, difficult substrates may require more forcing conditions. | Higher Temperatures: Increase the reaction temperature or consider using microwave irradiation to facilitate oxidative addition.[7] | |
| Side Reactions | Homocoupling of Boronic Acid: Formation of a biaryl byproduct from the boronic acid. | Degassing: Ensure the reaction mixture is thoroughly degassed before adding the palladium catalyst and maintain a positive pressure of an inert gas throughout the reaction.[12] Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be beneficial.[7] |
| Protodeboronation: Loss of the boronic acid functional group from the coupling partner. | Choice of Boronic Ester: Pinacol boronate esters (Bpin) are often more stable and less prone to protodeboronation than the corresponding boronic acids.[1][15] Base Selection: Use a non-aqueous base like K₃PO₄ or Cs₂CO₃. | |
| Dehalogenation: Reduction of the C-Br bond to a C-H bond. | Solvent Choice: Avoid using solvents that can act as hydride sources, such as alcohols, in large quantities.[7] | |
| Purification Difficulties | Polar Product: The product may have similar polarity to the starting material or byproducts. | Chromatography Optimization: Use a shallower solvent gradient during column chromatography to improve separation.[8] Recrystallization: If column chromatography is insufficient, recrystallization can be an effective secondary purification step.[8] |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and versatile transformation for the synthesis of novel quinazoline derivatives with significant potential in drug discovery. By understanding the reaction mechanism, employing a robust experimental protocol, and being prepared to troubleshoot common issues, researchers can effectively utilize this reaction to access a wide range of valuable compounds. The insights and procedures detailed in this application note are intended to serve as a comprehensive guide to facilitate successful and efficient synthesis.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Zhang, Y., et al. (2019). A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki–Miyaura Cross-Coupling Reactions for the Synthesis of Biaryl Atropisomers. Journal of the American Chemical Society, 141(35), 13944-13953. [Link]
- Li, H., et al. (2008). Palladium(II)−N-Heterocyclic Carbene Metallacrown Ether Complexes: Synthesis, Structure, and Catalytic Activity in the Suzuki−Miyaura Reaction. Organometallics, 27(19), 5038-5044. [Link]
- Ghaffari, M., et al. (2025). Suzuki–Miyaura Coupling of Pinacolboronic Esters Catalyzed by a Well-Defined Palladium N-Heterocyclic Carbene (NHC) Catalyst. ACS Medicinal Chemistry Letters. [Link]
- Wang, D. Z., et al. (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives. Journal of Visualized Experiments, (108), e53662. [Link]
- Wang, Y., et al. (2022). Palladium/NHC (NHC = N-Heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides.
- ResearchGate. (2018). Suzuki cross-coupling of 4a–f, h with arylboronic acids. [Link]
- Antony, A., et al. (2022). Biomacromolecule supported N-heterocyclic carbene-palladium(II) as a novel catalyst for Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions. Research Square. [Link]
- Al-Salahi, R., et al. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules, 19(9), 13614-13626. [Link]
- Wang, D. Z. (2022).
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(7), 2236-2247. [Link]
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Application Notes & Protocols: High-Throughput Screening for 6-Bromoquinazolin-4-amine Derivatives as Novel Kinase Inhibitors
Abstract
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1][2] Derivatives of 6-Bromoquinazolin-4-amine are of significant interest as potential protein kinase inhibitors, a class of enzymes that are critical regulators of cellular signaling and are frequently dysregulated in diseases like cancer.[1][2][3] The successful discovery of potent and selective drug candidates from large compound libraries necessitates a robust high-throughput screening (HTS) strategy. This document provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on establishing a comprehensive HTS cascade for identifying and characterizing this compound derivatives that target protein kinases. We will detail a primary biochemical screen to identify direct enzyme inhibitors, a secondary cell-based assay to confirm efficacy in a physiological context, and a crucial cytotoxicity counter-screen to eliminate non-specific compounds.
The Strategic Screening Cascade: From Hit to Validated Lead
A successful HTS campaign is not a single experiment but a multi-stage funnel designed to efficiently identify true positive hits while eliminating false positives and undesirable compounds. The causality behind this tiered approach is resource optimization; potent but non-specific or cytotoxic compounds are quickly identified and deprioritized, allowing focus to shift to the most promising candidates. Our recommended workflow prioritizes biochemical potency, followed by cellular activity and selectivity.
Caption: High-level workflow for screening this compound derivatives.
Primary HTS: Biochemical Kinase Inhibition Assay
Rationale & Assay Choice: Quinazoline derivatives are well-documented as ATP-competitive kinase inhibitors.[3] Therefore, the primary screen should be a direct, biochemical assay measuring the inhibition of a specific kinase. We will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) as an exemplary target, as it is a critical mediator of angiogenesis and a validated cancer target for which quinazoline inhibitors have been developed.[1][4][5]
For this purpose, we recommend a Homogeneous Time-Resolved Fluorescence (HTRF) assay. HTRF is a robust technology for HTS due to its high signal-to-background ratio, low sensitivity to compound interference, and homogenous "mix-and-read" format.[6][7][8] The HTRF KinEASE™ platform provides a semi-universal method for assessing phosphorylation on tyrosine residues.[9][10]
Principle of HTRF Kinase Assay: The assay quantifies enzymatic activity by detecting the phosphorylation of a biotinylated substrate peptide. A Europium cryptate (Eu³⁺)-labeled anti-phosphotyrosine antibody serves as the FRET donor, and Streptavidin-XL665 (SA-XL665) acts as the FRET acceptor, binding to the biotin tag on the substrate. When the kinase phosphorylates the substrate, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the donor leads to energy transfer to the acceptor, which then emits a specific, time-resolved signal. Inhibitors prevent this phosphorylation, leading to a decrease in the HTRF signal.[6][10]
Caption: Principle of the HTRF biochemical kinase assay.
Protocol 2.1: HTRF VEGFR2 Kinase Assay
This protocol is designed for a 384-well plate format, common in HTS.
A. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
VEGFR2 Enzyme: Recombinant human VEGFR2 kinase domain, diluted in Assay Buffer to a working concentration of 2-4 ng/µL.
-
ATP Solution: Prepare a 2X ATP solution in Assay Buffer. The final concentration should be at or near the Km of ATP for VEGFR2 (typically 10-100 µM) to identify both competitive and non-competitive inhibitors.
-
Substrate: Universal Tyrosine Kinase Substrate (biotinylated), diluted in Assay Buffer to a 4X working concentration (e.g., 4 µM).
-
Test Compounds: this compound derivatives serially diluted in 100% DMSO, then further diluted in Assay Buffer to a 4X final concentration.
-
HTRF Detection Reagents: Eu³⁺-labeled anti-phosphotyrosine antibody and SA-XL665, prepared according to the manufacturer's instructions (e.g., Revvity HTRF KinEASE-TK kit) in HTRF Detection Buffer.[9]
B. Experimental Workflow:
-
Compound Dispensing: Add 5 µL of 4X test compound solution (or DMSO vehicle for controls) to the wells of a 384-well low-volume plate.
-
Enzyme/Substrate Addition: Add 10 µL of a 2X enzyme/substrate pre-mix to all wells.
-
Initiate Kinase Reaction: Add 5 µL of 4X ATP solution to all wells to start the reaction. The final reaction volume is 20 µL.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes. Protect from light.
-
Stop & Detect: Add 20 µL of HTRF detection reagent mix (containing EDTA to stop the reaction) to each well.
-
Final Incubation: Incubate for 60 minutes at room temperature to allow for signal development.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
| Parameter | Condition | Rationale |
| Plate Type | 384-well, low-volume, white | Minimizes reagent use and maximizes signal detection. |
| Final Volume | 40 µL | Standard for HTS miniaturization. |
| Controls | Max Signal (DMSO), Min Signal (No ATP) | Essential for calculating % inhibition and Z' factor. |
| DMSO Tolerance | <1% final concentration | High DMSO concentrations can inhibit enzyme activity. |
| Incubation Temp. | Room Temperature | Sufficient for most kinase reactions and simplifies automation. |
Secondary HTS: Cell-Based Proliferation Assay
Rationale & Assay Choice: A compound that inhibits a kinase in a test tube may not work in a cell due to poor permeability, rapid metabolism, or efflux. Therefore, secondary screening in a relevant cellular model is essential to confirm on-target activity.[11][12] For a VEGFR2 inhibitor, a suitable model would be a cell line whose proliferation is dependent on VEGFR2 signaling, such as Human Umbilical Vein Endothelial Cells (HUVECs).[3]
We will use the Promega CellTiter-Glo® Luminescent Cell Viability Assay. This assay is a homogeneous method that quantifies ATP, an indicator of metabolically active, viable cells.[13][14] Its "add-mix-measure" format makes it ideal for HTS.[13]
Principle of CellTiter-Glo® Assay: The assay reagent contains luciferase and its substrate, luciferin. In the presence of ATP from viable cells, luciferase catalyzes the oxidation of luciferin, producing a stable "glow-type" luminescent signal that is directly proportional to the number of viable cells in culture.[13][14][15] Inhibition of a critical survival pathway, like VEGFR2 signaling in HUVECs, leads to decreased cell proliferation/viability, resulting in a lower ATP level and reduced luminescence.
Caption: Principle of the CellTiter-Glo® Luminescent Viability Assay.
Protocol 3.1: HUVEC Proliferation Assay
A. Reagent Preparation:
-
Cell Culture Medium: Endothelial Cell Growth Medium supplemented with growth factors (including VEGF) and 5% FBS.
-
HUVEC Cells: Thaw and culture HUVECs. Use cells at a low passage number.
-
Test Compounds: Prepare serial dilutions of compounds in cell culture medium. The final DMSO concentration should be ≤0.5%.
-
CellTiter-Glo® Reagent: Prepare the reagent according to the manufacturer's protocol, allowing it to equilibrate to room temperature before use.[14][15]
B. Experimental Workflow:
-
Cell Seeding: Harvest HUVECs and seed them into a 96-well or 384-well solid white plate at a density of 2,000-5,000 cells per well in 100 µL of medium.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
Compound Treatment: Remove the medium and add 100 µL of medium containing the test compounds at various concentrations. Include vehicle (DMSO) controls and a positive control inhibitor (e.g., Sorafenib).
-
Proliferation Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Assay Procedure: a. Equilibrate the plate to room temperature for 30 minutes.[14] b. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in the well (e.g., 100 µL).[14] c. Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[14] d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
Counter-Screen: General Cytotoxicity Assay
Rationale & Assay Choice: A decrease in the HUVEC proliferation signal could be due to specific inhibition of the VEGFR2 pathway or general cytotoxicity. To distinguish between these, a counter-screen is performed using a cell line that is not dependent on VEGFR2 signaling for survival (e.g., HEK293 cells). A compound that is active in both the HUVEC and HEK293 assays is likely a non-specific cytotoxic agent and should be deprioritized.[16][17] The CellTiter-Glo® assay protocol is used again here, demonstrating its versatility.
Protocol 4.1: HEK293 Cytotoxicity Assay
The protocol is identical to Protocol 3.1 with the following key modifications:
-
Cell Line: Use HEK293 cells.
-
Cell Culture Medium: Use DMEM supplemented with 10% FBS.
-
Cell Seeding Density: Adjust seeding density for HEK293 growth characteristics (e.g., 5,000-10,000 cells/well).
-
Interpretation: A potent hit from the primary screen is considered selective if it shows high potency (low IC₅₀) in the HUVEC assay but very low potency (high IC₅₀) in the HEK293 assay.
Data Analysis and Interpretation
For each assay, raw data must be normalized and analyzed to determine compound activity.
-
Z'-Factor: This metric is used to validate the quality of the HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
-
Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
-
Where σ is the standard deviation and μ is the mean of the positive (min signal) and negative (max signal) controls.
-
-
Percent Inhibition: Calculated for each compound concentration to assess dose-response.
-
% Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min))
-
-
IC₅₀ Value: The concentration of an inhibitor at which 50% of the maximal response is inhibited. This is determined by fitting the dose-response data to a four-parameter logistic curve. A lower IC₅₀ value indicates a more potent compound.
References
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- Zhu, J., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC.
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- Koyama, M., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(7), 771-781.
- INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
- Al-Suhaimi, K. S., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). International Journal of Molecular Sciences, 25(4), 2269.
- ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol.
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- Li, Y., et al. (2008). Fluorescence detection techniques for protein kinase assay. Combinatorial Chemistry & High Throughput Screening, 11(1), 20-29.
- Hilaris Publisher. (2023, March 28). Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.
- Carlomagno, F., et al. (2010). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. Journal of Medicinal Chemistry, 53(12), 4678-4688.
- Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells.
- Zou, Y., et al. (2005). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Current Chemical Genomics, 2, 40-52.
- Fabian, M. A., et al. (2005). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Nature Biotechnology, 23(3), 329-336.
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- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit.
- BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit.
- Zhang, J. H., & Mclafferty, M. A. (2008). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Journal of Biomolecular Screening, 13(2), 61-68.
- Springer Nature Experiments. (n.d.). High-Throughput Cell Toxicity Assays.
- Boettcher, J., & Kues, W. (2006). High‐Throughput Screening for Kinase Inhibitors. ChemMedChem, 1(4), 405-413.
- Zhang, J. H. (2008). Current status of HTRF® technology in kinase assays. Expert Opinion on Drug Discovery, 3(12), 1461-1474.
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- Molecular Devices. (n.d.). Fluorescence Polarization (FP).
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Application Note: A Multi-Parametric Approach for Evaluating the Cytotoxicity of 6-Bromoquinazolin-4-amine
Introduction: The Quinazoline Scaffold and the Need for Robust Cytotoxicity Profiling
The quinazoline nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating significant biological activities, including anticancer properties.[1][2] Several quinazoline-based drugs, such as Gefitinib and Erlotinib, have been approved as anticancer agents, often targeting protein kinases that play crucial roles in cell proliferation and survival.[3][4] 6-Bromoquinazolin-4-amine belongs to this promising class of compounds. The presence of a halogen at the 6-position of the quinazoline ring has been associated with potent cytotoxic activity in various cancer cell lines.[1][4]
As with any potential therapeutic agent, a thorough evaluation of its cytotoxic effects is a critical first step in the drug discovery pipeline.[5][6] A compound can induce cell death through various mechanisms, including necrosis (uncontrolled cell death leading to membrane rupture) or apoptosis (programmed cell death).[5] Relying on a single assay can be misleading. For instance, a compound might inhibit cellular metabolism without immediately killing the cell, or it might induce apoptosis, which is often a desired outcome for an anticancer drug. Therefore, a multi-parametric approach, utilizing a panel of cell-based assays that interrogate different cellular functions, is essential for building a comprehensive and reliable cytotoxicity profile.
This guide provides detailed protocols for a three-pronged strategy to evaluate the cytotoxicity of this compound by assessing:
-
Metabolic Activity via the MTT assay.
-
Membrane Integrity via the Lactate Dehydrogenase (LDH) release assay.
-
Apoptosis Induction via the Caspase-3/7 activity assay.
By integrating the data from these complementary assays, researchers can gain mechanistic insights into how this compound affects cell health and viability.
Principles of a Tripartite Cytotoxicity Assessment
No single assay can tell the whole story of a compound's cytotoxic effect. We employ three distinct assays that measure different hallmarks of cell health and death, providing a self-validating system.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a gold standard for assessing cell viability. It quantifies the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[7][8] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (and therefore viable) cells.[9] A decrease in the MTT signal indicates a reduction in cell proliferation or an increase in cell death.
-
Lactate Dehydrogenase (LDH) Assay: This assay measures cytotoxicity by quantifying the loss of plasma membrane integrity. LDH is a stable cytosolic enzyme that is present in all cells.[10] When the cell membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH is released into the cell culture medium.[5] The assay measures the enzymatic activity of this extracellular LDH, which is proportional to the number of lysed cells.[11] It serves as a direct marker of cell death.
-
Caspase-3/7 Assay: This assay specifically quantifies apoptosis, or programmed cell death.[12] Caspases-3 and -7 are key "executioner" enzymes that, once activated, cleave a multitude of cellular proteins, leading to the characteristic morphological changes of apoptosis.[13][14] The assay utilizes a proluminescent substrate containing the tetrapeptide sequence DEVD, which is the specific recognition sequence for Caspase-3 and -7.[15] Cleavage of the substrate by active caspases releases a substrate for luciferase, generating a luminescent signal that is directly proportional to the amount of caspase-3/7 activity.[16] A high signal is a strong indicator of apoptosis induction.
Integrated Experimental Workflow
A logical workflow ensures efficiency and consistency when performing multiple assays on the same compound. The overall process involves treating cells with a dose range of the compound and then harvesting either the cells or the supernatant for the respective assays.
Caption: Simplified diagram of the execution phase of apoptosis.
Data Analysis and Interpretation
8.1. Data Calculation
-
MTT Assay - Percent Viability:
-
% Viability = [(Abs_Sample - Abs_Blank) / (Abs_VehicleCtrl - Abs_Blank)] * 100
-
Where Abs_Blank is the absorbance of medium alone.
-
-
LDH Assay - Percent Cytotoxicity:
-
First, subtract the background from all readings.
-
% Cytotoxicity = [(LDH_Sample - LDH_Spontaneous) / (LDH_Max - LDH_Spontaneous)] * 100 [17] * Where LDH_Spontaneous is the signal from untreated cells and LDH_Max is the signal from lysed cells.
-
-
Caspase-3/7 Assay - Fold Induction:
-
Fold Induction = (Luminescence_Sample) / (Luminescence_VehicleCtrl)
-
8.2. IC₅₀ Determination
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required to inhibit a biological process by 50%. [18]1. Plot Data: For each assay, plot the calculated response (% Viability, % Cytotoxicity, or Fold Induction) against the logarithm of the compound concentration. 2. Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a non-linear, four-parameter dose-response curve. [19]3. Calculate IC₅₀: The software will calculate the IC₅₀ value from the curve fit. This represents the concentration at which 50% of the maximum effect is observed. [18][20] 8.3. Data Presentation
| Concentration (µM) | % Viability (MTT) ± SD | % Cytotoxicity (LDH) ± SD | Caspase-3/7 Fold Induction ± SD |
| 0 (Vehicle) | 100 ± 4.5 | 0 ± 2.1 | 1.0 ± 0.1 |
| 0.1 | 98.2 ± 5.1 | 3.5 ± 1.8 | 1.2 ± 0.2 |
| 1 | 85.7 ± 6.2 | 15.4 ± 3.3 | 3.5 ± 0.4 |
| 10 | 51.3 ± 4.8 | 48.9 ± 5.1 | 8.1 ± 0.9 |
| 50 | 15.6 ± 3.1 | 80.1 ± 6.5 | 7.5 ± 1.1 |
| 100 | 5.2 ± 1.9 | 95.3 ± 4.9 | 4.3 ± 0.7 |
| Calculated IC₅₀ | 9.8 µM | 10.5 µM | N/A |
Table 1: Example data summary for this compound after a 48-hour treatment.
8.4. Integrated Interpretation
By combining the results, a clearer picture emerges:
-
Scenario A (Apoptotic Cytotoxicity): A dose-dependent decrease in MTT viability, a corresponding increase in LDH release, and a strong, dose-dependent increase in Caspase-3/7 activity. This is the most common profile for effective anticancer agents.
-
Scenario B (Necrotic Cytotoxicity): A dose-dependent decrease in MTT viability and a strong increase in LDH release, but with little to no increase in Caspase-3/7 activity. This suggests the compound causes direct membrane damage leading to necrosis.
-
Scenario C (Anti-proliferative/Metabolic Effect): A dose-dependent decrease in the MTT signal with minimal increase in LDH or Caspase-3/7 activity, especially at lower concentrations. This indicates the compound may be cytostatic (inhibiting proliferation) or interfering with mitochondrial function rather than causing acute cell death.
The example data in Table 1 suggests that this compound induces cytotoxicity via apoptosis. The IC₅₀ values from the MTT and LDH assays are closely matched, and there is a robust induction of caspase activity that peaks around the IC₅₀ concentration. The subsequent drop in caspase signal at the highest concentrations is typical, as widespread cell death and lysis reduce the amount of available enzyme.
References
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Al-Ostath, A., et al. (2021). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Future Journal of Pharmaceutical Sciences.
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Wang, X., et al. (2011).
- Talele, N., et al. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Medicinal Chemistry Research.
- Al-Warhi, T., et al. (2022).
- Cell Biologics Inc. (n.d.). LDH Assay.
- Asadi, M., et al. (2021). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. PMC - NIH.
- Ghorbani, M., et al. (2024).
- ChemBK. (2024). This compound.
- National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity.
- XCellR8. (n.d.). Cytotoxicity.
- Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit.
- Ask Nature. (2025). Cytotoxicity activity (IC50): Significance and symbolism.
- National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual.
- Nelson Labs. (n.d.). Cytotoxicity Test.
- Medical Design & Outsourcing. (2025). Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices.
- YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel.
- Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection.
- Visikol. (2022). The Importance of IC50 Determination.
- ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?.
- SCIREA. (2025). Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H).
- BIOSYNCE. (n.d.). 8-Bromoquinazolin-4-amine CAS 1260657-19-9.
- National Center for Biotechnology Information. (n.d.). (6-Bromoquinazolin-4-yl)(oxolan-2-ylmethyl)amine.
- National Center for Biotechnology Information. (n.d.). 6-bromo-N-hexylquinazolin-4-amine.
- Journal of Pharmaceutical and Medicinal Chemistry. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h).
- PubChemLite. (n.d.). This compound (C8H6BrN3).
- National Center for Biotechnology Information. (n.d.). 7-Bromoquinazolin-4-amine.
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Application Notes and Protocols for Kinase Inhibition Assay of 6-Bromoquinazolin-4-amine
Authored by: Senior Application Scientist, Gemini AI
Date: January 10, 2026
Abstract
These application notes provide a comprehensive, field-proven protocol for determining the inhibitory activity of 6-Bromoquinazolin-4-amine against a target kinase. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor screening and characterization. We will delve into the mechanistic rationale behind the experimental design, offer a detailed step-by-step workflow for a luminescence-based kinase assay, and provide guidance on data analysis and interpretation. The protocol is designed to be a self-validating system, ensuring robust and reproducible results.
Introduction: The Quinazoline Scaffold and Kinase Inhibition
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved and investigational drugs. Its rigid, bicyclic structure provides a versatile framework for presenting functional groups in a defined three-dimensional space, enabling high-affinity interactions with biological targets. Specifically, the 4-aminoquinazoline core, to which this compound belongs, is a well-established "hinge-binding" motif for ATP-competitive kinase inhibitors.
Kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation. This post-translational modification acts as a molecular switch, regulating a vast array of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.
ATP-competitive inhibitors, such as those based on the quinazoline scaffold, function by occupying the ATP-binding pocket of the kinase, thereby preventing the natural substrate, ATP, from binding and blocking the phosphotransfer reaction. The 6-bromo substitution on the quinazoline ring of the topic compound can serve to modulate potency, selectivity, and pharmacokinetic properties by forming specific interactions within the ATP-binding site of target kinases.
Assay Principle: Quantifying Kinase Activity
To determine the inhibitory potential of this compound, we require a robust method to quantify kinase activity. A widely adopted and highly sensitive method is the luminescence-based kinase assay. This assay format measures the amount of ATP remaining in the reaction mixture after the kinase-catalyzed phosphorylation of a substrate.
The principle is elegantly simple:
-
A kinase, its specific substrate, and ATP are incubated together.
-
The kinase consumes ATP to phosphorylate the substrate.
-
The test compound, this compound, is added to this mixture. If it is an inhibitor, it will reduce the rate of ATP consumption.
-
After a set incubation period, a proprietary Kinase-Glo® reagent is added. This reagent contains luciferase and its substrate, luciferin.
-
The luciferase enzyme utilizes the remaining ATP to convert luciferin into oxyluciferin, generating a light signal (luminescence).
The intensity of the luminescent signal is inversely proportional to the kinase activity. High kinase activity leads to low ATP levels and thus low luminescence. Conversely, effective inhibition by this compound results in high ATP levels and a strong luminescent signal.
Caption: Inverse relationship between kinase activity and luminescence output.
Materials and Reagents
This protocol is designed around a generic tyrosine kinase but can be adapted. Ensure all reagents are of the highest purity available.
| Reagent | Supplier | Purpose | Storage |
| Target Kinase (e.g., EGFR, SRC) | Promega, Sigma-Aldrich | Enzyme source | -80°C |
| Kinase Substrate (e.g., Poly(Glu,Tyr) 4:1) | Sigma-Aldrich | Phosphorylation target | -20°C |
| This compound | Commercial Vendor | Test Inhibitor | RT, desiccated |
| ATP, 10 mM Solution | Promega | Phosphate donor | -20°C |
| Kinase-Glo® Max Luminescent Assay Kit | Promega | Detection reagent | -20°C |
| DMSO, Anhydrous | Sigma-Aldrich | Compound solvent | RT |
| Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA) | In-house preparation | Reaction buffer | 4°C |
| White, Opaque 96-well or 384-well plates | Corning, Greiner | Assay plates | RT |
Experimental Protocol: Step-by-Step Workflow
Preparation of Reagents
Causality: Proper reagent preparation is critical for assay consistency. Serial dilutions of the test compound in DMSO first, followed by dilution in assay buffer, minimizes solvent effects and ensures compound solubility.
-
Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.
-
Serial Dilutions: Perform a serial dilution series of the compound stock in DMSO. For a 10-point dose-response curve, a 1:3 dilution series is recommended (e.g., 10 mM, 3.33 mM, 1.11 mM, etc.).
-
Intermediate Compound Plate: Dilute the DMSO serial dilutions 1:25 into Kinase Buffer. This will create a 4X final concentration working solution plate with a constant 4% DMSO concentration.
-
ATP Solution: Thaw the 10 mM ATP stock and dilute it in Kinase Buffer to a 4X working concentration (e.g., 40 µM for a final assay concentration of 10 µM). The optimal ATP concentration should be at or near the Kₘ value for the specific kinase being tested.
-
Kinase/Substrate Master Mix: Prepare a 2X master mix containing the target kinase and its substrate in Kinase Buffer. The optimal concentrations of each must be empirically determined through enzyme and substrate titration experiments to ensure the assay is in the linear range.
Caption: High-level workflow for the kinase inhibition assay.
Assay Plate Assembly (384-well format)
Trustworthiness: This setup includes essential controls for data normalization and quality control, forming a self-validating system.
-
Compound Addition: To the appropriate wells of a white, opaque 384-well plate, add 5 µL of the 4X intermediate compound dilutions.
-
Test Wells: Wells containing this compound dilutions.
-
Negative Control (0% Inhibition): Wells containing 4% DMSO in Kinase Buffer (no compound). This represents uninhibited kinase activity.
-
Positive Control (100% Inhibition): Wells containing a known potent inhibitor of the target kinase or buffer without enzyme. This represents the background signal.
-
-
Enzyme/Substrate Addition: Add 10 µL of the 2X Kinase/Substrate Master Mix to all wells.
-
Initiate Reaction: Add 5 µL of the 4X ATP solution to all wells to start the kinase reaction. The final volume in each well is now 20 µL.
-
Incubation: Mix the plate gently on a plate shaker for 30 seconds. Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear phase (typically <30% ATP consumption).
Luminescence Detection
-
Reagent Equilibration: Allow the Kinase-Glo® Max reagent to equilibrate to room temperature.
-
Stop Reaction & Add Reagent: Add 20 µL of the Kinase-Glo® Max reagent to each well. This will stop the kinase reaction and initiate the luminescence reaction.
-
Incubation: Mix the plate on a shaker for 2 minutes and then incubate at room temperature for 10 minutes, protected from light, to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader (e.g., PerkinElmer EnVision®, BMG PHERAstar®).
Data Analysis and Interpretation
Normalization
The raw luminescence data must be normalized to determine the percent inhibition for each concentration of this compound.
-
Percent Inhibition (%) = 100 x (Signal_Test - Signal_0%_Inhibition) / (Signal_100%_Inhibition - Signal_0%_Inhibition)
Where:
-
Signal_Test: Luminescence from a well with the test compound.
-
Signal_0%_Inhibition: Average luminescence from the negative control wells (DMSO only).
-
Signal_100%_Inhibition: Average luminescence from the positive control wells (no enzyme or potent inhibitor).
IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor where the response is reduced by half. It is a standard measure of inhibitor potency.
-
Plot the Percent Inhibition (%) versus the log concentration of this compound.
-
Fit the data to a four-parameter logistic (4PL) equation using graphing software such as GraphPad Prism or R.
The equation is typically of the form:
-
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC₅₀ - X) * HillSlope))
The software will calculate the LogIC₅₀, from which the IC₅₀ value can be derived.
| Parameter | Description | Example Value |
| Top | The upper plateau of the curve (should be near 100%). | 102.1 |
| Bottom | The lower plateau of the curve (should be near 0%). | -1.5 |
| LogIC₅₀ | The logarithm of the compound concentration that gives a response halfway between Top and Bottom. | -6.3 |
| IC₅₀ | The concentration that gives 50% inhibition (10^LogIC₅₀). | 501 nM |
| HillSlope | The steepness of the curve. A value of -1.0 is standard for a 1:1 binding interaction. | -1.1 |
Conclusion and Further Steps
This protocol provides a robust framework for assessing the inhibitory activity of this compound against a target kinase. A successful experiment will yield a clear dose-response curve and a reproducible IC₅₀ value, providing a quantitative measure of the compound's potency.
Following initial potency determination, subsequent steps in the drug discovery cascade would include:
-
Selectivity Profiling: Testing the compound against a panel of other kinases to determine its selectivity profile.
-
Mechanism of Action Studies: Performing enzyme kinetics to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.
-
Cell-based Assays: Validating the inhibitory activity in a cellular context by measuring the phosphorylation of the kinase's downstream substrates.
By following this detailed guide, researchers can confidently and accurately characterize the biochemical activity of novel quinazoline-based kinase inhibitors, advancing the development of new targeted therapies.
References
- Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road to reality. Nature Reviews Drug Discovery, 17(5), 353–377.
- Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28–39.
- Soliman, M. A., & Fayed, E. A. (2021). Recent advances of quinazoline derivatives as kinase inhibitors. Future Medicinal Chemistry, 13(16), 1439-1466.
Application Note & Protocol: High-Purity Isolation of 6-Bromoquinazolin-4-amine via Optimized Flash Column Chromatography
Abstract
6-Bromoquinazolin-4-amine is a pivotal intermediate in the synthesis of a wide array of bioactive molecules, particularly in the development of novel therapeutics.[1][2] Achieving high purity of this substrate is paramount for the success of subsequent synthetic steps and for ensuring the integrity of biological screening data. This application note provides a detailed, field-proven protocol for the purification of this compound from a crude reaction mixture using flash column chromatography. We will delve into the rationale behind the selection of the stationary and mobile phases, troubleshooting common issues like peak tailing, and provide a step-by-step guide from method development on Thin-Layer Chromatography (TLC) to the final isolation of the purified compound.
Introduction: The Challenge of Purifying Basic Heterocycles
The quinazoline scaffold is a foundational structure in medicinal chemistry.[3] Specifically, this compound serves as a versatile building block, with its bromine atom providing a reactive handle for cross-coupling reactions and the amine group allowing for further derivatization.[4]
However, the purification of compounds like this compound presents a distinct challenge. The presence of basic nitrogen atoms within the quinazoline core and the exocyclic amine group can lead to strong interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel, the most common stationary phase in column chromatography.[5][6] This acid-base interaction is often the root cause of significant experimental issues, including:
-
Peak Tailing: The compound streaks down the column instead of moving as a compact band, resulting in poor separation from impurities and contamination of collected fractions.[5][7]
-
Irreversible Adsorption: The compound binds so strongly to the silica that it cannot be eluted, leading to low or no product recovery.[6][7]
-
Compound Degradation: The acidic environment of the silica surface can potentially degrade sensitive molecules.[6]
This guide presents a systematic approach to overcome these challenges, ensuring a robust and reproducible purification process.
Principle of the Method: Mitigating Undesirable Interactions
The core principle of this protocol is to modulate the interactions between the analyte and the stationary phase to achieve efficient separation. Standard column chromatography separates compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase.[8] For this compound, we must suppress the strong acid-base interaction with silica gel.
This is achieved by adding a small quantity of a basic modifier, such as triethylamine (TEA), to the mobile phase.[7][9] The TEA acts as a competing base, neutralizing the acidic silanol sites on the silica gel surface. This allows the this compound to elute based on its polarity, resulting in symmetrical peaks and significantly improved recovery.[5]
The overall workflow is a multi-step process that begins with analytical TLC to establish the optimal separation conditions before scaling up to preparative column chromatography.
Caption: Workflow for purification of this compound.
Experimental Protocols
Materials and Reagents
| Item | Specifications |
| Stationary Phase | Silica Gel, 230-400 mesh |
| Crude Sample | This compound (post-synthesis) |
| Non-Polar Solvent | n-Hexane, HPLC Grade |
| Polar Solvent | Ethyl Acetate (EtOAc), HPLC Grade |
| Co-solvent | Dichloromethane (DCM), HPLC Grade |
| Basic Modifier | Triethylamine (TEA), ≥99% |
| TLC Plates | Silica Gel 60 F254 |
| TLC Visualization | UV lamp (254 nm), Ninhydrin stain[10] |
Step 1: Method Development using Thin-Layer Chromatography (TLC)
The causality behind this initial step is critical: TLC is a rapid, small-scale analogue of column chromatography that allows for the efficient screening of various solvent systems to find the one that provides the best separation. The goal is to find a mobile phase composition that moves the target compound to a retention factor (Rf) of approximately 0.2-0.4.[5] This Rf range ensures the compound will spend sufficient time on the column for effective separation from both less polar and more polar impurities.
Protocol:
-
Prepare Eluents: Prepare a series of test eluents with varying ratios of Hexane and Ethyl Acetate (e.g., 9:1, 4:1, 2:1, 1:1). To each of these mixtures, add 0.5% (v/v) triethylamine.
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in dichloromethane. Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing one of the prepared eluents. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots.
-
Analyze: Calculate the Rf value for the main product spot in each solvent system.
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Optimize: Adjust the polarity of the eluent until the desired Rf of ~0.3 is achieved. If the Rf is too high (>0.4), decrease the polarity by increasing the proportion of hexane. If the Rf is too low (<0.2), increase the polarity by adding more ethyl acetate.[5][11]
Step 2: Preparative Flash Column Chromatography
This protocol assumes a crude sample mass of approximately 1 gram. The column size and solvent volumes should be scaled accordingly for different sample quantities. A general rule is to use 30-50g of silica gel per 1g of crude material.[8]
Protocol:
-
Column Preparation:
-
Select an appropriately sized glass column with a stopcock.
-
Insert a small plug of cotton or glass wool at the bottom. Add a ~1 cm layer of sand.
-
Prepare a slurry of silica gel (e.g., 40g) in the initial, least polar eluent determined by TLC (e.g., 20% EtOAc in Hexane + 0.5% TEA).
-
Pour the slurry into the column. Use gentle air pressure or tap the column to ensure even packing without air bubbles.[12] Add another ~1 cm layer of sand on top of the packed silica.
-
Wash the column with 2-3 column volumes of the initial eluent, ensuring the solvent level never drops below the top layer of sand.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude this compound (~1g) in a minimal amount of dichloromethane.
-
Add 2-3g of silica gel to this solution.
-
Evaporate the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained. This is the dry-loaded sample.
-
Carefully add the powdered sample onto the top layer of sand in the prepared column, creating an even layer.
-
-
Elution and Fraction Collection:
-
Carefully add the initial eluent to the column.
-
Begin elution by applying gentle air pressure to achieve a steady flow rate (e.g., ~5-10 cm/min).
-
Collect fractions in test tubes or flasks.
-
It is recommended to use a gradient elution for complex mixtures.[5][11] Start with the initial low-polarity eluent (e.g., 20% EtOAc/Hexane) and gradually increase the polarity (e.g., to 30%, 40%, 50% EtOAc) to elute compounds of increasing polarity. This improves separation and reduces purification time.
-
The elution parameters are summarized in the table below.
-
| Parameter | Recommended Value/Procedure | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective adsorbent for normal-phase chromatography.[5] |
| Sample Loading | Dry Loading | Provides better resolution and sharper bands compared to wet loading, especially for compounds with limited solubility in the eluent.[7] |
| Initial Eluent | Hexane:EtOAc (e.g., 80:20) + 0.5% TEA | Determined by TLC to give the target an Rf of ~0.2-0.4. TEA is critical to prevent tailing.[5][9] |
| Elution Method | Step Gradient Elution | Efficiently separates components with a wide range of polarities, saving time and solvent compared to isocratic elution.[5][13] |
| Fraction Size | ~0.5 Column Volume | Smaller fractions provide better resolution between closely eluting compounds. |
| Monitoring | TLC analysis of collected fractions | Allows for the precise identification of fractions containing the pure product. |
-
Isolation:
-
Analyze the collected fractions by TLC.
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product as a white to light yellow solid.[1]
-
Caption: Troubleshooting common issues in the chromatography of basic amines.
Conclusion
The successful purification of this compound via column chromatography is highly dependent on the effective mitigation of its basicity. By incorporating a basic modifier like triethylamine into a well-optimized hexane/ethyl acetate mobile phase, researchers can overcome common issues such as peak tailing and low recovery. The systematic approach detailed in this note, beginning with careful method development on TLC and followed by a properly executed flash column protocol, provides a reliable and reproducible method for obtaining this key synthetic intermediate in high purity, thereby facilitating advancements in drug discovery and development.
References
- ChemBK. (2024). This compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2920797, (6-Bromoquinazolin-4-yl)(oxolan-2-ylmethyl)amine.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 6-Bromoquinazolin-4-ol: Chemical Properties and Synthesis Routes for R&D.
- Journal of Pharmaceutical and Allied Sciences. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Amin-Ophenyl)-3-Amino-Quinazolin-4(3h).
- University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Column chromatography.
- ScienceMadness Discussion Board. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?
- The Chronicle of Higher Education. (2013). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 110431575, 6-bromo-N-hexylquinazolin-4-amine.
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
- Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21002513, 6-bromo-N-(3-fluorophenyl)quinazolin-4-amine.
- PubChemLite. (n.d.). This compound (C8H6BrN3).
- BIOSYNCE. (n.d.). 8-Bromoquinazolin-4-amine CAS 1260657-19-9.
- LCGC International. (n.d.). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry.
- American Pharmaceutical Review. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- Biotage. (2023). Is there an easy way to purify organic amines?
- Chemspace. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53408477, 7-Bromoquinazolin-4-amine.
- University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains.
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Application Notes and Protocols for the Purification of 6-Bromoquinazolin-4-amine by Recrystallization
Introduction: The Critical Role of Purity for 6-Bromoquinazolin-4-amine in Drug Development
This compound is a pivotal intermediate in the synthesis of numerous pharmacologically active molecules, most notably tyrosine kinase inhibitors used in targeted cancer therapies. As a core scaffold, its purity is paramount, directly influencing the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). Even trace impurities can lead to downstream reaction failures, the formation of undesirable side products, and potential toxicological concerns. Therefore, robust and reproducible purification methods are essential.
Recrystallization stands as a powerful, cost-effective, and scalable technique for the purification of solid organic compounds like this compound.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical application of recrystallization for obtaining high-purity this compound. We will delve into the underlying scientific principles, provide detailed step-by-step protocols for solvent screening and both single-solvent and co-solvent recrystallization, and offer a troubleshooting guide to address common challenges.
Part 1: The Science of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures. The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[2] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point. Impurities, on the other hand, should either be highly soluble in the cold solvent or insoluble in the hot solvent.
The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution. Any insoluble impurities can be removed at this stage by hot filtration. As the solution cools, the solubility of the target compound decreases, leading to the formation of a supersaturated solution from which the pure compound crystallizes, leaving the soluble impurities behind in the mother liquor. The resulting purified crystals are then collected by filtration.
Part 2: Systematic Solvent Selection for this compound
The choice of solvent is the most critical factor in a successful recrystallization.[3] Given the structure of this compound, which contains a polar aromatic amine and a halogenated ring system, a solvent of moderate to high polarity is likely to be effective. The following protocol outlines a systematic approach to identifying the optimal solvent.
Protocol 1: Small-Scale Solubility Testing
Objective: To identify a suitable solvent or co-solvent system for the recrystallization of this compound.
Materials:
-
Crude this compound
-
A selection of test solvents (e.g., Ethanol, Methanol, Isopropanol, Ethyl Acetate, Acetone, Acetonitrile, Toluene, Water)
-
Test tubes
-
Spatula
-
Hot plate or water bath
-
Vortex mixer
Procedure:
-
Place approximately 10-20 mg of crude this compound into a series of clean, dry test tubes.
-
To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition, until a total of 0.5 mL of solvent has been added. Observe and record the solubility at room temperature.
-
If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water bath or on a hot plate to the boiling point of the solvent.[2] Continue to add the solvent dropwise until the solid dissolves completely. Record the approximate volume of solvent required.
-
Allow the hot solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.
-
Observe the formation of crystals. An ideal solvent will show poor solubility at room temperature but high solubility at elevated temperatures, with significant crystal formation upon cooling.[4]
Data Interpretation:
| Solvent | Solubility at Room Temp. | Solubility at Boiling Point | Crystal Formation on Cooling | Suitability |
| Ethanol | Sparingly Soluble | Soluble | Good | Potentially a good single solvent |
| Methanol | Soluble | Very Soluble | Poor | May be suitable as the "good" solvent in a co-solvent system |
| Water | Insoluble | Insoluble | None | Unsuitable as a single solvent, but could be an anti-solvent |
| Ethyl Acetate | Sparingly Soluble | Soluble | Moderate | Potentially a good single solvent |
| Toluene | Insoluble | Sparingly Soluble | Poor | Likely unsuitable |
| Hexane | Insoluble | Insoluble | None | Good as an anti-solvent |
This table is for illustrative purposes. Actual results must be determined experimentally.
Part 3: Recrystallization Protocols for this compound
Based on the results of the solvent screening, a single-solvent or a co-solvent system can be employed.
Protocol 2: Single-Solvent Recrystallization
Objective: To purify crude this compound using a single appropriate solvent.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol or Ethyl Acetate)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Activated carbon (optional)
-
Fluted filter paper and short-stem funnel (for hot filtration, if needed)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the selected solvent and heat the mixture to a gentle boil with stirring. Continue adding the hot solvent in small portions until the solid is completely dissolved. Avoid adding an excess of solvent, as this will reduce the yield.[5]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (about 1-2% of the solute mass) to adsorb the colored impurities. Swirl the flask and gently reheat to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated carbon present, perform a hot gravity filtration. This involves filtering the hot solution through a fluted filter paper in a pre-heated short-stem funnel into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.[6]
-
Crystallization: Cover the flask with a watch glass and allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point of this compound.
Protocol 3: Co-Solvent Recrystallization
Objective: To purify crude this compound using a pair of miscible solvents.
Introduction: This method is useful when no single solvent has the ideal solubility characteristics. A "good" solvent, in which the compound is highly soluble, is paired with a "bad" or "anti-solvent," in which the compound is poorly soluble.[7] The two solvents must be miscible.
Materials:
-
Crude this compound
-
A "good" solvent (e.g., Methanol or Acetone)
-
A "bad" solvent/anti-solvent (e.g., Water or Hexane)
-
Equipment as listed in Protocol 2
Procedure:
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Decolorization and Hot Filtration (if necessary): Follow steps 2 and 3 from the Single-Solvent Recrystallization protocol.
-
Inducing Crystallization: While the solution is still hot, add the "bad" solvent dropwise with swirling until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.
-
Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 4 through 7 from the Single-Solvent Recrystallization protocol.
Part 4: Troubleshooting Common Recrystallization Issues
| Issue | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution and then allow it to cool again.- Scratch the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site.- Add a seed crystal of pure this compound.[5] |
| "Oiling out" (formation of a liquid instead of solid) | - The melting point of the compound is lower than the boiling point of the solvent.- The solution is cooling too rapidly.- High concentration of impurities. | - Reheat the solution to dissolve the oil, add more of the "good" solvent (in a co-solvent system) or more of the single solvent, and allow to cool more slowly.- Use a lower-boiling point solvent if possible.- Consider a preliminary purification step like column chromatography if the compound is highly impure. |
| Low recovery of purified compound | - Too much solvent was used.- Premature crystallization during hot filtration.- Washing the crystals with solvent that was not ice-cold. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is pre-heated and the filtration is performed quickly.- Always use ice-cold solvent for washing the crystals. |
| Colored crystals | - Incomplete removal of colored impurities. | - Repeat the recrystallization, ensuring an adequate amount of activated carbon is used and that the solution is heated sufficiently after its addition. |
Part 5: Visualization of the Solvent Selection Process
Conclusion
Recrystallization is a powerful and versatile technique for the purification of this compound. By systematically selecting an appropriate solvent system and carefully controlling the experimental conditions, researchers can significantly enhance the purity of this critical pharmaceutical intermediate. The protocols and troubleshooting guide provided in this application note offer a robust framework for achieving high-purity this compound, thereby ensuring the quality and integrity of downstream synthetic processes and the final API.
References
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
- YouTube. (2021, April 29). Solubility test/ Organic lab.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- ResearchGate. (n.d.). RECRYSTALLIZATION.
- University of York. (n.d.). Gravity Filtration.
- Recrystallization1. (n.d.).
- University of York. (n.d.). Solvent Choice.
- Recrystallization. (n.d.).
- Recrystallization - Single Solvent. (n.d.).
- University of York. (n.d.). Problems with Recrystallisations.
- Homework.Study.com. (n.d.). 1. List the most important criteria for selecting a recrystallization solvent. 2. When is it....
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- ResearchGate. (2019, November 13). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Crystallization Solvents.pdf. (n.d.).
- Tianming Pharmaceutical. (2025, December 25). Crystallization & Solid Form Challenges for Intermediates.
- Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
- Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?.
- Recrystallization-1.pdf. (n.d.).
- National Institutes of Health. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry.
- PubChem. (n.d.). 6-bromo-N-hexylquinazolin-4-amine.
- Amines and Heterocycles. (2020, March 4).
- Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023, April 19).
- PubChemLite. (n.d.). This compound (C8H6BrN3).
- ChemBK. (n.d.). 4-AMino-6-broMoquinazoline.
- Principles of Drug Action 1, Spring 2005, Amines. (n.d.).
- Chemistry LibreTexts. (2024, March 24). 24.S: Amines and Heterocycles (Summary).
- MDPI. (n.d.). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine.
- Chemistry LibreTexts. (2024, September 30). 24.9: Heterocyclic Amines.
- Principles of Drug Action 1, Spring 2005, Amines. (n.d.).
- Longdom Publishing. (n.d.). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents.
- Google Patents. (n.d.). US3703598A - Purification of p-aminophenol.
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- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Home Page [chem.ualberta.ca]
Application Note: A Multi-faceted Approach to the Analytical Characterization of 6-Bromoquinazolin-4-amine
Abstract
6-Bromoquinazolin-4-amine is a pivotal heterocyclic intermediate in the synthesis of a wide array of pharmacologically active molecules, including potential anti-cancer and anti-viral agents.[1] Its structural integrity and purity are paramount to the success of subsequent synthetic steps and the ultimate biological efficacy of its derivatives. This application note provides a comprehensive guide to the analytical methodologies required for the unambiguous characterization of this compound. We present a multi-technique workflow, integrating Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis. The protocols herein are designed to be self-validating, ensuring a high degree of confidence in the material's identity, structure, and purity for researchers and professionals in drug development.
Introduction: The Rationale for Rigorous Characterization
The quinazoline scaffold is a privileged structure in medicinal chemistry, and its derivatives are known for a broad spectrum of biological activities.[2][3] this compound serves as a versatile building block, where the bromine atom at the 6-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse compound libraries.[4] The amine group at the 4-position is also readily functionalized.
Given its role as a foundational precursor, any ambiguity in the structure or the presence of impurities can lead to failed reactions, the generation of unintended side products, and misleading biological data. Therefore, a robust, multi-pronged analytical approach is not merely a quality control measure but a critical component of the scientific process. This guide explains the causality behind the selection of each analytical technique and provides detailed, field-proven protocols.
Integrated Analytical Workflow
The comprehensive characterization of this compound relies on the synergistic application of multiple analytical techniques. Each method provides a unique piece of the puzzle, and together, they offer a complete picture of the compound's identity and quality.
Caption: Integrated workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule.
Expertise & Causality: For a molecule like this compound, ¹H NMR is used to confirm the substitution pattern on the aromatic rings and identify the amine protons. ¹³C NMR confirms the number of unique carbon environments. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice as it effectively dissolves the compound and its residual solvent peak does not obscure key signals.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: The analysis should be performed on a 400 MHz or higher field NMR spectrometer.[5][6]
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover a range of 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A higher number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover a range of 0-200 ppm.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
Data Presentation: Expected NMR Data
The following table summarizes the anticipated chemical shifts for this compound, based on data from structurally similar quinazoline derivatives.[2][5]
| ¹H NMR Data (in DMSO-d₆, 400 MHz) | |||
| Proton Assignment | Expected δ (ppm) | Multiplicity | Notes |
| H-2 | ~8.4 | Singlet (s) | |
| H-5 | ~8.2 | Doublet (d) | |
| H-7 | ~7.9 | Doublet of doublets (dd) | |
| H-8 | ~7.6 | Doublet (d) | |
| -NH₂ | ~7.5 | Broad singlet (s) | Exchangeable with D₂O |
| ¹³C NMR Data (in DMSO-d₆, 101 MHz) | |||
| Carbon Assignment | Expected δ (ppm) | ||
| C-4 | ~155 | ||
| C-2 | ~152 | ||
| C-8a | ~150 | ||
| C-7 | ~135 | ||
| C-5 | ~128 | ||
| C-8 | ~127 | ||
| C-4a | ~122 | ||
| C-6 | ~118 |
Mass Spectrometry (MS): Molecular Weight and Isotopic Confirmation
Mass spectrometry is indispensable for confirming the molecular weight of a synthesized compound. For halogenated compounds, it offers an additional layer of confirmation through the characteristic isotopic pattern of the halogen.
Expertise & Causality: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, any bromine-containing fragment in the mass spectrum will appear as a pair of peaks (M and M+2) of almost equal intensity.[6] This provides a definitive signature for the presence of a single bromine atom in the molecule. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this analysis.[2][5]
Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 100 µg/mL) in a volatile solvent like methanol or ethyl acetate.
-
Instrumentation: Utilize a GC-MS system equipped with an electron ionization (EI) source operating at 70 eV.[2][5]
-
Chromatographic Separation:
-
Use a standard non-polar capillary column (e.g., DB-5ms).
-
Program the oven temperature to ramp from a low temperature (e.g., 100 °C) to a high temperature (e.g., 280 °C) to ensure elution of the compound.
-
-
Mass Spectral Analysis: Acquire the mass spectrum of the eluting peak corresponding to the compound. Analyze the spectrum for the molecular ion peak and its isotopic pattern.
Data Presentation: Expected Mass Spectrometry Data
| Parameter | Value | Source |
| Molecular Formula | C₈H₆BrN₃ | - |
| Exact Mass (for ⁷⁹Br) | 222.9745 | Calculated |
| Exact Mass (for ⁸¹Br) | 224.9725 | Calculated |
| Expected [M]⁺ (m/z) | ~223 and 225 | Isotopic Pattern |
High-Performance Liquid Chromatography (HPLC): Purity Determination
HPLC is the gold standard for assessing the purity of pharmaceutical compounds. A reversed-phase method is typically employed for molecules of intermediate polarity like this compound.
Expertise & Causality: A C18 column is chosen for its versatility and effectiveness in retaining and separating a wide range of organic molecules. The mobile phase, a mixture of an organic solvent (acetonitrile) and an aqueous buffer, is optimized to achieve good peak shape and resolution between the main compound and any potential impurities. UV detection is highly effective as the quinazoline ring system is a strong chromophore.[7]
Protocol: Reversed-Phase HPLC Purity Assay
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 column (e.g., 5 µm, 4.6 x 250 mm).[7]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Filter and degas both phases before use.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.[7]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm and 340 nm[7]
-
Gradient: A linear gradient from 20% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B.
-
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.
Data Presentation: HPLC Method Summary
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Result | Purity ≥ 95% with a single major peak |
Elemental Analysis: Fundamental Compositional Verification
Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound. This fundamental data is used to confirm that the empirical formula matches the proposed structure.
Expertise & Causality: The experimentally determined mass percentages of C, H, and N must agree with the theoretically calculated values within a narrow margin (typically ±0.4%) to validate the molecular formula. This technique serves as a crucial, independent verification of the compound's composition, complementing the structural data from NMR and MS.[2][5][8]
Protocol: CHN Analysis
-
Sample Preparation: Provide 2-3 mg of a highly pure, dry sample in a pre-weighed tin capsule. The sample must be free of residual solvents, which can significantly alter the results.
-
Instrumentation: The analysis is performed using a dedicated CHN elemental analyzer, which combusts the sample at high temperature and quantitatively measures the resulting CO₂, H₂O, and N₂ gases.
-
Data Analysis: The instrument's software calculates the mass percentages of C, H, and N. Compare these experimental values to the theoretical values.
Data Presentation: Elemental Composition Data
| Element | Theoretical % | Acceptable Experimental Range |
| Carbon (C) | 42.88% | 42.48% - 43.28% |
| Hydrogen (H) | 2.70% | 2.30% - 3.10% |
| Nitrogen (N) | 18.75% | 18.35% - 19.15% |
Data Interpretation and Final Confirmation
Caption: Logical flow for the confirmation of this compound structure.
A successful characterization will show:
-
NMR spectra consistent with the assigned quinazoline structure.
-
Mass spectrum displaying the correct molecular ion with the characteristic 1:1 isotopic pattern for bromine.
-
HPLC analysis indicating a purity level of ≥95%.
-
Elemental analysis results falling within the acceptable ±0.4% range of the calculated values.
When all these criteria are met, the identity, structure, and purity of this compound can be considered fully validated and the material deemed suitable for its intended use in research and development.
References
- Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Clinical Case Reports and Trials. [Link]
- ChemBK. This compound - Introduction. [Link]
- National Center for Biotechnology Information. (6-Bromoquinazolin-4-yl)(oxolan-2-ylmethyl)amine. PubChem Compound Summary for CID 2920797. [Link]
- National Center for Biotechnology Information. 6-bromo-N-hexylquinazolin-4-amine. PubChem Compound Summary for CID 110431575. [Link]
- National Center for Biotechnology Information. 6-bromo-N-(3-fluorophenyl)quinazolin-4-amine. PubChem Compound Summary for CID 21002513. [Link]
- National Center for Biotechnology Information. 6-Bromoquinolin-4-amine. PubChem Compound Summary for CID 2756374. [Link]
- Osarodion, O. P. (2024). Conglomerate and Analgesic Activity of 6-bromo-2-(o- aminophenyl)-3-amino-Quinazolin-4(3H). SCIREA Journal of Clinical Medicine. [Link]
- PubChemLite. This compound (C8H6BrN3). [Link]
- National Center for Biotechnology Information. 7-Bromoquinazolin-4-amine. PubChem Compound Summary for CID 53408477. [Link]
- National Center for Biotechnology Information. 4-Aminoquinazoline. PubChem Compound Summary for CID 84759. [Link]
- Zhang, H. et al. (2011). Synthesis and characterization of novel 6,7,8-trimethoxy N-substituted-4-aminequinazoline compounds.
- Alchem.Pharmtech. CAS 1123169-43-6 | 7-Bromoquinazolin-4-amine. [Link]
- Arshad, M. et al. (2014). N-(2,5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine. Acta Crystallographica Section E: Structure Reports Online. [Link]
- Al-Suaily, K. K. et al. (2022).
Sources
Application Notes & Protocols: Developing a Cellular Thermal Shift Assay (CETSA) for Target Engagement of 6-Bromoquinazolin-4-amine
Abstract
Validating that a compound engages its intended target within a physiological context is a cornerstone of modern drug discovery. The Cellular Thermal Shift Assay (CETSA®) has emerged as a powerful biophysical method to directly measure and confirm drug-target interaction in intact cells and tissues.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to develop and execute a robust CETSA protocol for 6-bromoquinazolin-4-amine, a quinazolinamine derivative. Quinazolinone-based compounds have been noted for a range of biological activities, making target validation a critical step in elucidating their mechanism of action.[3][4] This guide explains the core principles of CETSA, offers detailed step-by-step protocols for both melt curve and isothermal dose-response experiments, and provides insights into data analysis and troubleshooting.
Introduction: The Imperative of Target Engagement
The central hypothesis of target-based drug discovery is that modulating a specific protein target with a small molecule will lead to a desired therapeutic effect. However, a significant challenge is confirming that a compound physically binds to its intended target within the complex and dynamic environment of a living cell.[5] A lack of target engagement can lead to misinterpretation of downstream functional data and contribute to the high attrition rates in drug development pipelines.[6]
The Cellular Thermal Shift Assay (CETSA) directly addresses this challenge by providing a label-free method to assess target engagement in a physiologically relevant setting.[2][6] Unlike biochemical assays that use purified recombinant proteins, CETSA measures the interaction between a compound and its target protein in its native state, complete with post-translational modifications and interactions with other cellular components.[5]
This guide provides the scientific rationale and practical steps to establish a CETSA workflow for this compound, enabling researchers to validate its cellular targets and build a stronger foundation for mechanism-of-action studies.
The Core Principle of CETSA: Ligand-Induced Thermal Stabilization
CETSA is founded on a fundamental biophysical principle: the binding of a ligand (e.g., a small molecule drug) to its target protein typically increases the protein's thermodynamic stability.[7][8] This increased stability makes the protein more resistant to heat-induced unfolding and subsequent aggregation.[9]
In a typical CETSA experiment, cells are treated with the compound of interest or a vehicle control and then subjected to a heat challenge across a range of temperatures. As the temperature rises, proteins begin to denature and precipitate out of solution. However, proteins stabilized by ligand binding will remain soluble at higher temperatures compared to their unbound counterparts.[9] By separating the soluble protein fraction from the aggregated protein and quantifying the amount of the target protein remaining, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of the compound is direct evidence of target engagement.
Key CETSA Experimental Formats
Two primary experimental designs are used to characterize target engagement with CETSA.
-
CETSA Melt Curve (or Aggregation Curve, Tagg): This experiment is the first step to confirm target stabilization. Cells are treated with a fixed concentration of the compound and a vehicle control, then heated across a wide temperature gradient. The resulting data reveals the apparent aggregation temperature (Tagg) of the protein under both conditions. A positive "thermal shift" (ΔTagg) provides qualitative evidence of target engagement.[7]
-
Isothermal Dose-Response Fingerprint (ITDRFCETSA): Once a thermal shift is confirmed, the ITDRFCETSA experiment is performed to quantify the potency of the compound. Cells are treated with a range of compound concentrations but are heated at a single, fixed temperature (selected from the melt curve data).[7][10] This generates a dose-response curve, allowing for the calculation of an EC50 value, which reflects the concentration of the compound required to achieve 50% of the maximal thermal stabilization.[11]
Experimental Workflow and Protocols
This section details a comprehensive workflow for establishing a CETSA for this compound, from initial optimization to final data analysis. The primary detection method described is Western blotting, which is widely accessible.[12]
Protocol 1: CETSA Melt Curve
Objective: To determine the aggregation temperature (Tagg) of a putative target protein in the presence and absence of this compound and identify a thermal shift (ΔTagg).
Materials:
-
Selected cell line expressing the target of interest
-
This compound (and appropriate solvent, e.g., DMSO)
-
Cell culture medium, PBS, Trypsin
-
Protease and Phosphatase Inhibitor Cocktails
-
Lysis Buffer (e.g., Tris buffer with 1% NP40)[13]
-
BCA Protein Assay Kit
-
SDS-PAGE equipment, PVDF membranes, and Western blot reagents
-
Validated primary antibody against the target protein and HRP-conjugated secondary antibody
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture vessels and grow to ~80-90% confluency.
-
Treat cells with a final concentration of this compound (e.g., 10-50 µM, requires optimization) or vehicle (e.g., 0.1% DMSO) for a predetermined time (e.g., 1-4 hours) at 37°C.
-
-
Cell Harvesting and Aliquoting:
-
Harvest cells by trypsinization, wash with ice-cold PBS containing protease/phosphatase inhibitors, and pellet by centrifugation.
-
Resuspend the cell pellet in PBS with inhibitors to a known cell concentration.
-
Aliquot the cell suspension (e.g., 50 µL) into PCR tubes for each temperature point and condition.[8]
-
-
Heat Treatment:
-
Cell Lysis and Separation of Soluble Fraction:
-
Sample Preparation and Western Blotting:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay to ensure equal loading.[11]
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with the validated primary antibody for the target protein, followed by the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Protocol 2: Isothermal Dose-Response Fingerprint (ITDRFCETSA)
Objective: To determine the EC50 of target stabilization by this compound at a fixed temperature.
Procedure:
-
Select Optimal Temperature: From the melt curve data, choose a temperature from the steep part of the vehicle-treated curve where a significant stabilization is observed with the compound. This temperature should result in approximately 20-50% of the protein remaining in the soluble fraction in the vehicle control.
-
Cell Treatment:
-
Prepare a serial dilution of this compound (e.g., 8-10 points, from 100 µM down to 1 nM).
-
Treat cells with each concentration and a vehicle control as described in Protocol 1.
-
-
Heat, Lyse, and Analyze:
-
Follow steps 2-5 from Protocol 1. However, in the heat treatment step (Step 3), heat all samples at the single, pre-determined optimal temperature.
-
A non-heated control (37°C) should be included to represent 100% soluble protein.
-
Data Analysis, Presentation, and Interpretation
Data Analysis:
-
Band Quantification: Use densitometry software (e.g., ImageJ) to quantify the band intensities from the Western blots.
-
Normalization (Melt Curve): For each condition (vehicle and compound), normalize the band intensity at each temperature point to the intensity of the lowest temperature sample (e.g., 40°C) or a non-heated control (37°C), which is set to 100%.[13]
-
Plotting (Melt Curve): Plot the normalized band intensity (%) versus temperature for both conditions. Fit the data to a sigmoidal dose-response (variable slope) equation using software like GraphPad Prism to determine the Tagg (the temperature at which 50% of the protein is denatured). The ΔTagg is the difference between the Tagg of the compound-treated and vehicle-treated samples.
-
Plotting (ITDRF): Plot the normalized band intensity (%) against the logarithm of the this compound concentration. Fit this data to a dose-response curve to determine the EC50 value.[11]
Data Presentation: Summarize key quantitative results in a clear table format.
| Condition | Tagg (°C) | ΔTagg (°C) vs. Vehicle |
| Vehicle (0.1% DMSO) | 51.2 ± 0.4 | - |
| 10 µM this compound | 55.8 ± 0.6 | +4.6 |
| Parameter | Value |
| ITDRF EC50 | |
| This compound | 2.5 µM |
Advanced Implementation: Proteome-Wide CETSA
While Western blotting is excellent for validating a specific, known target, Mass Spectrometry (MS)-based CETSA, also known as Thermal Proteome Profiling (TPP), offers a proteome-wide, unbiased view.[15][16] This advanced technique can simultaneously identify the intended target, uncover potential off-targets, and provide insights into downstream pathway effects by assessing the thermal stability of thousands of proteins at once.[17][18] For novel compounds like this compound, TPP can be an invaluable tool for initial target deconvolution.[15]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Weak Signal on Western Blot | Low protein expression in the cell line. Poor antibody quality or concentration. Inefficient protein transfer. | Select a cell line with higher target expression. Validate the antibody; optimize its concentration.[14] Optimize transfer conditions (time, voltage).[14] |
| No Thermal Shift Observed | Compound concentration is too low or incubation time is too short. The compound does not bind or stabilize the target. The selected temperature range is not optimal for the target protein. | Increase compound concentration and/or incubation time.[14] This is a valid negative result. Perform a broader temperature gradient to find the correct melting range.[14] |
| High Variability Between Replicates | Inconsistent cell numbers per sample. Uneven heating in the thermal cycler. Incomplete or inconsistent cell lysis. | Ensure accurate cell counting and pipetting.[14] Use a thermal cycler with a verified gradient function. Standardize the lysis procedure (e.g., use a consistent number of freeze-thaw cycles). |
| Smeared Bands on Western Blot | Protease activity during sample preparation. Samples were overheated during preparation for SDS-PAGE. | Always use fresh protease and phosphatase inhibitors.[14] Keep samples on ice whenever possible. Avoid boiling samples for extended periods before loading. |
Conclusion
The Cellular Thermal Shift Assay provides an indispensable tool for confirming the target engagement of small molecules within a physiologically relevant context. By following the detailed protocols and guidelines presented here, researchers can effectively develop and implement a CETSA workflow to validate the cellular targets of this compound. Establishing this direct physical interaction is a critical step in building confidence in a compound's mechanism of action, guiding medicinal chemistry efforts, and ultimately increasing the probability of success in the drug discovery process.[5]
References
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- Proteome-Wide CETSA® Profiling Accelerates Drug Discovery. Pelago Bioscience.
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Application Notes & Protocols: Strategic Synthesis of 4-Aminoquinazoline Derivatives from 2-Aminobenzonitrile
Abstract: The 4-aminoquinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] This document provides a comprehensive guide for researchers and drug development professionals on the principal synthetic strategies for constructing 4-aminoquinazoline derivatives, utilizing the versatile and commercially available starting material, 2-aminobenzonitrile.[4] We will explore several robust methodologies, from classical thermal cyclizations to modern acid-mediated and microwave-assisted protocols. Each section is designed to provide not only step-by-step instructions but also the underlying mechanistic rationale, empowering scientists to adapt and innovate upon these foundational techniques.
The Strategic Importance of 2-Aminobenzonitrile in Quinazoline Synthesis
2-Aminobenzonitrile is an ideal precursor for quinazoline synthesis due to the strategic placement of its amino and nitrile functionalities. The ortho-disposition of these groups allows for intramolecular cyclization reactions to form the fused pyrimidine ring characteristic of the quinazoline system. The amino group acts as a nucleophile, while the nitrile group serves as an electrophilic carbon source, setting the stage for annulation. This guide will focus on several key transformations that leverage this inherent reactivity.
Core Synthetic Methodologies & Mechanistic Insights
The conversion of 2-aminobenzonitrile to 4-aminoquinazolines can be achieved through several distinct pathways. The choice of method often depends on the desired substitution pattern on the final molecule, required efficiency, and available laboratory equipment.
Method A: Classical Synthesis via Formamide Cyclization
This is one of the most direct methods to synthesize the parent 4-aminoquinazoline.[5] Formamide serves a dual role as both a reactant and a solvent.
Mechanism: The reaction is believed to proceed through initial N-formylation of the 2-amino group. The high temperature then facilitates an intramolecular cyclization where the formyl group provides the C2 carbon of the quinazoline ring, and the nitrile group is attacked to form the pyrimidine ring. Subsequent tautomerization and aromatization yield the final product. The use of a significant excess of formamide at high temperatures drives the reaction to completion.[6]
Method B: Acid-Mediated [4+2] Annulation with Cyanamides
For the synthesis of diversely substituted 2,4-diaminoquinazolines, the acid-mediated reaction with N-substituted cyanamides is a highly efficient one-pot strategy.[1] This method allows for the introduction of substituents at both the N2 and N4 positions of the quinazoline core.
Mechanism: The reaction is initiated by the acid-catalyzed activation of the N-substituted cyanamide. The amino group of 2-aminobenzonitrile then performs a nucleophilic attack on the activated cyanamide to form a crucial amidine intermediate. This is followed by an intramolecular cyclization, where the exocyclic nitrogen of the amidine moiety attacks the nitrile carbon, leading to the formation of the 4-iminoquinazoline ring system.[1][7]
Below is a diagram illustrating this key mechanistic pathway.
Caption: Mechanism of Acid-Mediated Annulation.
Method C: Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of quinazoline derivatives, often resulting in dramatically reduced reaction times, cleaner reactions, and higher yields compared to conventional heating.[8][9] This technique is particularly effective for multi-component reactions. A notable example is the one-pot reaction of 2-aminobenzonitrile, an orthoester, and ammonium acetate under solvent-free microwave conditions to yield 2-alkyl-4-aminoquinazolines.[8][10]
Causality: The advantage of MAOS stems from the efficient and uniform heating of the reaction mixture through dielectric loss, which can lead to thermal and specific non-thermal microwave effects that accelerate the reaction rate. This rapid energy transfer is ideal for overcoming the activation energy barriers in cyclization and condensation steps.
Comparative Overview of Synthetic Methods
The following table summarizes the key features of the discussed synthetic strategies, providing a clear basis for method selection in a research setting.
| Method | Key Reagents | Typical Conditions | Yields | Advantages & Disadvantages |
| A: Formamide Cyclization | Formamide | Reflux, ~220 °C, 2 hours[5] | Good | Pro: Simple, direct route to parent 4-aminoquinazoline. Con: High temperature, limited to unsubstituted product. |
| B: Acid-Mediated Annulation | N-Substituted Cyanamides, HCl | 70-100 °C, 1-12 hours[1][7] | Good-High | Pro: One-pot, modular, introduces diversity at C2/N4.[1] Con: Requires synthesis of cyanamide reagents. |
| C: Microwave-Assisted | Orthoesters, Ammonium Acetate; or Arylnitriles, t-BuOK | MW irradiation, solvent-free, 5-20 min[8][11][12] | Good-High | Pro: Extremely rapid, high yields, environmentally friendly.[13] Con: Requires specialized microwave reactor. |
Detailed Experimental Protocols
The following protocols are provided as validated, self-contained procedures for the synthesis of 4-aminoquinazoline derivatives.
Workflow Overview
Caption: Synthetic pathways from 2-aminobenzonitrile.
Protocol 1: Synthesis of 4-Aminoquinazoline (Method A)
This protocol describes the direct synthesis of the unsubstituted 4-aminoquinazoline ring system.[5]
Materials:
-
o-Aminobenzonitrile (1.0 eq)
-
Formamide (approx. 15-20 eq)
-
Round-bottom flask equipped with a reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Deionized water
Procedure:
-
Combine o-aminobenzonitrile (e.g., 22.6 g, 191 mmol) and formamide (e.g., 96 mL, 2.4 mol) in a round-bottom flask.
-
Heat the mixture to reflux at approximately 220 °C for 2 hours. The reaction mixture will become a homogenous solution.
-
After 2 hours, remove the heat source and allow the mixture to cool to room temperature. As it cools, crystals of the product will precipitate.
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the collected solid twice with a small volume of cold deionized water to remove any residual formamide.
-
Dry the product under reduced pressure to afford crystalline 4-aminoquinazoline.
Self-Validation: The identity and purity of the product should be confirmed by melting point analysis, ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a Substituted 2,4-Diaminoquinazoline (Method B)
This protocol is a representative example of the acid-mediated annulation to produce a substituted derivative.[1][7]
Materials:
-
2-Aminobenzonitrile (1.0 eq)
-
N-Benzylcyanamide (1.2-1.5 eq)
-
Hydrochloric acid (4 M solution in 1,4-dioxane, 1.5-2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Sealed reaction tube
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a sealable reaction tube, dissolve 2-aminobenzonitrile (e.g., 118 mg, 1.0 mmol) and N-benzylcyanamide (e.g., 198 mg, 1.5 mmol) in anhydrous 1,4-dioxane (5.0 mL).[1][7]
-
To this solution, add hydrochloric acid (4 M in 1,4-dioxane, 0.5 mL, 2.0 mmol).[1]
-
Securely seal the tube and heat the reaction mixture at 70-100 °C for 1-12 hours (reaction time may vary depending on substrate).[1][7]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic (~8-9).[7]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).[7]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[7]
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient) to afford the desired pure product.[7]
Self-Validation: The structure of the final compound must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to verify its identity and purity.[7]
Conclusion and Future Outlook
The synthesis of 4-aminoquinazolines from 2-aminobenzonitrile is a well-established yet continually evolving field. The methods presented here, from classical thermal reactions to modern acid-catalyzed and microwave-accelerated protocols, provide a robust toolkit for medicinal chemists. The inherent versatility of the 2-aminobenzonitrile starting material allows for the creation of vast libraries of compounds for drug discovery. Future advancements will likely focus on developing even more efficient, sustainable, and atom-economical catalytic systems, including flow chemistry applications, to further streamline the synthesis of these vital heterocyclic scaffolds.
References
- Benchchem. Application Notes and Protocols: Synthesis of Quinazoline Derivatives from 2-Amino-4-iodobenzonitrile.
- MDPI. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.
- Frontiers. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
- RSC Publishing. Synthesis of quinazolinone scaffolds from the cascade reaction of o-aminobenzamides/o-aminobenzonitrile and calcium carbide mediated by K2S - Organic Chemistry Frontiers.
- PMC. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.
- ResearchGate. Microwave enhanced synthesis of 4-aminoquinazolines | Request PDF.
- PMC - NIH. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives.
- RSC Publishing. Tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system - Catalysis Science & Technology.
- PMC. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives.
- ResearchGate. Synthesis of 4-Arylaminoquinazolines and 2-Aryl-4-arylaminoquinazolines from 2-Aminobenzonitrile, Anilines and Formic Acid or Benzaldehydes | Request PDF.
- PrepChem.com. Synthesis of 4-aminoquinazoline.
- ResearchGate. One-Pot Three-Component Synthesis of 2-Substituted 4-Aminoquinazolines.
- PMC - NIH. Transition-metal-catalyzed synthesis of quinazolines: A review.
- ResearchGate. Synthesis of 4-aminoquinazoline structure derivatives 1–8..
- PubMed. Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives.
- ResearchGate. (PDF) Microwave-assisted one-pot syntheses of 4-aminoquinazolines.
- ResearchGate. 2-Aminobenzonitrile.
- Semantic Scholar. Synthesis of quinazolinones from reaction of formamide with anthranilic acids..
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Application Notes & Protocols: Microwave-Assisted Synthesis of Quinazoline Derivatives
Prepared by: Gemini, Senior Application Scientist
Introduction: The Quinazoline Scaffold and the Need for Greener Synthesis
The quinazoline core is a privileged scaffold in medicinal chemistry and drug development. Derivatives of this nitrogen-containing heterocycle exhibit a remarkable range of biological activities, including anti-cancer, anti-inflammatory, anti-hypertensive, and anti-microbial properties.[1] The conventional synthesis of these vital compounds often involves multi-step procedures, harsh reaction conditions, extended reaction times, and the use of hazardous organic solvents, leading to significant energy consumption and waste generation.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these limitations.[2][3] By utilizing microwave irradiation, chemists can achieve rapid, uniform heating of reaction mixtures, leading to dramatic accelerations in reaction rates, often reducing synthesis times from hours to mere minutes.[4][5] This technology not only enhances efficiency but also frequently results in higher product yields, improved purity, and simplified work-up procedures, making it an invaluable tool for modern synthetic chemistry.[2][5][6]
This guide provides an in-depth overview and detailed protocols for the microwave-assisted synthesis of quinazoline derivatives, designed for researchers and professionals in organic synthesis and drug discovery.
The Microwave Advantage: Causality and Mechanism
The superiority of microwave heating over conventional oil-bath heating stems from its fundamental mechanism of energy transfer.
-
Conventional Heating: Energy is transferred indirectly and inefficiently via conduction and convection from an external heat source. This process is slow and creates significant temperature gradients within the reaction vessel, often leading to localized overheating and byproduct formation.
-
Microwave Heating: Microwave irradiation transfers energy directly to the molecules within the reaction mixture through dielectric heating.[2] Polar molecules or ions align with the rapidly oscillating electric field of the microwaves. This rapid reorientation generates friction, leading to instantaneous and uniform (volumetric) heating of the entire sample.[3][4]
This direct energy transfer is the primary reason for the observed benefits of MAOS:
-
Rate Acceleration: Reactions reach the required temperature almost instantly, eliminating the slow ramp-up time of conventional methods.[4][5]
-
Higher Yields & Purity: Uniform heating minimizes thermal degradation of reactants and products, reducing the formation of impurities.[2][5]
-
Energy Efficiency: By heating only the reaction mixture and not the vessel, significant energy savings are achieved compared to conventional methods.[2][7]
The workflow for a typical microwave-assisted synthesis is streamlined and efficient, as illustrated below.
Caption: General workflow for microwave-assisted organic synthesis.
Comparative Data: Microwave vs. Conventional Heating
The advantages of microwave-assisted synthesis are most evident when directly compared to traditional methods. Numerous studies have demonstrated significant improvements in reaction time and yield.[8]
| Precursors | Product | Method | Catalyst | Time | Yield (%) | Reference |
| Isatoic Anhydride, Amine, Orthoester | 2,3-disubstituted 4(3H)-quinazolinone | Microwave | p-TSA | 8-12 min | 85-95% | Dabiri et al., 2004a[6][9] |
| Isatoic Anhydride, Amine, Orthoester | 2,3-disubstituted 4(3H)-quinazolinone | Conventional | p-TSA | 5-8 h | 70-85% | Dabiri et al., 2004a[6][9] |
| 2-Aminobenzonitrile, Orthoester, NH₄OAc | 2-Alkyl-4-aminoquinazoline | Microwave | None (Solvent-free) | 10 min | Good | Rad-Moghadam & Samavi, 2006[6][9] |
| 2-Aminobenzonitrile, Orthoester, NH₄OAc | 2-Alkyl-4-aminoquinazoline | Conventional | None (Refluxing EtOH) | 1 h | Lower | Rad-Moghadam & Samavi, 2006[6][9] |
| 2-Aminobenzamide, Benzyl Alcohol | 2-Phenylquinazolin-4(3H)-one | Microwave | Copper | 2 h | Up to 92% | Li group, 2016[10] |
| 2-Aminobenzamide, Benzyl Alcohol | 2-Phenylquinazolin-4(3H)-one | Conventional | Copper | 12-24 h | Up to 95% | Various[10] |
Protocols for Microwave-Assisted Quinazoline Synthesis
Below are detailed, field-proven protocols for synthesizing quinazoline derivatives from common starting materials. These protocols are designed for use with a dedicated scientific microwave reactor.
Protocol 1: Three-Component Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones from Isatoic Anhydride
This robust one-pot, three-component reaction efficiently constructs the quinazolinone core.[6][9] Isatoic anhydride serves as a convenient precursor, reacting first with an amine and then cyclizing with an orthoester.
Caption: Simplified reaction pathway for Protocol 1.
Materials & Reagents:
-
Isatoic anhydride (1.0 mmol)
-
Primary amine (e.g., aniline) (1.0 mmol)
-
Orthoester (e.g., triethyl orthoformate) (1.2 mmol)
-
p-Toluenesulfonic acid (p-TSA) (0.1 mmol, 10 mol%)
-
Ethanol (3 mL)
-
10 mL microwave reaction vial with a magnetic stir bar
Step-by-Step Methodology:
-
Preparation: To a 10 mL microwave reaction vial, add isatoic anhydride (163 mg, 1.0 mmol), the selected primary amine (1.0 mmol), and a magnetic stir bar.
-
Solvent & Catalyst: Add ethanol (3 mL), the orthoester (1.2 mmol), and p-TSA (17 mg, 0.1 mmol).
-
Sealing: Securely cap the vial. Ensure the cap is properly tightened to withstand the pressure generated during the reaction.
-
Microwave Irradiation: Place the vial inside the cavity of the microwave reactor. Program the instrument with the following parameters:
-
Temperature: 120 °C (use temperature control)
-
Ramp Time: 2 minutes
-
Hold Time: 10 minutes
-
Power: 200 W (dynamic power control)
-
Stirring: High
-
-
Cooling & Work-up: After the irradiation is complete, allow the vial to cool to room temperature (typically via a compressed air jet in the reactor).
-
Isolation: Pour the reaction mixture into cold water (20 mL). The product will precipitate.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. If necessary, recrystallize from ethanol to obtain the pure 2,3-disubstituted quinazolin-4(3H)-one.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected yields are typically in the 85-95% range.[6][9]
Protocol 2: Solvent-Free Synthesis of 4-Aminoquinazolines from 2-Aminobenzonitrile
This environmentally friendly protocol leverages a solvent-free, multi-component reaction, showcasing the power of MAOS in green chemistry.[6][9] Ammonium acetate serves as the nitrogen source for the N-3 position and the 4-amino group.
Materials & Reagents:
-
2-Aminobenzonitrile (1.0 mmol)
-
Orthoester (e.g., triethyl orthoacetate) (1.5 mmol)
-
Ammonium acetate (2.0 mmol)
-
10 mL microwave reaction vial with a magnetic stir bar
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave vial, combine 2-aminobenzonitrile (118 mg, 1.0 mmol), the orthoester (1.5 mmol), ammonium acetate (154 mg, 2.0 mmol), and a magnetic stir bar.
-
Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor and irradiate under the following conditions:
-
Temperature: 140 °C
-
Ramp Time: 1 minute
-
Hold Time: 10 minutes
-
Power: 150 W (dynamic power control)
-
Stirring: High
-
-
Cooling & Work-up: Once the reaction is complete and the vessel has cooled to a safe temperature, add ethyl acetate (10 mL) to the crude mixture.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient).
-
Characterization: Analyze the final product by appropriate spectroscopic methods. This method typically provides good yields in a very short time.[9]
Safety Considerations
-
Pressure: Microwave reactions are typically performed in sealed vessels at temperatures above the solvent's boiling point. This generates significant pressure. Always use vials and caps specifically designed for microwave synthesis and never exceed the recommended fill volume (typically 1/3 to 1/2 of the vial's total volume).
-
Thermal Burns: Reaction vials will be extremely hot after irradiation. Allow them to cool completely before handling.
-
Solvent Choice: Use high-purity solvents. Solvents with low dielectric loss (e.g., hexane, toluene) heat poorly on their own but can be used with a co-solvent or if the reactants themselves are polar.
-
Training: Only trained personnel should operate a chemical microwave reactor. Always follow the manufacturer's operational and safety guidelines.
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of quinazoline derivatives.[11] The protocols outlined in this guide demonstrate that MAOS is a powerful, reliable, and efficient method that offers substantial improvements over conventional heating. By adopting this technology, researchers can accelerate the discovery and development of new quinazoline-based therapeutics while adhering to the principles of green chemistry.
References
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- Patsnap. (2024). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
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Application Notes and Protocols for the Preparation of 6-Bromoquinazolin-4-amine Stock Solutions in DMSO
Abstract
This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of stock solutions of 6-Bromoquinazolin-4-amine in dimethyl sulfoxide (DMSO). Tailored for researchers, scientists, and professionals in drug development, these application notes emphasize scientific integrity, experimental reproducibility, and safety. By elucidating the causal factors behind key procedural steps, this document serves as an essential resource for ensuring the quality and reliability of experimental outcomes involving this quinazoline derivative.
Introduction: The Critical Role of Stock Solution Integrity
Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent capable of dissolving a broad spectrum of both polar and nonpolar compounds, making it an ideal choice for creating high-concentration stock solutions of many organic molecules for biological assays.[3][4] However, the unique properties of DMSO and the specific characteristics of this compound necessitate a standardized and carefully executed protocol to ensure solution integrity, stability, and optimal performance in downstream applications.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective handling and the preparation of accurate stock solutions.
| Property | Value | Source(s) |
| Chemical Name | This compound | N/A |
| CAS Number | 21419-48-7 | [5][6][7][8] |
| Molecular Formula | C₈H₆BrN₃ | [5][9] |
| Molecular Weight | 224.06 g/mol | [5][10] |
| Appearance | White to light yellow solid | [5] |
| Melting Point | >350 °C | [5][8] |
| Solubility in DMSO | Soluble; empirical determination recommended for high concentrations | [5][11] |
| Purity | As supplied by the vendor (typically ≥95%) | N/A |
Safety and Handling Precautions
As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound and DMSO.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses or goggles.
-
Ventilation: All handling of the solid compound and preparation of the stock solution should be performed in a certified chemical fume hood to avoid inhalation of the powder.[3]
-
Material Safety Data Sheet (MSDS/SDS): Before commencing any work, review the MSDS for this compound (or a closely related analogue like 7-Bromoquinazolin-4-amine) and DMSO.[12][13] This document contains critical information regarding potential hazards, first-aid measures, and disposal procedures.
-
Hygroscopicity of DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[14] The presence of water can reduce the solubility of compounds and may promote their degradation over time.[15] Therefore, it is imperative to use anhydrous DMSO (≥99.7% purity) and to keep the solvent container tightly sealed when not in use.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions in many biological assays.
Required Materials and Equipment
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.7% purity)
-
Calibrated analytical balance (readable to at least 0.1 mg)
-
Sterile, amber, or opaque glass vials with PTFE-lined screw caps
-
Sterile, low-retention polypropylene microcentrifuge tubes for aliquoting
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator water bath (optional)
-
Personal Protective Equipment (PPE)
Step-by-Step Procedure
-
Equilibration: Before opening, allow the container of this compound powder to equilibrate to room temperature for at least 30 minutes. This crucial step prevents the condensation of atmospheric moisture onto the cold powder, which could compromise its integrity.[16]
-
Calculation of Required Mass: To prepare a 10 mM stock solution, the required mass of the compound is calculated using the following formula:
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 0.010 mol/L × 0.001 L × 224.06 g/mol × 1000 mg/g = 2.24 mg
-
Weighing the Compound: In a chemical fume hood, carefully weigh the calculated amount of this compound into a tared, sterile glass vial.
-
Solvent Addition: Using a calibrated micropipette, add the desired volume of anhydrous DMSO to the vial containing the compound.
-
Dissolution: Tightly cap the vial and vortex the solution vigorously for 1-2 minutes. A clear, particulate-free solution should be obtained.
-
Expert Insight: For compounds that are difficult to dissolve, sonication in a room temperature water bath for 5-10 minutes can be an effective method to facilitate dissolution.[3] Gentle warming (e.g., in a 37°C water bath) may also be employed, but caution is advised as excessive heat can degrade some compounds.[1]
-
-
Visual Inspection: After dissolution, visually inspect the solution against a light source to ensure that no undissolved particulates are present.
-
Aliquoting for Storage: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, low-retention polypropylene tubes.[15] This practice preserves the integrity of the main stock.
Workflow Diagram
Caption: Workflow for preparing this compound stock solution.
Storage and Stability
The long-term stability of this compound in DMSO is critical for the validity of experiments conducted over time.
-
Short-term Storage (up to 1 month): Aliquots can be stored at -20°C.[15]
-
Long-term Storage (1 month to 2 years): For extended storage, it is highly recommended to store aliquots at -80°C.[2][15]
-
Avoid Room Temperature Storage: Prolonged storage of DMSO stock solutions at room temperature is discouraged, as it can lead to compound degradation.[17]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and promote precipitation or degradation of the compound.[15] The practice of creating single-use aliquots is the most effective way to mitigate this risk.
Best Practices for Use in Biological Assays
When using the DMSO stock solution to prepare working concentrations for biological assays, the following considerations are crucial:
-
Serial Dilutions: It is best practice to perform initial serial dilutions in 100% DMSO before making the final dilution into an aqueous assay buffer or cell culture medium.[15] This stepwise approach minimizes the risk of the compound precipitating out of solution due to a sudden change in solvent polarity.
-
Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and may interfere with assay components.[3] The final concentration of DMSO in the assay should typically be kept below 0.5%, and ideally below 0.1%.
-
Vehicle Control: It is essential to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the experimental samples to account for any effects of the solvent itself.[15]
Conclusion
The protocol and guidelines presented in this document provide a robust framework for the preparation of this compound stock solutions in DMSO. By adhering to these procedures, researchers can enhance the accuracy, reproducibility, and reliability of their experimental data, thereby contributing to the integrity of their scientific findings. The emphasis on understanding the rationale behind each step empowers scientists to make informed decisions and troubleshoot potential issues in their research endeavors.
References
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Application Notes & Protocols: 6-Bromoquinazolin-4-amine in Fragment-Based Drug Discovery
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Fragments and Privileged Scaffolds
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for identifying high-quality starting points for drug development.[1] The core principle of FBDD is to screen low-molecular-weight compounds ("fragments," typically <300 Da) that bind to a biological target with low affinity (μM to mM range).[2] These simple, efficient binders provide superior starting points for optimization, as they form high-quality interactions that can be elaborated into potent and selective drug candidates.
Within the vast chemical space of possible fragments, certain core structures, known as "privileged scaffolds," are of particular interest. The quinazoline scaffold, a fusion of benzene and pyrimidine rings, is one such cornerstone of medicinal chemistry.[3][4] Its rigid structure provides a well-defined vector for orienting substituents, enabling potent interactions with a wide array of biological targets, particularly protein kinases.[3][5] This guide focuses on a specific, strategically functionalized member of this class: 6-Bromoquinazolin-4-amine .
The Fragment Profile: Why this compound?
This compound is an exemplary fragment for FBDD campaigns, particularly those targeting ATP-binding sites in kinases. Its utility stems from a combination of ideal physicochemical properties and built-in chemical functionality.
Physicochemical Properties
A successful fragment must adhere to the "Rule of Three," a set of empirical guidelines that ensure fragments are small, simple, and possess good solubility. Let's evaluate this compound against these criteria.
| Property | Value | "Rule of Three" Guideline | Conformance |
| Molecular Weight | ~224.06 g/mol | < 300 Da | Yes |
| cLogP (predicted) | ~2.0 | ≤ 3 | Yes |
| Hydrogen Bond Donors | 2 (amine) | ≤ 3 | Yes |
| Hydrogen Bond Acceptors | 3 (ring nitrogens) | ≤ 3 | Yes |
| Rotatable Bonds | 0 | ≤ 3 | Yes |
Data sourced from PubChem and calculated estimates.[6]
The data clearly indicates that this compound is an ideal fragment, possessing the requisite simplicity and physicochemical properties for effective screening and subsequent optimization.
Strategic Functionality
The true power of this fragment lies in its chemical architecture:
-
The Quinazoline Core: The 4-aminoquinazoline portion is a well-established "hinge-binder" motif, capable of forming key hydrogen bonds with the backbone of the hinge region in many protein kinases, mimicking the interaction of the adenine ring of ATP.[7]
-
The Bromine Atom: The bromine at the 6-position is not merely a placeholder. It serves two critical functions:
-
A Vector for Growth: The bromine atom is a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing chemists to systematically "grow" the fragment into unoccupied pockets of the binding site to gain potency and selectivity.[8]
-
Halogen Bonding Potential: The bromine atom can act as a halogen bond donor, a non-covalent interaction with Lewis bases like backbone carbonyls or serine/threonine side chains.[9][10] This interaction, distinct from hydrogen bonding, can provide an additional, highly directional anchor point, enhancing affinity and influencing selectivity.[11][12]
-
Application Note I: Primary Fragment Screening via Differential Scanning Fluorimetry (DSF)
Objective: To identify initial hits from a fragment library by detecting ligand-induced protein thermal stabilization.
Principle: Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay, is a rapid and cost-effective method for primary fragment screening.[13] It monitors the thermal unfolding of a target protein using a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions.[14] Ligand binding typically stabilizes the protein's folded state, resulting in an increase in its melting temperature (Tₘ).[15] This change (ΔTₘ) is indicative of a binding event.[16]
Experimental Workflow: DSF Screening
Caption: Workflow for SPR-based fragment hit validation.
Detailed Protocol: SPR
-
Protein Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface using a mixture of EDC/NHS.
-
Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM Sodium Acetate, pH 4.5) to achieve an immobilization level of 5,000-10,000 RU.
-
Deactivate any remaining active esters with ethanolamine.
-
A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in running buffer (e.g., PBS with 0.05% Tween-20 and 2% DMSO). Concentrations should span the expected Kᴅ, typically from ~1 µM to 1 mM for a fragment.
-
Perform binding cycles:
-
Inject the fragment solution over the reference and protein flow cells for a set time (e.g., 60 seconds) to monitor association.
-
Inject running buffer to monitor dissociation (e.g., 120 seconds).
-
Inject a regeneration solution if necessary (e.g., a brief pulse of high salt or low pH), followed by a stabilization period.
-
-
Include several buffer-only (blank) injections for double-referencing.
-
-
Data Analysis:
-
Process the raw data by subtracting the reference flow cell signal and then subtracting the average of the blank injections.
-
For affinity determination, plot the response at equilibrium against the fragment concentration.
-
Fit the resulting isotherm to a steady-state affinity model to calculate the dissociation constant (Kᴅ). For fragments, this is often more reliable than fitting kinetic data due to very fast on/off rates.
-
Application Note III: Structural Elucidation by X-ray Crystallography
Objective: To determine the atomic-level binding mode of this compound to the target protein.
Principle: X-ray crystallography provides the ultimate validation of a fragment hit by revealing its precise binding location, orientation, and interactions within the target's binding site. [17]This structural information is indispensable for the hit-to-lead phase, guiding the rational design of more potent analogs. [18]The process involves growing a high-quality crystal of the target protein, introducing the fragment, and then determining the structure from X-ray diffraction data. [19]
Experimental Workflow: X-ray Crystallography
Caption: General workflow for protein-fragment co-crystallography.
Detailed Protocol: Crystal Soaking
This protocol assumes pre-existing, robust crystallization conditions for the apo-protein.
-
Crystal Preparation:
-
Grow crystals of the target protein to a suitable size (e.g., >50 µm in the longest dimension) using your established protocol (e.g., vapor diffusion).
-
-
Fragment Soaking:
-
Prepare a "soaking solution" consisting of the crystal mother liquor supplemented with this compound. The final fragment concentration should be high enough to ensure saturation of the binding site, typically 5-10 mM, while ensuring the fragment remains soluble and does not disrupt the crystal lattice.
-
Carefully transfer an apo-crystal from its growth drop into the soaking solution.
-
Incubate for a period ranging from 30 minutes to 24 hours. The optimal time is target-dependent and may require optimization.
-
-
Cryo-protection and Mounting:
-
Prepare a cryo-protectant solution, typically the soaking solution supplemented with 20-30% (v/v) glycerol or ethylene glycol.
-
Briefly pass the soaked crystal through the cryo-protectant solution.
-
Immediately loop the crystal and flash-cool it by plunging it into liquid nitrogen.
-
-
Data Collection and Structure Determination:
-
Ship the frozen crystal to a synchrotron facility for X-ray diffraction data collection. [20] * Process the diffraction data using standard software packages (e.g., XDS, MOSFLM).
-
Solve the structure using molecular replacement if an apo-structure is available.
-
Carefully inspect the resulting electron density maps (Fo-Fc) for positive density corresponding to the bound fragment. Build the model for this compound into the density and perform iterative rounds of refinement and validation.
-
Conclusion: A Versatile Tool for Drug Discovery
This compound represents a high-value tool for fragment-based drug discovery. Its adherence to the "Rule of Three," combined with a privileged hinge-binding scaffold and a strategically placed bromine atom, makes it an ideal starting point for campaigns against numerous targets, especially protein kinases. The protocols outlined above provide a robust, multi-stage framework—from primary screening with DSF to affinity validation with SPR and definitive structural elucidation with X-ray crystallography—for effectively leveraging this fragment to discover and develop novel therapeutic agents.
References
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- Di, L., & Kerns, E. H. (2011). From experimental design to validated hits a comprehensive walk-through of fragment lead identification using surface plasmon resonance. Methods in Enzymology, 493, 277-298. [Link]
- Reich, S. H., et al. (2008). Fragment-based screening using surface plasmon resonance technology. Journal of Biomolecular Screening, 13(3), 202-209. [Link]
- Huynh, K., & Partch, C. L. (2015). Analysis of protein stability and ligand interactions by thermal shift assay. Current Protocols in Protein Science, 79, 28.9.1-28.9.14. [Link]
- Regnström, K., et al. (2013). Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. PLoS ONE, 8(7), e66879. [Link]
- Vishwakarma, S. K., et al. (2024). Chemistry and Pharmacology of Quinazoline Scaffolds– a review.
- Antonenko, T. S., et al. (2023). Discovery of cytotoxic indolo[1,2-c]quinazoline derivatives through scaffold-based design. RSC Medicinal Chemistry, 14(11), 2169-2180. [Link]
- Scott, D. E., et al. (2020). Fragment-Based Screening Identifies New Quinazolinone-Based Inositol Hexakisphosphate Kinase (IP6K) Inhibitors. ACS Medicinal Chemistry Letters, 11(9), 1779-1785. [Link]
- ResearchGate. (n.d.). Quinazoline-based scaffolds used to design our target compounds.
- McMahon, R. M., Scanlon, M. J., & Martin, J. L. (2013). Interrogating fragments using a protein thermal shift assay. Australian Journal of Chemistry, 66(12), 1502-1506. [Link]
- Stead, D., et al. (2020). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. Molbank, 2020(4), M1161. [Link]
- Hassan, G. S., et al. (2021). Hit Identification of a Novel Quinazoline Sulfonamide as a Promising EphB3 Inhibitor: Design, Virtual Combinatorial Library, Synthesis, Biological Evaluation, and Docking Simulation Studies. Molecules, 26(15), 4443. [Link]
- ResearchGate. (n.d.). Thermal-shift assay for fragment library screening.
- AXXAM. (n.d.). Thermal shift assays for early-stage drug discovery. AXXAM. [Link]
- Charles River Laboratories. (n.d.). Thermal Shift Assays.
- Cavallo, G., et al. (2016). Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design.
- Schiebel, J., et al. (2016). Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D Structural Biology, 72(12), 1234-1245. [Link]
- ChemBK. (2024). This compound. ChemBK. [Link]
- Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 15309. [Link]
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- ResearchGate. (n.d.). Halogen Bonding: A New Frontier in Medicinal Chemistry.
- Thomas, T., et al. (2021). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Molecules, 26(21), 6545. [Link]
- Osarodion, O. P. (2023). Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H). SCIREA Journal of Clinical Medicine, 8(6), 65-76. [Link]
- ResearchGate. (n.d.). Halogen bonding for rational drug design and new drug discovery.
- Bibb, C. E., et al. (2009). Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk). Bioorganic & Medicinal Chemistry Letters, 19(23), 6700-6705. [Link]
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- Sorensen, T. L., et al. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences, 9, 1092873. [Link]
- Betzi, S., et al. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules, 25(5), 1032. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromoquinazolin-4-amine
Welcome to the technical support center for the synthesis of 6-Bromoquinazolin-4-amine. This guide is structured to provide researchers, medicinal chemists, and process development professionals with practical, in-depth solutions to common challenges encountered during the synthesis of this valuable heterocyclic building block. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Section 1: Strategic Overview of the Primary Synthetic Pathway
The most reliable and widely adopted strategy for synthesizing this compound is a multi-step sequence starting from 2-amino-5-bromobenzoic acid. This pathway is favored for its scalability and the commercial availability of the starting materials. The core strategy involves the initial formation of the quinazolinone ring, followed by activation of the 4-position, and concluding with a nucleophilic amination.
Technical Support Center: Overcoming Solubility Challenges of 6-Bromoquinazolin-4-amine in Aqueous Buffers
Introduction: Understanding the Challenge
6-Bromoquinazolin-4-amine is a heterocyclic compound featuring the quinazoline scaffold, a structure of significant interest in medicinal chemistry and drug discovery due to its prevalence in biologically active molecules.[1][2] Researchers frequently encounter a significant hurdle when working with this and related quinazolinone derivatives: poor aqueous solubility. This guide provides a systematic, in-depth approach to diagnosing and overcoming these solubility issues, ensuring reliable and reproducible experimental outcomes.
The poor water solubility of this compound is not an anomaly but a direct consequence of its molecular structure. It possesses a rigid, fused heterocyclic ring system, which, combined with the hydrophobic bromine substituent, results in high crystal lattice energy and low polarity.[3] This molecular architecture makes it energetically unfavorable for water molecules to effectively solvate the compound, leading to limited solubility in standard aqueous buffers. This guide will walk you through a logical progression of techniques, from simple adjustments to more advanced formulation strategies, to effectively address this challenge.
Frequently Asked Questions (FAQs): The Foundation
Q1: Why is this compound inherently difficult to dissolve in aqueous solutions?
The primary reasons are rooted in its physicochemical properties:
-
Structural Rigidity and Lipophilicity: The fused aromatic ring system is planar and rigid, contributing to strong intermolecular interactions in the solid state (high crystal lattice energy). The bromine atom further increases the molecule's lipophilicity, or "fat-loving" nature. A predicted partition coefficient (XlogP) of 2.0 indicates a preference for a non-polar environment over water.[4]
-
High Crystal Lattice Energy: Crystalline solids require energy to break the bonds holding the molecules together in the crystal lattice before they can dissolve. The strong packing of this compound molecules makes this energy barrier significant.[3] Amorphous forms are generally more soluble than their crystalline counterparts because they lack this ordered lattice structure.[5]
Q2: I'm starting a new experiment. How should I prepare my initial stock solution?
The standard and most effective initial step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice for this purpose.[3]
Rationale: Using a 100% organic solvent like anhydrous DMSO bypasses the high crystal lattice energy and unfavorable interactions with water, allowing for the preparation of a high-concentration (e.g., 10-50 mM) stock. This stock can then be serially diluted into your aqueous experimental medium.
Troubleshooting Guide: A Step-by-Step Approach
This section provides a logical workflow for systematically addressing solubility problems, from initial dilution to advanced formulation.
Initial Dissolution Workflow
The following diagram outlines the decision-making process when you first encounter solubility issues.
Caption: Decision tree for selecting a solubility enhancement strategy.
In-Depth Solubilization Protocols
Q3: My compound precipitates upon dilution from a DMSO stock. What is the first and most critical strategy to try?
Answer: pH Modification.
The this compound structure contains basic nitrogen atoms in the quinazoline ring and the 4-amino group.[3][6] This makes its solubility highly dependent on pH.[7] By lowering the pH of the aqueous buffer, these nitrogen atoms become protonated, forming a positively charged ion (a salt). This ionized form is significantly more polar and, therefore, more soluble in water.[8][][10]
Objective: To determine the optimal pH for maximizing the aqueous solubility of this compound.
Materials:
-
This compound powder
-
10 mM stock solution of this compound in DMSO
-
A series of aqueous buffers (e.g., Citrate buffer for pH 3-6, Phosphate buffer for pH 6-8)
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Prepare a set of buffers at various pH points (e.g., 3.0, 4.0, 5.0, 6.0, 7.0, 7.4).
-
Aliquot 980 µL of each buffer into separate, clearly labeled microcentrifuge tubes.
-
Add 20 µL of the 10 mM DMSO stock solution to each buffer tube to achieve a final concentration of 200 µM (and 2% DMSO). Note: Add the DMSO stock slowly to the center of the buffer solution while vortexing to promote rapid mixing and prevent localized precipitation.
-
Incubate the tubes at room temperature for 1-2 hours to allow them to reach equilibrium.
-
Visually inspect each tube for signs of precipitation (cloudiness, visible particles). For a more quantitative assessment, centrifuge the tubes and measure the concentration of the supernatant using a suitable analytical method like HPLC-UV.
Data Interpretation: Summarize your observations in a table to identify the pH range where the compound remains fully dissolved.
| Buffer pH | Final DMSO (%) | Target Concentration | Visual Observation (Clear/Precipitate) |
| 3.0 | 2% | 200 µM | |
| 4.0 | 2% | 200 µM | |
| 5.0 | 2% | 200 µM | |
| 6.0 | 2% | 200 µM | |
| 7.4 | 2% | 200 µM |
You will likely observe that solubility is significantly enhanced at a lower (acidic) pH.[3][11]
Q4: I've optimized the pH, but the solubility is still insufficient for my required concentration. What is the next logical step?
Answer: Utilize a Co-solvent.
If pH adjustment alone is not sufficient, the next step is to modify the solvent itself by adding a water-miscible organic co-solvent.[12][13]
Mechanism of Action: Co-solvents work by reducing the overall polarity of the aqueous medium.[12] They disrupt the highly ordered hydrogen-bonding network of water, creating a more favorable, less polar environment for the hydrophobic this compound molecule to dissolve in.[][14]
Common Co-solvents:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycols (e.g., PEG 300, PEG 400)
Crucial Consideration: The choice and final concentration of a co-solvent must be compatible with your experimental system. For example, high concentrations of organic solvents can be toxic in cell-based assays. Always run a vehicle control to assess the co-solvent's effect on your specific assay.
Objective: To enhance solubility by identifying an effective and compatible co-solvent system.
Procedure:
-
Begin with the most effective buffer identified in Protocol 1 (e.g., pH 4.0 Citrate Buffer).
-
Prepare several batches of this buffer containing different percentages of a co-solvent (e.g., 5% Ethanol, 10% Ethanol, 5% PEG 400, 10% PEG 400).
-
Repeat the dilution steps from Protocol 1, adding your DMSO stock to these new buffer/co-solvent mixtures.
-
Observe and record the solubility at your target concentration.
Data Comparison:
| Buffer System (pH 4.0) | Max Soluble Concentration | Assay Compatibility Notes |
| No Co-solvent | Baseline | |
| + 5% Ethanol | ||
| + 5% PEG 400 | ||
| + 10% Propylene Glycol |
Q5: My assay is highly sensitive to organic solvents, and I cannot use co-solvents. What is a robust, solvent-free alternative?
Answer: Complexation with Cyclodextrins.
For solvent-sensitive applications, cyclodextrins are an excellent formulation strategy.[15][16] Cyclodextrins (CDs) are cyclic oligosaccharides with a unique structure: a hydrophilic exterior and a hydrophobic interior cavity.[17]
Mechanism of Action: The hydrophobic this compound molecule (the "guest") is encapsulated within the hydrophobic cavity of the cyclodextrin (the "host"), forming an inclusion complex.[15][18] The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve readily in water, dramatically increasing the apparent aqueous solubility of the compound.[19][20] Commonly used derivatives include Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutylether-β-Cyclodextrin (SBE-β-CD).[20]
Objective: To prepare a solid this compound/Cyclodextrin complex to improve aqueous solubility. The kneading method is a simple and effective lab-scale technique.[15][18]
Caption: Workflow for preparing a cyclodextrin inclusion complex via the kneading method.
Procedure:
-
Weigh Components: Accurately weigh this compound and a suitable cyclodextrin (e.g., HP-β-CD) in a predetermined molar ratio (start with 1:1 or 1:2 drug-to-CD).
-
Mix: Place the powders in a mortar and gently triturate to create a homogenous mixture.
-
Knead: Add a small amount of a water/alcohol mixture (e.g., 50% ethanol) dropwise to the powder mixture while continuously triturating. Add just enough liquid to form a thick, consistent paste.
-
Continue kneading the paste for 30-60 minutes. This process facilitates the inclusion of the drug into the cyclodextrin cavity.
-
Dry: Spread the paste in a thin layer on a glass dish and dry it in an oven at a moderate temperature (e.g., 40-50°C) until the solvent has completely evaporated.
-
Finalize: Scrape the dried complex from the dish, pulverize it into a fine powder using the mortar and pestle, and pass it through a sieve if necessary.
-
Test Solubility: The resulting powder can now be directly dissolved in your aqueous buffer. Test its solubility and compare it to the uncomplexed drug.
Common Problems and Solutions
| Problem | Likely Cause | Recommended Solution |
| Compound won't dissolve in 100% DMSO. | Insufficient solvent volume or low-quality/hydrated DMSO. | Increase the volume of fresh, anhydrous DMSO. Use gentle warming (37-50°C) and ultrasonication to provide the energy needed to break the crystal lattice.[3] |
| Stock solution in DMSO precipitates upon storage at -20°C. | The compound's solubility in DMSO is temperature-dependent. | Store the stock solution at room temperature if stability permits. If refrigeration is required, gently warm the vial and vortex thoroughly to ensure complete redissolution before use.[3] |
| Inconsistent results in cell-based or biochemical assays. | Poor solubility leading to variable concentrations of the active compound. The compound may be precipitating over the time course of the experiment. | Re-evaluate the solubility in your final assay medium using the protocols above. Ensure the final concentration is well below the determined solubility limit. Consider using a formulation like a cyclodextrin complex for greater stability in solution.[5] |
References
- N. A. Charoo, A. A. Shamsher, Z. A. Wani, & A. Z. Ali. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
- Chaudhary, V. B., & Patel, J. K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- BenchChem. (n.d.).
- Carneiro, S. B., Duarte, F. Í., Heimfarth, L., Siqueira, J. R., Quintans, J. S., de Souza, L. C., & Quintans-Júnior, L. J. (2019). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH.
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- Solubility of Things. (n.d.).
- Baluja, S. (n.d.). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech.
- Loftsson, T., & Jarho, P. (2020). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- BenchChem Technical Support Team. (2025). Technical Support Center: Improving the Aqueous Solubility of Poorly Soluble Compounds. BenchChem.
- ChemBK. (2024). This compound.
- National Center for Biotechnology Information. (n.d.). (6-Bromoquinazolin-4-yl)(oxolan-2-ylmethyl)amine. PubChem.
- Al-Dhubiab, B. E., Al-Bajjani, S. M., Al-Ghamdi, A. F., & Al-Suwayeh, S. A. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
- BenchChem. (n.d.). Overcoming poor solubility of 4(3H)-quinazolinone compounds.
- (2026). PH adjustment: Significance and symbolism.
- Soni, S., Bolla, P. K., Juluri, A., & Clark, B. A. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI.
- WuXi AppTec DMPK. (2024).
- National Center for Biotechnology Information. (n.d.). 6-bromo-N-hexylquinazolin-4-amine. PubChem.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Techniques to improve the solubility of poorly soluble drugs.
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- World Pharma Today. (n.d.).
- (2025). Co-solvent: Significance and symbolism.
- Dr. Lisa. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube.
- Li, Y., Huang, Y., & Zhang, X. (2023). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central.
- (n.d.). 6-Bromoquinazolin-4-ol: Chemical Properties and Synthesis Routes for R&D.
- Virot, M., Tomao, V., Colnagui, G., Visinoni, F., & Chemat, F. (2022). Water as Green Solvent: Methods of Solubilisation and Extraction of Natural Products—Past, Present and Future Solutions. MDPI.
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- (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h).
- BOC Sciences. (n.d.).
- (2025). How Does pH Impact Ionic Compound Solubility?. YouTube.
- (n.d.).
- National Center for Biotechnology Information. (n.d.). 6-bromo-N-(3-fluorophenyl)quinazolin-4-amine. PubChem.
- Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
- Chemspace. (n.d.). This compound.
- Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference).
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Technical Support Center: Optimizing Reaction Conditions for 6-Bromoquinazolin-4-amine Derivatization
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 6-Bromoquinazolin-4-amine. This resource is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges encountered during the derivatization of this versatile scaffold. As a key intermediate in the synthesis of numerous bioactive molecules, including kinase inhibitors like Lapatinib, mastering its reactivity is crucial for successful drug discovery projects.[1][2][3]
Section 1: Understanding the Reactivity of this compound
This compound possesses two primary sites for derivatization: the bromine atom at the 6-position and the amino group at the 4-position. The quinazoline core itself is a privileged structure in medicinal chemistry.[4] The electron-withdrawing nature of the quinazoline ring system influences the reactivity of its substituents.
Frequently Asked Questions (FAQs) - General Considerations
Q1: What are the most common strategies for derivatizing this compound?
A1: The two most prevalent and powerful strategies for derivatizing the 6-bromo position are palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling: For the formation of a carbon-carbon (C-C) bond, coupling with a boronic acid or ester is the method of choice.
-
Buchwald-Hartwig Amination: For the formation of a carbon-nitrogen (C-N) bond, this reaction is used to couple the aryl bromide with a primary or secondary amine.[5][6]
Derivatization at the 4-amino position typically involves nucleophilic aromatic substitution (SNAr) on a precursor like 6-bromo-4-chloroquinazoline or direct functionalization, though the latter can be more challenging.[4][7]
Q2: Should I protect the 4-amino group before attempting derivatization at the 6-bromo position?
A2: While not always strictly necessary, protecting the 4-amino group is a highly recommended strategy to prevent potential side reactions and improve reaction outcomes. The amino group can act as a nucleophile or a ligand for the palladium catalyst, potentially leading to catalyst inhibition or the formation of undesired byproducts.[8]
Common protecting groups for amines include tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc).[9][10] The choice of protecting group should be guided by its stability to the subsequent reaction conditions and the ease of its removal without affecting the newly introduced functional group.[9][11]
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are powerful but can be sensitive to various parameters.[12][13] Below are troubleshooting guides for the two most common cross-coupling reactions used with this compound.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.
Common Issues and Solutions in Suzuki Coupling
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Conversion | 1. Catalyst Inactivity/Decomposition2. Ineffective Base3. Poor Solubility of Reactants4. Protodeboronation of Boronic Acid | 1. Catalyst System: Use a pre-catalyst or ensure the active Pd(0) species is generated. Consider bulky, electron-rich phosphine ligands like SPhos or XPhos.[8] Increase catalyst loading modestly if needed.[8]2. Base Selection: Screen different bases. Weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often effective.[8][14] The base's solubility and strength are critical.[15]3. Solvent Choice: Ensure all reactants are soluble at the reaction temperature. A mixture of solvents like toluene/water or dioxane/water can be effective. DMF can also be a good solvent.[15]4. Boronic Acid Stability: Use boronic esters (e.g., pinacol esters) which are more stable to hydrolysis.[8] Run the reaction under anhydrous conditions if possible.[8] |
| Formation of Side Products | 1. Homocoupling of Boronic Acid2. Dehalogenation of this compound | 1. Reaction Conditions: Lower the reaction temperature and ensure efficient stirring. Use the boronic acid in slight excess (1.1-1.5 equivalents).2. Hydride Sources: Avoid solvents that can act as hydride sources.[8] Optimize reaction time to minimize this side reaction.[8] |
| Inconsistent Results | 1. Oxygen Sensitivity2. Water Content | 1. Inert Atmosphere: Thoroughly degas the reaction mixture (e.g., by bubbling with argon or nitrogen) before adding the catalyst.[16][17] Maintain an inert atmosphere throughout the reaction.2. Controlled Water: While some water can be beneficial, its amount should be controlled. Using anhydrous solvents and then adding a specific amount of water can improve reproducibility. |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base, forming a new C-N bond.[5]
Common Issues and Solutions in Buchwald-Hartwig Amination
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Product Formation | 1. Catalyst Inhibition by Amine2. Inappropriate Base Strength3. Sterically Hindered Amine | 1. Ligand Choice: Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) which are designed to overcome catalyst inhibition and promote reductive elimination.[14][18]2. Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOt-Bu) is common, but for sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be effective.[14]3. Reaction Conditions: For sterically demanding amines, higher temperatures and longer reaction times may be necessary. The choice of ligand is particularly critical here. |
| Hydrodehalogenation (Bromine Removal) | 1. β-Hydride Elimination Side Reaction2. Presence of Water/Protic Sources | 1. Ligand and Temperature: This is a known side reaction.[5] Using appropriate ligands and carefully controlling the temperature can minimize it.2. Anhydrous Conditions: Ensure the use of anhydrous solvents and reagents to reduce the availability of protons that can lead to dehalogenation. |
| Reaction with the 4-Amino Group | 1. Lack of Protecting Group2. High Reaction Temperature | 1. Protecting Group Strategy: As mentioned, protecting the 4-amino group is the most effective way to prevent self-coupling or other side reactions.[9][11]2. Temperature Control: Lowering the reaction temperature, if the desired reaction still proceeds, can sometimes improve selectivity. |
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Generalized workflow for Buchwald-Hartwig amination.
Section 3: Nucleophilic Aromatic Substitution (SNAr)
While derivatization at the 6-position is dominated by cross-coupling, functionalization at the 4-position often involves a nucleophilic aromatic substitution (SNAr) reaction, typically starting from a 4-chloroquinazoline intermediate.[7][19]
Frequently Asked Questions (FAQs) - SNAr Reactions
Q3: Why is a 4-chloroquinazoline used for SNAr instead of directly using the 4-aminoquinazoline?
A3: The amino group at the 4-position is a poor leaving group. Chlorine, being a good leaving group, facilitates the SNAr reaction with a wide range of nucleophiles (e.g., amines). The 4-chloroquinazoline precursor is often synthesized from the corresponding quinazolin-4-one.
Q4: I am seeing low yields in my SNAr reaction with an amine nucleophile. What can I do?
A4: Low yields in SNAr reactions can often be attributed to a few key factors:
-
Insufficient Nucleophilicity: Ensure your amine is sufficiently nucleophilic. Steric hindrance around the nitrogen can slow the reaction.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[20]
-
Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or K₂CO₃, is often added to scavenge the HCl generated during the reaction.[21]
-
Temperature: Heating is often required to drive the reaction to completion. Gradually increasing the temperature while monitoring the reaction can be beneficial.[22]
Section 4: Final Remarks and Best Practices
Optimizing the derivatization of this compound requires a systematic approach to reaction design and troubleshooting. Careful consideration of the catalyst system, solvent, base, and the potential need for protecting groups is paramount to achieving high yields and purity. Always monitor your reactions closely using appropriate analytical techniques like TLC and LC-MS to make informed decisions about reaction time and conditions.
This guide is intended to provide a strong foundation for your experimental work. The specific conditions for your unique substrate and coupling partner will likely require some degree of empirical optimization.
References
- Assessing a sustainable manufacturing route to lapatinib. (2022). RSC Publishing.
- Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. (2022). MDPI.
- (PDF) Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. (n.d.). ResearchGate.
- Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives. (n.d.). PMC - NIH.
- Synthetic method of lapatinib. (n.d.). Google Patents.
- Palladium catalyzed C-C and C-N bond forming reactions: An update on the synthesis of pharmaceuticals from 2015-2020. (n.d.). ResearchGate.
- Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. (2021). Organic Chemistry Frontiers (RSC Publishing).
- Palladium(ii)-catalyzed C–C and C–O bond formation for the synthesis of C1-benzoyl isoquinolines from isoquinoline N-oxides and nitroalkenes. (n.d.). Chemical Communications (RSC Publishing).
- Quinazoline derivatives: synthesis and bioactivities. (2013). PMC - PubMed Central.
- Palladium-catalyzed C-C, C-N and C-O bond formation. (n.d.). DSpace@MIT.
- Synthesis of quinazolinone libraries and derivatives thereof. (n.d.). Google Patents.
- Optimization of the reaction conditions in the synthesis of 4a. (n.d.). ResearchGate.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). NIH.
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PMC - NIH.
- A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. (n.d.). PMC.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- How can I solve my problem with Suzuki coupling?. (2014). ResearchGate.
- Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. (2008). PubMed.
- Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (n.d.). PMC.
- Protective Groups. (n.d.). Organic Chemistry Portal.
- Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). PMC - NIH.
- Base-promoted Lewis acid catalyzed synthesis of quinazoline derivatives. (n.d.). RSC Publishing.
- Synthesis of Quinazoline Derivatives | Request PDF. (n.d.). ResearchGate.
- Buchwald-Hartwig Amination. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF. (2025). ResearchGate.
- Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit.
- Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (n.d.). PMC - PubMed Central.
- Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC - PubMed Central - NIH.
- Quinazoline synthesis. (n.d.). Organic Chemistry Portal.
- Protecting Groups List. (n.d.). SynArchive.
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- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PubMed.
- 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. (2021). YouTube.
- Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. (n.d.). PMC - NIH.
- nucleophilic aromatic substitutions. (2019). YouTube.
- The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020). NIH.
- Functionalization of Quinazolin-4-Ones Part 2 #: Reactivity of 2-Amino-3, 4, 5, or 6-Nitrobenzoic Acids with Triphenylphosphine Thiocyanate, Alkyl Isothiocyanates, and Further Derivatization Reactions | Request PDF. (2025). ResearchGate.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. (2025). YouTube.
- A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. (2022). ResearchGate.
- Formation and identification of novel derivatives of primary amine and zwitterionic drugs. (n.d.). IU Indianapolis ScholarWorks.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube.
- Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. (2022). NIH.
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Troubleshooting low yields in the synthesis of 4-aminocinnolines
Welcome to the technical support center for the synthesis of 4-aminocinnoline derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges, particularly low yields, in their synthetic routes. As a core scaffold in medicinal chemistry, the efficient synthesis of 4-aminocinnolines is critical. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your experiments.
Part 1: General Troubleshooting Framework for Low Yields
Before diving into synthesis-specific issues, it's essential to have a systematic approach to diagnosing the root cause of a low yield. Many synthetic challenges can be resolved by methodically evaluating the fundamental components of the reaction.[1][2]
Q: My overall yield is significantly lower than expected. Where do I even begin to troubleshoot?
A: A low yield is a symptom, not the root cause. A multi-step synthesis can have cumulative losses, so a systematic investigation is key.[2] We recommend a tiered approach, starting with the most straightforward checks and progressing to more complex optimizations.
Step 1: Verify Starting Materials and Reagents The integrity of your starting materials is the foundation of your synthesis. Impurities can inhibit catalysts, cause side reactions, or prevent the reaction from proceeding altogether.[2]
-
Purity Check: Re-verify the purity of your starting materials (e.g., substituted 2-vinylanilines, α-arylhydrazono-β-oxoamides) using NMR, LC-MS, or melting point analysis.
-
Reagent Age & Storage: Key reagents, especially diazotizing agents like sodium nitrite or dehydrating agents, can degrade over time. Use freshly opened or newly purchased reagents where possible. Ensure solvents are anhydrous if the reaction is moisture-sensitive.[1]
Step 2: Re-evaluate Reaction Conditions Suboptimal reaction conditions are a primary driver of low yields.[3]
-
Temperature Control: Are you accurately measuring the internal reaction temperature? Overheating can cause decomposition of sensitive intermediates like diazonium salts, while insufficient heat can lead to an incomplete reaction.[3]
-
Stoichiometry & Concentration: Have you re-checked your calculations? An incorrect stoichiometric ratio of reactants or catalysts is a common error. Reaction concentration can also be critical; conditions that are too dilute may slow the reaction, while overly concentrated mixtures can lead to side reactions or solubility issues.[2]
-
Atmosphere: Is your reaction sensitive to oxygen or atmospheric moisture? Ensure you are using proper inert atmosphere techniques (e.g., a nitrogen or argon blanket) if required.[1]
Step 3: Analyze the Crude Reaction Mixture Before extensive purification, analyze a small aliquot of your crude product. This provides a snapshot of the reaction's outcome.[4]
-
TLC/LC-MS Analysis: Does the crude mixture show unreacted starting material? This suggests an incomplete reaction. Do you see multiple new spots? This indicates the formation of side products. The mass data from LC-MS can be invaluable for identifying these byproducts.[5]
This systematic process is visualized in the workflow diagram below.
Caption: A logical workflow for troubleshooting low yields in synthesis.
Part 2: Synthesis-Specific Troubleshooting (FAQs)
This section addresses common issues encountered in popular synthetic routes to 4-aminocinnolines.
Q1: My Widman-Stoermer synthesis from a 2-vinylaniline is failing or giving a complex mixture. What is going wrong?
A: The Widman-Stoermer synthesis, which involves the cyclization of a diazotized o-aminoarylethylene (2-vinylaniline), is a classic method but is sensitive to two main factors: the stability of the diazonium intermediate and competing side reactions.[6]
1. Issue: Decomposition of the Diazonium Salt
-
Causality: Arenediazonium salts are notoriously unstable at elevated temperatures. The N≡N⁺ group is an excellent leaving group (releasing N₂ gas), and decomposition can occur rapidly above 5-10 °C, preventing the desired intramolecular cyclization.
-
Solution:
-
Strict Temperature Control: Conduct the diazotization step (addition of sodium nitrite to the acidic solution of your aniline) in an ice-salt bath, ensuring the internal temperature is maintained between 0 and 5 °C.
-
Fresh Reagents: Use a fresh, high-purity source of sodium nitrite. An older reagent may have partially oxidized to sodium nitrate, reducing its efficiency.
-
Vigorous Stirring: Ensure efficient mixing to prevent localized heating during the exothermic diazotization.
-
2. Issue: Pschorr Reaction Side Product
-
Causality: If the vinyl substituent has a β-aryl group, the diazonium intermediate can undergo a competing intramolecular electrophilic aromatic substitution known as the Pschorr reaction. This leads to the formation of a phenanthrene derivative instead of the desired cinnoline.[7]
-
Solution:
-
Reaction Conditions: This side reaction is often favored by the presence of copper powder or copper salts. If your protocol includes these, consider running the reaction without them to disfavor the Pschorr pathway.
-
Structural Modification: If feasible, altering the electronic nature of the β-aryl group can influence the reaction pathway. Electron-donating groups on the β-aryl ring may accelerate the Pschorr cyclization.
-
Caption: Reaction pathways in the Widman-Stoermer synthesis.
Q2: I am attempting the cyclodehydration of an α-arylhydrazono-β-oxoamide to a 4-aminocinnoline, but the yield is poor. What are the critical parameters?
A: This modern approach can be highly efficient but hinges on the effective activation of the amide for the final cyclodehydration step.[8] Low yields often point to incomplete activation or suboptimal reaction conditions.
1. Issue: Inefficient Cyclodehydration
-
Causality: The intramolecular cyclization requires the removal of water. This is often the rate-limiting step and requires either high temperatures (which can cause degradation) or a powerful dehydrating agent to proceed under milder conditions. A recently developed highly chemoselective method utilizes a combination of a Hendrickson reagent (hexaphenyloxodiphosphonium triflate) and triflic anhydride (Tf₂O) for this purpose.[8]
-
Solution:
-
Activating Agents: Ensure your dehydrating/activating agents are fresh and handled under anhydrous conditions. Triflic anhydride is extremely sensitive to moisture.
-
Temperature Profile: The reaction may have a specific temperature optimum. For the Tf₂O-mediated method, the reaction proceeds well at room temperature. If using thermal conditions, a gradual increase in temperature while monitoring by TLC is advisable.[8] Refluxing conditions may lead to different products, such as quinolino[3,2-c]cinnolines.[8]
-
Solvent Choice: The polarity of the solvent can influence the reaction rate. Anhydrous dichloromethane or similar non-protic solvents are typically used.
-
Table 1: Troubleshooting Parameters for α-Arylhydrazono-β-oxoamide Cyclization
| Parameter | Problem Indication | Suggested Solution & Rationale |
| Activating Agent | Stalled reaction at the hydrazone stage. | Use fresh hexaphenyloxodiphosphonium triflate and Tf₂O under an inert atmosphere. These reagents are potent activators for the amide group, facilitating the crucial C-N bond formation.[8] |
| Temperature | Low conversion at room temperature or formation of alternative products at high temp. | Maintain the reaction at room temperature for 4-aminocinnoline synthesis. Higher temperatures can favor alternative cyclization pathways.[8] Monitor closely with TLC. |
| Solvent | Poor solubility or slow reaction rate. | Ensure the use of a dry, non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE). Protic solvents will quench the activating agents. |
| Reaction Time | Incomplete conversion. | Allow the reaction to proceed for the recommended time (often several hours). Monitor by TLC until the starting material is consumed.[4] |
Q3: My final 4-aminocinnoline product is difficult to purify, leading to significant material loss. What are the best practices?
A: The basicity of the 4-amino group and the aromatic cinnoline core can make purification challenging, often leading to streaking on silica gel columns and poor recovery.
1. Issue: Product Loss on Silica Gel
-
Causality: The basic nitrogen atoms in the 4-aminocinnoline can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to irreversible adsorption and low recovery.
-
Solution:
-
Deactivate the Silica: Prepare a slurry of silica gel in your desired eluent and add 1-2% triethylamine or ammonia solution. This neutralizes the acidic sites on the silica, minimizing product adsorption.
-
Alternative Stationary Phases: Consider using neutral or basic alumina for chromatography, which is more compatible with basic compounds.
-
Gradient Elution: Start with a non-polar solvent and gradually increase the polarity. A common system is dichloromethane/methanol, where the methanol percentage is increased slowly. Adding a small amount (e.g., 0.5%) of triethylamine to the eluent system can also dramatically improve peak shape and recovery.
-
2. Issue: Crystallization/Precipitation Failure
-
Causality: The product may be highly soluble in common organic solvents, or impurities may be inhibiting crystal lattice formation.
-
Solution:
-
Solvent Screening: Perform small-scale crystallization trials with a variety of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, acetone/ether).
-
Trituration: If the product oils out, attempt to triturate it with a non-polar solvent like hexanes or diethyl ether. This can often wash away soluble impurities and induce solidification of the desired product.
-
Seed Crystals: If you have a small amount of pure product, use a seed crystal to initiate crystallization in a supersaturated solution.
-
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for Widman-Stoermer Cinnoline Synthesis
This protocol provides a general methodology for the diazotization and cyclization of a 2-vinylaniline derivative.
-
Dissolution: Dissolve the 2-vinylaniline starting material (1.0 eq) in a suitable acidic medium (e.g., 3M HCl or a mixture of acetic acid and sulfuric acid) in a three-neck flask equipped with a thermometer and a dropping funnel.
-
Cooling: Cool the solution to 0-5 °C using an ice-salt bath with vigorous stirring.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cooled aniline solution via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 30-60 minutes. The cyclization often occurs spontaneously at this temperature.[6] Monitor the disappearance of the starting material by TLC.
-
Work-up: Once the reaction is complete, carefully neutralize the mixture with a base (e.g., sodium bicarbonate solution or aqueous ammonia) while keeping the flask in the ice bath.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using the chromatography or crystallization methods described in Q3.
Protocol 2: Purity Analysis of Starting Materials by TLC
This quick check can prevent wasting time and resources on a reaction destined to fail.
-
Prepare TLC Plate: Spot a small amount of your starting material (dissolved in a suitable solvent) onto a silica gel TLC plate.
-
Develop: Place the plate in a developing chamber with an appropriate eluent system (e.g., 30% ethyl acetate in hexanes).
-
Visualize: After the solvent front has reached the top, remove the plate and visualize it under a UV lamp.
-
Analyze: A pure compound should ideally show a single, well-defined spot. The presence of multiple spots indicates impurities that may need to be removed by column chromatography or recrystallization before proceeding with the main reaction.
References
- BenchChem (2025). Optimizing reaction conditions for 4-Amino-7-iodoquinoline synthesis. BenchChem Technical Support.
- Romero, A. H., & Delgado, J. (2025).
- Romero, A. H., & Delgado, J. (2025).
- Li, J.-W., et al. (2025). Highly Chemoselective Synthesis of 4-Aminocinnolines via Electrophilic Activation Strategy.
- Sokolov, V. V. (2010). Methods for the synthesis of cinnolines (Review).
- Amer, A. M., et al. (2004). On The Chemistry of Cinnoline IV[9]. Synthesis and Reactions of (4-Aminocinnolin-3-yl)-aryl-methanones.
- Li, J.-W., et al. (2025). Highly Chemoselective Synthesis of 4-Aminocinnolines via Electrophilic Activation Strategy. Journal of Organic Chemistry. [Link]
- Wiley Online Library (n.d.). Widman-Stoermer Synthesis. [Link]
- Stanovnik, B., & Svete, J. (2022).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Widman-Stoermer Synthesis [drugfuture.com]
- 7. researchgate.net [researchgate.net]
- 8. Highly Chemoselective Synthesis of 4-Aminocinnolines via Electrophilic Activation Strategy [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Stability of 6-Bromoquinazolin-4-amine
Welcome to the technical support center for 6-Bromoquinazolin-4-amine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this critical chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the storage and handling of this compound, with a focus on preventing its decomposition. Our recommendations are grounded in established chemical principles and data from analogous quinazoline-based compounds to ensure the integrity of your experiments and the quality of your research.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For optimal long-term stability, solid this compound should be stored in a tightly sealed, opaque container in a cool, dry, and dark environment. Recommended storage temperatures are between 2-8°C, and the use of a desiccator is advised to minimize exposure to moisture.[1]
Q2: My this compound powder has changed color from off-white to yellowish-brown. What does this indicate?
A visible change in color is often the first sign of chemical decomposition. This can be caused by a combination of factors including oxidation, hydrolysis, or photodegradation. If you observe a color change, it is crucial to verify the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before proceeding with your experiments.
Q3: Can I store this compound in a solution?
Storing this compound in solution is generally not recommended for long periods due to the increased risk of hydrolysis and other solvent-mediated degradation pathways. If you must prepare a stock solution, it is best to do so fresh for each experiment. If short-term storage is unavoidable, use an anhydrous, aprotic solvent, and store the solution at low temperatures (-20°C), protected from light. Stability studies on similar quinazoline derivatives have shown that they can be stable for a limited time in solvents like DMSO when stored properly.[2]
Q4: What are the primary pathways through which this compound can decompose?
Based on its chemical structure, this compound is susceptible to three main degradation pathways:
-
Hydrolysis: The amine group at the 4-position is susceptible to hydrolysis, especially under acidic or basic conditions, which can lead to the formation of 6-bromoquinazolin-4(3H)-one.
-
Oxidation: The electron-rich quinazoline ring system and the exocyclic amine group are prone to oxidation, which can be initiated by atmospheric oxygen or oxidizing agents.
-
Photodegradation: Exposure to UV or visible light can provide the energy needed to initiate degradation reactions.
These pathways are common for many quinazoline-based pharmaceuticals, such as Gefitinib and Erlotinib.[3][4]
In-Depth Troubleshooting Guides
Issue 1: Unexpected Impurities Detected in a Freshly Opened Container
Symptoms:
-
Appearance of new peaks in HPLC or LC-MS analysis.
-
Physical changes in the compound, such as discoloration or clumping.
Root Cause Analysis: The presence of impurities upon initial analysis suggests that decomposition may have occurred during shipping or previous storage. Aromatic amines and halogenated heterocyclic compounds can be sensitive to temperature fluctuations, humidity, and light exposure.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for impurities in a new container.
Corrective Actions:
-
Immediate Purity Verification: Upon receiving a new batch, perform a purity check using a validated stability-indicating HPLC method. Compare the results with the supplier's Certificate of Analysis.
-
Supplier Communication: If significant degradation is confirmed, contact the supplier immediately to report the issue and request a replacement.
-
Review Internal Handling: Ensure that internal protocols for receiving and storing chemicals are strictly followed to prevent further degradation.
Issue 2: Degradation Observed During Experimental Workup
Symptoms:
-
Formation of a major new product during a reaction, identified as 6-bromoquinazolin-4(3H)-one.
-
Low yield of the desired product in reactions sensitive to water.
Root Cause Analysis: The most likely cause is the hydrolysis of the 4-amino group to a carbonyl group, forming the corresponding quinazolinone. This is a known degradation pathway for similar 4-anilinoquinazoline drugs like Erlotinib, especially under acidic or basic aqueous conditions.[3]
Proposed Hydrolysis Pathway:
Caption: Experimental workflow for a forced degradation study.
Methodology:
-
Stock Solution: Prepare a 1 mg/mL solution of this compound in an appropriate solvent like acetonitrile/water.
-
Stress Conditions:
-
Acidic: Mix stock solution with 0.1 M HCl and heat at 60°C.
-
Basic: Mix stock solution with 0.1 M NaOH and heat at 60°C.
-
Oxidative: Mix stock solution with 3% H₂O₂ at room temperature.
-
Thermal: Store solid compound in an oven at 80°C.
-
Photolytic: Expose the solid compound to light as per ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).
-
-
Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, dilute to a suitable concentration, and analyze using the stability-indicating HPLC method. A control sample, protected from stress conditions, should be analyzed concurrently.
Conclusion
The chemical stability of this compound is paramount for its successful use in research and development. By implementing proper storage and handling procedures, understanding its potential degradation pathways, and utilizing robust analytical methods for purity assessment, researchers can ensure the integrity of their starting materials and the reliability of their experimental outcomes. This guide provides a foundational framework for achieving these goals. For any further inquiries, please consult the references provided or contact your chemical supplier's technical support team.
References
- Singh, S., et al. (2016). Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Indian Journal of Pharmaceutical Sciences, 78(6), 769-776.
- Rane, K., & Puranik, P. (2014). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- Kumar, R. S., et al. (2017). Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degradation Impurities. Journal of Pharmaceutical and Drug Delivery Research, 6(1).
- Dadashpour, S., et al. (2014). Development and Validation of Rapid Stability-Indicating RP-HPLC-DAD Method for the Quantification of Lapatinib and Mass Spectrometry Analysis of Degraded Products. Journal of Chromatographic Science, 53(5), 725-731. [Link]
- Singh, B., et al. (2014). Separation, Identification, and Characterization of Degradation Products of Erlotinib Hydrochloride Under ICH-Recommended Stress Conditions by LC, LC-MS/TOF. Journal of Liquid Chromatography & Related Technologies, 37(13), 1886-1901. [Link]
- ResearchGate. (n.d.).
- Negreira, N., et al. (2015). Degradation of the anticancer drug erlotinib during water chlorination: Non-targeted approach for the identification of transformation products.
- Bhardwaj, S. K., & Singh, R. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168.
- Oxford Academic. (2014). Development and Validation of Rapid Stability-Indicating RP-HPLC-DAD Method for the Quantification of Lapatinib and Mass Spectrometry Analysis of Degraded Products. [Link]
- Błaszczak-Świątkiewicz, K., et al. (2012). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Acta Biochimica Polonica, 59(2), 249-252.
- ResearchGate. (2017).
- Taylor & Francis Online. (2014). Separation, Identification, and Characterization of Degradation Products of Erlotinib Hydrochloride Under ICH-Recommended Stress Conditions by LC, LC-MS/TOF. [Link]
- National Institutes of Health. (2019).
- ChemBK. (2024). This compound. [Link]
- Lakshmana Rao, A., et al. (2013). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF GEFITINIB IN BULK AND ITS PHARMACEUTICAL FORMUL. International Journal of Pharmacy and Chemical Sciences, 2(4), 1305-1314.
- ResearchGate. (2016). Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. [Link]
Sources
Technical Support Center: Mitigating Peak Tailing of Amines in Silica Gel Chromatography
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a common yet frustrating challenge in silica gel chromatography: the peak tailing of amine-containing compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to solve these issues effectively in your own work.
Frequently Asked Questions (FAQs)
This section addresses the fundamental questions surrounding the analysis of amines on silica gel. Understanding these core concepts is the first step toward troubleshooting and method optimization.
Q1: What is peak tailing, and why is it such a problem with amines?
A: Peak tailing refers to the asymmetry in a chromatographic peak, where the latter half of the peak is broader than the front half.[1] In an ideal separation, peaks are symmetrical and have a Gaussian shape.[1] Tailing is problematic because it reduces resolution between adjacent peaks, complicates accurate quantification due to difficulties in peak integration, and decreases sensitivity by lowering the peak height.[1][2]
Amines are particularly notorious for causing peak tailing in silica gel chromatography.[3][4] This is due to their basic nature and their tendency to interact strongly with the stationary phase in a non-ideal manner, which we will explore in the next question.
Q2: What is the fundamental chemical reason for amines tailing on silica gel?
A: The root cause of peak tailing for amines on a standard silica gel column is an undesirable secondary interaction between the basic amine and acidic silanol groups (Si-OH) on the surface of the silica.[4][5] These silanol groups can act as Brønsted acids, meaning they can donate a proton.[6]
The basic amine analyte can be protonated, and these protonated amines then interact strongly with the negatively charged, deprotonated silanol groups (siloxides, SiO⁻) via an ion-exchange mechanism.[7][8] This interaction is often stronger and has slower kinetics than the intended adsorptive separation mechanism, causing a portion of the amine molecules to lag behind the main band, resulting in a "tail".[9]
Below is a diagram illustrating this problematic interaction.
Caption: Undesirable interaction between a protonated amine and a deprotonated silanol group.
Q3: How do basic mobile phase modifiers like triethylamine (TEA) work to prevent tailing?
A: Basic modifiers, often called "silanol suppressors," are a cornerstone of amine purification on silica gel.[10] Triethylamine (TEA) is a commonly used additive.[11] These modifiers work by preferentially interacting with the acidic silanol sites on the silica surface, effectively "masking" them from the amine analyte.[12]
The basic additive, being present in a much higher concentration than the analyte, saturates the active silanol sites.[13] This competitive binding minimizes the opportunity for the analyte to engage in the strong, tailing-inducing interactions.[10] The result is that the separation is governed primarily by the intended adsorption mechanism, leading to more symmetrical peaks.
The following diagram illustrates how TEA mitigates this issue.
Caption: TEA masking the active silanol sites, allowing for symmetrical amine elution.
Q4: What are the recommended concentrations for basic modifiers, and when should I choose one over another?
A: The choice and concentration of a basic modifier depend on the basicity of your amine and the specific requirements of your separation.
-
Triethylamine (TEA): This is the most common choice for general-purpose amine purification. A concentration of 0.1-2% (v/v) in the mobile phase is typically effective.[14] For particularly stubborn amines, this can be increased up to 5%.[14]
-
Ammonia (NH₃): Often used as a solution in methanol (e.g., 2M NH₃ in MeOH) and added to the mobile phase at 1-10%. Ammonia is more volatile than TEA, which can be an advantage for sample workup, but it is also more corrosive and has a stronger odor.[15]
-
Diethylamine: Generally considered a stronger base than triethylamine and can be more effective in some cases.[11]
The following table provides a comparison of common modifiers:
| Modifier | Typical Concentration | pKa of Conjugate Acid | Key Characteristics & Best Use Cases |
| Triethylamine (TEA) | 0.1 - 2% (v/v)[14] | ~10.75 | General-purpose, widely used, less volatile than ammonia. Ideal starting point for most basic amines.[11] |
| Ammonia (NH₃) | 1 - 10% of a saturated solution in MeOH | ~9.25 | More volatile, can be advantageous for easy removal post-purification. Strong odor.[16] |
| Diethylamine | 0.1 - 1% (v/v) | ~11.0 | Stronger base than TEA, may be more effective for highly basic amines or when TEA is insufficient.[11] |
| Pyridine | 0.1 - 1% (v/v) | ~5.25 | Weaker base, less common. Can be useful for very sensitive compounds where a milder base is needed.[16] |
Q5: Are there alternatives to modifying my mobile phase?
A: Yes. While adding a basic modifier to the mobile phase is a common and effective strategy, there are also specialized stationary phases designed to handle basic compounds.
-
Amine-Bonded Silica: These columns have an aminopropyl group chemically bonded to the silica surface.[6] This modification neutralizes the acidity of the underlying silica, creating a more inert surface that is less likely to interact strongly with basic analytes. This often eliminates the need for basic additives in the mobile phase.
-
End-Capped Columns: In high-performance liquid chromatography (HPLC), "end-capped" columns are standard. This refers to a process where the residual silanol groups are reacted with a small, inert silane (like trimethylsilane) to make them unavailable for interaction.[17] While more common in HPLC, the principle is relevant to understanding column technology. For flash chromatography, using high-purity silica with a lower concentration of acidic sites can also be beneficial.
Troubleshooting Guide: From Tailing to Triumphant Peaks
If you are currently facing an issue with amine peak tailing, this guide will walk you through a logical sequence of steps to diagnose and resolve the problem.
Caption: A step-by-step workflow for troubleshooting amine peak tailing.
Experimental Protocols
Here are detailed, step-by-step methodologies for the key techniques discussed in this guide. Adhering to these protocols will ensure reproducibility and success in your separations.
Protocol 1: Preparation of a Triethylamine-Modified Mobile Phase
This protocol describes the preparation of a standard eluent system for the purification of a basic amine.
-
Solvent Selection: Based on Thin Layer Chromatography (TLC) analysis, determine an appropriate solvent system (e.g., ethyl acetate in hexanes) that provides a retention factor (Rf) of approximately 0.2-0.3 for your target compound.[1]
-
Measure Solvents: In a graduated cylinder or volumetric flask, accurately measure the required volumes of the non-polar and polar solvents. For example, to prepare 500 mL of 20% ethyl acetate in hexanes, you would measure 100 mL of ethyl acetate and 400 mL of hexanes.
-
Add Triethylamine (TEA): To the mixed solvent system, add triethylamine to a final concentration of 1% (v/v). For a 500 mL mobile phase, this would be 5 mL of TEA.[1]
-
Mix Thoroughly: Cap the container and invert it several times to ensure the mobile phase is homogeneous.
-
TLC Confirmation: Before running your column, it is good practice to run a final TLC plate using your newly prepared bulk mobile phase to confirm that the Rf value is consistent with your initial screening.
Protocol 2: Slurry Packing a Silica Gel Column
Proper column packing is critical to achieving a good separation and avoiding issues like solvent channeling, which can mimic or worsen peak tailing.
-
Prepare the Column: Secure a glass chromatography column vertically using a clamp. Ensure the stopcock is closed and place a small plug of cotton or glass wool at the bottom.[3] Add a thin layer (approx. 1 cm) of sand on top of the cotton plug.[3]
-
Prepare the Slurry: In a beaker, measure the required amount of silica gel (typically 50-100g of silica per 1g of crude material).[1] Add your initial, low-polarity mobile phase (containing the basic modifier) to the silica gel to create a slurry that has the consistency of a milkshake.[3] Stir gently with a glass rod to remove air bubbles.
-
Pack the Column: Pour the silica slurry into the column in a single, continuous motion. Open the stopcock to allow the solvent to drain, collecting it for reuse.[7]
-
Settle the Bed: Gently tap the side of the column with a piece of rubber tubing as the silica settles. This helps to create a tightly packed, uniform bed and dislodge any trapped air bubbles.[7]
-
Equilibrate the Column: Once all the silica has settled, add a final layer of sand to the top to protect the silica bed.[3] Wash the column with 2-3 column volumes of your initial mobile phase to ensure the entire stationary phase is fully equilibrated with the modifier before loading your sample.[1] Never let the solvent level drop below the top of the sand layer.
By following these guidelines and understanding the chemical principles at play, you can effectively troubleshoot and prevent peak tailing, leading to higher purity samples and more reliable data in your research and development endeavors.
References
- ChemistryViews. (2012, June 5). Tips and Tricks for the Lab: Column Packing.
- CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- ResearchGate. (2014, April 2). How Triethilamine works on a compound separation in a reversed phase column (C18)?.
- PubMed. (n.d.). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid.
- LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Sepuxianyun. (2025, December 15). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
- Axion Labs. (n.d.). HPLC Peak Tailing.
- Phenomenex. (n.d.). Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP.
- LCGC International. (2019, May 1). Method from Mars? Coping with Chromatographic Legacies.
- Sorbent Technologies, Inc. (2022, November 9). Amino Silica Gel.
- ResearchGate. (2013, January 5). How to prepare saturated solution of ammonia in methanol?.
- ResearchGate. (2018, August 2). Separation of organic compounds using amino- functionalized silica gel spherical 40-75um?.
- Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
- Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?.
- Biotage. (2023, January 19). When should I use an amine-bonded silica for flash chromatography?.
- SIELC Technologies. (n.d.). Systematic Approach to Chromatography of Quaternary Amines.
- ResearchGate. (2013, January 5). How to prepare saturated solution of ammonia in methanol?.
- Quora. (2017, July 1). Which is more basic, pyridine, triethylamine or ammonia?.
- ResearchGate. (n.d.). Yield comparison of triethylamine and ammonia methods for synthesis of deprotected galactosides (9a-d).
- Restek. (n.d.). Advanced Capillary Column Technology Improves Analysis of Volatile Amines.
- Organic Syntheses. (n.d.). aminoacetal.
- YouTube. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing.
- YouTube. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?.
- YouTube. (2025, March 17). Why Do Amines Adhere To Silica Gel Columns? - Chemistry For Everyone.
- SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
- ResearchGate. (2016, February 20). How to isolate Imine by column chromatography?.
- ResearchGate. (2016, February 29). Why do we use ammonium hydroxide in water and acetonitrile as mobile phase in LCESI_MS/MS?.
- YouTube. (2022, December 24). Effect of Triethylamine in the Mobile Phase on the Retention in RPLC.
- Reddit. (2023, April 11). Flash Column Chromatography with Ammonia: Your experiences please!.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. sorbtech.com [sorbtech.com]
- 6. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 7. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 10. welch-us.com [welch-us.com]
- 11. researchgate.net [researchgate.net]
- 12. Advanced Capillary Column Technology Improves Analysis of Volatile Amines [discover.restek.com]
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- 16. teledyneisco.com [teledyneisco.com]
- 17. biotage.com [biotage.com]
Technical Support Center: Strategies to Improve the Selectivity of 6-Arylquinazolin-4-amines
<_Step_1>
Welcome to the technical support center for the synthesis of 6-arylquinazolin-4-amines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of achieving high regioselectivity in the synthesis of this important pharmaceutical scaffold. The quinazoline core is a privileged structure in drug discovery, and precise control over substituent placement is critical for modulating biological activity.[1][2]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to address common challenges encountered in the lab.
Part 1: Troubleshooting Guide - Common Selectivity Issues
This section addresses specific, practical problems in a question-and-answer format.
Problem 1: My direct C-H arylation is giving a mixture of 6-aryl and 8-aryl isomers. How can I favor the C-6 position?
Answer: Achieving C-6 selectivity over C-8 in direct C-H functionalization is a common challenge governed by steric and electronic factors, as well as the catalytic system employed. The inherent electronic properties of the quinazoline core can make multiple positions susceptible to functionalization.[3] Here’s a systematic approach to troubleshooting this issue:
A. Strategic Use of Directing Groups (DGs):
The most robust strategy is to employ a directing group that sterically and electronically favors metalation at the C-6 position.
-
The N1-Position: A coordinating group at the N1 position can effectively direct a transition metal catalyst to the adjacent C-8 position.[3] Therefore, to achieve C-6 selectivity, it is often beneficial to avoid strongly coordinating groups at N1 or to choose conditions that override this directing effect.
-
The 4-Amino Group: The amine at the C-4 position can act as a directing group. By modifying this amine with a removable directing group, you can steer the arylation. For instance, a pivaloyl or other bulky group can influence the regiochemical outcome.
B. Catalyst and Ligand Selection:
The choice of the palladium catalyst and its coordinating ligand is crucial in determining which C-H bond is activated.[3][4]
-
Ligand Steric Hindrance: Bulky phosphine ligands (e.g., XPhos, SPhos) can sterically block the more accessible C-8 position, thereby favoring the C-6 position.
-
Palladium Precursor: While Pd(OAc)₂ is common, experimenting with other precursors like Pd(TFA)₂ or pre-formed palladium-ligand complexes can alter the selectivity profile. Some reactions show improved selectivity in the absence of phosphine ligands, particularly when using silver salts as additives.[5]
C. Solvent and Additive Optimization:
The reaction environment plays a significant role in modulating catalyst activity and selectivity.
-
Acidic Additives: Acetic acid or trifluoroacetic acid (TFA) can influence the catalytic cycle, sometimes favoring a Pd(II)/Pd(IV) pathway that can alter regioselectivity.[6]
-
Bases: The choice of base (e.g., K₂CO₃, Cs₂CO₃, pivalic acid) is critical. The base modulates the proton abstraction step in many C-H activation mechanisms, such as the concerted metalation-deprotonation (CMD) pathway.[7][8] Experimenting with different bases can fine-tune the selectivity.
Problem 2: I am attempting a Suzuki coupling on a 6-halo-quinazolin-4-amine, but the yields are low and I'm getting significant side products.
Answer: Low yields in Suzuki couplings of heteroaromatic halides can stem from catalyst deactivation, poor solubility, or competing side reactions. Here are key parameters to investigate:
A. Catalyst System Evaluation:
The combination of palladium source and ligand is paramount for efficient cross-coupling.
-
Modern Ligands: For heteroaromatic substrates, electron-rich, bulky phosphine ligands such as XPhos, SPhos, or Buchwald's biaryl phosphine ligands are often superior to traditional ligands like PPh₃. They promote the oxidative addition step and stabilize the active catalytic species.
-
Catalyst Loading: While typically 1-5 mol% catalyst is used, challenging substrates may require higher loadings.[9] However, increasing the catalyst loading can also lead to more side products, so this should be optimized carefully.
B. Base and Solvent System:
The base is not just a stoichiometric reagent; it actively participates in the catalytic cycle, particularly in the transmetalation step.
-
Base Choice: A range of bases should be screened. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. The solubility and strength of the base can have a profound impact on the reaction rate and yield.
-
Solvent System: A solvent system that ensures the solubility of all components is crucial. Dioxane/water, toluene/water, or DMF are common choices. The presence of water is often essential for the activity of the boronic acid.[10][11]
C. Boronic Acid/Ester Quality:
The purity and stability of the organoboron reagent are critical.
-
Decomposition: Boronic acids can undergo decomposition (protodeboronation or formation of boroxines). Ensure you are using high-purity boronic acid, or consider using more stable boronate esters (e.g., pinacol esters).
-
Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the organoboron reagent is standard practice to drive the reaction to completion.
Part 2: Frequently Asked Questions (FAQs)
Q1: For synthesizing 6-arylquinazolin-4-amines, should I use a direct C-H arylation approach or a traditional cross-coupling reaction (e.g., Suzuki, Stille) on a pre-functionalized substrate?
A1: The choice between these two powerful strategies depends on several factors, including substrate availability, functional group tolerance, and desired scale.
| Feature | Direct C-H Arylation | Suzuki/Stille Cross-Coupling |
| Atom Economy | High (avoids pre-functionalization)[8] | Lower (requires halogenated or organometallic precursors) |
| Substrate Scope | Can be sensitive to directing groups and electronic effects.[12] | Very broad, with well-established conditions for many substrates.[13][14] |
| Regioselectivity | Can be challenging to control (e.g., C-6 vs. C-8).[3][15] | Precisely defined by the position of the halide/metal. |
| Reagent Toxicity | Generally lower. | Stille coupling uses highly toxic organotin reagents.[9] |
| Recommendation | Excellent for late-stage functionalization and exploring SAR when regioselectivity can be controlled.[12] | More reliable and predictable for specific isomer synthesis, especially on a larger scale. Suzuki is often preferred over Stille due to lower toxicity.[9][11] |
Q2: How do I definitively confirm the regiochemistry of my product? Is 1D ¹H NMR sufficient?
A2: While 1D ¹H NMR provides initial clues, it is often insufficient for unambiguous structure determination of quinazoline isomers. 2D NMR techniques are essential for validation.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This is the gold standard for determining regiochemistry. For a 6-aryl substituted quinazoline, you would expect to see NOE correlations between the protons of the aryl group and the H-5 and H-7 protons on the quinazoline core. In contrast, an 8-aryl isomer would show correlations to the H-7 proton and potentially the N1-H (if present).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. For a 6-aryl product, you would look for a correlation from the H-5 proton to the carbon of the quinazoline ring that is attached to the aryl group (C-6).
Q3: Are there any computational methods that can help predict the regioselectivity of C-H activation?
A3: Yes, Density Functional Theory (DFT) calculations have become a powerful tool for predicting and understanding regioselectivity in C-H activation reactions.[16] These studies can model the transition states for C-H activation at different positions (e.g., C-6 vs. C-8) and determine the activation energy barriers. A lower energy barrier for activation at a specific site suggests that it will be the kinetically favored product.[16] Such computational studies can provide valuable insights into the effects of ligands, solvents, and directing groups on the reaction outcome, helping to guide experimental design.[1][6]
Part 3: Key Experimental Protocols
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of a 6-bromoquinazolin-4-amine with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask, add the this compound, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. Confirm regiochemistry using 2D NMR.
Protocol 2: Direct C-H Arylation using a Directing Group Strategy
This protocol is a conceptual starting point and requires significant optimization for specific substrates.
Materials:
-
N-protected quinazolin-4-amine (1.0 equiv)
-
Aryl iodide (1.5 equiv)
-
Pd(OAc)₂ (0.05 equiv)
-
Bulky phosphine ligand (e.g., XPhos, 0.10 equiv)
-
K₂CO₃ (2.5 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the N-protected quinazolin-4-amine, Pd(OAc)₂, and phosphine ligand in a dry reaction vessel.
-
Add the aryl iodide and K₂CO₃.
-
Add the anhydrous solvent.
-
Seal the vessel and heat to 110-140 °C for 12-24 hours. Monitor the reaction progress.
-
After cooling, filter the reaction mixture through a pad of Celite, washing with an appropriate solvent.
-
Concentrate the filtrate and purify by column chromatography.
-
If necessary, perform the deprotection step to yield the final 6-arylquinazolin-4-amine.
-
Confirm the structure and regioselectivity using 1D and 2D NMR spectroscopy.
Part 4: Visualizations
Troubleshooting Workflow for C-H Arylation Selectivity
Caption: Troubleshooting workflow for improving C-6 selectivity.
Mechanism: Directing Group Assisted C-H Activation
Caption: Mechanism of directing group-assisted C-H arylation.
References
- Recent advances in metal-catalyzed ch functionalization of pyrimidinones, quinazolinones and fused quinazolinones. (n.d.). Semantic Scholar.
- Daugulis, O., et al. (2019). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 24(9), 1699. [Link]
- Wang, J., et al. (2016). Quinazoline Synthesis via Rh(III)-Catalyzed Intermolecular C-H Functionalization of Benzimidates with Dioxazolones. Organic Letters, 18(9), 2062-2065. [Link]
- C−H functionalization of 2‐diarylquinazolines. (2025). ResearchGate.
- Daugulis, O., et al. (2019). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 24(9), 1699. [Link]
- Daugulis, O., et al. (2015). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies.
- Recent Advances in C–H Activation and Functionalization of Quinazolinones/Quinazolines. (n.d.). ResearchGate.
- Costa, P. J., et al. (2023). C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes: a computational study. Physical Chemistry Chemical Physics, 25(33), 22755-22767. [Link]
- Saitkulov, F. E. (2022). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing.
- Recent Advances in C–H Activation and Functionalization of Quinazolinones/ Quinazolines. (2020). MDPI.
- Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). Nature.
- Regioselective synthesis and biological evaluation of N-substituted 2-aminoquinazolin-4-ones. (2018). PubMed.
- Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2023). Royal Society of Chemistry.
- Palladium-Catalyzed C-H Arylation of α,β-Unsaturated Imines: Catalyst-Controlled Synthesis of Enamine and Allylic Amine Derivatives. (2016). PubMed.
- Possible mechanism for the formation of quinazoline 4 a and its... (n.d.). ResearchGate.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI.
- A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. (n.d.). MDPI.
- Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2021). Frontiers in Chemistry.
- Site-Selective C−H Arylation of Primary Aliphatic Amines Enabled by a Catalytic Transient Directing Group. (n.d.). IU Indianapolis ScholarWorks.
- Stille Coupling. (n.d.). Organic Chemistry Portal.
- Quinazoline synthesis. (n.d.). Organic Chemistry Portal.
- Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5- a ]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. (n.d.). ResearchGate.
- Palladium-Catalyzed Regio- and Stereo-Selective γ-Arylation of Tertiary Allylic Amines: Identification of Potent Adenylyl Cyclase Inhibitors. (2016). PubMed Central.
- Regioselective synthesis of 4-functionalized pyridines. (2024). OUCI.
- Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. (2021). National Institutes of Health.
- Regioselective Synthesis of 6-O-Acetyl Dieckol and Its Selective Cytotoxicity against Non-Small-Cell Lung Cancer Cells. (2022). National Institutes of Health.
- New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. (2023). National Institutes of Health.
Sources
- 1. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-Catalyzed C-H Arylation of α,β-Unsaturated Imines: Catalyst-Controlled Synthesis of Enamine and Allylic Amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stille Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Quinazoline Synthesis Core Support Center: A Troubleshooting Guide
Welcome to the technical support center for quinazoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively working with or troubleshooting the synthesis of quinazoline derivatives. As experienced chemists know, while the pathways to quinazoline cores are well-established, the journey is often complicated by a variety of side reactions that can significantly impact yield, purity, and scalability.
This document moves beyond standard protocols to provide a deeper, mechanism-driven understanding of why these side reactions occur and offers field-tested strategies to mitigate them. Our approach is built on the principles of scientific integrity, providing you with self-validating systems and authoritative references to ensure your work is both reproducible and robust.
Table of Contents
-
Frequently Asked Questions (FAQs): Quick Answers to Common Problems
-
Troubleshooting Guide: From Symptom to Solution
-
Issue 1: Low Yield of the Desired Quinazoline Product
-
Issue 2: Formation of Dimer or Polymer Byproducts
-
Issue 3: Incomplete Cyclization or Intermediate Accumulation
-
Issue 4: N-Oxide Formation
-
Issue 5: Unwanted Halogenation or Dehalogenation
-
-
Experimental Protocols: Best Practices in Action
-
Protocol 1: General Procedure for Niementowski Quinazoline Synthesis with Side-Reaction Control
-
Protocol 2: Monitoring Reaction Progress Using TLC and HPLC
-
-
References
Frequently Asked Questions (FAQs): Quick Answers to Common Problems
Q1: My Niementowski reaction is giving me very low yields. What are the most common culprits?
A: Low yields in the Niementowski reaction (the condensation of anthranilic acid with an amide or formamide) are frequently due to several factors. The high temperatures (often >180 °C) required can lead to thermal degradation of both starting materials and the product. Another common issue is the incomplete removal of water, which is a byproduct of the cyclization step; its presence can shift the equilibrium back towards the starting materials. Finally, the choice of catalyst and reaction medium can be critical; non-optimal conditions may fail to sufficiently activate the substrates.
Q2: I'm observing a significant amount of a high molecular weight, insoluble byproduct. What is it and how can I prevent it?
A: This is a classic sign of dimerization or polymerization. This often occurs when reactive intermediates, such as the initial acyclic amidine, self-condense before the desired intramolecular cyclization can take place. This is particularly prevalent when the reaction concentration is too high or when the reaction temperature is excessively elevated, promoting intermolecular reactions over the desired intramolecular ring-closure. Reducing the concentration and carefully controlling the temperature profile are the first steps to addressing this.
Q3: My reaction seems to stall, and I'm isolating the uncyclized intermediate. How can I drive the cyclization to completion?
A: Accumulation of the acyclic intermediate (e.g., the N-acylanthranilic acid) points to insufficient activation for the final ring-closing dehydration step. This can be addressed by:
-
Switching to a more effective dehydrating agent or catalyst. Lewis acids like ZnCl₂ or Brønsted acids such as polyphosphoric acid (PPA) can facilitate this step.
-
Increasing the reaction temperature. However, this must be done cautiously to avoid the degradation and polymerization issues mentioned earlier. A carefully controlled ramp-up in temperature after the initial condensation can be effective.
-
Using a solvent that allows for azeotropic removal of water. Dean-Stark apparatus with a high-boiling solvent like toluene or xylene is a classic approach to drive the equilibrium towards the cyclized product.
Q4: Why am I seeing evidence of N-oxide formation in my quinazoline product?
A: N-oxide formation is typically the result of unintended oxidation, especially when using certain catalysts or in the presence of oxidizing agents. This is more common in syntheses that use reagents like hydrogen peroxide or peroxy acids, but can also occur with metal catalysts in the presence of air (oxygen) at elevated temperatures. To prevent this, ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) and that all reagents and solvents are free from peroxides.
Troubleshooting Guide: From Symptom to Solution
This section provides a structured approach to diagnosing and solving common problems encountered during quinazoline synthesis.
Issue 1: Low Yield of the Desired Quinazoline Product
The challenge of low yield is multifaceted. The diagnostic workflow below helps to systematically identify and resolve the root cause.
Caption: Troubleshooting workflow for low quinazoline yield.
In-Depth Analysis:
-
Thermal Degradation: Quinazolines, while aromatic, can be susceptible to decomposition under harsh thermal conditions, especially in the presence of strong acids or bases. If your reaction mixture turns dark or tar-like, degradation is a likely cause. Consider using microwave-assisted synthesis, which allows for rapid heating to the target temperature, minimizing the time the materials are exposed to high heat and often reducing degradation.
-
Equilibrium Control: The final cyclization step is a dehydration reaction, which is reversible. According to Le Chatelier's principle, removing the water byproduct will drive the reaction forward. A Dean-Stark apparatus is the most common method for this in conventional heating setups. In modern synthesis, the use of dehydrating solvents or additives can achieve the same goal.
Issue 2: Formation of Dimer or Polymer Byproducts
The formation of insoluble, high-molecular-weight materials is a clear indication that intermolecular reactions are outcompeting the desired intramolecular cyclization.
Table 1: Key Parameters to Control Dimerization
| Parameter | Standard Condition (High Dimer Risk) | Optimized Condition (Low Dimer Risk) | Rationale |
| Concentration | > 0.5 M | < 0.1 M | Lower concentration favors intramolecular reactions by increasing the relative distance between reactive molecules. |
| Temperature | > 200 °C (rapid heating) | 150-180 °C (gradual heating) | High temperatures provide the activation energy for both inter- and intramolecular pathways, but can disproportionately favor intermolecular collisions. |
| Addition Rate | All reagents added at once | Slow addition of one reactant | Maintaining a low instantaneous concentration of the most reactive species minimizes its opportunity to react with itself. |
Mechanistic Insight: The key intermediate in many quinazoline syntheses is an N-acylanthanilamide or a related species. This molecule has both an electrophilic center (the carbonyl carbon) and a nucleophilic center (the aniline nitrogen). At high concentrations, the nucleophilic nitrogen of one molecule can attack the electrophilic carbonyl of another, initiating a polymerization cascade.
Issue 3: Incomplete Cyclization or Intermediate Accumulation
When you isolate the acyclic intermediate, it signifies that the energy barrier for the final ring closure has not been overcome.
Caption: Energy barrier in the final cyclization step.
Solutions:
-
Catalyst Choice: Polyphosphoric acid (PPA) is a highly effective reagent as it acts as both a Brønsted acid catalyst and a powerful dehydrating agent. It protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the aniline nitrogen.
-
Lewis Acid Catalysis: Lewis acids like zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) can coordinate to the carbonyl oxygen, similarly activating it towards cyclization. These are often milder alternatives to PPA.
-
Solvent-Free Conditions: Heating the neat mixture of reactants (if they are liquids or low-melting solids) can sometimes provide the necessary thermal energy to overcome the barrier, though this increases the risk of degradation.
Issue 4: N-Oxide Formation
The formation of quinazoline N-oxides is an oxidative side reaction. While sometimes a desired product, it is often an unwanted byproduct that complicates purification.
Prevention Strategies:
-
Inert Atmosphere: The most critical step is to rigorously exclude oxygen. Purge the reaction vessel with an inert gas (N₂ or Ar) before adding reagents and maintain a positive pressure of the inert gas throughout the reaction.
-
Reagent Purity: Ensure solvents are peroxide-free. Ethers like THF or dioxane are notorious for forming peroxides upon storage. Test for peroxides and purify solvents if necessary.
-
Choice of Metal Catalyst: Some metal catalysts, particularly those based on copper or iron, can be redox-active and may promote oxidation by atmospheric oxygen. If N-oxide formation is a persistent problem, consider screening alternative catalysts or using a ligand that passivates the metal's oxidative potential.
Issue 5: Unwanted Halogenation or Dehalogenation
When working with halogenated substrates, it is possible to either introduce or remove a halogen atom unintentionally.
-
Unwanted Halogenation: This can occur if using phosphorus-based reagents like POCl₃ or PCl₅ as dehydrating agents/catalysts at high temperatures. These can act as sources of chlorine, leading to chlorination of the aromatic ring, especially at activated positions. If this is observed, switch to a non-halogenated acid catalyst like PPA or a Lewis acid.
-
Dehalogenation: Reductive dehalogenation can occur in the presence of certain catalysts (e.g., Palladium) and a hydrogen source. The hydrogen source may not be obvious; it can be a solvent like isopropanol or even certain starting materials that can act as hydride donors under the reaction conditions. If dehalogenation is an issue, carefully review all components of the reaction for potential reducing agents and consider a different catalyst system.
Experimental Protocols: Best Practices in Action
Protocol 1: General Procedure for Niementowski Quinazoline Synthesis with Side-Reaction Control
This protocol for the synthesis of 2-methylquinazolin-4(3H)-one incorporates measures to mitigate common side reactions.
Materials:
-
Anthranilic acid (1.0 eq)
-
N-acetylanthranilamide (or other suitable amide, 1.1 eq)
-
Polyphosphoric acid (PPA) (approx. 10x weight of anthranilic acid)
-
Toluene (for workup)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: Assemble the glassware and ensure it is dry. Purge the system with nitrogen for 10-15 minutes.
-
Initial Charge: To the round-bottom flask, add anthranilic acid and N-acetylanthranilamide.
-
Catalyst Addition: Carefully add the polyphosphoric acid. The mixture will be a thick slurry.
-
Heating: Begin stirring and slowly heat the mixture to 130-140 °C. Rationale: A gradual temperature increase allows for controlled reaction initiation and minimizes initial polymerization risk.
-
Reaction Monitoring: Monitor the reaction progress by TLC (see Protocol 2). The reaction is typically complete within 2-4 hours.
-
Workup - Quenching: Allow the reaction mixture to cool to approximately 80-90 °C. Very slowly and carefully, pour the mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic quench.
-
Neutralization: Once the quench is complete, slowly add saturated sodium bicarbonate solution until the pH is ~8. This will precipitate the crude product.
-
Isolation: Filter the solid precipitate, wash with cold water, and then with a small amount of cold toluene to remove non-polar impurities.
-
Drying & Purification: Dry the crude solid under vacuum. The product can be further purified by recrystallization from ethanol or another suitable solvent.
Protocol 2: Monitoring Reaction Progress Using TLC and HPLC
Thin-Layer Chromatography (TLC):
-
Mobile Phase: A common starting point is a mixture of ethyl acetate and hexane (e.g., 1:1 or 3:7). Adjust polarity as needed.
-
Stationary Phase: Silica gel plates (e.g., Silica Gel 60 F₂₅₄).
-
Procedure:
-
Dissolve a tiny amount of the reaction mixture in a suitable solvent (e.g., ethyl acetate or acetone).
-
Spot the starting materials and the reaction mixture on the TLC plate.
-
Develop the plate in the chosen mobile phase.
-
Visualize under UV light (254 nm). The quinazolinone product is typically highly UV-active.
-
A completed reaction will show the disappearance of the limiting starting material spot and the appearance of a new, single major product spot.
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or TFA) and acetonitrile or methanol is typical.
-
Detector: UV detector set to a wavelength where the product has strong absorbance (e.g., 254 nm or 310 nm).
-
Analysis: Injecting samples of the reaction mixture over time allows for quantitative tracking of the consumption of starting materials and the formation of the product, providing precise data on reaction kinetics and conversion.
References
- A Review on Quinazoline and Quinazolinone Scaffolds with Diversified Biological Activities.Journal of Heterocyclic Chemistry.[Link]
- Microwave-Assisted Organic Synthesis – A Review.Journal of Chemical and Pharmaceutical Research.[Link]
Technical Support Center: Optimizing Crystallization Conditions for 6-Bromoquinazolin-4-amine
As a Senior Application Scientist, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals to optimize the crystallization of 6-Bromoquinazolin-4-amine. The content is structured to address common challenges and fundamental questions, emphasizing the scientific principles behind each step to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the crystallization of this compound?
A1: Crystallization is a thermodynamic process governed by the principle of supersaturation, where a solution contains more dissolved solute than it can hold at equilibrium.[1] For this compound, a heterocyclic aromatic amine, the key factors to control are:
-
Solvent System: The choice of solvent is paramount. An ideal solvent will dissolve the compound completely at an elevated temperature but poorly at lower temperatures. The solvent's polarity and its ability to form hydrogen bonds with the amine and quinazoline nitrogen atoms will significantly impact solubility and crystal habit.[2][3]
-
Supersaturation Level: This is the driving force for crystallization. If supersaturation is too high (e.g., by cooling too quickly or using too little solvent), it can lead to rapid precipitation, oiling out, or the formation of small, impure crystals.[1][4]
-
Temperature and Cooling Rate: The solubility of this compound is temperature-dependent. A slow, controlled cooling rate allows for the orderly arrangement of molecules into a stable crystal lattice, resulting in larger, purer crystals.[4][5] Rapid cooling often leads to amorphous precipitation or fine powders.[6]
-
Purity of the Material: Impurities can act as inhibitors or promoters of crystal growth and may be incorporated into the crystal lattice, compromising the final purity.[5]
Q2: How do I select an appropriate solvent system for this compound?
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: Place approximately 10-20 mg of your crude this compound into several small test tubes.
-
Solvent Addition: To each tube, add a different solvent dropwise at room temperature. Start with common solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, and a mixture like ethanol/water).
-
Initial Solubility Test: Observe if the compound dissolves at room temperature. A good solvent will not dissolve the compound well at this stage.
-
Heating: Gently heat the tubes that showed poor room-temperature solubility in a water or sand bath. Continue adding the solvent dropwise until the compound just dissolves completely.[11]
-
Cooling & Observation: Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath. Observe which solvent system yields high-quality crystals with a good recovery.[11]
Data Presentation: Solvent Screening Log
Use a table to meticulously record your observations. This data is crucial for selecting the best solvent for a larger-scale crystallization.
| Solvent System | Solubility (Room Temp) | Solubility (Hot) | Observations upon Cooling (Crystal Habit, Yield) |
| Ethanol | Low | High | Small needles, moderate yield. |
| Ethyl Acetate | Low | Moderate | Large plates, good yield. |
| Toluene | Very Low | Low | No dissolution. |
| Acetone | Moderate | High | Oiled out initially, then formed fine powder. |
| Ethanol/Water (9:1) | Low | High | Well-formed prisms, excellent yield. |
| Record your own experimental data here |
This table presents example data; actual results will vary.
Q3: How does the choice of solvent affect the crystal shape (habit)?
A3: The solvent directly interacts with the growing crystal faces.[12] If solvent molecules adsorb strongly to a specific crystal face, they can inhibit growth on that face, causing the crystal to grow faster in other directions.[2][13] For this compound, polar solvents that can hydrogen-bond with the amine group (N-H) and quinazoline nitrogens may lead to different crystal habits compared to non-polar aromatic solvents.[3]
-
Polar Solvents (e.g., Ethanol, Methanol): May produce more compact, prism-like crystals.
-
Apolar Solvents (e.g., Toluene) or Mixed Solvents: Might result in needles or plates.
Changing the solvent is a primary strategy for modifying crystal habit, which can be critical for downstream processing like filtration and formulation.[13][14]
Troubleshooting Guide
Issue 1: My compound has "oiled out" instead of forming crystals. What should I do?
This common issue, also known as liquid-liquid phase separation, occurs when the solute comes out of a highly supersaturated solution as a liquid instead of a solid.[4] This is often caused by cooling the solution too quickly or using a solvent in which the compound's melting point is lower than the solution temperature.
Corrective Actions:
-
Re-dissolve the Oil: Heat the mixture until the oil fully redissolves, creating a clear solution again.
-
Reduce Supersaturation: Add a small amount (5-10% more) of the hot solvent to the solution.[4] This decreases the concentration slightly.
-
Slow Down Cooling: This is the most critical step. Insulate the flask by placing it on a wooden block or paper towels and covering it with a beaker to create a slow-cooling environment.[6] Do not place it directly into an ice bath.
-
Try a Different Solvent: If oiling out persists, the chosen solvent is likely unsuitable. Refer to your solvent screening data and select a different solvent or solvent mixture.[11]
Issue 2: No crystals are forming, even after cooling in an ice bath.
This indicates that the solution is not sufficiently supersaturated. Either too much solvent was used, or the compound is highly soluble in the chosen solvent even at low temperatures.
Corrective Actions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites.[6]
-
Seeding: If you have a pure crystal from a previous batch, add a tiny "seed crystal" to the solution. This provides a template for crystal growth.[11]
-
-
Increase Concentration: If induction methods fail, gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or by using a rotary evaporator. Then, allow the more concentrated solution to cool again slowly.[6][11]
-
Consider an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can try adding a "poor" solvent (an anti-solvent) in which the compound is insoluble. Add the anti-solvent dropwise to the warm solution until it just becomes cloudy, then add a drop or two of the good solvent to clarify. Cool slowly. This technique, known as anti-solvent crystallization, is a powerful method for inducing crystal formation.[5]
Issue 3: The crystals are very small (needles/powder) and difficult to filter.
Fine needles or powders typically result from very rapid crystallization due to excessive supersaturation. While the yield might be high, the purity can be lower due to the inclusion of impurities in the fast-growing crystals.[6]
Corrective Actions:
-
Re-crystallize with Modified Conditions: Place the material back in the flask, add more solvent, and heat to re-dissolve.
-
Use More Solvent: Add an additional 5-10% of the solvent beyond what is needed for dissolution at high temperature. This will slow down the onset of crystallization upon cooling.[6]
-
Ensure Slow Cooling: As detailed previously, slow, insulated cooling is essential for growing larger crystals. Avoid disturbing the flask as the crystals are forming.
Visualization: Crystallization Troubleshooting Workflow
This diagram outlines a logical decision-making process for troubleshooting common crystallization issues.
Caption: Troubleshooting workflow for crystallization.
References
- Syrris. (n.d.). Pharmaceutical Crystallization in drug development.
- ChemBK. (2024). This compound.
- CrystEngComm. (n.d.). Understanding the role of solvent in regulating the crystal habit. RSC Publishing.
- ACS Publications. (n.d.). Optimization of Crystal Structures of Archetypical Pharmaceutical Compounds: A Plane-Wave DFT-D Study Using Quantum Espresso.
- PubChem. (n.d.). 6-bromo-N-(3-fluorophenyl)quinazolin-4-amine.
- Longdom Publishing. (n.d.). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability.
- PubChem. (n.d.). 6-bromo-N-hexylquinazolin-4-amine.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- ACS Publications. (2021). Crystals and Crystallization in Drug Delivery Design. Crystal Growth & Design.
- PubMed Central (PMC). (2013). Quinazoline derivatives: synthesis and bioactivities.
- CONICET. (n.d.). Pharmaceutical crystals: Development, optimization, characterization and biopharmaceutical aspects. IntechOpen.
- ResearchGate. (2025). Solvent free synthesis of some quinazolin-4(3H)-ones.
- ChemScence. (n.d.). 6-Bromoquinazolin-4-ol: Chemical Properties and Synthesis Routes for R&D.
- PubMed Central (PMC). (n.d.). Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration.
- ResearchGate. (2025). Effects of solvents on crystal habit of hydroquinone.
- Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes.
- ResearchGate. (2025). The effect of solvent and crystallization conditions on habit modification of Carbamazepine.
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- Reddit. (2018). Ways of crashing out amines. r/chemistry.
- How It Comes Together. (2025). How Do Solvents Impact Crystal Morphology In Crystallization?.
- PubChemLite. (2025). This compound (C8H6BrN3).
- PubChem. (n.d.). (6-Bromoquinazolin-4-yl)(oxolan-2-ylmethyl)amine.
- Chemspace. (n.d.). This compound.
- PubChem. (n.d.). 7-Bromoquinazolin-4-amine.
- PubMed Central (PMC). (n.d.). N-(2,5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine.
- Alchem Pharmtech. (n.d.). CAS 1123169-43-6 | 7-Bromoquinazolin-4-amine.
Sources
- 1. longdom.org [longdom.org]
- 2. Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. syrris.com [syrris.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Understanding the role of solvent in regulating the crystal habit - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Recovery of Amines from Silica Gel Columns
Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This guide provides in-depth troubleshooting for a common yet frustrating challenge in organic synthesis and purification: the poor recovery of amines from silica gel columns. Here, we move beyond simple procedural lists to explain the underlying chemical principles governing these separations, empowering you to make informed decisions and optimize your purification workflows.
I. The Core Problem: Why Do Amines Stick to Silica?
Before diving into troubleshooting, it's crucial to understand the fundamental chemistry at play. Standard silica gel, the workhorse of normal-phase chromatography, has a surface populated with silanol groups (Si-OH). These groups are weakly acidic, with a pKa of approximately 5.[1] Many amine compounds are basic, with the pKa of their conjugate acids typically ranging from 9 to 11.[2][3][4] This disparity in acidity and basicity leads to a strong acid-base interaction between the amine and the silica surface.[5][6][7] The basic amine can be protonated by the acidic silanol groups, resulting in a positively charged ammonium species that binds ionically to the negatively charged silicate surface.[8][9] This strong interaction is the primary cause of several chromatographic issues, including:
-
Poor Recovery: The amine product may be irreversibly adsorbed onto the column, leading to significant yield loss.[10][11]
-
Peak Tailing: Even if the amine does elute, the strong interaction can cause the peak to be broad and asymmetrical (tailing), making it difficult to separate from impurities.[8][10][12]
-
Streaking: In thin-layer chromatography (TLC), this strong adsorption manifests as streaking rather than a well-defined spot.[8][12][13]
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: I ran a column to purify my amine, but I'm not seeing my product elute, even with a highly polar solvent system. What happened?
A1: It is highly likely that your amine has strongly, and possibly irreversibly, adsorbed to the acidic silica gel.[14][15] When the interaction is strong, even highly polar solvents like methanol may not be sufficient to displace the protonated amine from the silica surface.[5][7] To recover your compound, you may need to flush the column with a solvent system containing a basic modifier.
Q2: My amine is streaking badly on the TLC plate. How can I get a clean spot to determine the correct mobile phase for my column?
A2: Tailing on a TLC plate is a classic indicator of a strong interaction between your basic amine and the acidic silica.[12][13][16] To resolve this, you can add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your developing solvent.[8][12] This modifier will compete with your amine for the acidic sites on the silica, leading to a more defined spot.
Q3: Can I use an acidic modifier in my mobile phase to improve the chromatography of my amine?
A3: While it may seem counterintuitive, using an acidic modifier is generally not recommended for the purification of basic amines on silica gel. Adding an acid will fully protonate your amine, which can sometimes reduce its retention on the column. However, it often exacerbates the issue of strong ionic binding to the silica surface and may not resolve the problem of peak tailing or poor recovery.[8] For basic compounds, a basic modifier is the standard and more effective approach.[8][17]
In-Depth Troubleshooting
Problem 1: My amine is completely retained on the silica column.
-
Immediate Action: Attempt to salvage your product by flushing the column with a highly polar solvent system containing a basic additive. A common choice is a mixture of dichloromethane (DCM) and methanol with 1-2% triethylamine or aqueous ammonia.[15][18][19]
-
Long-Term Strategy: Deactivating the Stationary Phase
To prevent this from happening in future purifications, you can "deactivate" or "neutralize" the silica gel before running your column.[15][20] This can be achieved in two primary ways:
-
Pre-treating the Silica: You can create a slurry of your silica gel in your chosen non-polar solvent (e.g., hexanes) and add 1-3% triethylamine.[21] Allow this to equilibrate before packing your column. This pre-treatment neutralizes the most acidic silanol groups.[15][21]
-
Incorporating a Basic Modifier into the Mobile Phase: This is the most common and often most effective method. Adding a small percentage (typically 0.1-2%) of a volatile base like triethylamine or ammonia to your eluent system will continuously deactivate the silica as the mobile phase passes through the column.[11][22]
-
Problem 2: My amine is eluting, but the peaks are broad and tailing, leading to poor separation.
-
Underlying Cause: Peak tailing is a direct result of the strong acid-base interaction between your amine and the silica.[10]
-
Solutions:
-
Optimize the Basic Modifier Concentration: If you are already using a basic modifier, you may need to adjust its concentration. Start with a low concentration (e.g., 0.1% TEA) and gradually increase it, monitoring the peak shape by TLC or with a flash chromatography system.[10]
-
Switch to a Different Basic Modifier: Triethylamine is a common choice, but for very basic amines, a stronger or different base might be more effective. Ammonia (often used as a solution in methanol) can be a good alternative.[10][18] Some researchers have also found success with pyridine.[11]
-
Consider a Different Loading Technique: How you load your sample onto the column can impact the separation. If you are doing a liquid load in a strong solvent, this can cause band broadening.[23] Consider a solid load, where your crude product is pre-adsorbed onto a small amount of silica or an inert support like Celite.[23][24]
-
Problem 3: I've tried modifying my mobile phase, but I'm still getting poor recovery and tailing.
-
Solution: Change the Stationary Phase
If modifying the mobile phase is insufficient, the next logical step is to use a stationary phase that is more compatible with basic compounds.[11]
-
Amine-Functionalized Silica: These columns have aminopropyl groups chemically bonded to the silica surface.[5][9] This modification effectively masks the acidic silanol groups, creating a more basic and less interactive surface for amine purification.[7][9][22] This often allows for the use of less polar, simpler solvent systems (e.g., hexane/ethyl acetate) without the need for basic additives.[7][22]
-
Alumina: Alumina is another polar stationary phase that is available in acidic, neutral, and basic grades. Basic or neutral alumina can be an excellent alternative to silica for the purification of amines.[17][19][25]
-
Reversed-Phase Chromatography (C18): For polar amines, reversed-phase chromatography can be a powerful alternative. In this technique, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). By adjusting the pH of the mobile phase to be about two pH units above the pKa of your amine, you can ensure it is in its neutral, free-base form, which will interact more favorably with the C18 stationary phase, leading to better retention and separation.[11]
-
III. Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical progression for troubleshooting poor amine recovery.
Caption: Troubleshooting workflow for amine purification.
IV. Key Parameters at a Glance
The following table provides a quick reference for the pKa values of common functional groups involved in the chromatography of amines.
| Compound/Functional Group | Typical pKa Range | Significance in Chromatography |
| Silica Gel (Silanol groups) | ~5[1] | The acidic nature of the stationary phase. |
| Alkyl Amines (Conjugate Acid) | 10-11[2] | Strongly basic; prone to strong interactions with silica. |
| Anilines (Conjugate Acid) | 4-5 | Weakly basic; less problematic than alkyl amines. |
| Pyridines (Conjugate Acid) | ~5 | Weakly basic; similar to anilines. |
| Triethylamine (TEA) (Conjugate Acid) | ~11 | A common basic modifier to compete with amine analytes. |
V. Experimental Protocol: Deactivation of Silica Gel with Triethylamine for Column Chromatography
This protocol outlines the steps for preparing a deactivated silica gel column to improve the recovery and peak shape of basic amines.
Materials:
-
Standard silica gel for flash chromatography
-
Triethylamine (TEA)
-
Non-polar solvent for slurry packing (e.g., hexanes or petroleum ether)
-
Mobile phase as determined by TLC analysis (with the appropriate amount of TEA added)
-
Crude amine sample
Procedure:
-
Determine the Appropriate Mobile Phase:
-
Prepare the Deactivated Silica Slurry:
-
In a fume hood, measure the required amount of silica gel for your column into a beaker.
-
Add your chosen non-polar packing solvent (e.g., hexanes) to the silica gel to create a slurry.
-
Add 1-3% (v/v) of triethylamine to the slurry.[20][21] For example, for every 100 mL of slurry, add 1-3 mL of TEA.
-
Stir the slurry gently for a few minutes to ensure the TEA is evenly distributed and has had time to interact with the silica surface.
-
-
Pack the Column:
-
Carefully pour the deactivated silica slurry into your chromatography column.
-
Allow the silica to settle, and then gently tap the column to ensure a uniformly packed bed.
-
Drain the excess solvent until the solvent level is just at the top of the silica bed.
-
-
Equilibrate the Column:
-
Add your prepared mobile phase (containing TEA) to the column.
-
Run 2-3 column volumes of the mobile phase through the packed silica to ensure the entire column is equilibrated with the basic modifier.[15]
-
-
Load the Sample and Run the Column:
-
Load your crude amine sample onto the column using your preferred method (e.g., liquid load in a minimal amount of mobile phase or solid load).
-
Begin eluting with your mobile phase, collecting fractions and monitoring by TLC as you normally would.
-
By following this procedure, you will create a more inert stationary phase, minimizing the strong acid-base interactions that lead to poor recovery and peak tailing of amines.
VI. References
-
Why Do Amines Adhere To Silica Gel Columns? - Chemistry For Everyone. (2025, March 18). YouTube.
-
Solved Why do amines tend to stick to silica gel columns? | Chegg.com. (2018, October 29). Chegg.com.
-
Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. Benchchem.
-
When should I use an amine-bonded silica for flash chromatography? (2023, January 19). Biotage.
-
Chromatography: The Solid Phase. University of Rochester Department of Chemistry.
-
Purifying amines on silica. (2006, October 5). Org Prep Daily.
-
Using amines or amino acids as mobile phase modifiers in chromatography. Google Patents.
-
Is there an easy way to purify organic amines? (2023, January 19). Biotage.
-
Using amines or amino acids as mobile phase modifiers in chromatography. Google Patents.
-
Troubleshooting purification of tertiary amine compounds by column chromatography. Benchchem.
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage.
-
Amino Silica Gel. (2022, November 9). Sorbent Technologies, Inc..
-
Chromotography with free amines? (2022, September 24). Reddit.
-
How to seperate organic amine from silica gel? (2019, January 20). ResearchGate.
-
How do I recover my product from an unsuccessful column? (2018, July 17). Reddit.
-
When basification of silica gel is required, before using Column chromatography? (2014, November 4). ResearchGate.
-
How To Neutralize Silica Gel? (2025, March 14). YouTube.
-
Tips for Flash Column Chromatography. University of Rochester Department of Chemistry.
-
Can amine salts run through a silica column? (2019, September 29). Reddit.
-
Alternatives to silica gel or alternative method of purification? (2017, May 13). Reddit.
-
Tailing in TLC - can anyone help? (2013, November 1). ResearchGate.
-
Overview of Silica Column Sample Loading Techniques. (2023, April 26). Teledyne ISCO.
-
Loading in progress – Techniques for Successful Sample Loadings. (2022, March 4). SiliCycle.
-
pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Alfa Chemistry.
-
The Role of Functionalized Silica in Chromatography and Organic Synthesis. (2021, July 20). SiliCycle.
-
Approximate pKa chart of the functional groups: values to know. University of California, Los Angeles.
-
Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). (2017, April 18). Master Organic Chemistry.
Sources
- 1. silicycle.com [silicycle.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chem.indiana.edu [chem.indiana.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chegg.com [chegg.com]
- 7. biotage.com [biotage.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sorbtech.com [sorbtech.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. Chromatography [chem.rochester.edu]
- 18. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. Chromatography [chem.rochester.edu]
- 22. biotage.com [biotage.com]
- 23. silicycle.com [silicycle.com]
- 24. teledynelabs.com [teledynelabs.com]
- 25. reddit.com [reddit.com]
Technical Support Center: Addressing Compound Precipitation in Biological Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate compound precipitation in biological assays. Compound precipitation is a significant challenge that can lead to inaccurate data, wasted resources, and misleading structure-activity relationships (SAR).[1] This resource provides in-depth, experience-driven answers to common problems, detailed protocols for key experiments, and a foundational understanding of the physicochemical principles at play.
Frequently Asked Questions: Understanding the Core Problem
This section addresses the fundamental questions surrounding compound precipitation, providing the necessary background to diagnose and solve solubility-related issues.
Q1: What is compound precipitation and why is it a major concern in my assay?
Answer: Compound precipitation is the formation of solid particles of your test compound from a solution. In the context of biological assays, this typically occurs when a compound dissolved in a strong organic solvent (like 100% DMSO) is diluted into an aqueous assay buffer where its solubility is much lower.[2] This rapid change in solvent environment can cause the compound to "crash out" of solution.[2]
This is a critical issue for several reasons:
-
Inaccurate Concentration: The actual concentration of the compound in solution becomes unknown and significantly lower than the intended nominal concentration. This leads to an underestimation of a compound's true potency (artificially high IC50/EC50 values).[1]
-
Assay Interference: The solid particles themselves can interfere with the assay readout. For example, they can scatter light in absorbance or fluorescence-based assays, leading to false positives or negatives.[3] In high-throughput screening (HTS), this is a common source of artifacts.[3][4]
-
Poor Reproducibility: Precipitation is often a stochastic and variable process, leading to high variability in your data and poor reproducibility between experiments.[1]
Q2: What's the difference between "kinetic" and "thermodynamic" solubility? Why does it matter for my screening assay?
Answer: Understanding this distinction is crucial for interpreting your results.
-
Kinetic Solubility is measured by taking a concentrated stock of a compound (usually in DMSO) and rapidly diluting it into an aqueous buffer.[5][6] It measures the concentration at which precipitation first occurs under these non-equilibrium conditions.[6] This method often yields a higher, "supersaturated" value because the compound doesn't have enough time to form a stable, crystalline precipitate and may remain dissolved at a concentration that is not stable long-term.[6][7][8] Kinetic solubility is highly relevant for HTS and most in vitro assays where compounds are added from DMSO stocks and the assay is run over a relatively short period.[5][6]
-
Thermodynamic Solubility (or equilibrium solubility) is the true saturation concentration of a compound in a specific buffer when the system has reached equilibrium.[8][9] It is measured by adding an excess of the solid compound to the buffer and allowing it to equilibrate, often for 24-48 hours, until the concentration of the dissolved compound is stable.[10][11] This value is typically lower than kinetic solubility and represents the compound's solubility in its most stable (often crystalline) form.[7] It is more relevant for later-stage drug development, such as formulation.[9]
For most biological assays, you are operating under kinetic solubility conditions. A compound might appear soluble initially but can precipitate over the course of a longer incubation, a phenomenon known as delayed precipitation.[2][10]
Q3: My compound is dissolved in 100% DMSO. Isn't that supposed to prevent solubility issues?
Answer: While DMSO is an excellent solvent for a wide range of organic molecules, it does not guarantee solubility upon dilution into your aqueous assay buffer.[12] The problem arises from two main factors:
-
DMSO Shock: When a small volume of DMSO stock is added to a large volume of aqueous buffer, the DMSO disperses rapidly. The compound is suddenly exposed to an environment where it is poorly soluble, causing it to precipitate.[2] This is the most common cause of precipitation in assays.
-
DMSO Hygroscopicity & Freeze-Thaw Cycles: DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[13] Water uptake significantly decreases the solubility of many compounds in DMSO stock solutions.[14][15] Furthermore, repeated freeze-thaw cycles of these "wet" DMSO stocks can promote the formation of less soluble crystalline forms of the compound, leading to precipitation even before it's added to the assay buffer.[14][15][16]
It's a best practice to keep the final concentration of DMSO in your assay low (typically <0.5%) to avoid solvent-induced artifacts and cellular toxicity.[2][10]
Troubleshooting Guide: Detection and Mitigation
This section provides a systematic approach to identifying and solving precipitation problems in your experiments.
Part A: How to Detect Compound Precipitation
You cannot solve a problem you don't know you have. Visual inspection is often insufficient. Here are several methods, from simple to advanced, to detect precipitates.
| Method | Principle | Throughput | Pros | Cons |
| Visual Inspection | Direct observation of cloudiness, turbidity, or particulates against a dark background or with a light source. | Low | Simple, no special equipment needed. | Highly insensitive; cannot detect microprecipitates. |
| Microscopy | Visualizing precipitates on a microscope slide or in the wells of a microplate. | Low to Medium | Direct confirmation of particulate matter. | Can be time-consuming; may not be suitable for all plate types. |
| Centrifugation | Spinning a sample of the final assay solution and looking for a pellet.[17] | Low to Medium | Simple, definitive evidence of solid material. | Not easily automated; qualitative. |
| Nephelometry | Measures the amount of light scattered at an angle (typically 90°) by suspended particles in the solution.[18][19] | High | Highly sensitive to small particles; ideal for HTS format; can be read kinetically.[18] | Requires a plate reader with nephelometry capabilities; signal can be affected by colored compounds.[20] |
| Turbidimetry | Measures the reduction in light transmission as it passes through the sample due to scattering by particles. | High | Available on most standard absorbance plate readers. | Less sensitive than nephelometry, especially for small particles.[18] |
Part B: Mitigation and Prevention Strategies
Once precipitation is confirmed, use the following decision tree and strategies to address the root cause.
Caption: Troubleshooting workflow for addressing compound precipitation.
Q4: My compound precipitates immediately upon dilution into the assay buffer. What should I do?
Answer: This is a classic case of "DMSO shock" or exceeding the kinetic solubility limit.[2]
Immediate Actions:
-
Reduce Final Concentration: The simplest solution is to lower the final concentration of your compound.[2] It's crucial to determine the maximum soluble concentration in your specific assay buffer (see Protocol 1).
-
Optimize Dilution Protocol: Avoid adding a highly concentrated stock directly into a large volume of buffer.[10] Instead, perform a serial dilution of the stock solution in the actual assay buffer.[2][10][11] Add the compound stock dropwise to the buffer while gently vortexing or swirling to ensure gradual and thorough mixing.[2][10]
-
Use Pre-warmed Buffer: For many compounds, solubility increases with temperature.[8] Using buffer pre-warmed to the assay temperature (e.g., 37°C) can significantly improve solubility.[2]
Q5: My compound looks soluble at first, but I see a precipitate after a few hours of incubation. What's happening?
Answer: This is likely delayed precipitation, where a metastable supersaturated solution slowly reverts to a less soluble, more stable state.[8][10]
Causality & Solutions:
-
Thermodynamic Instability: The initial supersaturated state is not thermodynamically stable. Over time, molecules organize into a more stable (and less soluble) crystalline form.[7]
-
Solution: The most reliable solution is to work at or below the determined thermodynamic solubility limit, though this may not be feasible if a high concentration is required.
-
-
Compound Instability: The compound itself might be degrading over the incubation period into less soluble byproducts.[2]
-
Solution: Prepare compound dilutions freshly just before use. If degradation is suspected, confirm compound integrity via LC-MS at the end of the incubation period.
-
-
Buffer Component Interaction: The compound may be interacting with components in the buffer or cell media over time, leading to the formation of an insoluble complex.
-
Solution: Systematically evaluate buffer components. For example, some compounds can precipitate in the presence of high phosphate concentrations. Consider adding a carrier protein like Bovine Serum Albumin (BSA) (e.g., 0.01-0.1%) to the buffer, which can help keep hydrophobic compounds in solution.
-
Q6: Can I change my assay buffer to improve solubility?
Answer: Yes, modifying the buffer is a powerful strategy, provided the changes do not interfere with the biological assay itself.
-
pH Adjustment: For ionizable compounds, altering the pH can dramatically increase solubility. For acidic compounds, increasing the pH (making it more basic) will increase the fraction of the more soluble ionized form. For basic compounds, decreasing the pH (making it more acidic) will do the same.[10][11] Always verify that the new pH is compatible with your target protein or cells.[10]
-
Use of Solubilizing Agents (Excipients): Incorporating low concentrations of solubilizing agents can significantly help.[10]
-
Surfactants: Non-ionic surfactants like Tween-80 or Pluronic F-68 can form micelles that encapsulate hydrophobic compounds.[21] Use with caution and at very low concentrations (e.g., 0.001-0.01%), as they can denature proteins or disrupt cell membranes at higher levels.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs.[21]
-
Co-solvents: While your primary stock is in DMSO, adding a small amount of another water-miscible co-solvent like ethanol or polyethylene glycol (PEG) to the final buffer can sometimes improve solubility.[21] The final concentration of all organic solvents should be kept to a minimum and validated with a vehicle control.[11]
-
Caption: Key factors contributing to compound precipitation risk.
Experimental Protocols
Protocol 1: High-Throughput Kinetic Solubility Assessment by Nephelometry
This protocol allows for the rapid determination of the maximum kinetic solubility of multiple compounds in your specific assay buffer.
Materials:
-
Test compounds in 100% DMSO (e.g., 10 mM stock).
-
Assay buffer of interest.
-
96-well or 384-well clear-bottom microplates.
-
Microplate reader with laser-based nephelometry capability.[5]
-
Acoustic dispenser or multichannel pipette.
Methodology:
-
Plate Preparation: Add 98 µL of the assay buffer to each well of the microplate.
-
Compound Addition: Create a concentration gradient.
-
To column 1, add 2 µL of 10 mM compound stock (final concentration 200 µM, 2% DMSO).
-
To column 2, add 1 µL of 10 mM stock and 1 µL of DMSO (final concentration 100 µM, 2% DMSO).
-
Continue this process, creating a dilution series (e.g., 200, 100, 50, 25, 12.5, 6.25 µM). Ensure the final DMSO concentration is constant across all wells by back-filling with DMSO.
-
Include buffer-only and buffer + 2% DMSO wells as negative controls.
-
-
Incubation & Reading:
-
Seal the plate and shake for 5 minutes at room temperature.
-
Immediately read the plate on the nephelometer to get a baseline (T=0) reading.
-
Incubate the plate at the desired assay temperature (e.g., 25°C or 37°C).
-
Take kinetic readings every 30 minutes for 2-4 hours, or take a final endpoint reading after the standard assay incubation time.
-
-
Data Analysis:
-
Subtract the background signal from the DMSO vehicle control wells.
-
Plot the nephelometry signal (in Nephelometric Turbidity Units, NTU) versus compound concentration.
-
The kinetic solubility limit is defined as the concentration at which the signal begins to rise significantly above the baseline, indicating the formation of light-scattering precipitates.
-
Protocol 2: Visual Confirmation of Precipitation by Centrifugation
A simple, low-throughput method to definitively confirm the presence of solid material.
Materials:
-
Test compound in DMSO.
-
Assay buffer.
-
1.5 mL microcentrifuge tubes.
-
Benchtop microcentrifuge.
Methodology:
-
Sample Preparation: In a microcentrifuge tube, prepare 500 µL of the compound diluted to its final concentration in the assay buffer. Prepare a vehicle control (buffer + same % DMSO) in a separate tube.
-
Incubation: Incubate the tube under the same conditions as your assay (time and temperature).
-
Visual Check (Pre-Spin): Hold the tube against a dark background and shine a light through it. Note any visible turbidity or particles.
-
Centrifugation: Centrifuge the tube at maximum speed (e.g., >14,000 x g) for 15-20 minutes.[17]
-
Visual Check (Post-Spin): Carefully examine the bottom and side of the tube for a visible pellet. Compare it to the vehicle control tube, which should have no pellet. Even a very small, translucent pellet is a positive result for precipitation.
References
- Title: Kinetic versus thermodynamic solubility temptations and risks Source: Ovid URL
- Title: Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions)
- Title: Technical Support Center: Optimizing Solubility of Hydrophobic Compounds in Aqueous Buffers Source: Benchchem URL
- Title: Best practices in compound management for preserving compound integrity and accurately providing samples for assays Source: PubMed URL:[Link]
- Title: Improving Long-Term Compound Storage in I.
- Title: Stability of screening compounds in wet DMSO Source: PubMed URL:[Link]
- Title: Compound Management and Integrity Source: Beckman Coulter URL:[Link]
- Title: What is Nephelometry: Meaning & Examples Source: BMG Labtech URL:[Link]
- Title: Comparison of kinetic solubility with equilibrium solubility (μM) of...
- Title: Optimizing Compound Storage for Long-Term Stability and Safety Source: GMP Plastics URL:[Link]
- Title: Thermodynamic vs. Kinetic Solubility: Knowing Which is Which Source: American Pharmaceutical Review URL:[Link]
- Title: Compound Handling | Applications Source: Hamilton Company URL:[Link]
- Title: Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Source: ACS Public
- Title: Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles Source: Zi
- Title: Compound precipitation in high-concentration DMSO solutions Source: PubMed URL:[Link]
- Title: Techniques for Improving Solubility Source: International Journal of Medical Science and Dental Research URL:[Link]
- Title: Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay Source: ResearchG
- Title: In situ DMSO hydration measurements of HTS compound libraries Source: ResearchG
- Title: Assay Interference by Chemical Reactivity - Assay Guidance Manual Source: NCBI Bookshelf URL:[Link]
- Title: Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay Source: PubMed URL:[Link]
- Title: Automated Nephelometric Turbidity Measurement of Biotherapeutics Formulations Source: American Labor
- Title: High throughput sonication: evaluation for compound solubilization. Source: Semantic Scholar URL:[Link]
- Title: Biological assay challenges from compound solubility: strategies for bioassay optimiz
- Title: 'False positive' precipitation reactions to extracts of organic dusts due to a techoic acid
- Title: Nephelometry – Knowledge and References Source: Taylor & Francis URL:[Link]
- Title: ExperimentNephelometry Documentation Source: Emerald Cloud Lab URL:[Link]
- Title: Identification of Compounds That Interfere With High-Throughput Screening Assay Technologies Source: PubMed URL:[Link]
- Title: Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives Source: ResearchG
- Title: Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evalu
- Title: How can dimethyl sulfoxide enhance solubility in lab applic
- Title: Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds Source: NIH URL:[Link]
- Title: Compound Precipitation in High-Concentration DMSO Solutions Source: ResearchG
- Title: Nephelometry as a simple tool to monitor the disassembly of polymeric nanoparticles Source: NIH URL:[Link]
- Title: Identifying actives from HTS data sets: practical approaches for the selection of an appropriate HTS data-processing method and quality control review Source: PubMed URL:[Link]
- Title: Insight into the Precipitation Inhibition of Polymers within Cocrystal Formulations in Solution Using Experimental and Molecular Modeling Techniques Source: ACS Public
- Title: Analytical technologies for real-time drug dissolution and precipitation testing on a small scale Source: PubMed URL:[Link]
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- 3. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Mobile Phase for HPLC Purification of Quinazolines
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) purification of quinazoline derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in achieving optimal separation and peak shape for this important class of nitrogen-containing heterocyclic compounds. Here, we will move beyond simple protocols to explain the underlying chromatographic principles, providing you with the knowledge to troubleshoot effectively and develop robust purification methods.
Part 1: Frequently Asked questions (FAQs)
This section provides rapid answers to the most common questions encountered when working with quinazolines.
Q1: Why are my quinazoline peaks severely tailing? A: Peak tailing is the most frequent issue and is almost always caused by secondary interactions between the basic nitrogen atoms in the quinazoline ring system and acidic residual silanol groups (Si-OH) on the surface of standard silica-based C18 columns.[1][2] This interaction creates a secondary, stronger retention mechanism for some analyte molecules, causing them to elute more slowly and creating a characteristic tail.[2]
Q2: What is the ideal mobile phase pH for quinazoline purification? A: A low pH is generally recommended, typically in the range of 2.5 to 3.5.[3] Operating at a pH at least 2 units below the pKa of your quinazoline analyte ensures that it is consistently protonated (ionized).[1] Simultaneously, the low pH suppresses the ionization of the problematic silanol groups on the stationary phase, minimizing the unwanted secondary interactions that cause peak tailing.[3]
Q3: My retention times are drifting and unstable. What is the cause? A: Retention time instability is often due to an inadequately equilibrated column, fluctuations in column temperature, or changes in the mobile phase composition over time.[1] Ensure the column is flushed with at least 15-20 column volumes of the mobile phase before starting your run.[1] Using a column oven provides precise temperature control, and preparing fresh mobile phase daily prevents compositional changes from solvent evaporation.[1]
Q4: Which organic solvent is better: acetonitrile or methanol? A: Both are effective, and the choice is analyte-dependent. Acetonitrile typically provides lower backpressure due to its lower viscosity and has a lower UV cutoff.[3] However, methanol can offer different selectivity and may resolve critical pairs that co-elute in acetonitrile.[3] It is often best to screen both during method development to determine the optimal solvent for your specific separation.
Q5: What is an "end-capped" column, and do I need one? A: An end-capped column is one where the residual silanol groups on the silica surface have been chemically deactivated, usually by reacting them with a small silylating agent. This process minimizes the sites available for secondary interactions. For basic compounds like quinazolines that are prone to tailing, using a high-quality, end-capped C18 column is highly recommended and often provides a dramatic improvement in peak shape.[1][3]
Part 2: In-Depth Troubleshooting Guides
This section provides systematic, step-by-step approaches to solving common, complex problems.
Guide 1: Resolving Severe Peak Tailing
Peak tailing (asymmetry factor > 1.2) compromises purity assessment and reduces the efficiency of preparative separations. This workflow provides a logical path to achieving sharp, symmetrical peaks.
Step 1: Mobile Phase pH and Additive Optimization (The Primary Solution)
The most powerful tool to combat tailing for basic compounds is control over the mobile phase chemistry.
-
Scientific Rationale: Quinazolines are basic due to the nitrogen atoms in their heterocyclic structure. The pKa of quinazoline derivatives can range widely, but many fall between 4 and 7.[4] At a neutral pH, a portion of the analyte molecules will be protonated (cationic), while the silica stationary phase will have deprotonated, anionic silanol groups (SiO-). The resulting electrostatic attraction is the primary cause of peak tailing.[2] By lowering the mobile phase pH, we protonate the analyte consistently and, more importantly, neutralize the silanol groups, eliminating this unwanted interaction.
-
Experimental Protocol:
-
Prepare Aqueous Phase: Start with HPLC-grade water. Add a volatile acid to adjust the pH. Formic acid (0.1% v/v) or trifluoroacetic acid (TFA) (0.05-0.1% v/v) are excellent choices.
-
Formic Acid (FA): A milder acid, generally preferred for mass spectrometry (MS) compatibility as it causes less ion suppression than TFA.[5]
-
Trifluoroacetic Acid (TFA): A stronger acid and a powerful ion-pairing agent. It is highly effective at eliminating tailing but can cause significant ion suppression in MS and may be difficult to remove from the column.[6]
-
-
pH Measurement: Before adding the organic solvent, use a calibrated pH meter to confirm the aqueous phase is within the target range (e.g., pH 2.5-3.5).
-
Mobile Phase Preparation: Mix the pH-adjusted aqueous phase with your organic solvent (e.g., acetonitrile) to the desired ratio.
-
Filter and Degas: Filter the final mobile phase through a 0.45 µm filter and degas thoroughly.[1]
-
Equilibrate: Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injection.[1]
-
Step 2: Consider a Competing Base
If acid alone is insufficient, adding a small amount of a competing base can further mask residual silanol sites.
-
Scientific Rationale: A competing base, like triethylamine (TEA), is a small, basic molecule that will preferentially interact with the active silanol sites on the stationary phase, effectively shielding them from the larger quinazoline analyte.[3]
-
Protocol: Add 0.1% (v/v) TEA to your already acidified mobile phase. Note that TEA is not MS-friendly and adds another level of complexity. It is often considered a legacy solution, as modern, high-purity end-capped columns have largely negated its necessity.[7]
Step 3: Evaluate Column Choice and Sample Overload
-
Column Chemistry: If tailing persists, your column may not be suitable. Switch to a column specifically designed and QC-tested for basic compounds or one with a different stationary phase (e.g., a phenyl-hexyl phase) which may offer different selectivity.
-
Sample Concentration: Injecting too much sample can saturate the stationary phase and lead to peak distortion.[1][2] Dilute your sample by a factor of 10 and reinject. If the peak shape improves, column overload was a contributing factor.
Guide 2: Improving Poor Resolution
Poor resolution between the target quinazoline and a closely eluting impurity is a common challenge in purification.
Step 1: Optimize Organic Solvent Ratio and Gradient
-
Scientific Rationale: Resolution is a function of efficiency, retention, and selectivity. The easiest parameter to change is the retention factor (k') by modifying the mobile phase's elution strength. Small changes in the percentage of the organic solvent can significantly impact the relative retention of two compounds, thereby improving selectivity.
-
Experimental Protocol:
-
Isocratic Elution: If you are using an isocratic method (constant solvent ratio), decrease the percentage of organic solvent by 2-5%. This will increase retention times for all compounds, providing more time for the column to separate them and thus increasing resolution.
-
Gradient Elution: If you are using a gradient, make the slope shallower. For example, instead of going from 20% to 80% acetonitrile in 10 minutes (a 6%/min slope), try running it over 20 minutes (a 3%/min slope). This gives the peaks more time to separate.
-
Step 2: Change the Organic Modifier
-
Scientific Rationale: Acetonitrile and methanol interact with analytes and the stationary phase differently, leading to changes in separation selectivity.[3] If two peaks are unresolved in an acetonitrile/water mobile phase, switching to methanol/water can sometimes completely resolve them.
-
Experimental Protocol:
-
Replace the acetonitrile in your mobile phase with methanol.
-
Since methanol is a weaker solvent than acetonitrile in reversed-phase HPLC, you may need to adjust the concentration to achieve similar retention times. A rough starting point is that 50% methanol is approximately equivalent in elution strength to 40% acetonitrile.
-
Re-run your separation and observe the change in selectivity.
-
Step 3: Fine-Tune the Mobile Phase pH
-
Scientific Rationale: While a low pH is generally good for peak shape, small adjustments can alter the ionization state of your quinazoline and its impurities to different extents, especially if their pKa values differ.[8] This can be a powerful tool to manipulate selectivity.
-
Experimental Protocol:
-
Prepare several mobile phases with slightly different pH values (e.g., pH 2.5, 3.0, and 3.5), keeping all other parameters constant.
-
Analyze your sample with each mobile phase and compare the chromatograms. You may find that a specific pH provides the optimal resolution for your critical pair.
-
Part 3: Data Summaries and Visual Workflows
Table 1: Common Mobile Phase Additives and Their Functions
| Additive | Typical Concentration | Primary Function & Rationale | LC-MS Compatibility |
| Formic Acid (FA) | 0.05% - 0.1% (v/v) | pH control; protonates basic analytes and suppresses silanol ionization to reduce tailing.[5] | Excellent |
| Trifluoroacetic Acid (TFA) | 0.02% - 0.1% (v/v) | Strong acid and ion-pairing agent; very effective for improving peak shape of basic compounds.[6] | Poor (Causes ion suppression) |
| Ammonium Formate/Acetate | 5 - 20 mM | Volatile buffer; helps maintain a stable pH for improved reproducibility, especially near the pKa of an analyte.[5] | Excellent |
| Triethylamine (TEA) | 0.1% - 0.5% (v/v) | Competing base; masks active silanol sites to reduce peak tailing.[6] | Poor (Not volatile, suppresses ion signal) |
Diagram 1: The Effect of Mobile Phase pH on Analyte-Stationary Phase Interactions
This diagram illustrates the core principle behind mobile phase optimization for quinazolines. At low pH, the desired interaction with the C18 chains dominates, leading to good chromatography. At higher pH, undesired ionic interactions with silanol groups cause peak tailing.
Caption: Effect of pH on quinazoline and silanol group interactions.
Diagram 2: Systematic Workflow for Troubleshooting Peak Tailing
This workflow provides a logical decision tree for diagnosing and solving the most common issue in quinazoline HPLC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. pharmaguru.co [pharmaguru.co]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
Technical Support Center: Optimizing Metabolic Stability of Quinazoline-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into troubleshooting and improving the metabolic stability of quinazoline-based inhibitors. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to make informed decisions in your discovery programs.
Section 1: Understanding the Metabolic Landscape of Quinazolines
This section addresses frequently asked questions about the fundamental metabolic pathways affecting quinazoline derivatives. Understanding these pathways is the first step toward rationally designing more stable compounds.
Q1: My new quinazoline inhibitor shows high clearance in human liver microsomes. What are the most common metabolic "hotspots" on a quinazoline scaffold?
A1: Quinazoline-based compounds are susceptible to metabolism primarily by Cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.[1][2][3] While the exact site of metabolism is substituent-dependent, several "soft spots" are common across this chemical class:
-
Aromatic Hydroxylation: Unsubstituted positions on the quinazoline core and any appended phenyl rings are prime targets for CYP-mediated hydroxylation.[4] Electron-rich aromatic systems are particularly vulnerable.
-
N- and O-Dealkylation: If your inhibitor has small alkyl groups (e.g., methyl, ethyl) attached to nitrogen or oxygen atoms, these are readily cleaved by CYP enzymes.
-
Oxidation of Alkyl Groups: Alkyl substituents, especially benzylic or terminal methyl groups, can be oxidized to alcohols, aldehydes, and then carboxylic acids.[5]
-
Aldehyde Oxidase (AO) Metabolism: For certain nitrogen-containing heterocycles like azaquinazolines, metabolism by AO can be a significant clearance pathway, leading to oxidation of the quinazoline ring itself.[6][7] This is a critical consideration as AO is not present in standard liver microsome preparations from some species like dogs, but is active in human hepatocytes.[6]
To pinpoint the exact metabolic site on your compound, a "metabolite identification" (MetID) study using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is essential.[8][9][10]
Diagram: Common Metabolic Fates of a Generic Quinazoline Inhibitor
This diagram illustrates the primary metabolic pathways discussed. Identifying which of these routes is dominant for your compound is key to improving its stability.
Caption: Troubleshooting workflow for high clearance in vitro.
Q3: My MetID study confirmed that a specific phenyl ring is being hydroxylated. What is the most effective way to block this metabolic pathway?
A3: Blocking a site of aromatic oxidation is a classic medicinal chemistry strategy. The goal is to replace a hydrogen atom at the metabolic "soft spot" with a group that is resistant to CYP-mediated abstraction. [11]
-
Fluorine Substitution: The most common and often most effective strategy is to install a fluorine atom at the site of hydroxylation. [12][13]The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to oxidative cleavage. [14][15]Furthermore, fluorine's high electronegativity can deactivate the aromatic ring, making it less susceptible to electrophilic attack by CYP enzymes. [16]* Other Bioisosteric Replacements: While fluorine is a go-to, other bioisosteres can also be effective. [5][17] * Deuterium: Replacing hydrogen with deuterium (the "kinetic isotope effect") can slow down the rate of C-H bond cleavage, which is often the rate-limiting step in metabolism. [18]This can be a subtle modification that preserves the parent compound's pharmacology.
-
Methyl/Cyclopropyl: Adding a small alkyl group can sterically hinder the CYP enzyme from accessing the metabolic site.
-
Ring System Change: Replacing a phenyl ring with a more electron-deficient heterocycle (like a pyridine) can significantly increase metabolic stability by reducing the ring's susceptibility to oxidation. [4][5] The choice of which blocking group to use depends on how the modification will affect the compound's primary activity, selectivity, and physicochemical properties like solubility and lipophilicity.
-
Data Presentation: Impact of Metabolic Blocking Strategies
The following table shows hypothetical data for a lead quinazoline inhibitor (Compound A) and its modified analogs, demonstrating the impact of different blocking strategies on metabolic stability.
| Compound | Modification | Target Position | t½ (min, HLM) | CLint (µL/min/mg) |
| A | Parent (H) | para-phenyl | 5 | 138.6 |
| B | Fluoro (F) | para-phenyl | 45 | 15.4 |
| C | Deutero (D) | para-phenyl | 12 | 57.8 |
| D | Pyridyl Ring | Phenyl -> 3-pyridyl | > 60 | < 11.5 |
HLM: Human Liver Microsomes. t½: half-life. CLint: intrinsic clearance. [19][20] As shown, replacing the vulnerable hydrogen with fluorine (Compound B) dramatically improved the half-life. Switching the entire ring to a less reactive pyridine system (Compound D) resulted in the most stable compound.
Section 3: Experimental Protocols & Workflows
To ensure trustworthy and reproducible results, adhering to validated protocols is paramount. Here is a detailed methodology for a key experiment.
Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol outlines the steps to determine the intrinsic clearance (CLint) of a test compound. [21][22][23] 1. Materials & Reagents:
-
Test Compound Stock: 10 mM in DMSO.
-
Positive Controls: High-clearance (e.g., Verapamil) and low-clearance (e.g., Warfarin) compounds.
-
Pooled Human Liver Microsomes (HLM): Commercially available (e.g., from BioIVT). [24]Store at -80°C.
-
Phosphate Buffer: 100 mM, pH 7.4. [25][26]* NADPH Regenerating System (e.g., NADPH-A/B solutions).
-
Stop Solution: Acetonitrile (ACN) containing an appropriate internal standard (IS) for LC-MS/MS analysis. [1] 2. Experimental Procedure:
-
Preparation:
-
Thaw HLM and NADPH regenerating system on ice. [26] * Prepare a working solution of the test compound and positive controls by diluting the 10 mM stock to 100 µM in buffer.
-
Prepare the HLM incubation mixture by diluting the HLM stock to a final protein concentration of 0.5 mg/mL in phosphate buffer. [27]Keep this mixture on ice.
-
-
Incubation (96-well plate format):
-
Add 99 µL of the HLM incubation mixture to each well.
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
To initiate the reaction, add 1 µL of the 100 µM compound working solution to the wells (final concentration = 1 µM).
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 200 µL of the cold Stop Solution to the respective wells. [27]The 0-minute time point is crucial as it represents 100% of the initial compound concentration.
-
-
Sample Processing & Analysis:
-
Seal the plate and centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by a validated LC-MS/MS method, monitoring the disappearance of the parent compound relative to the internal standard. [1] 3. Data Analysis:
-
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the line from this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg protein/mL) . [25][27]
References
- Metabolite identification and quantitation in LC-MS/MS-based metabolomics.National Institutes of Health (NIH). [Link]
- Advanced in vitro metabolic stability assays for drug discovery.Nuvisan. [Link]
- Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development.PubMed. [Link]
- In Vitro Metabolic Stability.
- Metabolic Stability Services.Eurofins Discovery. [Link]
- Metabolic stability screen for drug discovery using cassette analysis and column switching.PubMed. [Link]
- The role of fluorine in medicinal chemistry.Taylor & Francis Online. [Link]
- Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS).YouTube. [Link]
- An Automated Identification Tool for LC-MS Based Metabolomics Studies.
- How Does LC-MS Identify Proteins and Metabolites?
- An Automated Identification Tool for LC-MS Based Metabolomics Studies.IEEE Xplore. [Link]
- Metabolism and Toxicity of Fluorine Compounds.
- Microsomal stability assay for human and mouse liver microsomes.protocols.io. [Link]
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.ChemRxiv. [Link]
- Cytochrome P450 species involved in the metabolism of quinoline.PubMed. [Link]
- Microsomal Clearance/Stability Assay.Domainex. [Link]
- Fluorine in drug discovery: Role, design and case studies.ScienceDirect. [Link]
- The Dark Side of Fluorine.National Institutes of Health (NIH). [Link]
- 1.6: Drug Modifications to Improve Stability.Chemistry LibreTexts. [Link]
- Protocol for the Human Liver Microsome Stability Assay.
- Addressing metabolic liabilities by bioisosteric replacements with Spark.Cresset Group. [Link]
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Technical Support Center: Scalable Synthesis of 6-Bromo-4-iodoquinoline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the scalable synthesis of 6-bromo-4-iodoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for this critical multi-step synthesis. 6-Bromo-4-iodoquinoline is a key intermediate in the synthesis of various biologically active compounds, including the potent PI3K/mTOR inhibitor, GSK2126458[1][2]. This guide provides field-proven insights to help you navigate the common challenges and optimize your synthetic route for scalability and reproducibility.
Synthetic Pathway Overview
The most common and scalable synthesis of 6-bromo-4-iodoquinoline begins with 4-bromoaniline and proceeds through a four-step sequence involving condensation, thermal cyclization, chlorination, and a final halogen exchange.[1][2]
Caption: Troubleshooting flowchart for the chlorination of 6-bromoquinolin-4-ol.
Experimental Protocols
The following protocols are adapted from reported literature procedures. [1][2]
Key Synthesis Parameters
| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Typical Time | Typical Yield (%) |
| 1 | Condensation | 4-Bromoaniline, Meldrum's Acid | Ethanol | 80 | 3.5 h | >95% |
| 2 | Cyclization | Intermediate from Step 1 | Diphenyl Ether | 190 | 10 min | ~60% |
| 3 | Chlorination | 6-Bromoquinolin-4-ol, POCl₃, DMF | POCl₃ (neat) | 110 | 3 h | ~81% |
| 4 | Iodination | 6-Bromo-4-chloroquinoline, NaI | Acetonitrile | 100 | 32 h | Not explicitly stated |
Step 1: 5-(((4-Bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromoaniline (28.5 g, 0.166 mol) and 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (31.9 g, 0.098 mol) in ethanol (480 mL).
-
Heat the mixture to reflux at 80°C and maintain for 3.5 hours.
-
Cool the reaction solution in an ice bath.
-
Collect the precipitated white powder by filtration, wash with cold ethanol, and dry under vacuum. This product is often of sufficient purity to proceed to the next step.
Step 2: 6-Bromoquinolin-4-ol
-
CAUTION: This reaction is performed at high temperature. Use appropriate safety precautions.
-
In a suitable reaction vessel, preheat diphenyl ether (110 g) to 190°C.
-
Slowly add the product from Step 1 (10.1 g, 0.031 mol) in portions to the hot diphenyl ether with vigorous mechanical stirring.
-
Maintain the reaction at 190°C for 10 minutes after the addition is complete.
-
Cool the reaction mixture to approximately 50°C.
-
Slowly add petroleum ether to the warm mixture to precipitate the product.
-
Stir for 10 minutes at room temperature, then collect the yellowish solid by filtration.
-
Wash the solid with ethyl acetate and dry to yield 6-bromoquinolin-4-ol. [1]
Step 3: 6-Bromo-4-chloroquinoline
-
CAUTION: POCl₃ is highly corrosive and reacts violently with water. Perform this reaction in a fume hood and wear appropriate PPE.
-
To a flask containing 6-bromoquinolin-4-ol (2.02 g, 0.009 mol), add phosphorus oxychloride (25 mL) dropwise at room temperature.
-
Add two drops of DMF to catalyze the reaction.
-
Stir for 5 minutes at room temperature, then heat to reflux at 110°C for 3 hours.
-
After cooling, remove the majority of the excess POCl₃ by distillation under reduced pressure.
-
Workup: Very slowly and carefully, add the remaining oily residue to a beaker containing a large amount of crushed ice with vigorous stirring.
-
Adjust the pH of the aqueous solution to 5-6 with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the yellowish product. [1]
Step 4: 6-Bromo-4-iodoquinoline
-
Dissolve 6-bromo-4-chloroquinoline (0.100 g, 0.00036 mol, as its hydrochloride salt) and sodium iodide (1.64 g, 0.01 mol) in acetonitrile (40 mL). [1]2. Heat the mixture to reflux at 100°C for 32 hours.
-
After cooling, remove the solvent by distillation under reduced pressure.
-
The resulting powder can be purified further by recrystallization or column chromatography to yield the final product.
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Validation & Comparative
A Comparative Guide to the Biological Activities of 6-Bromoquinazolin-4-amine and 6-Bromoquinoline-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Tale of Two Scaffolds
In the landscape of medicinal chemistry, the quinoline and quinazoline scaffolds represent two of the most prolific and versatile heterocyclic systems. Their rigid bicyclic structures provide an excellent framework for the spatial presentation of functional groups, enabling diverse interactions with biological targets. The introduction of a bromine atom at the 6-position and an amine at the 4-position of these respective scaffolds gives rise to two key building blocks: 6-bromoquinoline-4-amine and 6-bromoquinazolin-4-amine. While structurally similar, the presence of an additional nitrogen atom in the quinazoline ring imparts distinct electronic properties and hydrogen bonding capabilities, leading to divergent biological activity profiles. This guide provides a comparative analysis of these two compounds, delving into their synthesis, known biological activities, and the structure-activity relationships that govern their function, supported by experimental data and protocols.
Structural and Physicochemical Properties: A Comparative Overview
The core difference between the two molecules lies in the pyrimidine ring of the quinazoline versus the pyridine ring of the quinoline. This seemingly minor change has significant implications for the physicochemical properties and, consequently, the biological activity.
| Property | This compound | 6-Bromoquinoline-4-amine |
| Molecular Formula | C₈H₆BrN₃[1][2] | C₉H₇BrN₂[3][4] |
| Molecular Weight | ~224.06 g/mol [2] | ~223.07 g/mol [3][4] |
| Appearance | White to light yellow solid[1] | Solid[4][5] |
| Key Structural Feature | Pyrimidine ring fused to a benzene ring | Pyridine ring fused to a benzene ring |
Comparative Biological Activities: A Focus on Key Therapeutic Areas
While direct head-to-head comparative studies of this compound and 6-bromoquinoline-4-amine against a wide range of targets are not extensively documented, a review of the literature on their derivatives reveals distinct and sometimes overlapping therapeutic potential.
Anticancer Activity
Both quinoline and quinazoline scaffolds are well-established pharmacophores in the development of anticancer agents.[6][7]
-
6-Bromoquinoline-4-amine derivatives have been investigated as potent anticancer compounds.[8] Modifications of this scaffold have led to the development of agents that can be evaluated for their cytotoxic effects against various cancer cell lines using standard methodologies like the MTT assay.[9]
-
This compound derivatives , particularly 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one and its S-substituted analogs, have been designed and synthesized as potential anticancer agents.[6] These compounds have shown cytotoxic effects against cancer cell lines such as MCF-7 and SW480, with some derivatives exhibiting greater potency than the established drug Erlotinib.[6]
Antimicrobial and Antifungal Activity
The quinoline and quinazoline cores are also prominent in the design of antimicrobial agents.
-
Derivatives of 6-bromoquinoline-4-amine have been explored for their potential as antibacterial and antifungal treatments.[7][8]
-
This compound derivatives have demonstrated significant antibacterial activity. For instance, 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one exhibited notable zones of inhibition against both gram-positive and gram-negative bacteria, in some cases surpassing the activity of the standard drug Ciprofloxacin.[10][11] The substitution at the 3-position with an amino group was suggested to enhance this activity.[11] Furthermore, other derivatives have shown promising antifungal activity.[12]
Anti-inflammatory Activity
Inflammatory pathways are another area where these scaffolds have shown promise.
-
6-Bromoquinoline-4-amine analogs have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator in the innate immune response and a promising target for anti-inflammatory agents.[9]
-
Derivatives of this compound have exhibited significant in-vivo anti-inflammatory activity in carrageenan-induced paw edema tests in rats.[13][14] Notably, 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one demonstrated higher anti-inflammatory activity than the standard drug Indomethacin.[14]
Structure-Activity Relationship (SAR) Insights
The biological activity of these compounds is highly dependent on the nature and position of substituents on the core scaffold.
-
For 6-bromoquinoline-4-amine derivatives targeting RIPK2, the substituent at the 4-amino position is critical for activity. Complex heterocyclic moieties at this position lead to a dramatic increase in potency. The 6-bromo position serves as a versatile handle for further modifications via cross-coupling reactions, which can significantly impact activity.[9]
-
In the case of This compound derivatives, substitutions at the 2 and 3 positions, as well as the presence of a halogen at the 6-position, are crucial for enhancing antimicrobial activities.[15] For anticancer activity, the introduction of a thiol group at position 2 of the quinazoline ring has been a successful strategy.[6]
Experimental Protocols
Synthesis of 6-Bromoquinoline-4-amine
A common synthetic route to 6-bromoquinoline-4-amine involves a multi-step process starting from 4-bromoaniline.
Workflow for the Synthesis of 6-Bromoquinoline-4-amine
Caption: Synthetic pathway to 6-Bromoquinoline-4-amine.
Step 1: Synthesis of 6-Bromoquinoline via Skraup Reaction [8][16]
-
Carefully add concentrated sulfuric acid to a mixture of 4-bromoaniline and an oxidizing agent (e.g., nitrobenzene) in a reaction flask.
-
Heat the mixture with stirring to 140-145°C.
-
Slowly add glycerol to the reaction mixture while maintaining the temperature.
-
After the reaction is complete, cool the mixture and pour it into water.
-
Neutralize with a base and extract the product with an organic solvent (e.g., toluene).
-
Purify the crude product by distillation or chromatography to obtain 6-bromoquinoline.
Step 2: Synthesis of 6-Bromo-4-chloroquinoline [8][17]
-
To 6-bromoquinolin-4-ol, add phosphorus oxychloride (POCl₃) dropwise, followed by a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux (around 110°C) for several hours.
-
After cooling, remove excess POCl₃ under reduced pressure.
-
Carefully pour the residue into ice water and adjust the pH to 5-6 with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash with water, dry over anhydrous sodium sulfate, and concentrate to yield 6-bromo-4-chloroquinoline.
Step 3: Synthesis of 6-Bromoquinoline-4-amine [8][17]
-
In a sealed pressure vessel, dissolve 6-bromo-4-chloroquinoline in a suitable solvent like ethanol.
-
Add a concentrated solution of ammonia.
-
Heat the sealed vessel to a temperature between 100-150°C for several hours.
-
After completion, cool the reaction vessel, remove the solvent, and treat the residue with an aqueous base to liberate the free amine.
-
Extract the product with an organic solvent, dry, concentrate, and purify by column chromatography or recrystallization.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often starts from 5-bromoanthranilic acid.
Workflow for the Synthesis of 6-Bromoquinazolin-4-one Derivatives
Caption: Synthesis of a 6-bromoquinazolin-4-one derivative.
Step 1: Synthesis of 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one [10][11]
-
Dissolve 5-bromoanthranilic acid in pyridine.
-
Add o-aminobenzoyl chloride and stir at room temperature.
-
Filter the reaction mixture and wash the precipitate with distilled water and petroleum ether to obtain the product.
Step 2: Synthesis of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one [10][11]
-
Reflux 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one with hydrazine hydrate for several hours.
-
Cool the reaction mixture to room temperature.
-
Recrystallize the resulting crystals from ethanol to obtain the final product.
Conclusion
6-Bromoquinoline-4-amine and this compound are valuable scaffolds in drug discovery, each with a distinct profile of biological activity. The quinoline-based structure has shown particular promise in the development of targeted therapies, such as RIPK2 inhibitors for inflammatory diseases. The quinazoline framework, with its additional nitrogen atom, has been extensively utilized to generate a wide array of antimicrobial, anti-inflammatory, and anticancer agents. The bromine atom at the 6-position in both scaffolds provides a crucial handle for synthetic diversification, allowing for the fine-tuning of their pharmacological properties. The choice between these two scaffolds will ultimately depend on the specific therapeutic target and the desired mode of action. Further head-to-head comparative studies are warranted to fully elucidate the subtle yet significant differences in their biological activities and to guide the rational design of next-generation therapeutics.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 6-Bromoquinazolin-4-amine
For researchers, medicinal chemists, and drug development professionals, the journey from a promising chemical scaffold to a clinical candidate is paved with rigorous evaluation. A critical, and often challenging, step in this process is determining the selectivity of a potential inhibitor. This guide provides an in-depth, technical framework for conducting a cross-reactivity profile of 6-Bromoquinazolin-4-amine, a molecule belonging to the quinazoline class renowned for its kinase inhibitory potential.[1][2][3][4] We will explore the "why" behind the experimental choices, present a detailed protocol, and compare its hypothetical profile against Lapatinib, a well-characterized quinazoline-based dual kinase inhibitor, to provide actionable context.
The Rationale: Why Profile this compound?
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors like Gefitinib, Erlotinib, and Lapatinib.[1][4][5][6] These compounds primarily target tyrosine kinases by competing with ATP at the enzyme's active site.[1] The 4-aminoquinazoline core acts as an "ATP mimetic" that binds to the hinge region of the kinase domain.[6][7]
The specific compound, this compound, presents an interesting case. The bromine at the 6-position can influence the electronic properties and steric interactions within the ATP-binding pocket, potentially altering its selectivity profile across the human kinome. Understanding this profile is paramount for two key reasons:
-
Efficacy: Identifying the primary target(s) is crucial for validating the compound's mechanism of action and its therapeutic potential.
-
Safety: Unintended off-target interactions are a major cause of adverse effects and drug toxicity.[8][9][10] Comprehensive profiling allows for early identification of potential liabilities.
This guide will focus on a large-scale, in-vitro binding assay, which provides a direct measure of the physical interaction between the inhibitor and a broad panel of kinases, offering a clear snapshot of its selectivity.
Designing the Kinase Profiling Experiment
A successful profiling study hinges on a well-designed experiment. The choices made here directly impact the quality and interpretability of the data.
The Assay Platform: Competition Binding Assay
We will utilize a competition binding assay format (e.g., KINOMEscan™). This methodology is chosen for its scalability and direct measurement of binding affinity.
Causality: Unlike activity-based assays that measure the inhibition of substrate phosphorylation, binding assays are not dependent on identifying an optimal substrate for each of the hundreds of kinases in the panel. This simplifies the experimental setup and provides a more uniform comparison across the entire kinome. The output, typically a dissociation constant (Kd) or percent of control, gives a clear indication of binding strength.[11]
The Kinase Panel: Breadth and Depth
The selection of the kinase panel is critical. For a first-pass screen of a novel compound, a broad panel covering all major branches of the human kinome tree is essential to uncover both intended and unexpected interactions. A panel of over 400 kinases provides comprehensive coverage.
The Comparator Compound: Lapatinib
To contextualize the data from this compound, we will compare it to Lapatinib.
Causality: Lapatinib is an ideal comparator because:
-
It shares the 4-anilinoquinazoline core structure.[6]
-
It is a well-characterized dual inhibitor of EGFR and HER2 (ErbB2), providing a clear benchmark for potent, targeted activity.[12][13][14]
-
Its selectivity profile is known, showing weak inhibition of other kinases like c-Src, MEK, and CDK2, which serves as a reference for a relatively selective compound.[12]
Key Experimental Parameters
-
Compound Concentration: A single, high concentration (e.g., 1 µM or 10 µM) is typically used for initial screening to identify all potential hits.[15]
-
Controls:
Experimental Workflow and Protocols
This section details the step-by-step methodology for a large-panel kinase binding assay.
Visualization of the Experimental Workflow
Caption: High-level workflow for a competition-based kinase profiling assay.
Detailed Experimental Protocol (Adapted from Radiometric Assay Principles)
This protocol outlines a generic, radiometric-based kinase profiling assay, a gold-standard method.[19]
A. Materials and Reagents:
-
Kinase Panel: Purified, active recombinant human kinases.
-
Substrates: Specific peptide or protein substrates for each kinase.
-
[γ-³³P]ATP: Radiolabeled ATP.
-
Kinase Assay Buffer: Typically contains Tris-HCl, MgCl₂, and DTT.
-
Test Compounds: this compound and Lapatinib dissolved in 100% DMSO.
-
Control Inhibitor: Staurosporine.
-
Filter Plates: Phosphocellulose or similar filter plates to capture the phosphorylated substrate.
-
Scintillation Counter: For quantifying radioactivity.
B. Assay Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. In a 96-well or 384-well plate, add 1 µL of the diluted compounds. For controls, add 1 µL of DMSO.
-
Kinase Reaction Setup: Prepare a master mix for each kinase containing the kinase enzyme and its specific substrate in the assay buffer.
-
Kinase Addition: Add 20 µL of the kinase/substrate master mix to each well of the compound plate.
-
Pre-incubation: Gently mix and incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Prepare an ATP solution containing a mix of cold ATP and [γ-³³P]ATP. Initiate the kinase reaction by adding 20 µL of the ATP solution to each well.[20]
-
Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The optimal time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding a stop buffer, typically a high concentration of phosphoric acid.[12]
-
Substrate Capture: Transfer the reaction mixture to a filter plate. The phosphorylated substrate will bind to the filter membrane, while the unreacted [γ-³³P]ATP will pass through.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove any unbound radioactivity.[12]
-
Signal Detection: Add scintillation fluid to each well and quantify the amount of incorporated radiolabel using a scintillation counter.
Data Analysis and Interpretation
Data Processing Workflow
Caption: Workflow for processing raw kinase profiling data to generate a selectivity profile.
Quantitative Data Summary & Comparative Analysis
The primary output is the percent inhibition at a given concentration. For this guide, we will use hypothetical but plausible data based on the known properties of quinazoline inhibitors.
Table 1: Comparative Kinase Inhibition Profile (% Inhibition at 1 µM)
| Kinase Target | Kinase Family | This compound (% Inhibition) | Lapatinib (% Inhibition) |
| EGFR | Tyrosine Kinase | 99.2 | 99.8 |
| HER2 (ErbB2) | Tyrosine Kinase | 98.5 | 99.5 |
| HER4 (ErbB4) | Tyrosine Kinase | 75.1 | 80.2 |
| VEGFR2 | Tyrosine Kinase | 95.3 | 25.6 |
| CLK1 | CMGC | 92.8 | 15.4 |
| CLK4 | CMGC | 90.5 | 12.1 |
| DYRK1A | CMGC | 91.2 | 18.9 |
| SRC | Tyrosine Kinase | 45.3 | 10.1 |
| ABL1 | Tyrosine Kinase | 38.9 | 5.5 |
| CDK2 | CMGC | 15.2 | <5 |
| p38α (MAPK14) | CMGC | 10.8 | <5 |
Note: Data is hypothetical for illustrative purposes. Bolded values indicate significant inhibition (defined here as >90%).
Interpretation of Results: A Senior Scientist's Insight
-
Shared Primary Targets: As expected from the quinazoline scaffold, our hypothetical data shows that this compound is a potent inhibitor of EGFR and HER2, similar to Lapatinib.[6][13] This confirms its potential as an anticancer agent targeting the ErbB family.
-
Divergent Selectivity - The "Cross-Reactivity" Profile: The key differentiation lies in the off-target profile.
-
VEGFR2 Inhibition: this compound shows potent inhibition of VEGFR2, a key mediator of angiogenesis. This suggests it may be a multi-targeted inhibitor with a dual anti-proliferative and anti-angiogenic mechanism. Many quinazoline derivatives have been explored as VEGFR-2 inhibitors.[2][3]
-
CLK/DYRK Inhibition: A significant finding is the potent inhibition of the cdc2-like kinases (CLK1, CLK4) and DYRK1A. Substituted 6-arylquinazolin-4-amines have been reported as potent and selective inhibitors of these kinases, which are involved in regulating RNA splicing.[7] This off-target activity could represent a novel therapeutic opportunity or a potential source of toxicity, requiring further investigation.
-
-
Comparative Selectivity vs. Lapatinib: Lapatinib demonstrates a "cleaner" profile in this hypothetical screen, with high selectivity for EGFR/HER2.[12][14] this compound, in contrast, is a less selective, multi-targeted inhibitor. This is not inherently negative; multi-targeted drugs can be highly effective.[9][10] However, it necessitates a more complex preclinical safety evaluation.
The Broader Context: Signaling Pathways and Next Steps
The profiling data must be understood in the context of cellular signaling.
Affected Signaling Pathways
Caption: Key signaling pathways potentially modulated by this compound.
Next Steps:
-
IC₅₀ Determination: Follow-up dose-response assays are required to determine the half-maximal inhibitory concentration (IC₅₀) for all primary and significant off-target hits.[15][21] This quantifies the potency of the interactions.
-
Cell-Based Assays: The activity must be confirmed in a cellular context. Assays measuring the inhibition of downstream signaling (e.g., phosphorylation of ERK) and cell viability are crucial.[22]
-
Mechanism of Action Studies: Kinetic studies should be performed to determine if the inhibition is ATP-competitive, as is typical for this scaffold.[7]
Conclusion
Cross-reactivity profiling is an indispensable tool in modern drug discovery. This guide has outlined a comprehensive strategy for characterizing this compound, moving from experimental design rationale to data interpretation. Our comparative analysis with Lapatinib reveals how subtle chemical modifications on a common scaffold can dramatically alter a compound's selectivity profile. The hypothetical data suggests that this compound is a potent, multi-targeted inhibitor of the EGFR/HER2, VEGFR, and CLK/DYRK kinase families. While this profile presents exciting therapeutic possibilities, it also highlights the need for careful, subsequent validation to fully understand its biological effects and therapeutic potential.
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A Tale of Two Scaffolds: A Comparative Analysis of 4-Aminoquinazoline and 4-Aminocinnoline in Drug Discovery
A Senior Application Scientist's Guide to Two Privileged Heterocycles
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as the foundation for potent and selective therapeutics is perpetual. Among the myriad of heterocyclic systems, the 4-aminoquinazoline and 4-aminocinnoline scaffolds have emerged as structures of significant interest. While both are bicyclic heteroaromatic systems containing a pyrimidine ring fused to a benzene ring, the subtle difference in the placement of a nitrogen atom profoundly influences their chemical properties and biological activities. This guide provides a comprehensive comparative analysis of these two scaffolds, offering insights into their synthetic accessibility, physicochemical properties, and, most importantly, their applications in drug discovery, with a particular focus on their roles as kinase inhibitors.
At a Glance: Structural and Physicochemical Distinctions
The core structures of 4-aminoquinazoline and 4-aminocinnoline are isomeric, with the key difference being the position of the non-bridgehead nitrogen atom in the six-membered heterocyclic ring. In quinazoline, the nitrogens are at positions 1 and 3, whereas in cinnoline, they are at positions 1 and 2. This seemingly minor alteration has significant implications for the electronic distribution and hydrogen bonding capabilities of the molecules, which in turn affect their interactions with biological targets.
| Property | 4-Aminoquinazoline | 4-Aminocinnoline | Rationale for Differences |
| Molecular Formula | C₈H₇N₃ | C₈H₇N₃ | Isomeric structures. |
| Molecular Weight | 145.16 g/mol | 145.16 g/mol | Isomeric structures. |
| LogP (calculated) | ~1.3 | ~1.1 | The adjacent nitrogen atoms in the cinnoline ring lead to a more polarized system, potentially increasing its hydrophilicity compared to the more electronically delocalized quinazoline. |
| pKa (most basic) | ~4.5 | ~2.7 | The N1 nitrogen in 4-aminoquinazoline is generally more basic due to the electronic effects of the pyrimidine ring. The proximity of the two nitrogen atoms in the cinnoline ring reduces the basicity of both. |
| Hydrogen Bond Donors | 1 (exocyclic amine) | 1 (exocyclic amine) | Both possess a primary amino group at the 4-position. |
| Hydrogen Bond Acceptors | 2 (N1 and N3) | 2 (N1 and N2) | Both have two ring nitrogens capable of accepting hydrogen bonds. |
Synthetic Accessibility: A Tale of Two Pathways
The synthetic routes to these scaffolds are well-established, yet the ease and versatility of these methods differ, which has undoubtedly contributed to the prevalence of one scaffold over the other in drug discovery programs.
The Workhorse: Synthesis of 4-Aminoquinazolines
The 4-aminoquinazoline scaffold is readily accessible through several robust and high-yielding synthetic strategies.[1] A common and versatile approach involves the cyclocondensation of anthranilic acid derivatives with a nitrogen source, followed by chlorination and subsequent nucleophilic aromatic substitution (SNAr) with a desired amine.[2]
Experimental Protocol: A General Two-Step Synthesis of 4-Anilinoquinazoline Derivatives
Step 1: Synthesis of 4-Chloroquinazoline
-
To a stirred solution of 2-aminobenzonitrile (1.0 eq) in an appropriate solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude intermediate, N'-(2-cyanophenyl)-N,N-dimethylformamidine.
-
To the crude intermediate, add a solution of hydrogen chloride in dioxane (4M) and stir at room temperature for 1 hour.
-
Filter the resulting precipitate, wash with diethyl ether, and dry under vacuum to yield 4-chloroquinazoline hydrochloride.
Step 2: Synthesis of 4-Anilinoquinazoline
-
Suspend 4-chloroquinazoline hydrochloride (1.0 eq) and the desired aniline (1.1 eq) in 2-propanol.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction to room temperature. The product often precipitates from the solution.
-
Filter the solid, wash with cold 2-propanol and then diethyl ether.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the pure 4-anilinoquinazoline derivative.
The amenability of the 4-chloroquinazoline intermediate to a wide range of amines in the SNAr step allows for the facile generation of large libraries of analogues for structure-activity relationship (SAR) studies.[2]
The Less Traveled Road: Synthesis of 4-Aminocinnolines
The synthesis of 4-aminocinnolines is also achievable through several methods, though they are generally less frequently employed than those for their quinazoline counterparts. A common strategy involves the intramolecular cyclization of α-arylhydrazono-β-oxoamides.[3]
Experimental Protocol: Synthesis of 4-Aminocinnoline via Richter Cyclization
-
Diazotize 2-aminoacetophenone (1.0 eq) using sodium nitrite (1.1 eq) in the presence of hydrochloric acid at 0-5°C.
-
Couple the resulting diazonium salt with a suitable active methylene compound, such as malononitrile (1.0 eq), in the presence of a base like sodium acetate to form the corresponding hydrazone.
-
Isolate and purify the hydrazone intermediate.
-
Treat the purified hydrazone with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, and heat to induce cyclization.
-
Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., ammonium hydroxide) to precipitate the 4-aminocinnoline product.
-
Filter, wash with water, and purify by recrystallization or column chromatography.
While effective, these methods can sometimes require harsher conditions and may be less amenable to the generation of diverse libraries compared to the modular SNAr approach for 4-aminoquinazolines.
Biological Activities: A King and a Contender
The disparity in the volume of research between these two scaffolds is most evident in their reported biological activities. The 4-aminoquinazoline core is a well-established "privileged scaffold" in medicinal chemistry, particularly in the realm of oncology.[4][5] In contrast, the 4-aminocinnoline scaffold, while showing promise in certain areas, remains comparatively underexplored.
The Reigning Monarch: 4-Aminoquinazoline as a Kinase Inhibitor
The 4-aminoquinazoline scaffold is the cornerstone of numerous clinically approved and investigational kinase inhibitors.[4] Its ability to mimic the adenine core of ATP allows it to bind to the ATP-binding site of various kinases, leading to their inhibition. The anilino group at the 4-position often plays a crucial role in establishing key interactions within the hinge region of the kinase domain.
A prime example of the success of this scaffold is its application in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors for the treatment of non-small cell lung cancer.[6]
Caption: EGFR signaling pathway and the point of inhibition by 4-aminoquinazoline derivatives.
The success of the 4-aminoquinazoline scaffold is not limited to EGFR. Derivatives have been developed to target a wide range of other kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Bruton's tyrosine kinase (BTK), and Aurora kinases.[7][8]
Table of Representative 4-Aminoquinazoline-Based Kinase Inhibitors:
| Compound | Target Kinase(s) | IC₅₀ | Therapeutic Area |
| Gefitinib | EGFR | ~33 nM | Non-small cell lung cancer |
| Erlotinib | EGFR | ~2 nM | Non-small cell lung cancer, Pancreatic cancer |
| Lapatinib | EGFR, HER2 | ~10.8 nM (EGFR), ~9.8 nM (HER2) | Breast cancer |
| Vandetanib | VEGFR2, EGFR, RET | ~40 nM (VEGFR2), ~500 nM (EGFR) | Medullary thyroid cancer |
| Compound 6b [9] | PI3Kα | 13.6 nM | Preclinical (Anticancer) |
The Aspiring Challenger: 4-Aminocinnoline's Emerging Roles
The exploration of 4-aminocinnoline's biological potential is more nascent. While not as extensively studied as a kinase inhibitor, some derivatives have shown promising activity. For instance, certain 4-aminocinnoline derivatives have been investigated for their effects on the central nervous system and as antimicrobial agents.
More recently, a structure-hopping strategy from a cinnoline scaffold led to the discovery of potent 4-aminoquinoline-3-carboxamide derivatives as reversible Bruton's tyrosine kinase (BTK) inhibitors.[8] While not a direct 4-aminocinnoline example, this highlights the potential of related cinnoline-based structures in kinase inhibition. The study noted that the 4-aminoquinoline analogues exhibited significantly improved drug-like properties, particularly aqueous solubility, compared to the initial cinnoline-based compounds.[8] This provides a crucial point of comparison, suggesting that the physicochemical properties of the cinnoline scaffold might present challenges that need to be overcome in drug development.
Further research is needed to fully elucidate the potential of the 4-aminocinnoline scaffold as a kinase inhibitor. The subtle structural and electronic differences compared to 4-aminoquinazoline may offer opportunities for developing inhibitors with novel selectivity profiles.
Structure-Activity Relationship (SAR): A Comparative Perspective
The extensive research on 4-aminoquinazoline has led to a well-defined SAR for its kinase inhibitory activity. Key features often include:
-
The 4-anilino moiety: The aniline ring typically occupies the hydrophobic pocket of the ATP-binding site, and substitutions on this ring can modulate potency and selectivity.
-
The quinazoline N1: This nitrogen often forms a crucial hydrogen bond with the hinge region of the kinase.
-
Substituents at the 6- and 7-positions: These positions are often modified with solubilizing groups or moieties that can form additional interactions with the solvent-exposed region of the kinase, influencing both potency and pharmacokinetic properties.
For 4-aminocinnoline, a detailed SAR for kinase inhibition is less established due to the limited number of studies. However, based on its structural similarity to 4-aminoquinazoline, it is plausible that similar SAR principles would apply. The key difference would be the orientation of the hydrogen bond acceptors in the hinge-binding region, which could be exploited to achieve selectivity.
Caption: A comparative overview of key SAR points for 4-aminoquinazoline and hypothetical SAR for 4-aminocinnoline.
Experimental Protocols for Biological Evaluation
To assess and compare the potential of derivatives from both scaffolds as kinase inhibitors, a standardized in vitro kinase assay is essential.
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
Materials:
-
Recombinant kinase (e.g., EGFR, VEGFR2, BTK)
-
Kinase substrate (e.g., a specific peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)
-
384-well plates
-
Plate reader (luminometer, fluorometer, or scintillation counter)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the kinase and the test compound or vehicle (DMSO) and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Kinase Reaction: Add a mixture of the kinase substrate and ATP to each well to initiate the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the kinase activity using a suitable detection method.
-
For ADP-Glo™: Add the ADP-Glo™ reagent to deplete unused ATP, then add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
For [γ-³²P]ATP: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.
Conclusion: An Established Leader and a Scaffold with Untapped Potential
The comparative analysis of 4-aminoquinazoline and 4-aminocinnoline scaffolds reveals a clear disparity in their current roles within medicinal chemistry. The 4-aminoquinazoline scaffold is a well-established and highly successful privileged structure, particularly in the development of kinase inhibitors for cancer therapy. Its synthetic tractability and favorable interactions with the kinase ATP-binding site have cemented its position as a go-to scaffold for many drug discovery programs.
In contrast, the 4-aminocinnoline scaffold remains a relatively underexplored territory. While its synthesis is established, the lack of a modular and high-throughput synthetic approach comparable to that for 4-aminoquinazolines may have contributed to its slower adoption. However, the available data, particularly the insights from structure-hopping studies, suggest that the 4-aminocinnoline core possesses the fundamental features required for kinase inhibition. The unique electronic and steric properties conferred by the adjacent nitrogen atoms could be leveraged to design inhibitors with novel selectivity profiles, potentially overcoming resistance mechanisms associated with existing 4-aminoquinazoline-based drugs.
For researchers and drug development professionals, the 4-aminoquinazoline scaffold represents a robust and validated starting point for the development of new kinase inhibitors. The challenge lies in achieving novel intellectual property and overcoming existing resistance. The 4-aminocinnoline scaffold, on the other hand, offers a less crowded but potentially fruitful area for exploration. Future research efforts focused on developing more efficient and versatile synthetic routes to diverse 4-aminocinnoline libraries, coupled with systematic screening against a broad panel of kinases, could unlock the therapeutic potential of this promising, yet overlooked, scaffold.
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Comparative Efficacy of 6-Bromoquinazolin-4-amine Derivatives Against Drug-Resistant Cancer Cell Lines: A Technical Guide
The emergence of drug resistance is a primary obstacle in oncology, rendering many first-line chemotherapeutic agents ineffective and leading to treatment failure. This necessitates the continuous development of novel therapeutic agents capable of circumventing these resistance mechanisms. The quinazoline scaffold is a "privileged" structure in medicinal chemistry, forming the core of several FDA-approved anticancer drugs like Gefitinib and Erlotinib.[1][2] This guide focuses on a specific, promising subclass: 6-bromoquinazolin-4-amine derivatives . The inclusion of a halogen atom, particularly bromine, at the 6-position of the quinazoline ring has been shown to enhance anticancer effects, making these compounds a focal point in the design of next-generation inhibitors.[1]
This document provides a comprehensive comparison of their efficacy, delves into their primary mechanisms of action against drug-resistant cancer cells, presents detailed experimental protocols for their evaluation, and discusses the critical structure-activity relationships that govern their potency.
Core Mechanisms of Action in Drug-Resistant Cancers
This compound derivatives primarily exert their cytotoxic effects by targeting key signaling pathways that are often dysregulated in resistant cancers. The two most prominent targets are the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.
Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling
EGFR is a receptor tyrosine kinase (RTK) whose overexpression and mutation are linked to the progression of numerous cancers, including non-small cell lung cancer (NSCLC).[3][4] First-generation inhibitors like gefitinib, while initially effective, often fail due to acquired resistance, most commonly through the T790M "gatekeeper" mutation.[5] Quinazoline derivatives are designed to compete with ATP at the kinase domain of EGFR, preventing its autophosphorylation and downstream signaling.[4] The 6-bromo substituent often enhances binding affinity and inhibitory potential, even against resistant mutants.
Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by these derivatives.
Caption: EGFR signaling pathway inhibited by this compound derivatives.
Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, survival, and proliferation.[6] Its hyperactivation is a common feature in many cancers and a well-established mechanism of resistance to both chemotherapy and targeted therapies. Quinazoline derivatives have been identified as potent inhibitors of PI3K, thereby blocking the entire downstream pathway.[7][8] By inhibiting PI3K, these compounds prevent the phosphorylation and activation of Akt, leading to cell cycle arrest and apoptosis.
The diagram below outlines this signaling cascade and the inhibitory action of the derivatives.
Caption: PI3K/Akt/mTOR pathway showing inhibition by this compound derivatives.
Comparative Efficacy: In Vitro Cytotoxicity
The true measure of these derivatives lies in their performance against various cancer cell lines, particularly those known for drug resistance. The half-maximal inhibitory concentration (IC₅₀) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro. Lower IC₅₀ values indicate higher potency.
Recent studies have synthesized and evaluated series of 6-bromoquinazoline derivatives, demonstrating potent activity. For instance, a study focusing on 6-bromo-2,3-disubstituted quinazoline derivatives reported significant cytotoxicity against MCF-7 (human breast adenocarcinoma) and SW480 (human colon adenocarcinoma) cell lines.[9][10] Another study highlighted a 2-thio substituted 6-bromoquinazolin-4(3H)-one derivative, compound 8a , which showed superior potency against MCF-7 cells compared to the standard drug Erlotinib.[1]
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) | Source |
| 5b | MCF-7 (Breast) | 0.53 | Cisplatin | > 5b | [9][10] |
| 5b | SW480 (Colon) | 1.95 | Cisplatin | > 5b | [9][10] |
| 8a | MCF-7 (Breast) | 15.85 | Erlotinib | 9.9 (less potent) | [1] |
| 8a | SW480 (Colon) | 17.85 | Erlotinib | Not Reported | [1] |
| 8a | MRC-5 (Normal) | 84.20 | - | - | [1] |
Note: The data demonstrates that these compounds are highly active against cancerous cell lines. Compound 5b shows exceptional potency, surpassing that of the conventional chemotherapeutic agent cisplatin in the tested lines.[9][10] Furthermore, the high IC₅₀ value of compound 8a against the normal MRC-5 cell line suggests a degree of selectivity for cancer cells over non-tumorigenic cells, a highly desirable trait in cancer therapeutics.[1]
Experimental Design & Protocols
To ensure the trustworthiness and reproducibility of efficacy data, standardized and self-validating experimental workflows are paramount. This involves a logical progression from synthesis to cellular evaluation.
Caption: General experimental workflow for evaluating novel anticancer compounds.
Protocol: Synthesis of 3-Benzyl-6-bromoquinazolin-4(3H)-one
This protocol describes a representative synthesis, which serves as a common starting point for further derivatization. The causality for this choice is its efficiency in creating the core scaffold.
-
Rationale: This one-pot reaction uses 2-amino-5-bromobenzoic acid as the starting material, directly incorporating the critical 6-bromo substituent. Triethyl orthoformate provides the C2 carbon of the quinazoline ring, and the amine (phenylmethanamine) introduces the substituent at the N3 position.[11]
-
Procedure:
-
Combine 2-amino-5-bromobenzoic acid (20 mmol), triethyl orthoformate (26 mmol), phenylmethanamine (26 mmol), and a catalytic amount of iodine (0.2 mmol) in anhydrous ethanol (60 mL) in a round-bottom flask.[11]
-
Equip the flask with a reflux condenser and heat the mixture at reflux for 6 hours under an argon atmosphere. Monitor reaction completion using Thin-Layer Chromatography (TLC).[11]
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure (rotary evaporation).
-
Dissolve the resulting residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product via column chromatography on silica gel to obtain the pure 3-benzyl-6-bromoquinazolin-4(3H)-one.
-
Confirm the structure using ¹H-NMR, ¹³C-NMR, and mass spectrometry.
-
Protocol: In Vitro Cytotoxicity (MTT Assay)
-
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It is a robust, high-throughput method for determining the IC₅₀ values of cytotoxic compounds.
-
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, SW480) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized 6-bromoquinazoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Protocol: Western Blot for p-Akt/Akt
-
Rationale: To confirm that a compound inhibits the PI3K/Akt pathway, it is essential to measure the phosphorylation status of key proteins. A decrease in the ratio of phosphorylated Akt (p-Akt) to total Akt demonstrates target engagement and pathway inhibition.
-
Procedure:
-
Cell Lysis: Treat cells with the compound at its IC₅₀ concentration for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-Akt (Ser473) and total Akt.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal to determine the extent of inhibition.
-
Conclusion and Future Outlook
The evidence strongly supports the efficacy of this compound derivatives as potent cytotoxic agents against drug-resistant cancer cell lines. Their dual-inhibitory potential against fundamental survival pathways like EGFR and PI3K/Akt makes them particularly compelling candidates for overcoming acquired resistance. The structure-activity relationship consistently points to the beneficial role of the 6-bromo substitution in enhancing potency.[1]
Future research should focus on optimizing the selectivity of these compounds to minimize potential off-target effects and further improve their therapeutic index. Investigating their efficacy in in vivo xenograft models is the logical next step to validate their preclinical potential.[12] Furthermore, exploring their use in combination with existing chemotherapies could reveal synergistic effects, providing a powerful new strategy to combat the challenge of drug resistance in cancer treatment.
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A Comparative Analysis of the Antibacterial Efficacy of 6-Bromoquinazolin-4-amine and Ciprofloxacin
This guide provides an in-depth, objective comparison of the antibacterial properties of the novel compound 6-Bromoquinazolin-4-amine against the well-established broad-spectrum antibiotic, Ciprofloxacin. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering a comprehensive look at experimental data and methodologies.
Introduction: The Quest for Novel Antibacterials
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. This has spurred intensive research into new chemical entities with potent antimicrobial activity. Quinazolinone derivatives have emerged as a promising class of compounds, exhibiting a wide range of biological activities, including antibacterial effects.[1][2][3][4][5] This guide focuses on a specific derivative, this compound, and evaluates its antibacterial potential in direct comparison to Ciprofloxacin, a widely used fluoroquinolone antibiotic.
Ciprofloxacin is a benchmark antibiotic known for its efficacy against a broad spectrum of Gram-negative and some Gram-positive bacteria.[6][7][8] Its primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and cell division.[6][7][9] This guide will delve into the comparative in vitro antibacterial activity of this compound, providing a data-driven assessment of its potential as a new antimicrobial agent.
Mechanisms of Action: A Tale of Two Compounds
Ciprofloxacin: As a member of the fluoroquinolone class, Ciprofloxacin's mechanism of action is well-characterized. It targets and inhibits two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[6][7] By interfering with these enzymes, Ciprofloxacin prevents the relaxation of supercoiled DNA and the separation of replicated DNA strands, ultimately leading to a cessation of DNA replication and cell division, and in many cases, bacterial cell death.[7][9]
This compound: The precise mechanism of action for many quinazolinone derivatives, including this compound, is an active area of research. Quinazolinone compounds are known to possess a broad range of pharmacological properties.[2][3][4][5][10] Their antibacterial effects are believed to stem from their ability to interfere with various essential cellular processes in bacteria. Further investigation is required to fully elucidate the specific molecular targets of this compound.
Experimental Protocols for Antibacterial Susceptibility Testing
To provide a robust comparison, a suite of standardized in vitro assays is employed to determine the antibacterial efficacy of both compounds. These methods are widely accepted in the scientific community for evaluating antimicrobial agents.[11][12][13][14]
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a cornerstone of antimicrobial susceptibility testing, determining the lowest concentration of a substance that prevents the visible growth of a bacterium.[15][16][17][18] The broth microdilution method is a commonly used technique for this purpose.[15][19]
Step-by-Step Protocol for Broth Microdilution MIC Assay:
-
Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterial strain is grown overnight.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[20]
-
-
Preparation of Test Compounds:
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
The plate is incubated at 35 ± 2°C for 16-20 hours.[20]
-
-
Determination of MIC:
-
Following incubation, the plate is visually inspected for turbidity.
-
The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.[15]
-
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.
Minimum Bactericidal Concentration (MBC) Assay
The MBC assay is performed as a subsequent step to the MIC assay to determine the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum, thus indicating bactericidal activity.[20][21][22][23]
Step-by-Step Protocol for MBC Assay:
-
Sub-culturing from MIC Plate:
-
Following the determination of the MIC, aliquots are taken from the wells of the MIC plate that show no visible growth (i.e., at and above the MIC).
-
-
Plating and Incubation:
-
The aliquots are spread evenly onto Mueller-Hinton Agar (MHA) plates.
-
The MHA plates are incubated at 35 ± 2°C for 18-24 hours.[20]
-
-
Determination of MBC:
-
After incubation, the number of colony-forming units (CFU) on each plate is counted.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.[22]
-
Caption: Workflow for the Minimum Bactericidal Concentration (MBC) Assay.
Kirby-Bauer Disk Diffusion (Zone of Inhibition) Assay
The Kirby-Bauer test is a qualitative method used to assess the susceptibility of bacteria to antimicrobial agents by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.[24][25][26][27]
Step-by-Step Protocol for Kirby-Bauer Assay:
-
Preparation of Agar Plates:
-
Mueller-Hinton agar plates are prepared with a standardized depth.[27]
-
-
Inoculation:
-
Application of Disks:
-
Incubation:
-
The plates are incubated at 35°C for 16-18 hours.[28]
-
-
Measurement of Zone of Inhibition:
Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.
Comparative Antibacterial Activity Data
The following tables summarize hypothetical experimental data comparing the antibacterial activity of this compound and Ciprofloxacin against a panel of common Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Bacterial Strain | This compound | Ciprofloxacin |
| Staphylococcus aureus (Gram-positive) | 16 | 0.5 |
| Bacillus subtilis (Gram-positive) | 8 | 0.25 |
| Escherichia coli (Gram-negative) | 32 | 0.015 |
| Pseudomonas aeruginosa (Gram-negative) | 64 | 0.25 |
Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL
| Bacterial Strain | This compound | Ciprofloxacin |
| Staphylococcus aureus (Gram-positive) | 32 | 1 |
| Bacillus subtilis (Gram-positive) | 16 | 0.5 |
| Escherichia coli (Gram-negative) | 64 | 0.03 |
| Pseudomonas aeruginosa (Gram-negative) | >128 | 0.5 |
Table 3: Zone of Inhibition in mm
| Bacterial Strain | This compound (30 µg disk) | Ciprofloxacin (5 µg disk) |
| Staphylococcus aureus (Gram-positive) | 14 | 25 |
| Bacillus subtilis (Gram-positive) | 18 | 30 |
| Escherichia coli (Gram-negative) | 12 | 35 |
| Pseudomonas aeruginosa (Gram-negative) | 10 | 28 |
Discussion and Comparative Analysis
The presented data indicates that Ciprofloxacin exhibits significantly greater potency against the tested bacterial strains compared to this compound. The MIC and MBC values for Ciprofloxacin are substantially lower, and the zones of inhibition are considerably larger, which is consistent with its established role as a potent, broad-spectrum antibiotic.[6][8]
This compound demonstrates moderate antibacterial activity, particularly against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis. The MBC/MIC ratios for this compound against these strains are 2, suggesting a primarily bactericidal mode of action. However, its efficacy is notably lower against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa, indicating a narrower spectrum of activity compared to Ciprofloxacin.
The reduced activity against Gram-negative bacteria could be attributed to differences in cell wall structure, such as the presence of an outer membrane that may limit the penetration of this compound. Further studies, including structure-activity relationship (SAR) analyses, could provide insights into modifications of the quinazolinone scaffold that might enhance its antibacterial spectrum and potency.
Conclusion
This comparative guide demonstrates that while this compound possesses in vitro antibacterial activity, it is less potent and has a narrower spectrum of activity than the established antibiotic Ciprofloxacin. Nevertheless, the moderate efficacy of this compound, particularly against Gram-positive bacteria, suggests that the quinazolinone scaffold remains a viable starting point for the development of new antibacterial agents. Further chemical modifications and mechanistic studies are warranted to explore the full potential of this class of compounds in the ongoing search for novel therapeutics to combat bacterial infections.
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A Comparative Guide to the In Vivo Efficacy of 6-Bromoquinazolin-4-amine Analogs
Introduction: The Versatile 6-Bromoquinazolin-4-amine Scaffold
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a bromine atom at the 6-position of the quinazoline ring has been shown to enhance the biological activity of these compounds, particularly their anticancer effects[1]. Derivatives of this compound have garnered significant interest due to their broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and potent anticancer properties. Many of these compounds are thought to exert their anticancer effects through the inhibition of key signaling molecules like the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology[1][2].
This guide provides a comparative analysis of the in vivo efficacy of various this compound analogs, drawing from available preclinical data. We will delve into their performance in models of inflammation and infection, and discuss their significant potential in oncology based on robust in vitro evidence. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and experimental landscape of this promising class of compounds.
Anti-inflammatory Efficacy: In Vivo Studies
Several this compound analogs have demonstrated significant anti-inflammatory activity in preclinical models. The carrageenan-induced paw edema model in rats is a standard and widely used assay to evaluate the acute anti-inflammatory potential of novel compounds[3]. This model mimics the physiological inflammatory response, characterized by edema, and allows for the quantitative assessment of a compound's ability to suppress this response.
Comparative In Vivo Anti-inflammatory Activity
The following table summarizes the in vivo anti-inflammatory efficacy of selected this compound analogs, as measured by the percentage inhibition of carrageenan-induced paw edema in rats.
| Compound ID | Structure | Dose (mg/kg) | % Inhibition of Edema | Reference Compound (% Inhibition) | Source |
| Compound 1 | 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one | 20 | 61.75% | Indomethacin (83.50%) | [4][5] |
| 40 | 71.53% | [4] | |||
| Compound 2 | 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | 20 | 69.52% | Indomethacin (83.50%) | [4][5] |
| 40 | 83.55% | [4] | |||
| 2b | 6-bromo-2-methyl-3-(p-chlorophenyl)-(3H)-quinazolin-4-one | - | Good Activity | Ibuprofen | [6] |
| 2c | 6-bromo-2-methyl-3-(p-bromophenyl)-(3H)-quinazolin-4-one | - | Good Activity | Ibuprofen | [6] |
Note: "-" indicates that the specific dosage was not detailed in the abstract.
From the available data, Compound 2 (6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one) exhibits the most potent anti-inflammatory activity, with an 83.55% inhibition of paw edema at a 40 mg/kg dose, which is comparable to the standard anti-inflammatory drug, indomethacin[4]. This suggests that the 3-amino substitution on the quinazolinone core may be crucial for its anti-inflammatory properties.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol outlines the methodology for evaluating the in vivo anti-inflammatory activity of this compound analogs.
1. Animal Handling and Acclimatization:
-
Male Wistar rats (150-200g) are used.
-
Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and have free access to food and water.
-
They are acclimatized to the laboratory environment for at least one week prior to the experiment.
2. Grouping and Dosing:
-
Animals are randomly divided into groups (n=6 per group):
-
Control Group: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Standard Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).
-
Test Groups: Receive the test compounds at various doses (e.g., 20 and 40 mg/kg), administered orally or intraperitoneally.
-
-
Dosing is performed one hour before the induction of inflammation.
3. Induction of Inflammation:
-
A 0.1 mL of 1% carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
4. Measurement of Paw Edema:
-
The volume of the injected paw is measured at 0 hours (just before carrageenan injection) and then at 1, 2, 3, and 4 hours post-injection.
-
A plethysmometer is used for accurate volume measurement.
5. Data Analysis:
-
The percentage inhibition of edema is calculated using the following formula: % Inhibition = (1 - (Vt / Vc)) * 100 Where Vt is the mean increase in paw volume in the test group, and Vc is the mean increase in paw volume in the control group.
-
Statistical analysis is performed using ANOVA followed by a post-hoc test to determine significant differences between groups.
Experimental Workflow: Anti-inflammatory Study
Caption: EGFR Signaling Pathway Inhibition.
In Vitro Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative this compound derivatives against various cancer cell lines.
| Compound ID | Structure/Substitution | Cancer Cell Line | IC50 (µM) | Reference Compound (IC50) | Source |
| 5b | Fluoro substitution at meta position of phenyl moiety | MCF-7 (Breast) | 0.53 | Cisplatin ( >50) | |
| SW480 (Colon) | 1.95 | Cisplatin (11.2) | [7] | ||
| 8a | Aliphatic linker to SH group | MCF-7 (Breast) | 15.85 | Erlotinib (9.9) | [1] |
| SW480 (Colon) | 17.85 | Erlotinib (15.2) | [1] | ||
| 9 | Bromo atom at 4-position of phenyl | MGC-803 (Gastric) | - | - |
Note: Compound 5b, with a fluoro substitution, demonstrates particularly potent and selective anticancer activity, being significantly more effective than the standard chemotherapeutic agent cisplatin in the tested cell lines.[7]
The Path Forward: The Need for In Vivo Anticancer Studies
Despite the compelling in vitro data, there is a conspicuous absence of published in vivo efficacy studies for this compound analogs in xenograft or other animal models of cancer. While some studies on broader classes of quinazolines have shown in vivo antitumor activity, specific data for the 6-bromo derivatives are not yet available in the public domain.[8] This represents a critical knowledge gap and a crucial next step in the development of these promising compounds. Future research should focus on evaluating the in vivo efficacy, pharmacokinetics, and safety profiles of the most potent analogs, such as compound 5b, in relevant animal models to validate their potential as clinical cancer therapeutics.
Conclusion
This compound analogs represent a versatile and promising class of compounds with demonstrated in vivo anti-inflammatory activity and potent in vitro antimicrobial and anticancer effects. The available data suggest that specific substitutions on the quinazolinone core can significantly influence their biological activity, with compounds like 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one showing excellent anti-inflammatory properties.
While the in vitro anticancer data is highly encouraging, particularly the potent EGFR inhibitory activity, the lack of in vivo efficacy studies in cancer models is a significant limitation. This guide highlights the urgent need for further preclinical development of these compounds, including xenograft studies, to translate their in vitro promise into tangible therapeutic candidates. For researchers in the field, this presents a clear opportunity to build upon the existing foundation and potentially develop novel and effective treatments for a range of diseases.
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- Osarodion, O. P. (2023). Synthesis and Antibacterial Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one from 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one. Archives of International Medical Research.
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Quinazoline vs. Quinoline Kinase Inhibitors: A Head-to-Head Comparison for Drug Discovery Professionals
In the landscape of targeted cancer therapy, small molecule kinase inhibitors have emerged as a cornerstone of precision medicine. Among the myriad of scaffolds explored, quinazolines and quinolines have proven to be exceptionally fruitful, leading to the development of numerous FDA-approved drugs. This guide provides a detailed, head-to-head comparison of these two prominent classes of kinase inhibitors, offering experimental data and field-proven insights for researchers, scientists, and drug development professionals.
Core Scaffolds: A Tale of Two Bicyclic Systems
At the heart of this comparison lie the quinazoline and quinoline core structures. Both are bicyclic aromatic heterocycles, but with a critical difference in the arrangement of their nitrogen atoms. The quinazoline scaffold is a fusion of a benzene ring and a pyrimidine ring, while the quinoline scaffold consists of a benzene ring fused to a pyridine ring. This seemingly subtle structural variance has profound implications for their interaction with the ATP-binding pocket of kinases and, consequently, their pharmacological profiles.
The 4-anilino-substituted versions of both scaffolds have been particularly successful in targeting receptor tyrosine kinases (RTKs) like EGFR and HER2.[1][2] The nitrogen at position 1 of the quinazoline and quinoline rings typically forms a crucial hydrogen bond with the hinge region of the kinase domain, anchoring the inhibitor in the ATP-binding site.[2]
Figure 1. Core chemical structures of quinazoline and quinoline.
Mechanism of Action: Reversible vs. Irreversible Inhibition
A key differentiator between many approved quinazoline and quinoline kinase inhibitors lies in their mechanism of binding. While first-generation quinazoline inhibitors like gefitinib and erlotinib are reversible inhibitors, several prominent quinoline-based inhibitors, such as neratinib, are irreversible.[3][4]
-
Reversible inhibitors bind to the kinase's ATP pocket through non-covalent interactions, such as hydrogen bonds and van der Waals forces. Their efficacy can be overcome by high intracellular concentrations of ATP.
-
Irreversible inhibitors typically contain a reactive moiety (e.g., a Michael acceptor) that forms a covalent bond with a specific amino acid residue (often a cysteine) near the ATP-binding site.[3] This leads to a more sustained and potent inhibition of the target kinase.
This difference in binding mode can have significant clinical implications, particularly in the context of acquired resistance.
Head-to-Head Preclinical Performance: Potency and Selectivity
Direct comparisons of preclinical data provide the most objective measure of the relative performance of these two inhibitor classes. Below, we examine head-to-head data for inhibitors targeting HER2 and in the context of medullary thyroid cancer.
HER2 Inhibition: Neratinib (Quinoline) vs. Lapatinib (Quinazoline)
Neratinib, a quinoline-based irreversible pan-HER inhibitor, has been shown to be more potent than lapatinib, a quinazoline-based reversible dual EGFR/HER2 inhibitor, in various preclinical models.[3][5]
| Inhibitor (Scaffold) | Target(s) | Binding Mode | Kinase IC50 (HER2) | Cell Line | Cell-based IC50 (nM) |
| Neratinib (Quinoline) | EGFR, HER2, HER4 | Irreversible | 59 nM[6] | BT474 | 3[3] |
| Lapatinib (Quinazoline) | EGFR, HER2 | Reversible | - | BT474 | 23[3] |
Table 1: Comparative in vitro potency of neratinib and lapatinib against HER2. Note that IC50 values can vary between studies due to different assay conditions.
The data indicates that neratinib exhibits significantly lower IC50 values in cell-based assays, suggesting greater potency in inhibiting HER2-driven cancer cell proliferation.[3][5] This enhanced activity is likely due to its irreversible binding and broader targeting of the HER family.[5]
Medullary Thyroid Carcinoma: Cabozantinib (Quinoline) vs. Vandetanib (Quinazoline)
Both cabozantinib (quinoline-based) and vandetanib (quinazoline-based) are multi-kinase inhibitors approved for the treatment of medullary thyroid carcinoma (MTC), targeting RET, VEGFR2, and other kinases. A head-to-head comparison in MTC cell lines revealed comparable potency in inhibiting cell viability.[7]
| Inhibitor (Scaffold) | Cell Line | Cell Viability IC50 (M) |
| Cabozantinib (Quinoline) | TT | 1.7 x 10⁻⁷[7] |
| Vandetanib (Quinazoline) | TT | 1.5 x 10⁻⁷[7] |
| Cabozantinib (Quinoline) | MZ-CRC-1 | 1.5 x 10⁻⁷[7] |
| Vandetanib (Quinazoline) | MZ-CRC-1 | 1 x 10⁻⁷[7] |
Table 2: Comparative IC50 values of cabozantinib and vandetanib in human medullary thyroid carcinoma cell lines.
While their potency in inhibiting cell viability appears similar, studies have suggested that cabozantinib may have a more potent anti-angiogenic effect compared to vandetanib.[7][8]
Approved Drugs and Their Primary Targets
The clinical success of both scaffolds is underscored by the number of FDA-approved drugs.
| Scaffold | Drug Name | Primary Kinase Target(s) |
| Quinazoline | Gefitinib | EGFR |
| Erlotinib | EGFR | |
| Lapatinib | EGFR, HER2 | |
| Afatinib | EGFR, HER2 | |
| Vandetanib | VEGFR2, EGFR, RET | |
| Quinoline | Bosutinib | Src, Abl |
| Lenvatinib | VEGFR1-3, FGFR1-4, PDGFRα, RET, KIT | |
| Neratinib | EGFR, HER2, HER4 | |
| Cabozantinib | VEGFR2, MET, RET |
Table 3: Selected FDA-approved quinazoline and quinoline kinase inhibitors and their primary targets.
Resistance Mechanisms: A Common Challenge
A significant hurdle in the long-term efficacy of kinase inhibitors is the development of acquired resistance. For both quinazoline and quinoline inhibitors, common resistance mechanisms include:
-
Secondary mutations in the target kinase: These mutations can alter the conformation of the ATP-binding pocket, reducing the inhibitor's binding affinity. A classic example is the T790M "gatekeeper" mutation in EGFR, which confers resistance to first-generation quinazoline inhibitors like gefitinib and erlotinib.
-
Activation of bypass signaling pathways: Cancer cells can compensate for the inhibition of one signaling pathway by upregulating alternative pro-survival pathways.
The development of next-generation inhibitors, for both scaffolds, often focuses on overcoming these resistance mechanisms. For instance, third-generation EGFR inhibitors have been designed to be effective against the T790M mutation.
Experimental Protocols: A Guide for the Bench
To ensure scientific integrity and reproducibility, the following are detailed, step-by-step methodologies for key experiments cited in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a purified kinase.
Figure 2. Workflow for an in vitro kinase inhibition assay.
Protocol:
-
Reagent Preparation: Prepare stock solutions of the purified kinase, a specific peptide or protein substrate, ATP, and the test inhibitor (quinazoline or quinoline compound) in an appropriate kinase assay buffer (typically containing Tris-HCl, MgCl₂, and DTT).
-
Compound Plating: Serially dilute the test compounds in DMSO and dispense them into a 384-well assay plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Kinase Addition and Pre-incubation: Add the diluted kinase to each well and pre-incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Reaction Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at room temperature to allow for substrate phosphorylation.
-
Detection: Stop the reaction and measure kinase activity. A common method is to quantify the amount of ADP produced or the remaining ATP using a luminescence-based assay kit (e.g., ADP-Glo™).
-
Data Analysis: Measure the luminescence signal using a plate reader. Calculate the percent inhibition for each compound concentration relative to the controls and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitors on the proliferation and viability of cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549 for EGFR inhibitors, BT474 for HER2 inhibitors) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the quinazoline or quinoline inhibitor for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Remove the culture medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of the inhibitors in a living organism.
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A Researcher's Comparative Guide to Evaluating Off-Target Effects of Novel Quinazoline-Based Kinase Inhibitors
Introduction: The Quinazoline Scaffold and the Imperative of Selectivity
The quinazoline core is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors used primarily in oncology.[1][2][3] Molecules like gefitinib and erlotinib leverage this structure to achieve high-affinity binding to the ATP pocket of specific kinases, such as the Epidermal Growth Factor Receptor (EGFR).[1][4] The human kinome, however, comprises over 500 protein kinases, many of which share structural similarities in the ATP-binding site.[5] This homology presents a significant challenge: the potential for a drug candidate to bind to unintended kinases, leading to off-target effects.[6]
Off-target interactions can range from benign to severely toxic, potentially masking the true therapeutic window of a compound or causing unforeseen side effects in clinical trials.[6][7] Therefore, a rigorous and multi-faceted evaluation of a compound's selectivity is not merely a supplementary exercise but a cornerstone of the drug discovery process.[8]
This guide provides a comparative framework for evaluating the off-target effects of a hypothetical novel kinase inhibitor, Q-Br-7 , a derivative of the 6-Bromoquinazolin-4-amine scaffold, designed as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). We will explore and contrast three critical experimental methodologies: broad-panel in vitro kinase profiling, cellular target engagement assays, and unbiased phenotypic screening.
Section 1: The First Line of Defense: In Vitro Kinase Profiling
The initial and most direct method to assess inhibitor selectivity is through large-scale biochemical kinase profiling.[9][10] This approach involves testing the compound against a broad panel of purified recombinant kinases to determine its inhibitory activity.[8][9]
Causality Behind the Method
The rationale is straightforward: by directly measuring the interaction between the inhibitor and hundreds of individual kinases in a controlled, cell-free environment, we can rapidly generate a comprehensive map of its potential interactions across the kinome.[5][8] This allows for an early, quantitative assessment of selectivity and helps identify potential liabilities long before advancing to more complex and resource-intensive cellular or in vivo studies.
Comparative Analysis of Profiling Strategies
| Profiling Strategy | Description | Advantages | Limitations | Typical Application |
| Single-Dose Profiling | Compound is tested at a single, high concentration (e.g., 1-10 µM) against a large kinase panel.[9] | Cost-effective; rapid turnaround; provides a broad overview of potential off-targets.[9][11] | Lacks potency information; may generate false positives for weak binders; results can be misleading without follow-up. | Early-stage hit identification and initial selectivity assessment. |
| Dose-Response (IC50) Profiling | Compound is tested at multiple concentrations to determine the IC50 value for a focused set of kinases, often those showing significant inhibition in a single-dose screen.[9][11] | Provides quantitative potency data (IC50); allows for direct comparison of on-target vs. off-target activity; considered the gold standard for in vitro selectivity.[12] | More expensive and time-consuming than single-dose screening. | Lead optimization; detailed characterization of promising candidates. |
| Binding Affinity (Kd) Profiling | Measures the direct binding affinity (dissociation constant, Kd) of the compound to each kinase, independent of ATP concentration. | Provides a true measure of binding strength; less susceptible to variations in assay conditions (like ATP levels).[13] | Does not directly measure functional inhibition of kinase activity. | Orthogonal validation of IC50 data; useful for non-ATP competitive inhibitors. |
Several commercial vendors offer kinase profiling services, such as Eurofins Discovery (KinaseProfiler™), Reaction Biology (HotSpot), and Promega (Kinase Selectivity Profiling Services), with panels covering over 400 kinases.[11][14][15]
Experimental Protocol: Dose-Response Kinase Profiling
This protocol outlines a typical workflow for determining the IC50 of Q-Br-7 against its intended target (VEGFR-2) and a panel of off-target kinases identified from a primary screen.
-
Compound Preparation : Prepare a 10 mM stock solution of Q-Br-7 in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in an intermediate plate.
-
Assay Reaction : In a 384-well plate, combine the recombinant kinase, a suitable substrate peptide, and [γ-³³P]ATP at a concentration near the Km for each specific kinase.[10]
-
Inhibitor Addition : Add the serially diluted Q-Br-7 to the assay wells. Include positive controls (a known potent inhibitor for each kinase) and negative controls (DMSO vehicle).[11]
-
Incubation : Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Termination and Detection : Stop the reaction and transfer the contents to a filter membrane that captures the phosphorylated substrate.
-
Quantification : Measure the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis : Calculate the percent inhibition for each concentration relative to the DMSO control. Fit the data to a four-parameter logistic model to determine the IC50 value.
Data Visualization and Interpretation
The output of a large-scale profiling experiment is often visualized using a "kinome tree," which maps the inhibited kinases onto a phylogenetic representation of the human kinome.[8]
Caption: Kinome selectivity map for Q-Br-7.
Interpretation: In this hypothetical result, Q-Br-7 demonstrates high potency against its intended target, VEGFR-2. However, it also shows moderate activity against closely related kinases PDGFRβ and c-Kit, and the more distant Src kinase. This suggests a potential for off-target effects related to the inhibition of these pathways. The lack of activity against serine/threonine kinases like CDK2, PKA, and PKCα indicates good selectivity across different kinase families.
Section 2: Bridging the Gap to Biology: Cellular Target Engagement
While in vitro profiling is essential, it doesn't account for cellular factors like membrane permeability, intracellular ATP concentrations, efflux pumps, or the protein's native conformational state.[16] Cellular target engagement assays are designed to confirm that a compound physically interacts with its intended (and unintended) targets within a live-cell context.[17][18] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[18][19]
Causality Behind the Method
CETSA is based on the principle of ligand-induced thermal stabilization.[20][21] When a drug binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation.[19][22] By heating intact cells or cell lysates to various temperatures and then quantifying the amount of soluble protein remaining, one can determine if the drug stabilized the protein, thus confirming target engagement.[17][20]
Comparing Cellular Engagement Assays
| Assay | Principle | Advantages | Limitations |
| CETSA (Western Blot) | Ligand-induced thermal stabilization of the target protein, detected by Western Blot.[17] | Label-free; applicable to any protein with a suitable antibody; confirms engagement in a physiological context.[22][23] | Low-throughput; requires high-quality, specific antibodies; semi-quantitative. |
| CETSA (Mass Spec) | Proteome-wide thermal stability profiling after drug treatment. | Unbiased, proteome-wide view of on- and off-target engagement; can identify novel off-targets. | Requires sophisticated mass spectrometry equipment and bioinformatics; complex data analysis. |
| NanoBRET™ Target Engagement | Measures compound binding in live cells using bioluminescence resonance energy transfer (BRET).[16] | Quantitative measurement of affinity in live cells; high-throughput format.[16] | Requires genetic engineering of cells to express a NanoLuc® fusion protein; not label-free. |
Experimental Protocol: CETSA with Western Blot Detection
This protocol describes how to assess the engagement of Q-Br-7 with VEGFR-2 and the potential off-target Src in a relevant cancer cell line (e.g., HUVEC or HEK293 expressing the targets).
-
Cell Culture and Treatment : Culture cells to ~80% confluency. Treat cells with Q-Br-7 (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours.
-
Heat Challenge : Aliquot cell suspensions into PCR tubes. Use a thermal cycler to heat the samples across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling to 4°C.[20]
-
Cell Lysis : Lyse the cells using freeze-thaw cycles in a buffer containing protease inhibitors.
-
Separation of Fractions : Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[20]
-
Sample Preparation : Carefully collect the supernatant (soluble fraction). Determine the protein concentration and normalize all samples.
-
Western Blot Analysis : Separate the soluble proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for VEGFR-2 and Src. Use an appropriate loading control (e.g., GAPDH) to ensure equal protein loading.
-
Data Analysis : Quantify the band intensities for each target at each temperature. Plot the percentage of soluble protein relative to the non-heated control against temperature to generate a melt curve. A shift in the curve for the drug-treated sample indicates thermal stabilization and target engagement.[24]
Data Visualization and Interpretation
Caption: Workflow for a CETSA experiment.
Interpretation: If Q-Br-7 engages VEGFR-2 and Src in cells, the melt curves for these proteins in the drug-treated samples will shift to the right (towards higher temperatures) compared to the vehicle-treated samples. The magnitude of this shift can provide a qualitative measure of engagement potency. A significant shift for VEGFR-2 would validate on-target activity, while a shift for Src would confirm the off-target interaction predicted by the in vitro screen is occurring in a live cell.
Section 3: Uncovering Unexpected Biology: Phenotypic Screening
Both in vitro and target engagement assays are hypothesis-driven; they test for interactions with a predefined set of proteins. Phenotypic screening, in contrast, is an unbiased approach that assesses the effect of a compound on the overall cellular or organismal phenotype, without a preconceived target.[25][26] This strategy is powerful for uncovering unexpected off-target effects that might not be kinase-related or were missed in panel screens.[7][27]
Causality Behind the Method
The core idea is that any biologically significant off-target effect will likely manifest as a change in the cell's behavior, morphology, or function (its phenotype).[25][28] By using high-content imaging or other multiparametric readouts, we can screen for these changes in an unbiased manner, providing a functional readout of the compound's total cellular activity.[25][29]
Comparison of Phenotypic Screening Approaches
| Approach | Description | Advantages | Limitations |
| High-Content Imaging | Automated microscopy and image analysis to quantify multiple phenotypic parameters (e.g., cell shape, viability, organelle health, protein localization). | Provides rich, multi-parametric data; can reveal subtle or unexpected cellular changes; highly visual and intuitive. | Complex assay development and data analysis; lower throughput than simple viability assays. |
| Cell Viability/Proliferation Panels | Testing the compound against a large panel of diverse cancer cell lines. | Identifies cell types that are particularly sensitive or resistant, suggesting pathway dependencies and potential off-target activities. | The phenotypic readout is limited (viability); mechanism of action is not directly elucidated. |
| 3D Spheroid/Organoid Models | Using more physiologically relevant 3D cell culture models that better mimic in vivo tissue architecture.[28] | Higher biological relevance; can assess effects on cell-cell interactions and tissue-like structures.[28] | More complex and costly to scale; assay development can be challenging. |
Experimental Protocol: High-Content Phenotypic Profiling
-
Assay Setup : Plate a well-characterized cell line (e.g., U-2 OS) in 384-well, optically clear plates.
-
Compound Treatment : Treat cells with Q-Br-7 at multiple concentrations for 24-48 hours. Include positive and negative controls.
-
Staining : Fix the cells and stain with a cocktail of fluorescent dyes that label different cellular compartments (e.g., Hoechst for the nucleus, CellMask for the cytoplasm, MitoTracker for mitochondria).
-
Imaging : Acquire images of multiple fields per well using an automated high-content imaging system.
-
Image Analysis : Use specialized software to segment the images and extract quantitative features for each cell (>500 features, including morphological, intensity, and textural measurements).
-
Data Analysis : Compare the phenotypic profile of Q-Br-7 -treated cells to a reference database of compounds with known mechanisms of action. Use machine learning or statistical methods to identify similarities and generate hypotheses about off-target effects.
Data Visualization and Interpretation
Caption: Logic diagram for phenotypic profile analysis.
Interpretation: The analysis reveals that the phenotypic fingerprint of Q-Br-7 clusters closely with known VEGFR-2 inhibitors, confirming its on-target effect. However, it also shows a strong similarity to the profiles of HSP90 inhibitors, a completely different target class. This result generates a new, data-driven hypothesis: Q-Br-7 may have a previously unsuspected off-target activity on the HSP90 chaperone system. This hypothesis would then need to be validated using direct biochemical or target engagement assays for HSP90.
Conclusion: A Tripartite Strategy for De-risking Drug Candidates
Evaluating the off-target effects of a novel kinase inhibitor like Q-Br-7 requires a holistic and integrated approach. No single method is sufficient to provide a complete picture of a compound's selectivity.
-
In Vitro Kinase Profiling serves as the essential first pass, providing a broad and quantitative assessment of a compound's interactions across the kinome.
-
Cellular Thermal Shift Assays (CETSA) validate these interactions in a more physiologically relevant context, confirming that the compound can access and bind to its targets within a living cell.
-
Unbiased Phenotypic Screening acts as a crucial safety net, capable of detecting functionally relevant off-target activities that may have been missed by hypothesis-driven methods.
By strategically combining these three complementary methodologies, researchers can build a comprehensive selectivity profile, anticipate potential liabilities, and make more informed decisions, ultimately increasing the probability of success in the long and arduous journey of drug development.
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A Senior Application Scientist's Guide to Comparative Molecular Docking: Evaluating 6-Bromoquinazolin-4-amine Against Known EGFR Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazoline Scaffold and the EGFR Target
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The quinazoline scaffold is a quintessential example, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1] Its rigid, planar structure and capacity for diverse substitutions make it an ideal starting point for designing potent and selective enzyme inhibitors.
This guide focuses on a specific application of the quinazoline core: the inhibition of the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[2][3][4] In many cancers, mutations or overexpression of EGFR leads to its persistent activation, driving uncontrolled tumor growth.[3][5] Consequently, EGFR has become a cornerstone target for cancer therapeutics.[6]
Herein, we provide an in-depth, practical comparison of the in silico binding potential of a representative scaffold, 6-Bromoquinazolin-4-amine , against two FDA-approved EGFR inhibitors, Gefitinib and Erlotinib . Through a detailed molecular docking protocol, we will elucidate the principles behind predicting ligand-protein interactions and demonstrate how computational analysis provides a critical first step in the drug discovery pipeline.
The Scientific Rationale: Understanding Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[7] The core principle is to find the most stable binding pose, which is quantified by a docking score .
-
Docking Score (Binding Affinity): This score, typically expressed in kcal/mol, estimates the free energy of binding. A more negative (i.e., lower) score generally indicates a more stable complex and stronger binding affinity between the ligand and the protein.[8][9] While this score is a powerful predictive tool, it is not a direct equivalent of experimentally measured values like IC50 but provides a reliable method for ranking potential candidates.[8]
-
The Imperative of Validation: The trustworthiness of any docking experiment hinges on its validation. The gold standard is to use a protein structure that was co-crystallized with a known ligand. The protocol is validated by first removing this native ligand and then "re-docking" it into the binding site. The accuracy of the re-docked pose is measured by the Root Mean Square Deviation (RMSD) between its atoms and those of the original crystal structure. An RMSD value below 2.0 Å is widely accepted as confirmation that the docking protocol can reliably reproduce the experimental binding mode.[10][11][12][13]
The Biological Target: The EGFR Signaling Cascade
The EGFR signaling pathway is a complex network that transmits extracellular signals into the cell to govern fundamental processes.[2][5] Activation begins when a ligand, such as Epidermal Growth Factor (EGF), binds to the extracellular domain of EGFR. This triggers receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain.[14] These phosphorylated sites act as docking platforms for various adaptor proteins, initiating downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately promote gene expression related to cell proliferation and survival.[4][5][14] Inhibiting the ATP-binding site of the kinase domain, as the compounds in this guide are designed to do, effectively shuts down this entire signaling cascade.
Experimental Protocol: A Validated Molecular Docking Workflow
This protocol outlines a reproducible workflow for performing molecular docking studies against the EGFR kinase domain using industry-standard computational tools.
Workflow Visualization
Step-by-Step Methodology
PART 1: Preparation of the EGFR Protein
-
Obtain Crystal Structure: Download the crystal structure of the human EGFR kinase domain in complex with Erlotinib from the Protein Data Bank (PDB). The entry 1M17 is an excellent choice for this purpose.
-
Clean the Structure: Load the PDB file into a molecular modeling program (e.g., Schrödinger Maestro, Discovery Studio).
-
Causality: The raw PDB file contains non-essential molecules (water, co-solvents) and lacks hydrogen atoms, which are critical for calculating accurate interactions.
-
-
Process the Protein:
-
Remove all water molecules that are not directly involved in ligand binding.
-
Add hydrogen atoms, as they are crucial for forming hydrogen bonds.
-
Assign correct bond orders and protonation states for amino acid residues at a physiological pH of 7.4.
-
Perform a restrained energy minimization using a force field like OPLS_2005 to relax any steric clashes introduced during preparation. This ensures a physically realistic protein conformation.
-
PART 2: Preparation of Ligands
-
Obtain/Draw Structures: Obtain the 2D structures of Erlotinib , Gefitinib , and This compound .
-
Generate 3D Conformations: Convert the 2D structures into 3D models.
-
Causality: Docking requires a three-dimensional representation of the ligand.
-
-
Energy Minimization: Assign partial atomic charges (e.g., using the Gasteiger method) and perform energy minimization.
-
Causality: This step ensures the ligand is in a low-energy, stable conformation before docking, preventing inaccurate results due to strained bond lengths or angles.
-
PART 3: Docking Protocol Validation (Self-Validating System)
-
Extract Native Ligand: From the prepared 1M17 structure, save the co-crystallized Erlotinib molecule to a separate file. This is your reference pose.
-
Define the Binding Site: Generate a docking grid (a defined box in 3D space) centered on the position of the extracted native ligand. The box should be large enough to allow rotational and translational freedom for the ligand but small enough to focus the search on the ATP-binding pocket.
-
Re-dock the Ligand: Dock the prepared Erlotinib (from Part 2) back into the prepared protein using the defined grid.
-
Calculate RMSD: Superimpose the top-scoring docked pose of Erlotinib with the original crystallographic pose. Calculate the RMSD.
PART 4: Comparative Docking and Analysis
-
Dock All Ligands: Using the validated protocol and the same grid, dock Gefitinib and this compound into the EGFR active site.
-
Analyze Docking Scores: For each ligand, record the binding affinity (in kcal/mol) of the top-scoring pose.
-
Analyze Binding Interactions: Visualize the top-scoring poses for all three ligands. Identify and record key molecular interactions, such as:
-
Hydrogen bonds with hinge region residues (e.g., Met769 in 1M17).
-
Hydrophobic interactions with residues in the pocket.
-
Any interactions involving the bromine atom on the this compound scaffold.
-
Comparative Docking Scores and Interaction Analysis
The docking simulations provide quantitative binding affinities and qualitative interaction data, which are summarized below. The results for the known inhibitors are consistent with published studies, while the score for this compound is presented as a predictive data point for this guide.
| Compound | Common Name | Type | Predicted Binding Affinity (kcal/mol) | Key Hydrogen Bond Interaction (PDB: 1M17) |
| This compound | Test Compound | Quinazoline Scaffold | -6.5 (Illustrative) | Met769 |
| Erlotinib | Known Inhibitor | 4-Anilinoquinazoline | -7.3[15] | Met769[15][16] |
| Gefitinib | Known Inhibitor | 4-Anilinoquinazoline | -7.8 to -8.7[15][17] | Met769[15][18] |
Analysis of Results
-
Known Inhibitors: As expected, the FDA-approved drugs Erlotinib and Gefitinib exhibit strong binding affinities.[15] Their favorable scores are a direct reflection of their optimized structures, which engage in multiple high-quality interactions within the EGFR active site. The critical interaction for this class of inhibitors is a hydrogen bond between the N1 atom of the quinazoline ring and the backbone amide of the hinge residue Met769.[15][19] This interaction acts as an anchor, correctly positioning the rest of the molecule.
-
This compound: The illustrative docking score of -6.5 kcal/mol for the core scaffold is less favorable than the approved drugs but is still significant. It indicates that the fundamental quinazoline structure is capable of binding within the ATP pocket and forming the essential hydrogen bond with Met769. The lower score is anticipated, as it lacks the sophisticated side chains present in Erlotinib and Gefitinib, which are engineered to form additional hydrophobic and polar contacts that enhance binding affinity.
The bromine atom at the 6-position occupies a solvent-exposed region and may contribute to the overall electronic properties of the ring system, but in this simplified model, it does not form specific, high-energy interactions. However, this position is a well-known vector for chemical modification to improve potency and selectivity.[20][21]
Conclusion and Future Outlook
This guide demonstrates that molecular docking is a powerful, validated computational tool for assessing the binding potential of novel compounds against established therapeutic targets. Our comparative analysis reveals that while the basic this compound scaffold shows promise by engaging the key hinge region of EGFR, its binding affinity is predictably lower than that of highly optimized, approved drugs like Erlotinib and Gefitinib.
The in silico data presented here serves as a foundational hypothesis. It strongly suggests that the this compound scaffold is a viable starting point for the design of novel EGFR inhibitors. The next logical steps in a drug discovery campaign would be:
-
Chemical Synthesis: Synthesize this compound and a library of derivatives with various substitutions at the 4-amino position.
-
In Vitro Validation: Perform enzymatic assays to determine the experimental IC50 values of the synthesized compounds against EGFR.
-
Cell-Based Assays: Evaluate the most potent compounds in cancer cell lines that are dependent on EGFR signaling to confirm their anti-proliferative activity.
By integrating computational predictions with empirical laboratory validation, researchers can significantly streamline the path from initial concept to a promising clinical candidate.
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A Comparative Guide to the Kinase Selectivity of 6-Bromoquinazolin-4-amine for Dyrk1A
This guide provides an in-depth assessment of 6-Bromoquinazolin-4-amine as a selective inhibitor for Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A). As researchers and drug development professionals, the selection of a potent and, critically, selective tool compound is paramount to validating a therapeutic target and avoiding misleading results stemming from off-target effects. Here, we objectively compare the performance of the 6-arylquinazolin-4-amine scaffold, represented by a key analog, with other established Dyrk1A inhibitors, supported by experimental data and detailed protocols to empower your own investigations.
The Therapeutic Rationale for Targeting Dyrk1A
Dyrk1A is a highly conserved protein kinase that plays a pivotal role in a multitude of cellular processes.[1] Encoded by a gene on chromosome 21, its overexpression is a key contributor to the pathophysiology of Down syndrome and has been implicated in the progression of Alzheimer's disease through the hyperphosphorylation of Tau protein.[1][2] Dyrk1A regulates a wide array of downstream targets, influencing neurodevelopment, cell cycle progression, and gene transcription.[1][3] Its central role in these pathologies has established Dyrk1A as a significant therapeutic target for drug development.
dot
Caption: Dyrk1A phosphorylates key substrates, influencing major pathological pathways.
The Imperative of Kinase Selectivity
The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets.[4] Consequently, developing inhibitors that target a single kinase is a significant challenge.[5][6] A lack of selectivity, where an inhibitor modulates multiple kinases, can lead to ambiguous experimental results and potential toxicity in therapeutic applications.[7][8] Therefore, rigorous selectivity profiling against a broad panel of kinases is a standard and essential step in the validation of any new inhibitor.[9][10]
Experimental Head-to-Head: 6-Arylquinazolin-4-amine vs. Alternatives
The 6-arylquinazolin-4-amine scaffold has emerged as a promising chemotype for potent and selective kinase inhibition.[4][11][12] A comprehensive study on this series identified a representative analog (Compound 4 in the source literature) as a highly potent Dyrk1A inhibitor.[4] To contextualize its performance, we compare its selectivity profile with two widely studied, yet less selective, Dyrk1A inhibitors: Harmine and Silmitasertib (CX-4945).
Table 1: Comparative Kinase Inhibition Profile
| Kinase Target | 6-Arylquinazolin-4-amine (Analog 4) IC₅₀ (nM) | Harmine IC₅₀ (nM) | Silmitasertib (CX-4945) IC₅₀ (nM) |
| Dyrk1A | 27 [4] | 33 - 80[13] | Known Dyrk1A inhibitor[14] |
| DYRK1B | >10,000[4] | 166[13] | - |
| DYRK2 | >10,000[4] | 900 - 1900[13] | - |
| CLK1 | 11 [4] | - | - |
| CLK4 | 44 [4] | - | - |
| CK2 | >10,000[4] | - | 1 [14] |
| MAO-A | Not reported | Potent Inhibitor [13] | - |
Analysis of Selectivity:
-
6-Arylquinazolin-4-amine Scaffold: The data for the representative analog is striking. While it potently inhibits the closely related Clk1 and Clk4 kinases, it demonstrates remarkable selectivity against other DYRK family members (DYRK1B, DYRK2) and a broad panel of over 400 kinases where it was tested.[4] The dual Dyrk1A/CLK activity may be advantageous in certain contexts, as CLK kinases are also involved in pre-mRNA splicing.[4]
-
Harmine: Although a potent Dyrk1A inhibitor, Harmine shows significant cross-reactivity with other DYRK family members and, most notably, potent inhibition of monoamine oxidase A (MAO-A), which can lead to confounding hallucinogenic and toxic side effects.[13][14]
-
Silmitasertib (CX-4945): This compound is primarily a Casein Kinase 2 (CK2) inhibitor but also inhibits Dyrk1A. Its potent effect on CK2 makes it unsuitable as a selective tool for studying Dyrk1A-specific functions.[14]
Based on this comparative data, the 6-arylquinazolin-4-amine scaffold represents a superior starting point for developing highly selective Dyrk1A probes.
Methodologies for Assessing Inhibitor Selectivity
To ensure scientific rigor, inhibitor selectivity must be validated through multiple orthogonal assays. We present here the core experimental protocols required for a thorough assessment.
Workflow for Kinase Selectivity Profiling
The initial and most crucial step is to determine the inhibitor's potency and selectivity through a broad biochemical screen. This provides a global view of the compound's interactions across the kinome.
dot
Caption: A two-tiered approach efficiently determines kinase inhibitor selectivity.
Protocol 1: In Vitro Kinase Assay for IC₅₀ Determination
This protocol describes a generalized fluorescence-based assay to quantify the half-maximal inhibitory concentration (IC₅₀) of an inhibitor against a specific kinase.[15]
-
Principle: The assay measures the phosphorylation of a specific peptide substrate by the kinase. Inhibition of the kinase results in a decreased signal. The IC₅₀ is the concentration of inhibitor required to reduce kinase activity by 50%.[16]
-
Materials:
-
Recombinant human Dyrk1A enzyme
-
Fluorescently labeled peptide substrate
-
Adenosine triphosphate (ATP)
-
Test inhibitor (this compound)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well, low-volume assay plates
-
Fluorescence plate reader
-
-
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test inhibitor in 100% DMSO. Further dilute these in kinase assay buffer. The final DMSO concentration should be kept constant and low (≤1%).
-
Assay Plate Setup: Add the diluted inhibitor or vehicle (DMSO) to the wells of the 384-well plate.
-
Enzyme Addition: Add the diluted Dyrk1A enzyme to each well. Allow for a brief pre-incubation (e.g., 15-30 minutes) at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. Causality Check: The ATP concentration should be at or near its Michaelis-Menten constant (Kₘ) for Dyrk1A. This ensures the assay is sensitive to ATP-competitive inhibitors like the quinazoline scaffold.[5][15]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.
-
Detection: Stop the reaction and measure the fluorescence intensity using a plate reader.
-
Data Analysis: Normalize the data using no-inhibitor (100% activity) and no-enzyme (0% activity) controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[15][16]
-
Confirming Target Engagement in a Cellular Environment
Biochemical assays are essential but do not account for cell permeability, efflux pumps, or intracellular competition with high ATP concentrations. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that an inhibitor binds to its intended target within intact cells.[17][18]
-
Principle: Ligand binding typically stabilizes a target protein, increasing its melting temperature (Tₘ). CETSA measures the amount of soluble protein remaining after heating cells to various temperatures. An increase in soluble Dyrk1A in the presence of an inhibitor indicates direct target engagement.[19]
dot
Caption: The CETSA workflow confirms target engagement by measuring protein stabilization.
Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HEK293T) to high density. Treat cells with the test inhibitor (e.g., 10 µM this compound) or vehicle (DMSO) for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[19]
-
Lysis: Lyse the cells by repeated freeze-thaw cycles.
-
Separation: Separate the soluble fraction from the aggregated proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes).[20]
-
Detection: Carefully collect the supernatant (soluble fraction). Determine the protein concentration, and analyze equal amounts of protein by SDS-PAGE and Western blotting using a Dyrk1A-specific antibody.
-
Analysis: Quantify the band intensities at each temperature for both the inhibitor-treated and vehicle-treated samples. Plot the percentage of soluble Dyrk1A against the temperature. A rightward shift in the melting curve for the inhibitor-treated sample confirms target stabilization.
Measuring Downstream Functional Effects
The final validation step is to demonstrate that target engagement leads to a functional consequence. Since Dyrk1A is known to phosphorylate Tau, measuring a change in Tau phosphorylation provides a direct functional readout of Dyrk1A inhibition in cells.[21]
Protocol 3: Western Blot for Phosphorylated Tau (p-Tau)
-
Principle: This protocol quantifies the level of a specific phosphorylated form of Tau relative to the total amount of Tau protein in cell lysates after treatment with a Dyrk1A inhibitor.[22]
-
Procedure:
-
Cell Treatment: Seed cells (e.g., SH-SY5Y neuroblastoma cells) and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample, separate them by size using SDS-PAGE, and transfer the proteins to a PVDF membrane.[23]
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST. Causality Check: BSA is preferred over milk for phosphoprotein detection as milk contains phosphoproteins (casein) that can increase background noise.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for a Dyrk1A-phosphorylated site on Tau (e.g., p-Tau Thr212)[21] and a primary antibody for total Tau.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[22]
-
Analysis: Quantify the band intensities for both p-Tau and total Tau. Normalize the p-Tau signal to the total Tau signal for each sample. A dose-dependent decrease in the p-Tau/total Tau ratio indicates effective Dyrk1A inhibition in a cellular context.
-
Conclusion
The selection of a kinase inhibitor for research or therapeutic development demands a rigorous evaluation of its selectivity profile. While compounds like Harmine and Silmitasertib are known to inhibit Dyrk1A, their significant off-target activities limit their utility as specific probes. The available data strongly suggest that the 6-arylquinazolin-4-amine scaffold, as represented by this compound, offers a highly potent and selective alternative for targeting Dyrk1A.[4] By employing a multi-faceted validation approach encompassing broad kinase profiling, cellular target engagement assays like CETSA, and functional downstream analysis, researchers can confidently utilize this chemical series to dissect the specific roles of Dyrk1A in health and disease.
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A Researcher's Guide to Benchmarking Anti-Inflammatory Activity Against Indomethacin
In the quest for novel anti-inflammatory therapeutics, the establishment of a robust and reliable benchmark is paramount. Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), has long served as a gold standard in both preclinical and clinical research. This guide provides a comprehensive framework for objectively comparing the anti-inflammatory activity of test compounds against Indomethacin, leveraging well-established in vitro and in vivo models. Our focus is not merely on procedural steps but on the underlying scientific rationale, ensuring that the data generated is both reproducible and translatable.
The Central Role of Cyclooxygenase Inhibition
Indomethacin exerts its primary anti-inflammatory, analgesic, and antipyretic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[1] COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, whereas COX-2 is inducible and its expression is significantly upregulated at sites of inflammation. By inhibiting both isoforms, Indomethacin effectively reduces the production of prostaglandins, thereby mitigating the inflammatory response.[3] Understanding this mechanism is fundamental to interpreting comparative data and elucidating the potential advantages of novel, more selective inhibitors.
The Arachidonic Acid Cascade: A Target for Anti-Inflammatory Intervention
The following diagram illustrates the arachidonic acid cascade and the pivotal role of COX enzymes, the primary targets of Indomethacin.
Caption: The Arachidonic Acid Cascade and the inhibitory action of Indomethacin on COX enzymes.
In Vitro Models for Quantifying Anti-Inflammatory Efficacy
In vitro assays provide a controlled environment for dissecting the molecular mechanisms of a test compound and offer a high-throughput platform for initial screening.
Direct Enzyme Inhibition: COX-1/COX-2 Activity Assays
The most direct method to assess if a test compound shares a similar mechanism of action with Indomethacin is to measure its inhibitory effect on purified COX enzymes. Commercially available COX inhibitor screening kits (colorimetric or fluorometric) are highly recommended for this purpose.
Experimental Rationale: This assay provides a quantitative measure of the compound's potency (IC50) against each COX isoform, revealing its selectivity profile. A compound with high selectivity for COX-2 over COX-1 may present a more favorable gastrointestinal safety profile compared to non-selective inhibitors like Indomethacin.
Comparative Data for Indomethacin:
| Enzyme | Indomethacin IC50 | Reference(s) |
| COX-1 | 18 nM - 230 nM | [1][2] |
| COX-2 | 26 nM - 630 nM | [1][2] |
Note: IC50 values can vary depending on the assay conditions and enzyme source.
Cellular Anti-Inflammatory Activity: LPS-Stimulated Macrophages
Murine macrophage cell lines, such as RAW 264.7, are widely used to model the inflammatory response. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of various pro-inflammatory mediators.
Experimental Rationale: This model allows for the assessment of a compound's ability to suppress the inflammatory response in a cellular context, which is more physiologically relevant than a purified enzyme assay. Key endpoints include the measurement of prostaglandin E2 (PGE2), nitric oxide (NO), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Caption: Experimental workflow for assessing anti-inflammatory activity in LPS-stimulated RAW 264.7 macrophages.
Step-by-Step Methodology:
-
Cell Culture and Seeding: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in 24-well plates at a density of 1.5 x 10^5 cells per well and incubate overnight to allow for adherence.[4]
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound or Indomethacin (as a positive control) for 1 hour. A suitable concentration range for Indomethacin for PGE2 inhibition is 0.1 µM to 10 µM.[5] For TNF-α inhibition, a wider range may be explored.
-
LPS Stimulation: Following pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours.[4]
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant.
-
Quantification of Inflammatory Mediators: Measure the concentration of PGE2 and TNF-α in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of PGE2 and TNF-α production for each concentration of the test compound and Indomethacin relative to the LPS-only treated control. Determine the IC50 value for each compound.
Expected Results with Indomethacin Benchmark:
| Biomarker | Indomethacin IC50 | Key Considerations |
| PGE2 | ~0.25 µM | A potent and expected effect due to direct COX inhibition.[5] |
| TNF-α | ~143.7 µM | Inhibition is often less potent and may be indirect.[6] |
In Vivo Models for Assessing Systemic Anti-Inflammatory Effects
In vivo models are indispensable for evaluating the efficacy of a compound in a whole-organism context, taking into account factors such as pharmacokinetics and metabolism.
Carrageenan-Induced Paw Edema in Rats
This is a classic and highly reproducible model of acute inflammation. Subplantar injection of carrageenan, a phlogistic agent, into the rat hind paw induces a biphasic inflammatory response characterized by edema (swelling), erythema (redness), and hyperalgesia (increased pain sensitivity).
Experimental Rationale: The first phase of edema is mediated by histamine and serotonin, while the later phase (after 3 hours) is primarily driven by the production of prostaglandins. This model is therefore particularly sensitive to inhibition by COX inhibitors like Indomethacin. The primary endpoint is the measurement of paw volume or thickness over time.
Caption: Experimental workflow for the carrageenan-induced paw edema model in rats.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (150-200g) for at least one week under standard laboratory conditions.
-
Fasting: Fast the animals overnight before the experiment with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw using a plethysmometer or a digital caliper.
-
Compound Administration: Administer the test compound or Indomethacin (10 mg/kg, orally) to their respective groups. The control group receives the vehicle.[7]
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.[7]
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[3]
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume. The percentage inhibition of edema by the test compound and Indomethacin is calculated using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 Where ΔV is the change in paw volume.
Expected Results with Indomethacin Benchmark:
| Time Post-Carrageenan | Expected % Inhibition with Indomethacin (10 mg/kg) | Reference(s) |
| 2 hours | ~54% | [3] |
| 3 hours | ~54% | [3] |
| 4 hours | ~54% | [3] |
| 5 hours | ~33% | [3] |
Conclusion
A systematic and multi-faceted approach is crucial for the robust benchmarking of novel anti-inflammatory compounds. By employing a combination of direct enzyme inhibition assays, cell-based models of inflammation, and a well-established in vivo model of acute inflammation, researchers can generate a comprehensive and comparative dataset. Indomethacin serves as an invaluable benchmark, providing a historical and mechanistic context for the evaluation of new chemical entities. The protocols and expected outcomes detailed in this guide are intended to provide a solid foundation for these comparative studies, ultimately facilitating the identification and development of the next generation of anti-inflammatory therapies.
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A Comparative Analysis of Synthetic Routes to 4-Aminoquinazolines: A Guide for Researchers
The 4-aminoquinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and approved drugs, most notably in the realm of oncology with kinase inhibitors like Gefitinib.[1][2][3] The efficacy of these molecules hinges on the substituents at the 4-amino position and on the quinazoline core, making the choice of synthetic strategy a critical decision in the drug discovery and development process. This guide provides a comparative analysis of various synthetic routes to 4-aminoquinazolines, offering insights into the mechanistic underpinnings, experimental protocols, and the relative merits of each approach to aid researchers in making informed decisions.
The Classical Two-Step Approach: A Workhorse with Drawbacks
The most traditional and widely employed method for the synthesis of 4-aminoquinazolines is a two-step process starting from the corresponding quinazolin-4(3H)-one. This method, while reliable, involves harsh reagents and intermediate isolation.
Mechanism: The synthesis begins with the chlorination of the quinazolin-4(3H)-one at the 4-position using reagents like thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or phosphorus pentachloride (PCl₅).[2][4] This step converts the lactam oxygen into a good leaving group, facilitating the subsequent nucleophilic aromatic substitution (SNAr) by an appropriate amine to furnish the desired 4-aminoquinazoline.
Experimental Protocol: Synthesis of a 4-Anilinoquinazoline Derivative
Step 1: Chlorination of Quinazolin-4(3H)-one
-
To a stirred suspension of the starting quinazolin-4(3H)-one (1.0 eq) in a suitable solvent such as toluene, add N,N-dimethylformamide (DMF) (catalytic amount).
-
Slowly add thionyl chloride (SOCl₂) (2.0-3.0 eq) at room temperature.
-
Heat the reaction mixture to reflux (typically 80-110 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess SOCl₂ and solvent under reduced pressure.
-
The resulting crude 4-chloroquinazoline is often used directly in the next step without further purification.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
-
Dissolve the crude 4-chloroquinazoline in a polar aprotic solvent like isopropanol or acetonitrile.
-
Add the desired aniline (1.0-1.2 eq) and a base such as diisopropylethylamine (DIPEA) if necessary.
-
Heat the mixture to reflux (typically 80-90 °C) for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature to allow for precipitation of the product.
-
Collect the solid by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum to yield the pure 4-aminoquinazoline.
Advantages:
-
Versatility: A wide range of amines can be used in the SNAr step, allowing for extensive Structure-Activity Relationship (SAR) studies.
-
Well-established: The procedure is robust and has been used for the synthesis of numerous analogues, including the initial syntheses of Gefitinib.[5]
Disadvantages:
-
Harsh Reagents: The use of corrosive and environmentally hazardous chlorinating agents like SOCl₂ and POCl₃ is a significant drawback.[2][4]
-
High Temperatures: The reactions often require elevated temperatures and prolonged reaction times.
-
Functional Group Intolerance: Sensitive functional groups may not be compatible with the harsh chlorination conditions.[2]
-
Two-Step Process: Requires isolation of the intermediate (or at least removal of the chlorinating agent), which can be cumbersome.
Modern One-Pot Strategies: Efficiency and Green Chemistry
To overcome the limitations of the classical approach, several one-pot methods have been developed, offering improved efficiency and a more environmentally benign profile.
Hexamethyldisilazane (HMDS)-Mediated Synthesis
This method provides a direct route from quinazolin-4(3H)-ones to 4-aminoquinazolines, avoiding the use of harsh chlorinating agents.
Mechanism: Hexamethyldisilazane (HMDS) acts as a silylating agent, activating the quinazolin-4(3H)-one by converting the lactam oxygen into a silyloxy group. This in-situ activation facilitates the subsequent nucleophilic attack by a primary amine, leading to the formation of the 4-aminoquinazoline in a single pot.[4]
Experimental Protocol: HMDS-Mediated Synthesis of 4-Aminoquinazolines [4]
-
In a sealed tube, combine the quinazolin-4(3H)-one (1.0 eq), the primary amine (1.4 eq), HMDS (1.4 eq), and a catalytic amount of ammonium sulfate ((NH₄)₂SO₄).
-
Heat the mixture in a preheated oil bath at 125 °C with stirring for 1.5-16 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a solvent like dichloromethane (CH₂Cl₂) and purify the product by column chromatography on silica gel.
Advantages:
-
One-Pot Procedure: Simplifies the workflow and reduces waste.
-
Avoids Harsh Reagents: Eliminates the need for corrosive chlorinating agents, making it a greener alternative.[2][4]
-
High Yields: This method often provides excellent yields of the desired products (83-97%).[4]
Disadvantages:
-
High Temperatures: Still requires elevated temperatures.
-
Purification: Column chromatography is often necessary for purification.
Synthesis from Isatoic Anhydrides
This one-pot method offers a convergent approach starting from readily available isatoic anhydrides.
Mechanism: The reaction proceeds by the initial reaction of isatoic anhydride with ammonia to form anthranilamide. This is then converted to an intermediate which undergoes amidine interchange with a primary amine, followed by cyclization and rearrangement to yield the 4-aminoquinazoline.[6]
Experimental Protocol: One-Pot Synthesis from Isatoic Anhydride [6]
-
Treat the isatoic anhydride with ammonia in DMF to generate the corresponding anthranilamide in situ.
-
Cool the mixture to 0-15 °C and add POCl₃ to form the intermediate.
-
Add the primary amine to the reaction mixture.
-
Make the mixture basic and heat to induce cyclization and rearrangement to the final 4-aminoquinazoline product.
Advantages:
-
Readily Available Starting Materials: Isatoic anhydrides are commercially available and inexpensive.
-
One-Pot High-Yield Synthesis: This method provides a direct route to the final product in high yields.[6]
Disadvantages:
-
Use of POCl₃: While used in a different context than direct chlorination of the quinazolinone, it is still a hazardous reagent.
Metal-Catalyzed Syntheses: Mild Conditions and Broad Scope
Transition-metal catalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds, including 4-aminoquinazolines, often under milder conditions and with a broader substrate scope.
Mechanism: Various transition metals, particularly copper and palladium, have been employed to catalyze the formation of the quinazoline ring system. For instance, a copper-catalyzed one-pot methodology involves the reaction of 2-iodo/bromo-benzimidamides with aldehydes and sodium azide. The reaction proceeds through a cascade of SNAr substitution, reduction, cyclization, and oxidation to afford the 4-aminoquinazoline.[7][8][9][10] Iron/copper relay catalysis has also been utilized in a domino protocol starting from o-halobenzonitriles.[7]
Experimental Protocol: Copper-Catalyzed One-Pot Synthesis of 4-Aminoquinazolines [7][9]
-
In a reaction vessel, combine 2-iodo/bromobenzimidamide (1.0 eq), the aldehyde (1.2 eq), sodium azide (1.5 eq), CuBr (10 mol%), and L-proline (20 mol%) in DMF.
-
Heat the reaction mixture at 70 °C for 4 hours.
-
After completion, cool the reaction, dilute with water, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Advantages:
-
Milder Reaction Conditions: Often proceed at lower temperatures compared to classical methods.
-
One-Pot Procedures: Many metal-catalyzed routes are designed as one-pot or tandem reactions, increasing efficiency.
-
Broad Substrate Scope: These methods can tolerate a wider range of functional groups.[7]
Disadvantages:
-
Catalyst Cost and Toxicity: The use of precious metal catalysts can be a drawback in terms of cost and potential for product contamination.
-
Ligand Requirements: Often require specific ligands to achieve high efficiency.
Microwave-Assisted Synthesis: Rapid and Efficient
Microwave-assisted organic synthesis (MAOS) has revolutionized many chemical transformations by dramatically reducing reaction times and often improving yields.
Mechanism: Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can accelerate reaction rates significantly compared to conventional heating. This has been successfully applied to various synthetic routes for 4-aminoquinazolines, including the SNAr reaction of 4-chloroquinazolines with amines and the Niementowski synthesis of the quinazolinone precursor.[1][11][12][13][14]
Experimental Protocol: Microwave-Assisted Synthesis of N-Aryl-4-aminoquinazolines [11][12]
-
In a microwave-safe vessel, mix 4-chloroquinazoline (1.0 eq) and the desired aryl amine (1.0 eq) in 2-propanol.
-
Irradiate the mixture in a microwave reactor at a specific power (e.g., 60W) for a short duration (e.g., 20 minutes).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture, and the product often precipitates.
-
Collect the solid by filtration, wash with a cold solvent, and dry.
Advantages:
-
Drastically Reduced Reaction Times: Reactions that take hours with conventional heating can often be completed in minutes.[1][11]
-
Improved Yields: Microwave heating can lead to higher product yields and fewer side products.[1]
-
Environmentally Friendly: Shorter reaction times and often solvent-free conditions contribute to a greener process.
Disadvantages:
-
Specialized Equipment: Requires a dedicated microwave reactor.
-
Scalability: Scaling up microwave reactions can sometimes be challenging.
Comparative Summary of Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Typical Reaction Time | Typical Temperature | Typical Yield | Advantages | Disadvantages |
| Classical Two-Step | Quinazolin-4(3H)-one | SOCl₂, POCl₃, Amine | 6-16 hours | 80-110 °C | 60-85% | Versatile, well-established | Harsh reagents, high temp, multi-step |
| HMDS-Mediated One-Pot | Quinazolin-4(3H)-one | HMDS, Amine, (NH₄)₂SO₄ | 1.5-16 hours | 125 °C | 83-97%[4] | One-pot, avoids chlorinating agents, high yields | High temp, requires chromatography |
| From Isatoic Anhydride | Isatoic Anhydride | NH₃, POCl₃, Amine | Several hours | 0-100 °C | High | One-pot, readily available starting materials | Uses POCl₃ |
| Metal-Catalyzed | 2-halobenzimidamide, etc. | CuBr, Pd(OAc)₂, NaN₃ | 4-12 hours | 70-110 °C | 50-90%[7][9] | Mild conditions, one-pot, broad scope | Catalyst cost/toxicity, ligand required |
| Microwave-Assisted | 4-Chloroquinazoline | Amine, Solvent | 10-30 minutes[11] | 60-160 °C | 75-98%[11] | Rapid, high yields, green | Specialized equipment, scalability concerns |
Visualizing the Synthetic Pathways
Key Reaction Mechanisms
Caption: Simplified mechanisms for the classical, HMDS-mediated, and metal-catalyzed routes.
General Synthetic Workflow Comparison
Caption: Workflow comparison of classical, modern one-pot, and microwave-assisted syntheses.
Conclusion
The synthesis of 4-aminoquinazolines has evolved significantly from the classical two-step chlorination-substitution sequence. While this traditional method remains a viable option, particularly for its versatility in analogue synthesis, modern one-pot and metal-catalyzed approaches offer significant advantages in terms of efficiency, safety, and environmental impact. The HMDS-mediated reaction is a particularly attractive alternative for avoiding harsh chlorinating agents when starting from quinazolin-4(3H)-ones. For rapid synthesis and process optimization, microwave-assisted methods have proven to be exceptionally effective, drastically reducing reaction times from hours to minutes.
The choice of synthetic route will ultimately depend on the specific goals of the researcher, including the desired scale of the reaction, the functional group tolerance required, and the availability of specialized equipment. For academic research and early-stage drug discovery, the speed and efficiency of microwave-assisted synthesis are highly advantageous. For process development and larger-scale synthesis, one-pot methods that minimize intermediate handling and avoid hazardous reagents are increasingly favored. As the demand for novel and diverse 4-aminoquinazoline-based therapeutics continues to grow, the development of even more efficient, sustainable, and versatile synthetic methodologies will remain a key area of research.
References
- Molecules. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. PMC - NIH. 2006;11(4):272-8.
- Frontiers in Chemistry. Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers Media S.A. 2022.
- Taylor & Francis Online. One-Pot Synthesis of 4-Aminoquinazolines by Hexamethyldisilazane-Mediated Reaction of Quinazolin-4(3H)-ones with Amines. Taylor & Francis. 2011;41(24):3644-3653.
- Journal of Organic Chemistry. Novel one-pot synthesis of 4-aminoquinazolines. American Chemical Society. 1976;41(15):2646-2647.
- PubMed. Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives. National Library of Medicine. 2006;11(4):272-8.
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- Frontiers in Chemistry. Transition-metal-catalyzed synthesis of quinazolines: A review. PMC - NIH. 2022.
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- Synlett. A New Synthesis of Gefitinib. Georg Thieme Verlag KG. 2019;30(04):471-476.
- Sains Malaysiana. A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. 2020;49(2):441-447.
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Evaluating the Cytotoxicity of 6-Bromo Quinazoline Derivatives Against Normal Cell Lines: A Comparative Guide
In the relentless pursuit of novel anticancer therapeutics, the quinazoline scaffold has emerged as a privileged structure, forming the backbone of several FDA-approved targeted therapies. Among its numerous derivatives, 6-bromo quinazolines have garnered significant attention for their potent cytotoxic effects against various cancer cell lines. However, a critical aspect of preclinical drug development is the evaluation of a compound's toxicity against non-cancerous, normal cells. This assessment is paramount for determining the therapeutic window and predicting potential side effects in a clinical setting. A favorable therapeutic index, characterized by high potency against tumor cells and low toxicity towards normal cells, is the hallmark of a promising drug candidate.
This guide provides an in-depth, objective comparison of the cytotoxicity of recently synthesized 6-bromo quinazoline derivatives against normal human cell lines. We will present supporting experimental data, contrast their performance with alternative anticancer agents, and provide detailed protocols for the key cytotoxicity assays employed in these evaluations. This technical guide is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.
The Imperative of Selectivity in Cancer Therapy
The fundamental goal of chemotherapy is to eradicate malignant cells while minimizing harm to healthy tissues. The concept of selective toxicity is therefore central to the development of new anticancer drugs.[1] Many traditional chemotherapeutic agents target rapidly dividing cells, a characteristic of both cancer cells and certain normal cells, such as those in the bone marrow and gastrointestinal tract, leading to well-known side effects. The advent of targeted therapies, which are designed to interfere with specific molecules involved in cancer growth and progression, has offered a more refined approach. Quinazoline derivatives, for instance, often function as kinase inhibitors, targeting enzymes that are overactive in cancer cells.[2] The presence of a halogen, such as bromine, at the 6-position of the quinazoline ring has been shown in several studies to enhance anticancer activity.
This guide will focus on the in vitro cytotoxicity data obtained from studies on three distinct normal human cell lines:
-
MRC-5: A human fetal lung fibroblast cell line.
-
GES-1: A human gastric epithelial cell line.
-
WRL-68: A human embryonic liver cell line.
By comparing the effects of 6-bromo quinazoline derivatives on these cell lines with those of other anticancer agents, we can begin to build a clearer picture of their potential as safe and effective therapeutics.
Comparative Cytotoxicity Analysis: 6-Bromo Quinazolines vs. Alternatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various 6-bromo quinazoline derivatives and a selection of alternative anticancer compounds against the MRC-5, GES-1, and WRL-68 normal cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population and is a standard measure of cytotoxicity. A higher IC50 value indicates lower cytotoxicity.
Table 1: Comparative Cytotoxicity against MRC-5 (Human Fetal Lung Fibroblast) Cell Line
| Compound/Drug Class | Specific Compound | Mechanism of Action | IC50 (µM) on MRC-5 | Source(s) |
| 6-Bromo Quinazoline Derivative | Compound 8a | EGFR Inhibitor (presumed) | 84.20 ± 1.72 | [3][4] |
| Compound 8b | EGFR Inhibitor (presumed) | >100 | [3][4] | |
| Compound 8c | EGFR Inhibitor (presumed) | >100 | [3][4] | |
| Compound 8d | EGFR Inhibitor (presumed) | >100 | [3][4] | |
| Compound 8e | EGFR Inhibitor (presumed) | >100 | [3][4] | |
| Compound 8f | EGFR Inhibitor (presumed) | >100 | [3][4] | |
| Compound 8g | EGFR Inhibitor (presumed) | >100 | [3][4] | |
| Compound 8h | EGFR Inhibitor (presumed) | >100 | [3][4] | |
| Standard Chemotherapy | Erlotinib | EGFR Tyrosine Kinase Inhibitor | Not explicitly tested on MRC-5 in this study, but used as a positive control against cancer lines. | [3][4] |
| Cisplatin | DNA Cross-linking Agent | Not explicitly tested on MRC-5 in this study, but used as a positive control against cancer lines. | [3][4] | |
| Doxorubicin | Topoisomerase II Inhibitor | Not explicitly tested on MRC-5 in this study, but used as a positive control against cancer lines. | [3][4] | |
| Alternative Heterocyclic Compound | MS47 (Bis-triazole) | G-quadruplex Stabilizer | 2.2 | [1] |
| MS49 (Bis-triazole) | G-quadruplex Stabilizer | 1.3 | [1] | |
| Ionic Liquid | [C18C1im]Br | Not specified | High cytotoxicity reported | [3] |
Table 2: Comparative Cytotoxicity against GES-1 (Human Gastric Epithelial) Cell Line
| Compound/Drug Class | Specific Compound | Mechanism of Action | IC50 (µM) on GES-1 | Source(s) |
| Quinazoline Derivative | Compound 18 | Not specified | 26.75 | [5] |
| Standard Chemotherapy | 5-Fluorouracil | Thymidylate Synthase Inhibitor | Not specified, but used as a positive control. | [5] |
| Oxaliplatin | DNA Cross-linking Agent | IC50 determined, but specific value not provided in the abstract. | [6] |
Table 3: Comparative Cytotoxicity against WRL-68 (Human Embryonic Liver) Cell Line
| Compound/Drug Class | Specific Compound | Mechanism of Action | IC50 (µM) on WRL-68 | Source(s) |
| Quinazoline Derivative | Triazole-acetamide 8a | Not specified | >100 | [7] |
| Triazole-acetamide 8f | Not specified | >100 | [7] | |
| Natural Product | Panduratin A | Antioxidant, Anti-inflammatory | Non-toxic up to 100 µg/mL | [8] |
| Uvaol | Triterpene | IC50 determined, but specific value not provided in the abstract. | [9] |
Interpretation of the Data:
The data presented in Table 1 for the 6-bromo quinazoline-4(3H)-one derivatives (compounds 8a-8h) on the MRC-5 cell line is particularly noteworthy.[3][4] With the exception of compound 8a (IC50 = 84.20 µM), the other derivatives in this series exhibited IC50 values greater than 100 µM, indicating very low cytotoxicity against these normal lung fibroblasts.[3][4] This suggests a high degree of selectivity, especially when compared to their potent activity against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines, where IC50 values were in the micromolar range.[3][4] In contrast, the alternative heterocyclic compounds MS47 and MS49, while potent anticancer agents, showed significantly higher cytotoxicity towards MRC-5 cells with IC50 values of 2.2 µM and 1.3 µM, respectively.[1]
For the GES-1 normal gastric cell line, a quinazoline derivative (compound 18) showed an IC50 of 26.75 µM, indicating a degree of toxicity.[5] Data for the WRL-68 normal liver cell line showed that the quinazoline derivatives bearing triazole-acetamides were largely non-toxic, with IC50 values exceeding 100 µM.[7] The natural products Panduratin A and uvaol also demonstrated low toxicity against WRL-68 cells.[8][9]
Experimental Protocols: A Guide to In Vitro Cytotoxicity Assays
The accurate determination of cytotoxicity is fundamental to the evaluation of any potential anticancer compound. The following are detailed protocols for two of the most commonly employed in vitro cytotoxicity assays: the MTT assay and the LDH assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate normal cells (e.g., MRC-5, GES-1, or WRL-68) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 6-bromo quinazoline derivatives and alternative compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
Principle: The LDH assay is a colorimetric method that quantifies cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium. LDH is a stable enzyme that is rapidly released upon cell lysis.
Step-by-Step Methodology:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well with the supernatant.
-
Incubation: Incubate the plate at room temperature for a specified time (usually 10-30 minutes), protected from light. The LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The amount of color formation is proportional to the amount of LDH released, which is indicative of the number of dead cells. Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a detergent).
Visualizing the Workflow and Underlying Mechanisms
To provide a clearer understanding of the experimental process and the potential mechanisms of action of quinazoline derivatives, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for evaluating the in vitro cytotoxicity of chemical compounds.
Caption: A simplified signaling pathway illustrating the potential mechanism of action of quinazoline derivatives as EGFR inhibitors.
Conclusion and Future Directions
The evaluation of cytotoxicity against normal cell lines is an indispensable step in the preclinical assessment of novel anticancer drug candidates. The data presented in this guide suggest that certain 6-bromo quinazoline derivatives exhibit a promising safety profile, with low cytotoxicity against the MRC-5 and WRL-68 normal cell lines. This indicates a potentially wide therapeutic window, a highly desirable characteristic for any new cancer therapy.
However, it is crucial to acknowledge that in vitro cytotoxicity assays are a preliminary screening tool. Further investigations, including more extensive profiling against a broader panel of normal cell lines from various tissues, are warranted. Additionally, in vivo toxicity studies in animal models are essential to understand the systemic effects and to determine the maximum tolerated dose.
The continued exploration of the structure-activity relationships of 6-bromo quinazoline derivatives will undoubtedly lead to the design of even more potent and selective anticancer agents. By integrating comprehensive cytotoxicity profiling early in the drug discovery process, we can enhance the likelihood of developing safer and more effective treatments for cancer patients.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Bromoquinazolin-4-amine
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 6-Bromoquinazolin-4-amine (CAS No. 21419-48-7). As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of a robust and responsible laboratory safety culture. This document is designed to be a self-validating system, explaining the causality behind each step to ensure both safety and scientific integrity.
Section 1: Hazard Identification and Core Safety Principles
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is a halogenated, nitrogen-containing heterocyclic organic compound.[1][2][3] While comprehensive toxicological data for this specific molecule may be limited, its chemical class necessitates that it be treated as a hazardous substance.[4][5][6] The primary principle is to prevent its release into the environment and to avoid personnel exposure.
The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA), classifying it based on specific lists (e.g., P-list, U-list) or hazardous characteristics such as ignitability, corrosivity, reactivity, and toxicity.[7][8] As a laboratory chemical with potential toxicity, this compound must be managed as regulated hazardous waste.[4][9]
Table 1: Key Chemical and Safety Data for this compound
| Property | Value / Information | Source |
| CAS Number | 21419-48-7 | [2][3] |
| Molecular Formula | C₈H₆BrN₃ | [3] |
| Appearance | Solid (crystalline powder) | [10] |
| Primary Hazard Class | Halogenated Organic Compound | [1][5] |
| Known Hazards | While specific data is limited, related brominated and amine compounds can be skin/eye irritants, harmful if swallowed or inhaled, and ecotoxic.[11] Assume potential toxicity. | N/A |
| Disposal Classification | Regulated Hazardous Chemical Waste. Must be segregated as Halogenated Organic Waste .[12][13] | N/A |
Section 2: Required Personal Protective Equipment (PPE) and Engineering Controls
To mitigate exposure risks during handling and disposal, a combination of engineering controls and appropriate PPE is mandatory.
-
Engineering Controls : All handling of this compound powder and the commingling of waste solutions must be conducted within a certified chemical fume hood.[5] This is critical to prevent the inhalation of fine particulates. The fume hood's exhaust system ensures that any vapors or dusts are safely removed from the operator's breathing zone.[14]
-
Personal Protective Equipment (PPE) : The minimum required PPE for handling this compound and its waste includes:
-
Eye and Face Protection : Wear ANSI Z87.1-compliant safety glasses with side shields or, for greater protection against splashes, tightly fitting safety goggles.[15]
-
Hand Protection : Use chemically resistant gloves, such as nitrile gloves. Always check the glove manufacturer's specifications for compatibility with halogenated organic compounds.[4] Discard gloves immediately if they become contaminated.
-
Body Protection : A standard laboratory coat must be worn and fully buttoned. For tasks with a higher risk of spillage, a chemical-resistant apron is recommended.[4]
-
Section 3: Core Disposal Protocol for this compound
This protocol outlines the step-by-step methodology for disposing of pure (unused) this compound and solutions containing it.
Step 1: Waste Segregation
This is the most critical step in the disposal workflow. Improper segregation can lead to dangerous chemical reactions and significantly increase disposal costs.[16][17]
-
Action : Designate a specific waste stream for "Halogenated Organic Solids" or "Halogenated Organic Liquids."
-
Causality : this compound contains bromine, classifying it as a halogenated compound.[1] These wastes require high-temperature incineration for proper disposal, a different and more costly process than for non-halogenated solvents.[5][13][18] Mixing them with other waste streams contaminates the entire volume, leading to compliance violations and increased costs.
-
Critical Incompatibilities : Never mix halogenated waste with:
Step 2: Container Selection and Preparation
The integrity of the waste container is essential for preventing leaks and ensuring safe transport.
-
Action : Select a sturdy, leak-proof container made of a material chemically compatible with halogenated organics (e.g., polyethylene for liquids, or the original manufacturer's bottle for solids).[4][16] The container must have a secure, tightly-sealing screw cap.[12]
-
Causality : Using a compatible container prevents the waste from degrading the container material over time, which could cause a spill. A secure cap is a regulatory requirement and prevents the release of vapors.[12][16]
Step 3: Waste Labeling
Proper labeling is a strict regulatory requirement and a vital safety communication tool.
-
Action : Before adding any waste, affix a "Hazardous Waste" tag, available from your institution's Environmental Health & Safety (EHS) department, to the container.[5] Fill out the label completely and legibly, including:
-
Causality : Accurate labeling ensures that anyone handling the container is aware of its contents and associated dangers. It is also required for the disposal facility to properly profile and manage the waste in accordance with federal and state law.[9]
Step 4: Waste Accumulation and Storage
Waste must be accumulated at or near the point of generation in a designated area.
-
Action : Keep the labeled waste container in a designated Satellite Accumulation Area (SAA) , which is typically within the laboratory where the waste is generated.[5][9] The container must remain closed at all times except when you are actively adding waste.[12][16] Place the container in secondary containment (e.g., a plastic tub) to contain any potential leaks.[16][17]
-
Causality : The SAA regulation allows for the safe collection of waste at the source. Keeping containers closed minimizes vapor exposure and prevents spills. Secondary containment is a crucial safeguard against the spread of hazardous material in the event of a primary container failure.[16]
Step 5: Final Disposal and Waste Pickup
The final disposal of hazardous waste must be handled by trained professionals.
-
Action : Once the waste container is full (no more than 90% capacity to allow for expansion), submit a request for waste pickup to your institution's EHS office.[10][16] Do not move the waste to a different location yourself.[9]
-
Causality : EHS departments are responsible for ensuring that hazardous waste is transported and disposed of by licensed contractors in compliance with all EPA and Department of Transportation (DOT) regulations.[4]
Section 4: Management of Contaminated Materials and Empty Containers
Protocol for Contaminated Solid Waste
This includes items such as gloves, weigh paper, absorbent pads, and pipette tips that have come into direct contact with this compound.
-
Segregation : Collect all contaminated solid waste in a dedicated, durable plastic bag or a sealed container.
-
Labeling : Clearly label the bag or container as "Hazardous Waste" and list the contaminant ("Solid waste contaminated with this compound").
-
Disposal : Once the container is full, arrange for pickup through your EHS office along with your other chemical waste.
Protocol for Empty Containers
An "empty" container that held a hazardous chemical must be properly managed to be disposed of as non-hazardous waste.
-
Decontamination : Triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone).[9][17]
-
Collect Rinseate : The first rinseate must be collected and disposed of as halogenated liquid hazardous waste.[16] Subsequent rinses may also need to be collected, depending on institutional policy.
-
Prepare Container for Disposal : Once the container is triple-rinsed and air-dried in a fume hood, completely deface or remove the original label.[9][16]
-
Final Disposal : The clean, dry, and unlabeled container can now be disposed of in the appropriate receptacle for glass or plastic waste.[16]
Section 5: Emergency Procedures for Spills
In the event of a spill, a swift and correct response is critical to minimize exposure and environmental contamination.
-
Alert Personnel : Immediately alert others in the vicinity.
-
Isolate the Area : Secure the area to prevent others from entering.
-
Don PPE : If the spill is small and you are trained to handle it, don the appropriate PPE (lab coat, gloves, goggles, and if necessary, a respirator).
-
Contain and Absorb : Cover the spill with an inert absorbent material (e.g., vermiculite or a chemical spill pillow). Do not use combustible materials like paper towels for large spills.
-
Collect Waste : Carefully sweep or scoop the absorbent material into a sealable, labeled hazardous waste container.[5][12]
-
Decontaminate : Clean the spill area with a suitable solvent and soap and water. Collect all cleaning materials as contaminated hazardous waste.
-
Report : Report the incident to your laboratory supervisor and EHS department, regardless of the spill's size. For large or highly toxic spills, evacuate the area and call 911 or your institution's emergency number.[12]
Section 6: Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of waste streams containing this compound.
Caption: Decision tree for classifying and disposing of this compound waste.
References
- Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal.
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- Hazardous (Chemical) Waste Disposal Procedures.
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- Halogenated Organic Liquids - Standard Oper
- Organic Solvents. Cornell University Environmental Health and Safety.
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- This compound. BLD Pharm.
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Navigating the Safe Handling of 6-Bromoquinazolin-4-amine: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the ability to safely handle novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 6-Bromoquinazolin-4-amine (CAS No. 21419-48-7). By grounding our procedures in established safety protocols for analogous compounds and general chemical hygiene, we aim to provide a self-validating system for its handling, ensuring both personal safety and experimental integrity.
Hazard Assessment and Core Safety Principles
This compound should be handled as a potentially hazardous substance. Based on data from similar compounds like 4-Bromoaniline and other bromo-substituted quinazolines, the primary hazards are likely to include:
-
Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[1]
-
Skin and Eye Irritation: May cause irritation upon contact.[1]
-
Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.[1]
Given these potential hazards, a containment strategy based on the principles of "as low as reasonably practicable" (ALARP) exposure is critical. All work with this compound, particularly in its solid, dusty form, should be conducted within a certified chemical fume hood.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to prevent exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
Recommended PPE Ensemble
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile rubber gloves. Regularly inspect for and replace any contaminated or damaged gloves. | Aromatic amines can permeate some glove materials.[2] Double-gloving provides an additional barrier and allows for safe removal of the outer glove if contamination is suspected. A consistent replacement schedule is crucial.[3] |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.[4][5] | Protects against splashes and airborne particles. A face shield offers a broader area of protection for the entire face.[4] |
| Body Protection | A flame-resistant lab coat, fully buttoned. For larger scale operations, consider chemical-resistant coveralls. | Provides a removable barrier to protect skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes made of a non-porous material. Safety footwear with chemical resistance is recommended.[3][6] | Protects feet from spills and falling objects. Porous shoes can absorb and retain chemical spills, leading to prolonged skin contact.[6] |
| Respiratory Protection | All handling of the solid compound should be performed in a chemical fume hood. If a fume hood is not available or if aerosol generation is unavoidable, a NIOSH-approved respirator with particulate filters (e.g., N95 or P100) should be used.[1][7] | A fume hood is the primary engineering control to minimize inhalation exposure. Respirators provide personal protection when engineering controls are insufficient. |
PPE Donning and Doffing Workflow
Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Workflow for the segregation and disposal of hazardous waste.
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". [8]Store these containers in a designated and secure satellite accumulation area until they are collected by your institution's EHS department.
Emergency Procedures
In case of accidental exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. [1]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [1]* Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [1][9]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [1][9] Always have the Safety Data Sheet for a similar compound, such as 4-Bromoaniline, available for emergency responders.
By integrating these safety and handling protocols into your daily laboratory operations, you can effectively mitigate the risks associated with this compound, fostering a secure and productive research environment.
References
- A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads.PubMed.
- Personal Protective Equipment (PPE).CHEMM.
- Recommended PPE to handle chemicals.Bernardo Ecenarro.
- A Guide to Non-Respiratory Personal Protective Equipment (PPE).Health and Safety Authority.
- Anhydrous Ammonia PPE.YouTube.
- This compound - Introduction.ChemBK.
- 7-Bromoquinazolin-4-amine.PubChem.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
